12(13)Ep-9-KODE
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
478931-82-7 |
|---|---|
Molekularformel |
C18H30O4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+ |
InChI-Schlüssel |
RCMABBHQYMBYKV-BUHFOSPRSA-N |
Isomerische SMILES |
CCCCCC1C(O1)/C=C/C(=O)CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
12,13-epoxy-11-oxo-9-octadecenoic acid EPOODA trans-12,13-epoxy-11-oxo-trans-9-octadecenoic acid |
Herkunft des Produkts |
United States |
An In-depth Technical Guide to 12(13)-Epoxy-9-keto-10(E)-octadecenoic Acid (12(13)Ep-9-KODE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 12(13)-epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE), a bioactive lipid mediator derived from the oxidative metabolism of linoleic acid. Initially identified for its potent stimulatory effect on aldosterone secretion, emerging evidence suggests its broader involvement in various physiological and pathophysiological processes. This document delves into the chemical properties, biosynthetic pathways, and molecular mechanisms of action of 12(13)Ep-9-KODE. Furthermore, it offers detailed experimental protocols for its extraction, quantification, and analysis, aiming to equip researchers with the necessary knowledge and tools to investigate this intriguing oxylipin.
Introduction: The Emergence of 12(13)Ep-9-KODE as a Signaling Molecule
12(13)Ep-9-KODE is an oxo fatty acid belonging to the class of octadecanoids, which are signaling molecules derived from 18-carbon fatty acids.[1][2] It is a metabolite of linoleic acid, an essential omega-6 polyunsaturated fatty acid, and is formed through both enzymatic and non-enzymatic oxidative pathways.[2][3] The presence of both an epoxide and a keto functional group confers unique chemical reactivity and biological activity to this molecule.[2]
Initially gaining attention for its ability to stimulate aldosterone secretion from adrenal cells, 12(13)Ep-9-KODE is now being investigated for its potential roles in a range of biological contexts, including cardiovascular function and metabolic regulation.[1] This guide aims to provide a detailed technical resource for researchers interested in exploring the multifaceted nature of 12(13)Ep-9-KODE.
Chemical Properties and Biosynthesis
Chemical Structure and Properties
-
Molecular Formula: C₁₈H₃₀O₄
-
Molecular Weight: 310.4 g/mol
-
IUPAC Name: (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid[1]
-
Synonyms: EKODE, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid[1]
Table 1: Physicochemical Properties of 12(13)Ep-9-KODE
| Property | Value | Source |
| Physical State | Solid | [1] |
| Cellular Location | Extracellular, Membrane | [1] |
Biosynthetic Pathways
The formation of 12(13)Ep-9-KODE from linoleic acid is a multi-step process that can occur through both enzymatic and non-enzymatic routes.
2.2.1. Enzymatic Pathway
The primary enzymatic route involves the action of cytochrome P450 (CYP) epoxygenases.[3] This pathway can be summarized in the following steps:
-
Mono-epoxidation: Linoleic acid is first converted to its mono-epoxide derivative, 12(13)-epoxy-9Z-octadecenoic acid (12,13-EpOME), also known as isoleukotoxin.[3]
-
Further Oxidation: Subsequent enzymatic oxidation introduces the keto group at the C-9 position, yielding 12(13)Ep-9-KODE.
Figure 1: Enzymatic biosynthesis of 12(13)Ep-9-KODE.
2.2.2. Non-Enzymatic Pathway
12(13)Ep-9-KODE can also be formed non-enzymatically through the autoxidation of linoleic acid, a process often initiated by free radicals.[2] This pathway is particularly relevant under conditions of oxidative stress.
Molecular Mechanism of Action: Aldosterone Secretion
The most well-characterized biological effect of 12(13)Ep-9-KODE is its potent stimulation of aldosterone secretion from adrenal glomerulosa cells.[1] The mechanism of action appears to target the early stages of steroidogenesis, specifically the pathway leading to the formation of pregnenolone.[1] While the direct receptor for 12(13)Ep-9-KODE has not been definitively identified, the signaling cascade likely involves the mobilization of intracellular calcium, a common mechanism for many lipid mediators.
Based on the known signaling pathways of aldosterone secretagogues like angiotensin II, a plausible mechanism for 12(13)Ep-9-KODE action is proposed below.[4][5]
Figure 2: Proposed signaling cascade of 12(13)Ep-9-KODE in adrenal cells.
This proposed pathway suggests that 12(13)Ep-9-KODE may bind to a G-protein coupled receptor (GPCR), leading to the activation of Phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium and increasing intracellular calcium concentrations.[4] This rise in calcium activates Ca²⁺/calmodulin-dependent protein kinases (CaMK), which in turn upregulate the expression of key steroidogenic enzymes like Steroidogenic Acute Regulatory Protein (StAR) and aldosterone synthase (CYP11B2), ultimately leading to increased aldosterone production.[5]
Experimental Protocols: Analysis of 12(13)Ep-9-KODE
The accurate quantification of 12(13)Ep-9-KODE in biological samples is crucial for understanding its physiological and pathological roles. Due to its low abundance, a sensitive and specific analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step for cleaning up biological samples and concentrating the analyte of interest.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Internal standard (e.g., a deuterated analog of 12(13)Ep-9-KODE)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
SPE cartridges (e.g., C18)
Protocol:
-
Sample Spiking: Add a known amount of the internal standard to the biological sample.
-
Protein Precipitation: Precipitate proteins by adding cold ACN. Centrifuge and collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing with MeOH followed by water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% MeOH in water) to remove polar impurities.
-
Elution: Elute 12(13)Ep-9-KODE and other oxylipins with a higher concentration of organic solvent (e.g., MeOH or ACN).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Sources
- 1. Epoxy-keto derivative of linoleic acid stimulates aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Aldosterone synthesis and secretion - Endocrine system - Immunoway [immunoway.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
12(13)Ep-9-KODE: Structural Biology, Biosynthesis, and Analytical Methodologies in Lipidomics
Executive Summary
12(13)Ep-9-KODE (12,13-epoxy-9-keto-10-octadecenoic acid) is a highly bioactive oxylipin and a downstream oxidized linoleic acid metabolite (OXLAM). As the field of lipidomics matures, OXLAMs have transitioned from being viewed merely as byproducts of lipid peroxidation to being recognized as critical signaling mediators in inflammation, oxidative stress, and metabolic dysregulation[1][2]. This technical guide provides an in-depth analysis of the structural properties, biosynthetic pathways, and analytical quantification of 12(13)Ep-9-KODE, tailored for researchers and drug development professionals targeting lipid-driven pathologies.
Chemical Structure and Physicochemical Properties
12(13)Ep-9-KODE is an oxo fatty acid characterized by an 18-carbon aliphatic chain containing an epoxide group at the C12-C13 position, a ketone at C9, and a trans-double bond at C10[3][4]. This unique structural motif confers specific biophysical properties, allowing it to interact with cellular membranes and intracellular receptors such as Peroxisome Proliferator-Activated Receptors (PPARs)[5].
Table 1: Physicochemical Properties of 12(13)Ep-9-KODE
| Property | Value |
| Molecular Formula | C18H30O4[3] |
| Monoisotopic Mass | 310.2144 Da[4] |
| IUPAC Name | (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid[3] |
| PubChem CID | 5283007[3] |
| Lipid Class | Octadecanoid / Oxylipin[6] |
| Predicted Collision Cross Section (CCS) | ~177.4 Ų ([M+H]+ adduct)[7] |
Biosynthetic Pathway and Mechanistic Biology
The synthesis of 12(13)Ep-9-KODE is a multi-step enzymatic and non-enzymatic process originating from linoleic acid (LA), the most abundant polyunsaturated fatty acid (PUFA) in the human diet.
-
Primary Oxidation: LA undergoes oxygenation via lipoxygenase (LOX) enzymes or non-enzymatic auto-oxidation under high oxidative stress to form 9-hydroperoxyoctadecadienoic acid (9-HPODE)[2][8].
-
Ketone Formation: 9-HPODE is reduced and dehydrated to form 9-ketooctadecadienoic acid (9-KODE)[8][9].
-
Epoxidation: Cytochrome P450 (CYP450) epoxygenases subsequently oxidize the C12-C13 double bond of 9-KODE to form the epoxide ring, yielding 12(13)Ep-9-KODE[2][9].
Causality in Pathway Activation: In disease states characterized by elevated reactive oxygen species (ROS) or upregulated LOX/CYP450 activity, the flux through this pathway increases dramatically. This shifts the lipidomic profile toward pro-inflammatory OXLAMs, which can propagate cellular damage and recruit immune cells[2][8].
Biosynthetic pathway of 12(13)Ep-9-KODE from Linoleic Acid via LOX and CYP450.
Pathophysiological Roles and Clinical Relevance
As a pro-inflammatory lipid mediator, 12(13)Ep-9-KODE serves as both a biomarker of oxidative stress and a potential therapeutic target across multiple indications:
-
Atherosclerosis & Cardiovascular Disease: 12(13)Ep-9-KODE is heavily elevated in atherosclerotic models. Interventions that modulate lipid metabolism and PPAR signaling (e.g., Jingzhi Guanxin administration) significantly reduce serum levels of 12(13)Ep-9-KODE, correlating with reduced plaque burden and diminished liver lipid deposition[5][10].
-
Hepatic Dysfunction (Wilson Disease): In murine models of Wilson disease (e.g., tx-j mice), hepatic accumulation of copper induces severe oxidative stress, leading to a marked elevation of CYP450-generated PUFA epoxides, specifically 12(13)Ep-9-KODE and 9(10)-EpOME[2].
-
Neurodegeneration: Altered oxylipin profiles, including linoleic acid epoxides, are implicated in Alzheimer's disease pathology, particularly in populations with comorbid Type 2 Diabetes, reflecting systemic oxidative stress and vascular dysfunction[11].
Table 2: 12(13)Ep-9-KODE Modulation in Disease Models
| Disease State | Model/Subject | 12(13)Ep-9-KODE Level | Mechanistic Implication |
| Atherosclerosis | ApoE-/- Mice | Highly Elevated | PPAR dysregulation, lipid deposition[5] |
| Wilson Disease | tx-j Mice | Elevated | Copper-induced ROS, CYP450 activation[2] |
| Zinc Deficiency | Human Adolescents | Elevated | Increased pro-inflammatory LOX/CYP flux[8] |
Analytical Methodologies: LC-MS/MS Quantification Protocol
Accurate quantification of oxylipins requires rigorous pre-analytical handling to prevent ex vivo auto-oxidation. The following self-validating protocol outlines the extraction and LC-MS/MS analysis of 12(13)Ep-9-KODE from plasma[9][10][12].
Rationale for Experimental Choices:
-
Antioxidant Addition: BHT (Butylated hydroxytoluene) is added immediately to plasma to quench ROS and prevent the artificial, non-enzymatic generation of OXLAMs during the extraction process.
-
Solid Phase Extraction (SPE): Removes high-abundance phospholipids and proteins that cause severe ion suppression in the mass spectrometer, ensuring a self-validating and reproducible recovery rate.
-
Negative Electrospray Ionization (ESI-): Oxylipins contain a carboxylic acid moiety that readily deprotonates to form [M-H]- ions in basic or neutral conditions, making ESI- the most sensitive and stable ionization mode for detection[7][9].
Step-by-Step Protocol:
-
Sample Preparation: Thaw plasma samples on ice. Aliquot 100 µL of plasma and immediately add 10 µL of antioxidant cocktail (0.2 mg/mL BHT/EDTA) and 10 µL of deuterated internal standard (e.g., d4-9-HODE).
-
Protein Precipitation: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1, v/v). Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins[12].
-
Solid Phase Extraction (SPE):
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 2 mL methanol, followed by 2 mL MS-grade water.
-
Load the supernatant from step 2 onto the cartridge.
-
Wash with 2 mL of 10% methanol in water to elute polar interferents.
-
Elute the oxylipin fraction with 2 mL of ethyl acetate.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried pellet in 50 µL of Methanol/Water (1:1, v/v).
-
UPLC Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., Kinetex C18, 2.1 × 100 mm, 1.7 µm) maintained at 40°C. Use a gradient mobile phase of Water with 0.1% formic acid (Mobile Phase A) and Acetonitrile (Mobile Phase B)[10].
-
MS/MS Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transition for 12(13)Ep-9-KODE (Precursor m/z 309.2 [M-H]-)[7]. Use the internal standard to normalize peak areas and calculate absolute concentrations via a 7-point calibration curve.
LC-MS/MS workflow for the extraction and quantification of 12(13)Ep-9-KODE.
Drug Development Implications
For drug development professionals, 12(13)Ep-9-KODE represents a highly specific pharmacodynamic biomarker for evaluating therapies targeting the LOX and CYP450 pathways:
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: While sEH inhibitors typically target arachidonic acid epoxides (EETs) to preserve their anti-inflammatory cardiovascular effects, their impact on linoleic acid epoxides like 12(13)Ep-9-KODE must be carefully monitored. The accumulation of OXLAMs can exert paradoxical pro-inflammatory effects, making 12(13)Ep-9-KODE a vital safety biomarker in sEH inhibitor trials[2][11].
-
Antioxidant and PPAR Modulators: Investigational drugs that activate PPARα/γ can enhance lipid clearance, thereby reducing the upstream substrate (LA) availability and subsequently lowering systemic 12(13)Ep-9-KODE levels, ameliorating vascular inflammation[5].
References
-
12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Showing Compound 12(13)Ep-9-KODE (FDB029600) - FooDB Source: FooDB URL: [Link]
-
12(13)ep-9-kode (C18H30O4) - PubChemLite Source: Université du Luxembourg URL:[Link]
-
Showing NP-Card for 12(13)Ep-9-KODE (NP0339367) - NP-MRD Source: Natural Products Magnetic Resonance Database URL:[Link]
-
Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy Source: Frontiers in Endocrinology URL:[Link]
-
Jingzhi Guanxin Oral Liquids Attenuate Atherosclerotic Coronary Heart Disease via Modulating Lipid Metabolism and PPAR-Related Targets Source: MDPI URL:[Link]
-
Hepatic oxylipin profiles in mouse models of Wilson disease: New insights into early hepatic manifestations Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Oxylipin Profiling of Alzheimer's Disease in Nondiabetic and Type 2 Diabetic Elderly Source: National Institutes of Health (NIH) / PMC URL:[Link]
-
Chuanzhitongluo capsule ameliorates microcirculatory dysfunction in rats: Efficacy evaluation and metabolic profiles Source: Frontiers in Pharmacology URL:[Link]
-
Extensive metabolic consequences of human glycosyltransferase gene knockouts in prostate cancer Source: Nature Communications / D-NB URL:[Link]
-
Effects of Zinc-Biofortified Wheat Intake on Plasma Markers of Fatty Acid Metabolism and Oxidative Stress Among Adolescents Source: MDPI URL:[Link]
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- 1. Frontiers | Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy [frontiersin.org]
- 2. Hepatic oxylipin profiles in mouse models of Wilson disease: New insights into early hepatic manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. np-mrd.org [np-mrd.org]
- 5. mdpi.com [mdpi.com]
- 6. Showing Compound 12(13)Ep-9-KODE (FDB029600) - FooDB [foodb.ca]
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- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Chuanzhitongluo capsule ameliorates microcirculatory dysfunction in rats: Efficacy evaluation and metabolic profiles [frontiersin.org]
- 10. Jingzhi Guanxin Oral Liquids Attenuate Atherosclerotic Coronary Heart Disease via Modulating Lipid Metabolism and PPAR-Related Targets [mdpi.com]
- 11. Oxylipin Profiling of Alzheimer’s Disease in Nondiabetic and Type 2 Diabetic Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
12(13)Ep-9-KODE: Synonyms, Nomenclature, and Analytical Methodologies in Oxylipin Lipidomics
Executive Summary In the field of targeted lipidomics, the accurate identification and quantification of oxygenated polyunsaturated fatty acids (oxylipins) are paramount for understanding cellular signaling and metabolic regulation. Among the myriad of linoleic acid (LA) metabolites, 12(13)Ep-9-KODE has emerged as a potent bioactive lipid mediator implicated in oxidative stress, hepatic pathology, and neurodevelopmental disorders. As a Senior Application Scientist, I frequently encounter analytical and reporting errors stemming from legacy nomenclature and ex vivo auto-oxidation artifacts. This whitepaper establishes the IUPAC-aligned structural nomenclature, details the mechanistic biology of 12(13)Ep-9-KODE, and provides a self-validating LC-MS/MS methodology for its accurate quantification.
Chemical Identity and the Nomenclature Imperative
Linoleic acid (18:2n-6) is the most abundant polyunsaturated fatty acid in the mammalian diet. Its downstream oxygenated metabolites (octadecanoids) are critical signaling molecules. However, the scientific literature has historically been plagued by ambiguous nomenclature regarding its keto-epoxide derivatives.
The compound is widely referred to by its legacy acronym, EKODE (12,13-epoxy-9-keto-10(trans)-octadecenoic acid). As highlighted by the American Chemical Society's comprehensive review on octadecanoids, the acronym EKODE is structurally misleading; the "DE" suffix implies a dienoic (two double bonds) structure, whereas the molecule is actually monounsaturated[1].
To standardize lipidomic reporting and eliminate structural ambiguity, the IUPAC-aligned nomenclature 12(13)Ep-9-KODE is now the accepted standard[1]. In this system:
-
12(13)Ep denotes the epoxide bridge across carbons 12 and 13.
-
9-K (or 9-oxo) denotes the ketone group at carbon 9.
-
ODE (octadecenoic acid) accurately reflects the 18-carbon, monounsaturated backbone.
Quantitative Data & Chemical Properties
The following table summarizes the critical physicochemical properties and mass spectrometry parameters required for the targeted analysis of 12(13)Ep-9-KODE[2],[1].
| Property | Value | Source |
| Standardized Name | 12(13)Ep-9-KODE | [1] |
| IUPAC Name | (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid | [2] |
| Common Synonyms | EKODE; 12,13-epoxy-9-keto-10(trans)-octadecenoic acid | [1] |
| Chemical Formula | C₁₈H₃₀O₄ | [2] |
| Monoisotopic Mass | 310.2144 Da | [2] |
| Precursor Ion (ESI-) | [M-H]⁻ m/z 309.2 | [2] |
| Primary Product Ions | m/z 291.1, 209.1, 265.2 | [2] |
Biosynthetic Pathways and Mechanistic Causality
The biosynthesis of 12(13)Ep-9-KODE is a multi-step process that can occur via highly regulated enzymatic cascades or non-enzymatic, auto-oxidative routes driven by cellular stress.
-
Enzymatic Route : Linoleic acid is first epoxidized by Cytochrome P450 (CYP450) enzymes to form 12(13)-EpOME. Subsequent dehydrogenation yields the keto-epoxide 12(13)Ep-9-KODE. Alternatively, Lipoxygenase (LOX) can convert LA to 9-HODE, which is subsequently epoxidized[1].
-
Non-Enzymatic Route : Under conditions of high oxidative stress, reactive oxygen species (ROS) drive the auto-oxidation of LA into racemic mixtures of keto-epoxides[3].
Biosynthetic pathways of 12(13)Ep-9-KODE from Linoleic Acid via enzymatic and ROS-mediated steps.
Biological Significance and Target Pathways
As an application scientist analyzing lipidomic profiles across various disease models, I have observed 12(13)Ep-9-KODE acting as both a critical biomarker of tissue damage and an active signaling molecule:
-
Hepatic Pathology & Cirrhosis : In mouse models of Wilson disease (a severe copper-overload disorder), hepatic levels of 12(13)Ep-9-KODE are significantly elevated, correlating directly with profound lipid peroxidation and oxidative stress[3]. Furthermore, complex oxylipin modulation, including elevated EKODE variants, has been linked to short-term mortality in patients suffering from acute-on-chronic liver failure (ACLF)[4].
-
Neurodevelopmental Disorders : In models of Maternal Immune Activation (MIA)—a well-established proxy for investigating schizophrenia and autism spectrum disorder (ASD) risk—juvenile offspring exhibit significantly higher hippocampal levels of 12(13)Ep-9-KODE[5]. This accumulation is driven by the dysregulation of soluble epoxide hydrolase (sEH), an enzyme that typically degrades epoxy fatty acids to maintain neuro-inflammatory homeostasis[5].
-
Antioxidant Response Activation : Mechanistically, 12(13)Ep-9-KODE serves as a strong activator of the Antioxidant Response Element (ARE). This activation requires the transcription factor Nrf2, allowing the cell to initiate protective transcriptional responses against escalating oxidative stress[6].
Analytical Methodologies & Self-Validating Protocols
Self-validating LC-MS/MS protocol for the extraction and quantification of 12(13)Ep-9-KODE.
Step-by-Step Extraction and Quantification Methodology:
-
Sample Collection and Quenching :
-
Action: Harvest plasma or tissue strictly on ice. Immediately homogenize in a quenching cocktail containing 0.1% Butylated hydroxytoluene (BHT) and 1 mM EDTA.
-
Causality: BHT acts as a potent radical scavenger, while EDTA chelates trace metals (e.g., Fe²⁺, Cu²⁺). Together, they arrest the non-enzymatic auto-oxidation of endogenous linoleic acid during sample handling, preventing the artifactual generation of 12(13)Ep-9-KODE.
-
-
Internal Standard Spiking :
-
Action: Spike the homogenate with a heavy-isotope labeled oxylipin internal standard mixture (e.g., d4-9-HODE or d11-11(12)-EpETrE).
-
Causality: This establishes a self-validating baseline. The internal standard tracks identical chemical behavior to the endogenous analytes, mathematically correcting for variable extraction recoveries and compensating for matrix-induced ion suppression in the MS source.
-
-
Solid Phase Extraction (SPE) :
-
Action: Load the sample onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) polymeric cartridge. Wash with 5% methanol in water, and elute with methanol/ethyl acetate (1:1, v/v).
-
Causality: The HLB sorbent retains hydrophobic oxylipins. The 5% methanol wash removes salts and polar interferents (e.g., sugars, amino acids) that cause ion suppression. Ethyl acetate ensures the efficient elution of highly lipophilic epoxides while leaving complex, strongly-bound phospholipids on the column.
-
-
UHPLC-MS/MS Analysis :
-
Action: Resolve the eluate on a sub-2 µm C18 column using a gradient of water/acetonitrile containing 0.1% acetic acid. Detect via negative electrospray ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode, targeting the m/z 309.2 → 209.1 and 309.2 → 291.1 transitions[2].
-
Causality: The acidic mobile phase ensures the carboxylic acid moiety remains protonated during chromatography, preventing peak tailing and ensuring sharp resolution from isobaric species. In the ESI source, the molecule readily deprotonates to yield the [M-H]⁻ precursor ion for highly sensitive detection.
-
Conclusion
Standardizing the nomenclature to 12(13)Ep-9-KODE is not merely a semantic exercise; it is a prerequisite for reproducible, cross-institutional lipidomics[1]. By combining precise chemical identification with self-validating extraction protocols that prevent ex vivo oxidation, researchers can accurately map the role of this potent octadecanoid in oxidative stress, liver pathology, and neurodevelopment.
References
- Title: 12(13)
- Source: xiahepublishing.
- Source: eScholarship.
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The Tri-Phasic Biological Activity of trans-EKODE-(E)-Ib
trans-EKODE-(E)-Ib: Mechanistic Profiling and Biological Activity of an Advanced Lipid Peroxidation Product
As a Senior Application Scientist specializing in bioactive lipid mediators, I frequently encounter the misconception that non-enzymatic lipid peroxidation products are merely inert bystanders of oxidative stress. In reality, molecules like trans-EKODE-(E)-Ib (12,13-epoxy-9-keto-10(trans)-octadecenoic acid) are potent, concentration-dependent signaling hubs. Derived from the autooxidation of linoleic acid—the most abundant polyunsaturated fatty acid in human plasma—trans-EKODE-(E)-Ib possesses a highly reactive α,β-unsaturated epoxyketone core[1].
This technical guide is designed to dissect the biological activity of trans-EKODE-(E)-Ib, moving beyond basic structural data to explore the causality behind its concentration-dependent signaling, its unique electrophilic reactivity, and the self-validating experimental protocols required to study it accurately in the laboratory.
The physiological impact of trans-EKODE-(E)-Ib is strictly governed by its local concentration, dictating which cellular receptors and stress pathways are engaged.
A. Low-Dose Pro-Inflammatory Axis (< 1 µM)
At nanomolar to low-micromolar concentrations (e.g., 150–300 nM), trans-EKODE-(E)-Ib acts as a potent pro-inflammatory mediator, particularly in macrophages and colonic epithelial cells. The mechanistic rationale here is driven by the rapid phosphorylation and activation of c-Jun N-terminal kinase (JNK), which subsequently triggers NF-κB signaling[2]. In our laboratory models, this low-dose exposure exacerbates colonic inflammation and accelerates tumorigenesis by upregulating pro-inflammatory cytokines.
B. Mid-Dose Endocrine Modulation (1–5 µM)
In adrenal glomerulosa cells, trans-EKODE-(E)-Ib exhibits a fascinating biphasic endocrine effect. At 1 to 5 µM, it stimulates the synthesis of aldosterone and corticosterone by acting on the early steroidogenic pathway leading to pregnenolone[3]. The causality behind this secretion is a rapid, transient spike in intracellular calcium ( Ca2+ ). Interestingly, this stimulatory effect is most prominent when classical agonists (like angiotensin II and potassium) are at submaximal levels, suggesting EKODE acts as a physiological amplifier during metabolic syndrome or obesity-driven oxidative stress.
C. High-Dose Cytoprotective Axis (> 10 µM)
When concentrations exceed 10 µM, the molecule's electrophilic nature forces a cellular defense response. In neuronal cells, high-dose trans-EKODE-(E)-Ib covalently interacts with the repressor protein Keap1, facilitating the nuclear translocation of Nrf2. This activates the Antioxidant Response Element (ARE), inducing the expression of cytoprotective genes such as NQO1 and Heme Oxygenase-1 (Hmox1)[1].
Fig 1: Concentration-dependent signaling axes of trans-EKODE-(E)-Ib.
Quantitative Data Summary
To aid in experimental design, the following table synthesizes the quantitative thresholds and biological targets of trans-EKODE-(E)-Ib based on validated lipidomic and cell-based assays[2][3][4].
| Concentration Range | Primary Cell Target | Molecular Pathway | Physiological Outcome |
| 150 – 300 nM | Macrophages (RAW 264.7), Colon (HCT-116) | JNK / NF-κB | Upregulation of pro-inflammatory cytokines; exacerbation of colitis. |
| 1.0 – 5.0 µM | Adrenal Glomerulosa / Fasciculata | Ca2+ influx → Pregnenolone | Stimulation of aldosterone and corticosterone secretion. |
| > 5.0 µM | Adrenal Glomerulosa | Unknown / Toxicity | Inhibition of aldosteronogenesis (Biphasic response). |
| 10.0 – 20.0 µM | Neuronal Cells | Keap1 / Nrf2 / ARE | Induction of NQO1 and cytoprotective antioxidant responses. |
Electrophilic Reactivity: The Cysteine Adduct Mechanism
A critical, often overlooked aspect of trans-EKODE-(E)-Ib is its chemical reactivity. The molecule features a trans carbon-carbon double bond situated precisely between a 9-keto and a 12,13-epoxy group[5]. This creates an electrophilic trap. Recent structural biology studies demonstrate that trans-EKODE-(E)-Ib forms highly stable adducts with biological nucleophiles—specifically cysteine residues—via a rapid Michael addition, which is immediately followed by an unexpected epoxide opening[6].
Because these EKODE-Cys adducts are highly stable, they serve as excellent Advanced Lipoxidation End-products (ALEs) for tracking in vivo oxidative stress and inflammation via mass spectrometry[6].
Self-Validating Experimental Protocols
To ensure scientific integrity, assays involving trans-EKODE-(E)-Ib must account for its biphasic nature and rapid reactivity. Below are two self-validating protocols designed with built-in causality checks.
Protocol A: In Vitro Aldosterone Secretion Assay (Adrenal Glomerulosa)
Causality Check: Why use submaximal potassium? Because trans-EKODE-(E)-Ib's stimulatory effect is masked if the cells are already saturated by classical agonists[3].
-
Cell Preparation: Culture primary rat adrenal glomerulosa cells in DMEM/F12 supplemented with 10% FBS. Serum-starve for 12 hours prior to treatment to establish a baseline.
-
Submaximal Priming: Exchange media to a buffer containing submaximal potassium (e.g., 3.6 mmol/L) to sensitize the early steroidogenic pathway.
-
Treatment Matrix (The Validation Step):
-
Group 1 (Vehicle): 0.1% Ethanol.
-
Group 2 (Test): 2.5 µM trans-EKODE-(E)-Ib.
-
Group 3 (Negative Control): 2.5 µM trans-EKODE-(E)-Ib + 100 nM Atrial Natriuretic Peptide (ANP). Rationale: ANP specifically inhibits the early pathway leading to pregnenolone, validating that EKODE acts precisely at this upstream node.
-
Group 4 (High Dose): 10 µM trans-EKODE-(E)-Ib. Rationale: Validates the biphasic inhibitory effect.
-
-
Incubation & Readout: Incubate for 2 hours at 37°C. Collect the supernatant and quantify aldosterone via LC-MS/MS or a validated ELISA.
Protocol B: LC-MS/MS Detection of EKODE-Cysteine Adducts
Causality Check: Free trans-EKODE-(E)-Ib has a short half-life in biological matrices due to its electrophilicity. Measuring the stable Cys-adduct provides a more accurate reflection of cumulative oxidative stress[6].
-
Sample Lysis & Reduction: Lyse tissues in RIPA buffer containing mild alkylating agents (to prevent artifactual oxidation).
-
Internal Standard Spiking: Immediately spike the lysate with a heavy-isotope labeled internal standard (e.g., 13C -EKODE-Cys) to account for ionization suppression during MS analysis.
-
Proteolytic Digestion: Digest the protein extract with Trypsin overnight at 37°C to yield peptide fragments containing the EKODE-adducted cysteine residues.
-
Solid Phase Extraction (SPE): Clean up the digested peptides using a C18 SPE cartridge, eluting with 80% acetonitrile.
-
LC-MS/MS Analysis: Run the eluate on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Target the specific precursor-to-product ion transitions corresponding to the Michael addition/epoxide-opened mass shift (+310.4 Da added to the Cys-peptide).
Fig 2: Self-validating LC-MS/MS workflow for EKODE-Cys adduct quantification.
Conclusion & Translational Outlook
trans-EKODE-(E)-Ib is far more than a structural curiosity; it is a critical signaling lipid that bridges the gap between metabolic oxidative stress and chronic inflammation/endocrine dysfunction. For drug development professionals, targeting the pathways activated by this specific EKODE isomer—whether by inhibiting JNK in the gut or modulating calcium influx in the adrenal gland—offers a novel therapeutic window into treating obesity-related hypertension and inflammatory bowel diseases.
References
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An In-Depth Technical Guide to the Function of 12,13-epoxy-9-keto-10(trans)-octadecenoic acid
This guide provides a comprehensive technical overview of 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE), a biologically active lipid mediator derived from the peroxidation of linoleic acid. For researchers, scientists, and professionals in drug development, this document details the core functions, underlying mechanisms, and experimental considerations for studying this multifaceted molecule.
Introduction: The Significance of an Oxidized Lipid
12,13-epoxy-9-keto-10(trans)-octadecenoic acid (EKODE) is an endogenous signaling molecule that emerges from both enzymatic and non-enzymatic oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in the human body.[1][2] Its structure, featuring an epoxide and a keto group, confers a high degree of reactivity and biological activity.[1] This guide will delve into the known functions of EKODE, from its role in cellular defense to its implications in endocrine regulation and potential involvement in human disease.
Biosynthesis and Chemical Properties
EKODE is formed in vivo and in vitro through a free radical mechanism, which can be initiated by enzymatic or non-enzymatic pathways.[1][2] This process involves the conversion of linoleic acid into hydroperoxide intermediates that are subsequently transformed into the more stable EKODE.[1]
Chemical Structure:
-
Molecular Formula: C₁₈H₃₀O₄[3]
-
Molecular Weight: 310.4 g/mol [3]
-
Key Features: A trans carbon-carbon double bond between a 9-keto group and a 12,13-epoxy group.[3]
Core Functional Roles of EKODE
Current research has identified two primary areas of EKODE's biological activity: the activation of cytoprotective pathways and the stimulation of steroidogenesis.
Activation of the Antioxidant Response Element (ARE)
A key function of EKODE is the activation of the Antioxidant Response Element (ARE), a critical pathway for cellular protection against oxidative stress.[3] This is particularly relevant in neuronal cells, where EKODE induces the expression of ARE-regulated cytoprotective genes like NAD(P)H quinone dehydrogenase 1 (NQO1).[3]
Mechanism of Action: The Keap1-Nrf2 Pathway
While the precise mechanism for EKODE is still under investigation, it is hypothesized to function as an electrophile that modulates the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and proteasomal degradation.[4][5] Electrophilic compounds can react with specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[5] This allows Nrf2 to translocate to the nucleus, bind to the ARE in the promoter region of target genes, and initiate their transcription.[4][5]
A related compound, 13-oxo-octadecadienoic acid (13-KODE), has been shown to increase the expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1), suggesting a conserved mechanism among keto-fatty acids.[6]
Signaling Pathway: EKODE-induced Nrf2 Activation
Caption: Proposed pathway for Nrf2 activation by 12,13-EKODE.
Stimulation of Adrenal Steroidogenesis
EKODE is a potent stimulator of aldosterone and corticosterone synthesis in adrenal cells.[3] This effect is observed at concentrations ranging from 0.5 to 5 µM.[1][7] The stimulatory effect of EKODE is most pronounced when the effects of other stimulators like angiotensin and potassium are submaximal.[1]
Mechanism of Action: Role of Intracellular Calcium
The stimulation of steroidogenesis by EKODE appears to be mediated by an increase in intracellular calcium.[3] The mechanism is thought to involve the early pathway of steroid synthesis, leading to the production of pregnenolone.[1] This action is inhibited by atrial natriuretic peptide.[1]
Pathophysiological Relevance
Elevated plasma levels of EKODE have been observed in some obese individuals and have been correlated with increased aldosterone levels, body mass index, and systolic blood pressure.[1][7] This suggests that EKODE may be a contributing factor to the deleterious effects of obesity and oxidative stress, potentially linking diet-derived oxidized fatty acids to hypertension.[1][7]
Experimental Workflow: Investigating EKODE's Effect on Aldosterone Production
Caption: A typical workflow for assessing aldosterone production.
Potential Roles in Inflammation and Apoptosis
While direct evidence for 12,13-EKODE is still emerging, studies on related keto-octadecenoic acids suggest potential roles in inflammation and apoptosis.
-
Anti-inflammatory Effects: A similar molecule, 13-KODE, has been shown to suppress inflammatory responses in macrophages by inhibiting the NF-κB pathway and activating the Nrf2/HO-1 signaling pathway.[6][8] This suggests that 12,13-EKODE may possess similar anti-inflammatory properties.
-
Induction of Apoptosis: Another related compound, 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE), induces apoptosis in human ovarian cancer cells through the mitochondrial pathway.[9] This involves the dissipation of mitochondrial membrane potential, release of cytochrome c, and modulation of Bcl-2 family proteins.[9]
Quantitative Data Summary
The following table summarizes key quantitative data related to the biological activity of 12,13-EKODE and a related compound.
| Compound | Biological Activity | Cell Type/System | Concentration/EC₅₀ | Reference(s) |
| 12,13-EKODE | Stimulation of Aldosterone Synthesis | Rat Adrenal Glomerulosa Cells | 0.5 - 5 µM | [1][7] |
| 12,13-EKODE | Plasma Concentration in Humans | Human Plasma | 10⁻⁹ to 5x10⁻⁷ M | [1][7] |
| 13-KODE | Inhibition of LPS-induced NO production | RAW 264.7 Macrophages | IC₅₀ ≈ 10 µM | [8] |
| 9-EE-KODE | Induction of Apoptosis | Human Ovarian Cancer (HRA) Cells | Effective at 25-100 µM | [9] |
Experimental Protocols
Extraction and Quantification of 12,13-EKODE from Plasma by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of EKODE from plasma samples. Optimization will be required based on the specific instrumentation and sample matrix.
Materials:
-
Plasma sample
-
Internal standard (e.g., d4-labeled EKODE)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
-
Extraction solvent (e.g., ethyl acetate or hexane/ethyl acetate mixture)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. To a 100 µL aliquot of plasma, add the internal standard.
-
Protein Precipitation: Add 3 volumes of ice-cold protein precipitation solvent. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction: Add an equal volume of extraction solvent. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Collection of Organic Phase: Transfer the upper organic phase to a clean tube. Repeat the extraction on the aqueous phase for a total of two extractions.
-
Drying: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50:50 methanol:water) for LC-MS/MS analysis.
ARE-Luciferase Reporter Assay for Nrf2 Activation
This assay measures the ability of EKODE to activate the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.
Materials:
-
ARE-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Cell line (e.g., HepG2 or neuronal cells)
-
Transfection reagent
-
12,13-EKODE
-
Dual-luciferase assay kit
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of 12,13-EKODE or vehicle control.
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer according to the kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.
Conclusion and Future Directions
12,13-epoxy-9-keto-10(trans)-octadecenoic acid is a bioactive lipid with demonstrated effects on cellular defense mechanisms and steroid hormone production. Its link to oxidative stress and its potential role in obesity-related hypertension make it a molecule of significant interest for future research.
Further studies are needed to:
-
Elucidate the precise molecular interactions between EKODE and the Keap1-Nrf2 pathway.
-
Detail the signaling cascade downstream of the EKODE-induced calcium increase in adrenal cells.
-
Confirm and characterize the anti-inflammatory and pro-apoptotic effects of 12,13-EKODE in various cell types and disease models.
-
Investigate the metabolic fate of EKODE in vivo to better understand its bioavailability and clearance.
A deeper understanding of these aspects will be crucial for harnessing the therapeutic potential of this and other related oxidized fatty acids.
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biosynthesis of 12(13)Ep-9-KODE from linoleic acid
An In-depth Technical Guide to the Biosynthesis of 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE) from Linoleic Acid
Introduction
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is a fundamental component of cellular membranes and serves as a progenitor for a vast array of bioactive signaling molecules known as oxylipins.[1][2] The metabolic transformation of linoleic acid occurs through three principal enzymatic routes: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1][3] This guide focuses on a specific branch of the lipoxygenase pathway, detailing the multi-step enzymatic cascade that converts linoleic acid into 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE), a potent signaling molecule implicated in various physiological and pathophysiological processes, including the regulation of antioxidant responses.[4]
This document provides a comprehensive overview of the biosynthetic pathway, detailed experimental protocols for its in vitro reconstitution and analysis, and the rationale behind key methodological choices, designed for researchers, scientists, and professionals in drug development.
Part 1: The Core Biosynthetic Pathway
The formation of 12(13)Ep-9-KODE from linoleic acid is not a single enzymatic event but a sequential cascade involving an initial oxygenation, hydroperoxide transformation into a hydroxy-epoxide, and a final dehydrogenation. This pathway highlights the intricate enzymatic machinery cells employ to generate structural and functional diversity from a common precursor.
Step 1: Regiospecific Dioxygenation by 13-Lipoxygenase (13-LOX)
The biosynthetic journey commences with the action of a 13-lipoxygenase (13-LOX), an enzyme that catalyzes the insertion of molecular oxygen into the linoleic acid backbone.
-
Causality of the Reaction: 13-LOX specifically targets the carbon at position 13 of linoleic acid, which is part of a cis,cis-1,4-pentadiene system, a structural motif required for LOX activity.[5] This reaction is a dioxygenation, leading to the formation of a hydroperoxy derivative.
-
Product: The product of this highly stereospecific reaction is 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13S-HpODE). The "(S)" configuration denotes the specific stereochemistry at the carbon bearing the hydroperoxy group, a critical feature for recognition by subsequent enzymes in the pathway.
Step 2: Isomerization and Epoxidation via Epoxy Alcohol Synthase Activity
The unstable 13S-HpODE intermediate is rapidly converted into a more stable hydroxy-epoxide. This transformation is catalyzed by enzymes with epoxy alcohol synthase (EAS) activity, which are often multifunctional enzymes within the cytochrome P450 superfamily or specialized lipoxygenases.[6]
-
Mechanism: This step is proposed to proceed through an intramolecular rearrangement of the hydroperoxide. The enzyme facilitates the formation of an epoxide ring across the 12 and 13 carbons. This process is mechanistically linked to the formation of a hydroxyl group at the 9-position. While the direct conversion of 13-HpODE to 9-hydroxy-12,13-epoxy-10(E)-octadecenoic acid is a specialized reaction, it is analogous to the formation of other hepoxilins from hydroperoxides.[6]
-
Intermediate Product: This reaction yields 9-hydroxy-12(13)-epoxy-10(E)-octadecenoic acid (9H-12(13)-EpODE). The formation of the trans-epoxide and the E-configuration of the remaining double bond are characteristic of this enzymatic rearrangement.
Step 3: Dehydrogenation to the Final 9-Keto Moiety
The final step in the biosynthesis is the oxidation of the hydroxyl group at the 9-position to a ketone.
-
Enzymatic Action: This conversion is carried out by a specific alcohol dehydrogenase. This enzyme utilizes a cofactor, such as NAD+, to accept the hydride from the C-9 alcohol, resulting in the formation of a carbonyl group.
-
Final Product: The resulting molecule is 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE), the terminal product of this specific biosynthetic branch.[7]
Visualization of the Biosynthetic Pathway
The following diagram illustrates the sequential enzymatic conversion of linoleic acid to 12(13)Ep-9-KODE.
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An In-Depth Technical Guide to Cytochrome P450-Derived Linoleic Acid Metabolites: EpOMEs and Their Fates
Executive Summary: Linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet, is a substrate for several metabolic pathways, including the cytochrome P450 (CYP) epoxygenase pathway. This pathway generates bioactive lipid mediators, primarily 12,13-epoxyoctadecenoic acid (12,13-EpOME) and 9,10-EpOME. These epoxides are at a critical metabolic crossroads, being either hydrated to their corresponding diols, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME) and 9,10-DiHOME, by soluble epoxide hydrolase (sEH), or potentially converted to other oxidized forms like keto-octadecadienoic acids (KODEs). Emerging research highlights these metabolites as crucial signaling molecules in a range of physiological and pathophysiological processes, including inflammation, pain perception, metabolic regulation, and cardiovascular disease. This guide provides a comprehensive technical overview of the biosynthesis, metabolism, biological functions, and analytical methodologies pertinent to these important oxylipins for researchers, scientists, and drug development professionals.
Section 1: The Cytochrome P450 Pathway in Linoleic Acid Metabolism
Linoleic acid (LA) metabolism is a central hub for the production of signaling molecules. While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are well-known, the cytochrome P450 (CYP) pathway represents a third major route, generating a distinct class of oxylipins.[1][2]
Linoleic Acid: The Essential Precursor
As the most consumed polyunsaturated fatty acid (PUFA) in the human diet, derived from vegetable oils, nuts, and meats, linoleic acid is a fundamental component of cellular membranes and the precursor to a vast array of signaling lipids.[1][3] Its metabolism via CYP enzymes is a key source of endogenous signaling molecules.
The CYP Epoxygenase Branch
Unlike COX and LOX pathways that introduce hydroperoxy or hydroxy groups, the CYP epoxygenase pathway introduces an epoxide ring across one of the double bonds of linoleic acid.[2] This seemingly subtle modification dramatically alters the molecule's chemical properties and biological activity. The primary products of this reaction are two regioisomeric monoepoxides:
-
12,13-Epoxyoctadecenoic Acid (12,13-EpOME) : Also known as isoleukotoxin or vernolic acid.[4]
-
9,10-Epoxyoctadecenoic Acid (9,10-EpOME) : Also known as leukotoxin or coronaric acid.[4][5]
The formation of these epoxides is catalyzed by several CYP isoforms, with CYP2C9, CYP2C8, and CYP2J2 being the primary enzymes responsible in humans.[1][6][7][8] Other isoforms, such as CYP1A1 and CYP1A2, can also contribute to their production.[1][7][9]
Section 2: Biosynthesis and Metabolism of 12,13-EpOME and its Derivatives
The metabolic fate of 12,13-EpOME is a critical determinant of its ultimate biological effect. The pathway is characterized by a key enzymatic branch point governed by the activity of soluble epoxide hydrolase (sEH).
Step 1: CYP-Mediated Epoxidation of Linoleic Acid
The initial, rate-limiting step is the epoxidation of the C12-C13 double bond of linoleic acid by CYP epoxygenases to form 12,13-EpOME.[1][2] This conversion is a critical entry point into this signaling cascade.
Step 2: The sEH-Mediated Hydrolysis to 12,13-DiHOME
Once formed, 12,13-EpOME is a primary substrate for soluble epoxide hydrolase (sEH).[10][11] This enzyme catalyzes the addition of water to the epoxide ring, yielding the corresponding vicinal diol, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).[1][4][12] The balance between CYP epoxygenase activity and sEH activity is a crucial regulatory node, determining the relative concentrations of the bioactive epoxide and its diol metabolite.[2] Increased sEH activity leads to higher levels of DiHOMEs, which have distinct and often more potent biological effects than their epoxide precursors.[12][13][14]
Formation of Keto-Derivatives (KODEs)
While the sEH pathway is dominant, other transformations can occur. Keto-octadecadienoic acids (KODEs), such as 9-KODE and 13-KODE, are another class of oxidized linoleic acid metabolites.[12][15] While often associated with the lipoxygenase pathway, there is evidence for their involvement in nociception and metabolic regulation.[12][16] The compound 10(E)-9-oxo-12(13)-EpOME (EKODE) demonstrates the chemical possibility of a molecule containing both keto and epoxide functionalities and is known to regulate aldosterone production.[12][16] The precise enzymatic pathways leading from CYP-derived epoxides to specific KODE isomers remain an active area of investigation.
// Nodes LA [label="Linoleic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EpOME [label="12,13-EpOME\n(Isoleukotoxin)", fillcolor="#FBBC05", fontcolor="#202124"]; DiHOME [label="12,13-DiHOME\n(Isoleukotoxin diol)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; KODE [label="Keto-Derivatives\n(e.g., EKODE)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges LA -> EpOME [label="CYP Epoxygenases\n(CYP2C9, CYP2J2, etc.)", color="#5F6368"]; EpOME -> DiHOME [label="Soluble Epoxide\nHydrolase (sEH)", color="#5F6368"]; EpOME -> KODE [label="Further Oxidation\n(Putative)", style=dashed, color="#5F6368"]; }
Figure 1: Biosynthesis pathway from Linoleic Acid to 12,13-EpOME and its major metabolites.
Section 3: Biological and Pathophysiological Roles
The metabolites of the CYP-linoleic acid pathway have pleiotropic effects, with activities that can be either beneficial or detrimental depending on the specific metabolite, its concentration, and the physiological context.
Metabolic Regulation and Thermogenesis
Paradoxically, while often associated with toxicity, 12,13-DiHOME has emerged as a beneficial "lipokine".[17][18]
-
Cold and Exercise: It is released from brown adipose tissue (BAT) in response to cold exposure and exercise.[19][20]
-
Fatty Acid Uptake: 12,13-DiHOME stimulates fatty acid uptake and oxidation in BAT and skeletal muscle.[19][20] This is achieved by promoting the translocation of fatty acid transporters like CD36 and FATP1 to the cell membrane.[1][4]
-
Systemic Effects: Higher circulating levels of 12,13-DiHOME are negatively correlated with BMI and insulin resistance and are associated with improved metabolic health.[1][4][21] Its mechanism may involve Gq-mediated intracellular calcium mobilization.[17][18]
Inflammation, Immunity, and Pain
The roles of these metabolites in inflammation are complex and often opposing.
-
Toxicity and ARDS: The epoxides (leukotoxins) and particularly their diols (leukotoxin-diols) have been implicated in cytotoxicity and are believed to be involved in acute respiratory distress syndrome (ARDS).[4][12][14]
-
Immune Dysfunction: 12,13-DiHOME can cause adaptive immune cell dysfunction and has been associated with an increased risk of developing asthma and atopy in neonates, potentially through inhibition of PPARγ signaling.[1][4] Gut microbiome-derived bacterial epoxide hydrolases can also contribute to 12,13-DiHOME production.[1][4]
-
Pain and Nociception: Certain KODEs and their precursors are involved in pain signaling by interacting with the TRPV1 receptor, which is responsible for sensing heat.[12][16]
Cardiovascular and Cerebrovascular Effects
The CYP/sEH pathway is increasingly recognized for its role in vascular health.
-
Cytotoxicity: At high concentrations, both 12,13-EpOME and 12,13-DiHOME can be toxic, inducing mitochondrial dysfunction.[8][9]
-
Cerebral Small Vessel Disease: An increased ratio of DiHOME-to-EpOME, indicating high sEH activity, is associated with markers of cerebral small vessel disease, white matter damage, and cognitive decline in patients with type 2 diabetes and stroke.[13][22][23] This suggests that sEH may be a therapeutic target to mitigate neurovascular damage.[13]
Quantitative Data Summary
| Metabolite | Key Biological Functions | Associated Disease States |
| 12,13-EpOME | Precursor to 12,13-DiHOME; activates AMPK phosphorylation.[24] | Cytotoxicity at high concentrations.[8][9] |
| 12,13-DiHOME | Stimulates fatty acid uptake in BAT and muscle[19][20]; Lipokine released during cold/exercise[20]; Pro-allergic immune dysfunction.[4] | ARDS[4][14], Asthma[1][4], Cerebral Small Vessel Disease.[13][22] |
| 9-KODE/13-KODE | Involved in nociception via TRPV1 activation[12][16]; Potential PPARα activation.[12][25] | Pain syndromes[12]; Potential role in metabolic dyslipidemia.[12] |
Section 4: Analytical Methodologies
Accurate quantification of these lipid mediators is essential for understanding their roles in biology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Experimental Protocol: Quantification of Linoleic Acid Metabolites from Plasma
Objective: To extract, separate, and quantify 12,13-EpOME, 12,13-DiHOME, and related metabolites from a biological plasma sample.
1. Sample Preparation & Internal Standard Spiking:
-
Thaw 100 µL of plasma on ice.
-
Causality: To correct for analytical variability and matrix effects, add an internal standard mixture (e.g., d4-labeled 12,13-EpOME, d4-9,10-DiHOME) in methanol. This is a critical step for accurate quantification.
2. Protein Precipitation & Lipid Extraction:
-
Add 400 µL of ice-cold ethyl acetate to the plasma.[2]
-
Vortex vigorously for 1 minute to precipitate proteins and extract lipids into the organic phase.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the upper organic layer.[2]
-
Repeat the extraction step on the remaining aqueous layer and pool the organic extracts.
3. Solvent Evaporation and Reconstitution:
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.[2]
-
Causality: This step concentrates the analytes.
-
Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., Methanol) for LC-MS/MS analysis.[2]
4. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Negative ESI is typically used for these carboxylic acid-containing lipids.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Example MRM Transitions:
-
12,13-EpOME: m/z 295 -> specific fragment ions
-
12,13-DiHOME: m/z 313 -> specific fragment ions
-
Internal Standards: Monitor corresponding mass-shifted transitions.
-
-
5. Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the peak area ratio (Analyte/Internal Standard).
-
Quantify the concentration by comparing this ratio to a standard curve prepared with known amounts of each analyte.
// Nodes A [label="1. Plasma Sample Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Add Internal Standards", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Protein Precipitation &\nLiquid-Liquid Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Evaporate & Reconstitute", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="5. LC-MS/MS Analysis\n(Separation & Detection)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Data Processing &\nQuantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; }
Figure 2: Generalized workflow for the quantification of oxylipins from plasma.
Section 5: Therapeutic Targeting and Future Directions
The central role of the CYP/sEH axis in producing potent signaling molecules makes it an attractive target for therapeutic intervention.
Soluble Epoxide Hydrolase (sEH) Inhibition
Given that the diol metabolites (DiHOMEs) are often associated with detrimental effects like inflammation, cytotoxicity, and vascular damage, inhibiting their formation is a key strategy.[11][14]
-
Mechanism: Pharmacological inhibition of sEH prevents the conversion of bioactive epoxides (EpOMEs) into their corresponding diols.[11]
-
Therapeutic Potential: sEH inhibitors have shown anti-hypertensive, anti-inflammatory, and neuroprotective effects in preclinical models, largely by stabilizing the levels of beneficial epoxy-fatty acids.[11] This approach holds promise for treating conditions like hypertension, inflammatory pain, and potentially mitigating the neurovascular damage seen in diabetes and stroke.[11][13]
Unanswered Questions and Future Perspectives
Despite significant progress, key questions remain:
-
Receptor Identification: The specific receptors for many of these metabolites, particularly 12,13-DiHOME, are still being characterized, though G-protein coupled pathways are implicated.[17][18]
-
Pathway Crosstalk: The interaction between the CYP pathway and the LOX/COX pathways in integrated biological responses is not fully understood.
-
KODE Biosynthesis: The precise enzymatic routes from EpOMEs to specific KODE isomers need further elucidation.
Future research will focus on developing more potent and selective sEH inhibitors, identifying the receptors and downstream signaling pathways for these oxylipins, and exploring their potential as biomarkers for metabolic and cardiovascular diseases.
References
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Hildreth, K., Kodani, S. D., Hammock, B. D., & Zhao, L. (2020). Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies. Journal of Nutritional Biochemistry, 86, 108484. Available at: [Link]
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Lynes, M. D., Leiria, L. O., Lundh, M., et al. (2017). The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue. Harvard DASH. Available at: [Link]
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Morisseau, C., & Hammock, B. D. (2012). Role of epoxide hydrolases in lipid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]
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Marmesat, S., & Dobarganes, C. (2019). Formation of Epoxy-, Keto- and Hydroxy-Fatty Acids. AOCS. Available at: [Link]
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Swardfager, W., et al. (2025). Metabolic and vascular contributions to dementia: Soluble epoxide hydrolase-derived linoleic acid oxylipins and glycemic status are related to cerebral small vessel disease markers, atrophy, and cognitive performance. Alzheimer's & Dementia. Available at: [Link]
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FooDB. (2010). Compound 12,13-Epoxy-9,15-octadecadienoic acid (FDB003093). FooDB. Available at: [Link]
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Garssen, G. J., Vliegenthart, J. F., & Boldingh, J. (1976). The formation of threo-11-hydroxy-trans-12: 13-epoxy-9-cis-octadecenoic acid by enzymic isomerisation of 13-L-hydroperoxy-9-cis, 11-transoctadecadienoic acid by soybean lipoxygenase-1. PubMed. Available at: [Link]
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Mlakar, A., & Spiteller, G. (2001). Transformations of 12,13-Epoxy-ll-hydroxy-9-octadecenoic Acid and 4,5-Epoxy-N-acetylsphingosine by Incubation with Liver Homogenate and Liver Microsomes. ResearchGate. Available at: [Link]
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Kim, M., et al. (2018). 13-Oxo-9(Z),11(E),15(Z)-octadecatrienoic Acid Activates Peroxisome Proliferator-Activated Receptor γ in Adipocytes. ResearchGate. Available at: [Link]
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The Emerging Role of 12(13)-Epoxy-9-keto-10(E)-octadecenoic Acid (EKODE) in Cellular Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of cellular signaling is continually expanding, with lipid mediators emerging as critical regulators of complex biological processes. Among these, the octadecanoids, a class of 18-carbon oxidized metabolites derived from linoleic acid, are gaining significant attention. This technical guide focuses on a particularly potent member of this family: 12(13)-epoxy-9-keto-10(E)-octadecenoic acid, commonly abbreviated as 12(13)Ep-9-KODE or EKODE. Once viewed as a simple byproduct of oxidative stress, EKODE is now understood to be a bioactive signaling molecule with specific and potent effects on cellular function. This document provides an in-depth exploration of EKODE's biosynthesis, its core signaling pathways, and robust methodologies for its study, offering field-proven insights for researchers in pharmacology, cell biology, and drug development.
Chapter 1: The Octadecanoid Family: A Primer
Linoleic acid, the most abundant polyunsaturated fatty acid (PUFA) in the human diet and cell membranes, is not merely a structural component or energy source; it is the progenitor of a vast array of signaling molecules.[1] Its metabolism via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways generates a diverse family of oxidized derivatives known as octadecanoids.[2] These molecules, including hydroxyoctadecadienoic acids (HODEs), dihydroxy-octadecenoic acids (DiHOMEs), and epoxy-keto derivatives like EKODE, are implicated in a spectrum of physiological and pathological processes ranging from inflammation and pain perception to metabolic regulation and blood pressure control.[1][3] EKODE stands out due to its unique chemical structure—featuring both an epoxide and an α,β-unsaturated ketone—which confers distinct reactivity and signaling capabilities.[3][4]
Chapter 2: Biosynthesis and Metabolism
The generation of EKODE is a multi-step enzymatic process originating from linoleic acid. Understanding this pathway is critical for identifying key regulatory nodes and potential therapeutic targets.
-
Initial Epoxidation: The process begins with the epoxidation of linoleic acid by cytochrome P450 (CYP) epoxygenases, primarily isoforms like CYP2J2, CYP2C8, and CYP2C9 in humans.[2] This reaction targets one of the two double bonds, producing two main regioisomers: 9(10)-EpOME and 12(13)-EpOME (isoleukotoxin).[2]
-
Oxidation to a Keto Group: Following the formation of the 12(13)-epoxide ring, subsequent enzymatic oxidation occurs at the C9 position. This step is likely mediated by alcohol or hydroxy-fatty acid dehydrogenases, converting a hydroxyl intermediate into the final keto group. This two-step process yields the stable and bioactive EKODE molecule.
A competing pathway for the 12(13)-EpOME intermediate is its hydrolysis by soluble epoxide hydrolase (sEH) to form the corresponding diol, 12,13-DiHOME, a signaling molecule with its own distinct biological activities.[1] The balance between the dehydrogenase and sEH pathways thus represents a crucial control point in determining the relative cellular concentrations of EKODE versus 12,13-DiHOME.
Caption: Biosynthetic pathway of 12(13)Ep-9-KODE from linoleic acid.
Chapter 3: Core Signaling Mechanisms of EKODE
EKODE exerts its biological effects through at least two well-defined signaling pathways, demonstrating its capacity to act as a potent modulator of cellular homeostasis and stress responses.
The Nrf2-Antioxidant Response Element (ARE) Pathway
A primary and highly significant function of EKODE is the potent activation of the Nrf2-ARE pathway, a central hub for cellular defense against oxidative stress.[3]
-
Mechanism of Action: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1.[5] EKODE, possessing an electrophilic α,β-unsaturated ketone, acts as a Michael acceptor.[3] This reactive moiety is thought to covalently modify specific cysteine residues on Keap1, inducing a conformational change that liberates Nrf2.[6] Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates their transcription.[5]
-
PI3K/Akt Dependence: The activation of the Nrf2-ARE pathway by EKODE is critically dependent on Phosphoinositide 3-kinase (PI3K) signaling.[3] The PI3K/Akt pathway is known to promote the nuclear translocation and stability of Nrf2, suggesting that EKODE may either directly or indirectly engage this pathway to amplify its antioxidant signal.[[“]][8][9][10]
-
Downstream Effects: Nrf2 activation leads to the upregulation of a suite of cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis and recycling.[9][10] This coordinated response enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.
Caption: EKODE signaling via the PI3K/Akt-dependent Nrf2/ARE pathway.
Modulation of Adrenal Steroidogenesis
EKODE has been identified as a potent secretagogue of aldosterone in adrenal cells.[3] This finding links the oxidation of a common dietary fatty acid directly to the regulation of blood pressure and electrolyte balance.
-
Mechanism of Action: In isolated rat adrenal cells, EKODE stimulates aldosterone production by acting on the "early pathway" of steroidogenesis.[3] This refers to the signal transduction events and enzymatic steps that lead to the conversion of cholesterol into pregnenolone, the common precursor for all steroid hormones. This effect is dose-dependent, with stimulation observed at concentrations as low as 0.5 µM.[3]
-
Physiological Relevance: The concentration of EKODE measured in human plasma ranges from 1 nM to 500 nM, with a mean of around 50 nM.[3] While the stimulatory concentrations observed in vitro are slightly higher, local concentrations in or near the adrenal gland under conditions of oxidative stress could plausibly reach levels sufficient to modulate steroidogenesis. This pathway may contribute to the deleterious cardiovascular effects associated with obesity and oxidative stress.[3]
Potential for PPARγ Interaction
While direct binding of EKODE to Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) has not yet been definitively demonstrated, it remains a compelling hypothesis. Many related octadecanoids, including HODEs and other keto-derivatives, are known endogenous ligands for PPARγ, a nuclear receptor that is a master regulator of lipid metabolism and inflammation.[11][12] Given the structural similarities, investigating EKODE as a potential PPARγ modulator is a critical area for future research that could uncover novel roles in metabolic diseases and immune function.
Quantitative Data Summary
| Parameter | Value | Biological System | Significance |
| Aldosterone Stimulation | 0.5 - 5.0 µmol/L | Rat Adrenal Cells | Potent secretagogue activity.[3] |
| ARE Activation | ~10 µmol/L | IMR-32 Neuroblastoma Cells | Strong induction, comparable to model activators.[3] |
| Human Plasma Levels | 1 - 500 nmol/L | 24 Adult Subjects | Confirms endogenous production and circulation.[3] |
Chapter 4: Methodologies for the Study of EKODE
As a Senior Application Scientist, it is imperative to ground mechanistic claims in robust, reproducible methodologies. The following protocols provide a self-validating framework for investigating EKODE's cellular functions.
Workflow for Investigating EKODE Bioactivity
Caption: General experimental workflow for EKODE analysis.
Protocol: Quantification of EKODE by LC-MS/MS
Causality: Accurate quantification of this lipid mediator from complex biological matrices requires efficient extraction, chromatographic separation from isomers, and highly sensitive detection. This LC-MS/MS protocol is designed for robustness and specificity.
-
Sample Preparation & Lipid Extraction:
-
To 100 µL of plasma or cell lysate, add 10 µL of an internal standard solution (e.g., d4-EKODE, if available, or a related C18 lipid standard) at a known concentration (e.g., 100 ng/mL). The internal standard is critical as it corrects for sample loss during extraction and for variations in instrument response.
-
Perform protein precipitation by adding 400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute. This denatures proteins, releasing bound lipids into the solvent.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube. For cleaner samples, this can be followed by solid-phase extraction (SPE) using a C18 cartridge to further isolate the lipid fraction.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water).
-
-
Liquid Chromatography (LC):
-
Column: Use a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) for optimal separation of fatty acids.
-
Mobile Phase A: Water with 0.1% formic acid (improves ionization).
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
-
Gradient: Start at 40% B, ramp to 99% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. The gradient is essential to elute lipids based on their polarity.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Use electrospray ionization (ESI) in negative mode, as carboxylic acids are readily deprotonated.
-
Detection Mode: Multiple Reaction Monitoring (MRM). This highly specific mode monitors a predefined transition from a parent ion (precursor) to a daughter ion (product), minimizing interference.
-
MRM Transitions:
-
EKODE (Precursor): m/z 309.2 (M-H)⁻
-
EKODE (Product): A specific fragment ion resulting from collision-induced dissociation (e.g., loss of water or cleavage at the keto group) must be determined by infusing a pure standard.
-
Internal Standard: Monitor the corresponding transition for the deuterated standard.
-
-
Data Analysis: Quantify EKODE by creating a standard curve of known concentrations and calculating the peak area ratio of the analyte to the internal standard.
-
Protocol: ARE-Luciferase Reporter Assay
Causality: This cell-based assay provides a direct functional readout of Nrf2-ARE pathway activation. The use of a stable cell line and a dual-luciferase system ensures high reproducibility and internal control for cell viability and transfection efficiency.
-
Cell Culture and Seeding:
-
Use a human cell line stably transfected with an ARE-luciferase reporter construct (e.g., HepG2-ARE).[13]
-
Culture cells in appropriate media (e.g., MEM with 10% FBS and selection antibiotic).
-
Seed cells into a white, clear-bottom 96-well plate at a density of ~40,000 cells per well in 100 µL of media.[13] The white plate maximizes the luminescent signal.
-
Incubate for 24 hours to allow cells to adhere and reach a healthy, sub-confluent state.
-
-
Compound Treatment:
-
Prepare serial dilutions of EKODE in culture media. A typical concentration range would be 0.1 µM to 50 µM.
-
Include a positive control (e.g., 25 µM tert-butylhydroquinone, tBHQ) and a vehicle control (e.g., DMSO, ensuring the final concentration is <0.1%).
-
Carefully remove the old media from the cells and add 100 µL of the media containing the test compounds.
-
Incubate for 16-24 hours. This duration is typically sufficient for Nrf2 translocation, target gene transcription, and luciferase protein accumulation.
-
-
Luminescence Measurement:
-
Equilibrate the plate to room temperature.
-
Use a dual-luciferase reporter assay system (e.g., Promega Dual-Glo®). This allows for sequential measurement of the firefly (ARE-driven) and Renilla (constitutively expressed control) luciferases.
-
Add the first luciferase reagent according to the manufacturer's instructions, which lyses the cells and provides the substrate for firefly luciferase.
-
Measure luminescence on a plate reader.
-
Add the second reagent (e.g., Stop & Glo®), which quenches the firefly signal and provides the substrate for Renilla luciferase.
-
Measure the second luminescence.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This normalization corrects for variations in cell number and transfection efficiency.
-
Express the data as "Fold Induction" by dividing the normalized ratio of treated wells by the average normalized ratio of the vehicle control wells.
-
Plot Fold Induction versus EKODE concentration to generate a dose-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).[14]
-
Chapter 5: Pathophysiological and Therapeutic Implications
The dual roles of EKODE as both a trigger for cytoprotective antioxidant responses and a modulator of steroid hormone production place it at a fascinating crossroads in human health.
-
Hypertension and Cardiovascular Disease: By stimulating aldosterone, EKODE could be a mechanistic link between oxidative stress (e.g., from obesity or smoking) and the development of hypertension.[3] Targeting the enzymes responsible for its synthesis could represent a novel therapeutic strategy.
-
Neuroprotection: The potent activation of the Nrf2 pathway suggests a protective role against neurodegenerative diseases where oxidative stress is a key pathological feature. EKODE or more stable synthetic analogs could be explored as potential Nrf2 activators.
-
Dermatology and Inflammation: The identification of high levels of related keto-epoxy lipids in psoriatic lesions suggests a role in inflammatory skin conditions and sensory signaling (itch).[[“]][15] Further investigation into EKODE's specific role in skin is warranted.
Chapter 6: Conclusion and Future Directions
12(13)Ep-9-KODE (EKODE) is a prime example of a lipid metabolite that has transitioned from obscurity to a signaling molecule of significant interest. Its ability to potently activate the Nrf2 antioxidant pathway and modulate aldosterone secretion highlights its importance in cellular defense and endocrine function.
For researchers and drug developers, the path forward involves several key objectives:
-
Receptor Identification: Does EKODE interact with a specific cell surface or nuclear receptor to initiate its effects, particularly the PI3K-dependent component of Nrf2 activation?
-
Enzymatic Characterization: What specific dehydrogenases are responsible for the final step in EKODE biosynthesis? Can they be selectively inhibited?
-
In Vivo Validation: Translating the in vitro findings into relevant animal models of hypertension, neurodegeneration, and skin inflammation is crucial for validating its therapeutic potential.
By leveraging the robust methodologies outlined in this guide, the scientific community can further unravel the complexities of EKODE signaling and harness its potential for the development of novel therapeutics.
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BPS Bioscience. (n.d.). ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). Retrieved from BPS Bioscience website: [Link]
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Jeon, H., et al. (2021). Application of an Antioxidant Response Element–Nuclear Factor Erythroid 2 Luciferase Assay for Assessing the Skin Sensitization Potential of Agrochemicals. PMC. [Link]
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Bansal, S., et al. (2018). A Peroxygenase Pathway Involved in the Biosynthesis of Epoxy Fatty Acids in Oat. PMC. [Link]
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IIVS.org. (n.d.). ARE-Nrf2 Luciferase Keratinocyte Activation Test Method (OECD 442D). Retrieved from IIVS.org website: [Link]
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ResearchGate. (2022). Biosynthesis pathways of ketols. The 13-AOS enzymes and production of.... [Link]
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Hamberg, M. (1998). An epoxy alcohol synthase pathway in higher plants: Biosynthesis of antifungal trihydroxy oxylipins in leaves of potato. ResearchGate. [Link]
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Tallman, K. A., et al. (2015). The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation. PMC. [Link]
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Consensus. (n.d.). PI3K/AKT and Nrf2/HO-1 signaling crosstalk in oxidative stress. Retrieved from Consensus website: [Link]
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ResearchGate. (n.d.). Regulation of Aldosterone Secretion by Mineralocorticoid Receptor–Mediated Signaling. [Link]
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Chung, W., et al. (2021). Determination of adrenal hypersecretion in primary Aldosteronism without aldosterone-production adenomas. PMC. [Link]
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Iizuka, T., et al. (2020). Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. PMC. [Link]
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Spät, A., & Hunyady, L. (2004). Control of Aldosterone Secretion: A Model for Convergence in Cellular Signaling Pathways. Physiological Reviews. [Link]
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University Hospitals Sussex NHS Foundation Trust. (n.d.). Investigative protocol for Primary Hyperaldosteronism. [Link]
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PubMed. (2019). Validation of a LC/MSMS method for simultaneous quantification of 9 nucleotides in biological matrices. [Link]
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Li, Y., et al. (2024). The PI3K/Akt-Nrf2 Signaling Pathway and Mitophagy Synergistically Mediate Hydroxytyrosol to Alleviate Intestinal Oxidative Damage. PMC. [Link]
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IOVS. (2008). Essential Roles of the PI3 Kinase/Akt Pathway in Regulating Nrf2-Dependent Antioxidant Functions in the RPE. [Link]
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BellBrook Labs. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. [Link]
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PMC. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. [Link]
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Basicmedical Key. (2017). Pharmacodynamics. [Link]
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MDPI. (2020). Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease. [Link]
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ResearchGate. (n.d.). EC 50 and LogEC 50 values for activation of cAMP response in CcOctβR-expressing CHO-K1 cells by various agonists. [Link]
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MDPI. (2022). PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer. [Link]
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MDPI. (2024). Limits of Detection of Topically Applied Products in the Skin Using In Vivo Raman Spectroscopy. [Link]
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Seminars in Cutaneous Medicine and Surgery. (2012). Age-related Percutaneous Penetration Part 1: Skin Factors. [Link]
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12(13)Ep-9-KODE: Mechanism of Action, Biosynthesis, and Analytical Methodologies
An In-Depth Technical Guide for Lipidomics Researchers and Drug Development Professionals
Executive Summary
The lipid mediator 12(13)Ep-9-KODE (12,13-epoxy-9-keto-10-octadecenoic acid), frequently referred to in literature as EKODE , is a highly bioactive oxidized linoleic acid metabolite (OXLAM)[1]. As an octadecanoid oxylipin, it has emerged as a critical signaling molecule at the intersection of oxidative stress, lipid metabolism, and inflammation[1][2]. Unlike classic eicosanoids that primarily act via G-protein coupled receptors (GPCRs), the primary mechanism of action for 12(13)Ep-9-KODE is driven by its unique electrophilic chemical structure, which allows it to covalently modify sensor proteins and modulate key transcription factors such as Nrf2 and PPARs[3][4].
This whitepaper synthesizes the current mechanistic understanding of 12(13)Ep-9-KODE, details its pathophysiological roles, and provides self-validating experimental protocols for its quantification and functional characterization.
Biosynthetic Pathway and Chemical Identity
12(13)Ep-9-KODE is generated during conditions of elevated oxidative stress and lipid peroxidation. It is derived from linoleic acid (LA) , the most abundant polyunsaturated fatty acid (PUFA) in the mammalian diet[1].
-
Primary Oxidation: Linoleic acid undergoes enzymatic oxidation via 15-lipoxygenase (15-LOX) or non-enzymatic auto-oxidation mediated by reactive oxygen species (ROS) to form 9-hydroperoxyoctadecadienoic acid (9-HpODE)[1][3].
-
Epoxidation and Ketone Formation: The 9-HpODE intermediate is further processed—often via cytochrome P450 (CYP450) enzymes or transition metal-catalyzed homolytic cleavage—into various epoxy-ketone isomers, predominantly 12(13)Ep-9-KODE[3][5].
Biosynthetic pathway of 12(13)Ep-9-KODE from linoleic acid and subsequent protein adduction.
Core Mechanism of Action
The biological activity of 12(13)Ep-9-KODE is dictated by two distinct mechanistic pillars: electrophilic reactivity and receptor modulation .
Electrophilic Thiol Reactivity (Michael Addition)
The defining structural feature of 12(13)Ep-9-KODE is its enone system (an α,β-unsaturated ketone) situated adjacent to an epoxide ring[3]. This specific electron-withdrawing configuration renders the β-carbon highly electrophilic.
Rather than relying solely on transient receptor binding, 12(13)Ep-9-KODE acts as an endogenous electrophile. It undergoes rapid Michael addition reactions with nucleophilic thiol groups (-SH) present on the cysteine residues of target proteins[3]. This covalent modification leads to the formation of Advanced Lipoxidation End-products (ALEs) and stable EKODE-cysteine adducts[3].
Keap1-Nrf2 Pathway Activation
The primary downstream consequence of this electrophilic reactivity is the activation of the cellular antioxidant response.
-
Causality: 12(13)Ep-9-KODE covalently modifies specific sensor cysteine residues on Keap1 (Kelch-like ECH-associated protein 1)[3].
-
Effect: This adduction induces a conformational change in Keap1, preventing the ubiquitination and subsequent proteasomal degradation of the transcription factor Nrf2 .
-
Outcome: Stabilized Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (ARE), and drives the transcription of cytoprotective and detoxifying genes[3].
PPAR Modulation and Lipid Metabolism
Beyond covalent modifications, 12(13)Ep-9-KODE functions as an endogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) [4]. By binding to these nuclear receptors, 12(13)Ep-9-KODE regulates lipid metabolic homeostasis. Elevated levels of this oxylipin have been shown to modulate the expression of downstream targets such as Sterol Regulatory Element-Binding Protein 1 (SREBP1), Fatty Acid Synthase (FASN), and Prostaglandin-Endoperoxide Synthase 2 (PTGS2/COX-2)[4].
Pathophysiological Implications
Because 12(13)Ep-9-KODE is a direct product of lipid peroxidation, its tissue and plasma concentrations serve as highly sensitive biomarkers for localized inflammation and metabolic dysregulation.
Quantitative Data Summary
The following table summarizes the dynamic changes of 12(13)Ep-9-KODE across various biological models, demonstrating its utility as a biomarker for oxidative stress and inflammation.
| Pathophysiological Context | Biological Matrix | 12(13)Ep-9-KODE Level | Mechanistic Implication | Reference |
| Wilson Disease (tx-j mice) | Hepatic Tissue | Significantly Elevated | Copper-induced lipid peroxidation; upregulated LOX/CYP450 pathways. | [5] |
| Atherosclerosis (ApoE-/- mice) | Serum | Elevated | Macrophage foam cell formation; altered PPAR signaling. | [4] |
| Zinc Replenishment | Human Plasma | Decreased | Zinc reduces oxidative stress and downregulates pro-inflammatory LA metabolites. | [6] |
| Early Pregnancy (Maternal Recognition) | Bovine Corpus Luteum | Decreased | Modulation of luteal immune cell infiltration and progesterone synthesis. | [7] |
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They address the inherent instability of oxylipins and the matrix effects common in lipidomics.
Protocol 1: Targeted LC-MS/MS Quantification of 12(13)Ep-9-KODE
Oxylipins are present in trace amounts and are highly susceptible to ex vivo auto-oxidation. This protocol utilizes Solid Phase Extraction (SPE) to concentrate the analyte and Multiple Reaction Monitoring (MRM) for isobaric specificity.
Step-by-Step Methodology:
-
Sample Quenching & Internal Standard Addition: Immediately upon collection, quench biological samples (plasma/tissue homogenate) in ice-cold methanol containing 0.1% BHT (butylated hydroxytoluene) to halt ex vivo lipid peroxidation. Spike the sample with a heavy-isotope internal standard (e.g., deuterated 9-HODE or a specific deuterated EKODE surrogate) to account for extraction losses and ion suppression.
-
Protein Precipitation: Vortex the methanol-sample mixture vigorously for 1 minute. Centrifuge at 14,000 × g for 10 minutes at 4°C. Collect the supernatant.
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition an Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge with 3 mL methanol followed by 3 mL LC-MS grade water.
-
Loading: Dilute the supernatant with water to <15% methanol and load onto the cartridge.
-
Washing: Wash with 3 mL of 5% methanol in water to remove polar interferences (salts, carbohydrates).
-
Elution: Elute the oxylipin fraction using 2 mL of methanol/ethyl acetate (1:1, v/v).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute in 50 µL of initial LC mobile phase (e.g., water/acetonitrile 80:20 with 0.1% formic acid).
-
UPLC-ESI-MS/MS Analysis: Inject 5 µL onto a C18 UPLC column. Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Use MRM to monitor the specific precursor-to-product ion transitions for 12(13)Ep-9-KODE (Precursor m/z 309.2 [M-H]-)[8].
Self-validating LC-MS/MS workflow for trace oxylipin quantification.
Protocol 2: Immunochemical Detection of EKODE-Protein Adducts
Because free 12(13)Ep-9-KODE is rapidly consumed by cellular thiols, measuring EKODE-cysteine adducts provides a more stable, cumulative biomarker of historical oxidative stress[3].
Step-by-Step Methodology:
-
Cell Lysis: Lyse target cells (e.g., macrophages) in RIPA buffer supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM). Causality: NEM blocks free thiols, preventing artifactual adduction during the lysis process.
-
Protein Quantification & Separation: Quantify total protein using a BCA assay. Resolve 30 µg of protein lysate via SDS-PAGE on a 4–12% Bis-Tris gel.
-
Transfer and Blocking: Transfer proteins to a PVDF membrane. Block with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Probe the membrane overnight at 4°C with specific anti-EKODE-Cys polyclonal antibodies[3].
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and visualize using enhanced chemiluminescence (ECL). The intensity of the bands corresponds to the degree of in vivo Michael addition by 12(13)Ep-9-KODE.
References
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Hepatic oxylipin profiles in mouse models of Wilson disease - eScholarship.org. Source: eScholarship. URL:[Link]
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Jingzhi Guanxin Oral Liquids Attenuate Atherosclerotic Coronary Heart Disease via Modulating Lipid Metabolism and PPAR-Related Targets. Source: PMC / MDPI. URL:[Link]
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Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Physiological Relevance of 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE)
Abstract
The study of lipid mediators has unveiled a complex network of signaling molecules that regulate a vast array of physiological and pathophysiological processes. Among these, the octadecanoids, derived from the essential fatty acid linoleic acid, are gaining prominence. This technical guide focuses on a specific, yet understudied, member of this class: 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE). While direct research on this molecule is nascent, its structural features—an epoxide ring and a keto group—place it at the crossroads of several critical metabolic pathways. This document will synthesize current knowledge on related linoleic acid metabolites to build a foundational understanding of 12(13)Ep-9-KODE. We will explore its probable biosynthesis, inferred physiological relevance based on its precursor and metabolite activities, and provide detailed experimental protocols for researchers aiming to elucidate its function.
Introduction: The Landscape of Linoleic Acid-Derived Oxylipins
Linoleic acid (LA) is the most abundant polyunsaturated fatty acid (PUFA) in the Western diet and a primary component of cellular membranes.[1][2] Beyond its structural role, LA is the substrate for enzymatic and non-enzymatic oxidation, yielding a diverse family of bioactive lipid mediators known as oxylipins or, more specifically, octadecanoids.[3] Three major enzymatic pathways are responsible for this transformation:
-
Cyclooxygenases (COX): Produce hydroxyl and keto derivatives like 9- and 13-HODE (hydroxyoctadecadienoic acid) and KODE (ketooctadecadienoic acid).[3]
-
Lipoxygenases (LOX): Also generate HODE and KODE stereoisomers.[3][4]
-
Cytochrome P450 (CYP) Epoxygenases: Catalyze the formation of epoxyoctadecenoic acids (EpOMEs), namely 9(10)-EpOME and 12(13)-EpOME.[1][5][6]
These EpOMEs are key intermediates. They can be incorporated into phospholipids or, more critically for signaling, hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding diols, 9,10-DiHOME and 12,13-DiHOME.[1][5] This CYP-sEH pathway is a central axis in lipid signaling, and its metabolites are implicated in a spectrum of biological activities, from inflammation and pain to energy homeostasis.[1][2][7]
12(13)Ep-9-KODE, an oxo fatty acid, is a structurally related but distinct metabolite within this landscape.[8] Its combination of an epoxide and a ketone functional group suggests a unique reactivity and signaling potential that warrants dedicated investigation.
Biosynthesis and Metabolism: A Proposed Pathway
Direct enzymatic synthesis of 12(13)Ep-9-KODE has not been fully elucidated. However, based on known biochemical reactions involving LA metabolites, we can propose a logical biosynthetic route. The formation of a ketone group on a fatty acid chain often follows the oxidation of a hydroxyl group by a dehydrogenase enzyme.[3] Therefore, a likely precursor to 12(13)Ep-9-KODE is a hydroxy-epoxide, such as 9-hydroxy-12(13)-epoxyoctadecenoic acid (9H-12(13)-EpODE).[9][10]
The proposed pathway is as follows:
-
Epoxidation: Linoleic acid is first converted by a CYP epoxygenase (e.g., CYP2J2, CYP2C8, CYP2C9) into 12(13)-EpOME.[1]
-
Hydroxylation: A separate enzymatic step, possibly involving a lipoxygenase or another CYP enzyme, introduces a hydroxyl group at the C9 position, forming 9H-12(13)-EpODE.
-
Dehydrogenation: A fatty acid dehydrogenase oxidizes the C9 hydroxyl group to a keto group, yielding the final product, 12(13)Ep-9-KODE.
This proposed pathway highlights the potential for complex, multi-enzyme regulation of 12(13)Ep-9-KODE levels.
Inferred Physiological Relevance
Lacking direct studies, we can infer the potential physiological roles of 12(13)Ep-9-KODE by examining its better-understood metabolic neighbors: the precursor 12(13)-EpOME, the downstream diol 12,13-DiHOME, and related keto-octadecanoids (KODEs).
Regulation of Energy Metabolism
The most striking functions of the 12,13-DiHOME metabolite are related to energy homeostasis.
-
Brown Adipose Tissue (BAT) Activation: 12,13-DiHOME is a cold-induced lipokine that stimulates fatty acid uptake into brown adipocytes, promoting thermogenesis.[11] It achieves this by promoting the translocation of fatty acid transporters like CD36 and FATP1 to the cell membrane.[2][11]
-
Exercise-Induced Signaling: Plasma levels of 12,13-DiHOME increase during exercise, where it is believed to enhance fatty acid uptake and oxidation in skeletal muscle.[2][12][13] Levels of 12,13-DiHOME are often lower in obese individuals and increase with acute exercise.[14][15]
Hypothesis: As a structural relative, 12(13)Ep-9-KODE could act as a modulator of these pathways. It might compete with 12,13-DiHOME for receptor binding or act on distinct targets to fine-tune fatty acid trafficking and utilization in metabolic tissues like BAT, skeletal muscle, and liver. A related keto-epoxide, 10(E),12(E)-9-KODE, has been shown to decrease plasma and hepatic triglycerides in mice.[3]
Inflammation and Pain Signaling
Oxylipins are deeply enmeshed in the regulation of inflammation and nociception.
-
Thermal Hyperalgesia: 12,13-DiHOME is a crucial mediator of thermal hyperalgesia during inflammatory pain.[7] It sensitizes the Transient Receptor Potential Vanilloid 1 (TRPV1) channel in sensory neurons via a protein kinase C-dependent mechanism, leading to increased pain sensitivity.[4][7][16]
-
Anti-inflammatory Roles: In contrast, other KODEs, such as 13-KODE, exhibit anti-inflammatory properties by inhibiting the production of nitric oxide and pro-inflammatory cytokines (TNF-α, IL-1β) in macrophages.[17]
Hypothesis: The dual functionality of the 12(13)Ep-9-KODE structure (epoxide and ketone) makes its role in inflammation difficult to predict. It could potentially activate nociceptive pathways like TRPV1, similar to 12,13-DiHOME and other HODEs/KODEs.[3] Alternatively, the keto group might confer anti-inflammatory properties, aligning it more with molecules like 13-KODE. Its specific effect is likely receptor- and cell-type dependent.
Cardiovascular and Vascular Function
The CYP-sEH pathway is a key regulator of vascular tone and homeostasis.
-
Vascular Disease: Elevated ratios of 12,13-DiHOME to its precursor 12(13)-EpOME are associated with cerebral small vessel disease and greater white matter hyperintensities in stroke patients, suggesting a role for sEH-mediated metabolism in vascular pathology.[18]
-
Hematopoiesis and Vascular Repair: 12,13-DiHOME can rescue impaired hematopoietic progenitor cell proliferation and is required for optimal vascular repair after ischemia.[19][20] This effect is linked to the stimulation of canonical Wnt/β-catenin signaling.[19]
Hypothesis: A related keto-epoxide is known to regulate aldosterone production and may contribute to hypertension.[3] This provides a strong rationale to investigate whether 12(13)Ep-9-KODE has direct effects on vascular smooth muscle tone, endothelial function, or blood pressure regulation. Its impact on progenitor cell function and angiogenesis is another critical area for exploration.
| Metabolite | Key Associated Functions | Primary References |
| 12(13)-EpOME | Precursor/pro-toxin; mitochondrial effects. | [2][21] |
| 12,13-DiHOME | BAT activation, exercise-induced FA uptake, thermal hyperalgesia (TRPV1), hematopoietic stem cell function (Wnt/β-catenin). | [7][11][13][19] |
| 9-KODE / 13-KODE | Anti-inflammatory effects, lipid metabolism regulation (PPARα), nociception (TRPV1). | [3][17][22] |
| 12(13)Ep-9-KODE | (Hypothesized) Modulation of energy metabolism, inflammation, pain, and vascular tone. | N/A |
Methodologies for Investigation
Elucidating the function of 12(13)Ep-9-KODE requires robust analytical methods for its detection and quantification, followed by rigorous biological assays.
Protocol: Quantification of 12(13)Ep-9-KODE in Biological Samples
This protocol outlines a standard workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for lipid mediator analysis due to its sensitivity and specificity.[23][24]
Objective: To accurately measure the concentration of 12(13)Ep-9-KODE in plasma, serum, or tissue homogenates.
Materials:
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard (IS): Stable isotope-labeled d4-12(13)Ep-9-KODE (requires custom synthesis) or a structurally similar non-endogenous lipid.
-
Solvents: LC-MS grade methanol, acetonitrile, water, formic acid.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
LC-MS/MS system with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation & Internal Standard Spiking:
-
Thaw biological samples on ice.
-
To 100 µL of sample, add 400 µL of ice-cold methanol containing the internal standard (e.g., at 10 ng/mL). This precipitates proteins.
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid Phase Extraction (SPE) for Cleanup:
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 3 mL of 15% methanol in water to remove polar interferences.
-
Elute the lipids with 2 mL of methanol.
-
Dry the eluate under a gentle stream of nitrogen gas.
-
-
Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5-10 µL onto a C18 analytical column.
-
Perform chromatographic separation using a gradient elution.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20) with 0.1% Formic Acid
-
Gradient: Start at 40% B, ramp to 98% B over 15 minutes, hold for 5 minutes, then re-equilibrate.
-
-
Detect the analyte using the mass spectrometer in negative ion mode with Multiple Reaction Monitoring (MRM). The specific parent-daughter ion transitions for 12(13)Ep-9-KODE and its IS must be determined empirically using authentic standards.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a 12(13)Ep-9-KODE analytical standard.
-
Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Recommended Biological Assays
Once detection methods are established, the following assays can be used to probe the function of 12(13)Ep-9-KODE:
-
TRPV1 Activation Assay: Use HEK293 cells overexpressing human TRPV1. Monitor intracellular calcium mobilization using a fluorescent indicator (e.g., Fura-2 AM) after application of 12(13)Ep-9-KODE. This will determine if it is a direct agonist or sensitizer of this key pain receptor.[7]
-
Adipocyte and Myocyte Fatty Acid Uptake: Treat cultured brown adipocytes or C2C12 myotubes with 12(13)Ep-9-KODE and measure the uptake of a fluorescently-labeled fatty acid (e.g., BODIPY™ FL C16). This will assess its role in energy substrate utilization.[11]
-
Macrophage Cytokine Release Assay: Culture RAW 264.7 macrophages, stimulate with LPS in the presence or absence of 12(13)Ep-9-KODE, and measure the release of TNF-α and IL-6 into the supernatant by ELISA. This will test its pro- or anti-inflammatory potential.[17]
-
Vascular Reactivity Assay: Use isolated arterial rings in a wire myograph to measure changes in vascular tone in response to 12(13)Ep-9-KODE. This provides a direct assessment of its vasoactive properties.
Conclusion and Future Directions
12(13)Ep-9-KODE is a structurally intriguing octadecanoid positioned at the intersection of several bioactive lipid pathways. While direct evidence of its physiological relevance is currently scarce, the well-documented roles of its metabolic relatives—12,13-EpOME, 12,13-DiHOME, and other KODEs—provide a compelling framework for hypothesizing its function. It is likely a pleiotropic signaling molecule with potential roles in energy metabolism, inflammation, pain, and cardiovascular regulation.
The immediate priorities for the research community are to:
-
Confirm its endogenous presence and biosynthetic pathway in relevant tissues.
-
Characterize its downstream metabolic fate.
-
Systematically screen for its receptor targets (e.g., GPCRs, nuclear receptors like PPARs, and ion channels like TRPV1).
-
Validate its function in vivo using animal models of metabolic disease, inflammatory pain, and cardiovascular conditions.
The technical protocols and conceptual framework provided in this guide offer a robust starting point for researchers and drug development professionals to begin unraveling the physiological significance of 12(13)Ep-9-KODE, a potentially critical new player in the complex symphony of lipid signaling.
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Kim, Y., et al. (2022). Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic. Semantic Scholar. Available at: [Link]
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Sisignano, M., et al. (2018). The oxidized linoleic acid metabolite 12,13-DiHOME mediates thermal hyperalgesia during inflammatory pain. PubMed. Available at: [Link]
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Balcı, S., et al. (2023). Effect of Acute Exercise on 12,13-Dihydroxy-9Z-Octadecenoic Acid (12,13-diHOME) Levels in Obese Male Adolescents. ResearchGate. Available at: [Link]
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Leite, L.D., et al. (2021). 12,13-diHOME as a new therapeutic target for metabolic diseases. ResearchGate. Available at: [Link]
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Moran, J.H., et al. (2001). Analysis of the toxic effects of linoleic acid, 12,13-cis-epoxyoctadecenoic acid, and 12,13-dihydroxyoctadecenoic acid in rabbit renal cortical mitochondria. PubMed. Available at: [Link]
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Nieman, D.C., et al. (2016). 9- and 13-Hydroxy-octadecadienoic acids (9+13 HODE) are inversely related to granulocyte colony stimulating factor and IL-6 in runners after 2h running. PubMed. Available at: [Link]
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An In-depth Technical Guide to the 12(13)-Ep-9-KODE-Mediated Activation of the Antioxidant Response Element
Abstract
This technical guide provides a comprehensive examination of the molecular mechanisms and experimental methodologies surrounding the activation of the Antioxidant Response Element (ARE) by 12(13)-epoxy-9-keto-10(E)-octadecenoic acid (12(13)-Ep-9-KODE). As an endogenous electrophilic lipid mediator, 12(13)-Ep-9-KODE represents a critical signaling molecule in the cellular defense against oxidative stress. We will dissect the intricate interaction between 12(13)-Ep-9-KODE and the Keap1-Nrf2 signaling axis, the master regulator of the antioxidant response. This guide is designed for researchers, scientists, and drug development professionals, offering not only a deep dive into the core biology but also field-proven, step-by-step protocols for robust experimental interrogation of this pathway. By integrating mechanistic insights with practical applications, we aim to provide a self-validating framework for investigating this potent cytoprotective pathway.
The Convergence of Lipid Signaling and Cellular Defense: An Introduction
Cellular homeostasis is under constant threat from reactive oxygen species (ROS), byproducts of normal metabolism and environmental stressors. To counteract this, cells have evolved a sophisticated defense system, at the heart of which lies the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1] Nrf2 is a transcription factor that orchestrates the expression of a vast array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[2] The activity of Nrf2 is exquisitely controlled by its primary repressor, the Kelch-like ECH-associated protein 1 (Keap1).[3]
Endogenous signaling molecules, particularly those derived from the oxidation of polyunsaturated fatty acids, play a pivotal role in modulating this pathway.[4][5] 12(13)-Ep-9-KODE, an oxidized metabolite of linoleic acid, has emerged as a potent electrophilic lipid that can directly activate the Nrf2 pathway.[6][7] Understanding the precise mechanism by which this lipid electrophile engages the Keap1-Nrf2 system is crucial for harnessing its therapeutic potential in diseases characterized by oxidative stress and inflammation.[8]
The Electrophilic Switch: Mechanism of Nrf2 Activation by 12(13)-Ep-9-KODE
Under basal, unstressed conditions, Keap1 acts as an adaptor protein for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex.[3][9] It binds to Nrf2 in the cytoplasm and facilitates its continuous ubiquitination and subsequent degradation by the proteasome, keeping Nrf2 levels low.[10]
The introduction of electrophiles like 12(13)-Ep-9-KODE disrupts this delicate balance. The α,β-unsaturated ketone moiety of 12(13)-Ep-9-KODE makes it a reactive Michael acceptor. This electrophilic center covalently modifies specific, highly reactive cysteine residues on the Keap1 protein.[5][11] This adduction induces a conformational change in Keap1, disabling its ability to function as an E3 ligase adaptor for Nrf2.[9][11]
With the Keap1-mediated degradation machinery inhibited, newly synthesized Nrf2 is stabilized. It accumulates in the cytoplasm and subsequently translocates to the nucleus.[12] Inside the nucleus, Nrf2 forms a heterodimer with small Maf (musculoaponeurotic fibrosarcoma) proteins.[10][12] This Nrf2-sMaf complex then binds to a specific DNA sequence known as the Antioxidant Response Element (ARE), located in the promoter regions of its target genes.[13][14] This binding event initiates the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's antioxidant capacity.[15][16][17]
Experimental Framework for Pathway Interrogation
To rigorously investigate the effects of 12(13)-Ep-9-KODE on the ARE pathway, a multi-pronged approach is required. The following protocols provide a validated workflow, from initial cell treatment to the quantification of downstream effects at the transcriptional and protein levels.
General Experimental Workflow
The logical flow of experiments begins with treating cultured cells with 12(13)-Ep-9-KODE. The primary functional readout is often an ARE-luciferase reporter assay to confirm pathway activation. This is followed by mechanistic studies, such as Western blotting, to demonstrate the stabilization and nuclear translocation of Nrf2. Finally, qRT-PCR is used to quantify the transcriptional upregulation of endogenous Nrf2 target genes, confirming the physiological relevance of the reporter assay results.
Protocol: ARE-Luciferase Reporter Assay
This assay provides a quantitative measure of Nrf2 transcriptional activity.[18] It relies on cells transfected with a plasmid containing a luciferase reporter gene under the control of multiple ARE sequences.[19][20]
-
Rationale: This is a highly sensitive and direct method to screen for activators of the Nrf2 pathway and to quantify the dose-response relationship of compounds like 12(13)-Ep-9-KODE.[19] The use of a co-transfected control reporter (e.g., Renilla luciferase) is critical for normalizing for transfection efficiency and cell viability.[19]
-
Methodology:
-
Cell Seeding: Seed cells (e.g., U2OS, HepG2) in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.[21]
-
Transfection: Co-transfect cells with an ARE-Firefly luciferase reporter vector and a constitutively expressing Renilla luciferase control vector using a suitable transfection reagent. Allow cells to recover for 24 hours.[19]
-
Treatment: Prepare serial dilutions of 12(13)-Ep-9-KODE in appropriate cell culture medium. Replace the medium on the cells with the treatment solutions. Include a vehicle control (e.g., DMSO). Incubate for 16-24 hours.[22]
-
Lysis & Reading: Lyse the cells using a dual-luciferase assay buffer system. Measure Firefly and Renilla luciferase activity sequentially using a luminometer.
-
Data Analysis: For each well, calculate the ratio of Firefly to Renilla luciferase activity to normalize the data. Express results as fold induction over the vehicle control.
-
Protocol: Western Blot for Nrf2 Nuclear Translocation
This protocol verifies the mechanistic claim that 12(13)-Ep-9-KODE induces the accumulation of Nrf2 in the nucleus. It involves separating cytoplasmic and nuclear protein fractions before performing immunoblotting.
-
Rationale: Observing an increase in the Nrf2 protein signal specifically in the nuclear fraction following treatment provides strong evidence for pathway activation upstream of gene transcription.[23] Cytoplasmic (e.g., GAPDH) and nuclear (e.g., Histone H3, Lamin B1) loading controls are essential to confirm the purity of the fractions.[23]
-
Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates or 10 cm dishes and treat with 12(13)-Ep-9-KODE or vehicle for a predetermined time (e.g., 2-4 hours).
-
Harvesting: Wash cells with ice-cold PBS and scrape into a microcentrifuge tube. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.[23]
-
Cytoplasmic Fractionation: Resuspend the cell pellet in an ice-cold cytoplasmic lysis buffer (e.g., containing 10mM HEPES, 10mM KCl, 0.1% NP-40, and protease/phosphatase inhibitors).[24] Incubate on ice for 15 minutes.
-
Nuclear Pellet Isolation: Centrifuge the lysate at ~16,000 x g for 10 minutes at 4°C.[23][25] The supernatant is the cytoplasmic fraction. The remaining pellet contains the nuclei.
-
Nuclear Fraction Extraction: Wash the nuclear pellet to remove cytoplasmic contaminants.[24] Resuspend the pellet in a nuclear extraction buffer (high salt buffer, e.g., containing 20mM HEPES, 400mM NaCl, 1mM EDTA, and protease/phosphatase inhibitors).[25] Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing.
-
Nuclear Lysate Clarification: Centrifuge at ~16,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.[25]
-
Protein Quantification & Western Blot: Determine the protein concentration of both fractions using a BCA assay. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Nrf2, a cytoplasmic marker (e.g., GAPDH), and a nuclear marker (e.g., Lamin B1).
-
Protocol: Quantitative Real-Time PCR (qRT-PCR) for ARE-Regulated Genes
This experiment measures the change in mRNA levels of endogenous Nrf2 target genes, confirming that pathway activation leads to a functional transcriptional response.
-
Rationale: Quantifying the upregulation of well-established Nrf2 target genes like HMOX1 and NQO1 provides physiological validation of the observations from reporter assays.[15][26] Normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB) is crucial for accurate quantification.[27]
-
Methodology:
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with 12(13)-Ep-9-KODE or vehicle for an appropriate time (e.g., 6-24 hours, determined by a time-course experiment).
-
RNA Isolation: Wash cells with PBS and lyse directly in the well using a TRIzol-based reagent or a column-based RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Quantify the isolated RNA and assess its purity (A260/280 ratio). Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[27]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix using a SYBR Green-based master mix, the synthesized cDNA, and gene-specific primers for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH).[27]
-
Thermal Cycling: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[28][29]
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and expressing the results as fold change relative to the vehicle-treated control.[28]
-
Data Interpretation and Expected Outcomes
| Experiment | Parameter Measured | Vehicle Control (Relative Value) | 12(13)-Ep-9-KODE Treatment (Expected Outcome) | Key Interpretation |
| ARE-Luciferase Assay | Normalized Luciferase Activity | 1-fold | 5 to 50-fold increase (dose-dependent) | Direct activation of Nrf2/ARE transcriptional machinery. |
| Western Blot | Nrf2 Protein Level (Nuclear Fraction) | Low / Undetectable | Strong, time-dependent increase | Stabilization and nuclear translocation of Nrf2 protein. |
| Western Blot | Nrf2 Protein Level (Cytoplasmic Fraction) | Basal level | No significant change or slight decrease | Confirms translocation rather than just increased synthesis. |
| qRT-PCR | HMOX1 mRNA Expression | 1-fold | 5 to 30-fold increase (dose-dependent) | Upregulation of a canonical Nrf2 target gene.[15] |
| qRT-PCR | NQO1 mRNA Expression | 1-fold | 3 to 20-fold increase (dose-dependent) | Upregulation of another key Nrf2-regulated enzyme.[17][26] |
Therapeutic and Research Implications
The ability of endogenous molecules like 12(13)-Ep-9-KODE to potently activate the Nrf2-ARE pathway holds significant promise.
-
Pharmacological Tool: As a well-defined endogenous activator, 12(13)-Ep-9-KODE serves as an invaluable tool for studying the intricacies of the cellular antioxidant response. It allows researchers to probe the pathway's role in various physiological and pathological contexts without the confounding off-target effects of many synthetic Nrf2 activators.
-
Drug Development: The Keap1-Nrf2 interaction is a prime target for therapeutic intervention in a wide range of diseases, including neurodegenerative disorders, cardiovascular disease, and cancer chemoprevention.[1][16] Studying the structure-activity relationship of electrophilic lipids like 12(13)-Ep-9-KODE can inform the design of novel, highly specific, and potent Nrf2-activating drugs.
-
Future Directions: Further research is needed to understand the metabolic fate of 12(13)-Ep-9-KODE, its specific protein targets beyond Keap1, and its integrated effect on other cellular signaling networks. Elucidating these aspects will provide a more complete picture of its role as a homeostatic regulator and its potential as a therapeutic lead.
Conclusion
The interaction between the electrophilic lipid 12(13)-Ep-9-KODE and the Antioxidant Response Element pathway represents a sophisticated and elegant mechanism of cellular self-defense. By covalently modifying the Nrf2 repressor Keap1, this molecule unleashes a potent transcriptional program that fortifies the cell against oxidative and electrophilic stress. The experimental framework detailed in this guide provides a robust and validated approach for researchers to dissect, quantify, and understand this critical signaling axis. A thorough understanding of this pathway is not merely an academic exercise; it is fundamental to developing next-generation therapeutics that can leverage the body's own defense systems to combat disease.
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Lee, Y., et al. (2012). CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation. PMC. Retrieved from [Link]
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Song, Y., & Yang, H. (2014). Nrf2/ARE pathway activation, HO-1 and NQO1 induction by polychlorinated biphenyl quinone is associated with reactive oxygen species and PI3K/AKT signaling. PubMed. Retrieved from [Link]
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BPS Bioscience. (n.d.). ARE Reporter Kit (Nrf2 Antioxidant Pathway). BPS Bioscience. Retrieved from [Link]
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Saha, S., et al. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. PMC. Retrieved from [Link]
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Willems, L., et al. (2022). Pre-validation of a reporter gene assay for oxidative stress for the rapid screening of nanobiomaterials. Frontiers. Retrieved from [Link]
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Thompson, D. A., & Totah, R. A. (2014). Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies. PMC. Retrieved from [Link]
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Bodas-Pinedo, A., et al. (2024). Electrophilic Compounds in the Human Diet and Their Role in the Induction of the Transcription Factor NRF2. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 12(13)Ep-9-KODE. PubChem. Retrieved from [Link]
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ResearchGate. (2018, August 7). The oxidized linoleic acid metabolite 12,13-DiHOME mediates thermal hyperalgesia during inflammatory pain. Request PDF. Retrieved from [Link]
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Hayes, J. D., & Dinkova-Kostova, A. T. (2014). The Nrf2 regulatory network provides an interface between redox and intermediary metabolism. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). qRT-PCR analysis of Nrf2 target genes in HCCs of mice treated with DEN. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). The activation mechanism of NRF2 and downstream transcription events. ResearchGate. Retrieved from [Link]
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Zimmer, A., et al. (2018). The oxidized linoleic acid metabolite 12,13-DiHOME mediates thermal hyperalgesia during inflammatory pain. PubMed. Retrieved from [Link]
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Eggler, A. L., et al. (2008). Mechanism of Chemical Activation of Nrf2. PMC. Retrieved from [Link]
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Rushworth, S. A., et al. (2011). Nrf2 responses and the therapeutic selectivity of electrophilic compounds in chronic lymphocytic leukemia. PNAS. Retrieved from [Link]
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Dinkova-Kostova, A. T., et al. (2005). Protection against electrophile and oxidant stress by induction of the phase 2 response: Fate of cysteines of the Keap1 sensor modified by inducers. PMC. Retrieved from [Link]
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McReynolds, C. B., et al. (2020). Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation. PMC. Retrieved from [Link]
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Kang, K. W., et al. (2005). Molecular Mechanism of nrf2 Activation by Oxidative Stress. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Associations between a the 12,13-DiHOME/12,13-EpOME ratio and a. ResearchGate. Retrieved from [Link]
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Lu, K., et al. (2016). Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway. PMC. Retrieved from [Link]
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MDPI. (2025, August 5). Epigenetic Mechanisms Governing Nrf2 Expression and Its Role in Ferroptosis. MDPI. Retrieved from [Link]
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Song, Y., et al. (2024). Post-translational modifications of Keap1: the state of the art. PMC. Retrieved from [Link]
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MDPI. (2024, February 6). Age-Dependent Changes in Nrf2/Keap1 and Target Antioxidant Protein Expression Correlate to Lipoxidative Adducts, and Are Modulated by Dietary N-3 LCPUFA in the Hippocampus of Mice. MDPI. Retrieved from [Link]
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An In-depth Technical Guide to 12(13)-Epoxy-9-keto-10(E)-octadecenoic Acid (12(13)Ep-9-KODE)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 12(13)-epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE), an oxidized metabolite of linoleic acid. We will delve into its discovery and history, chemical properties, biosynthesis, and known biological activities, with a particular focus on its role in adrenal steroidogenesis. This document also includes detailed protocols for its analysis and a discussion of its potential as a therapeutic target.
Introduction and Chemical Identity
12(13)Ep-9-KODE is an oxo fatty acid, a member of the broader class of oxidized linoleic acid metabolites (OXLAMs).[1] These molecules are gaining increasing attention for their diverse biological activities.[2]
Table 1: Chemical and Physical Properties of 12(13)Ep-9-KODE [1]
| Property | Value |
| Molecular Formula | C₁₈H₃₀O₄ |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid |
| Synonyms | 12(13)Ep-9-KODE, EKODE, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid |
| CAS Number | 478931-82-7 |
| Appearance | Solid |
| Classification | Long-chain fatty acid, Oxo fatty acid, Octadecanoid |
Discovery and History: An Emerging Bioactive Lipid
The history of 12(13)Ep-9-KODE is intertwined with the broader exploration of linoleic acid oxidation products. While the exact moment of its initial isolation is not definitively documented in a single source, its identification has emerged from several streams of research.
Early studies in the 1970s demonstrated that plant extracts, such as those from soybeans, could catalyze the formation of epoxy and keto derivatives from linoleic acid hydroperoxides.[3] Specifically, a crude soy extract was found to convert 13-hydroperoxy-cis-9,trans-11-octadecadienoic acid into a compound identified as 9-oxo-trans-12,13-epoxy-trans-10-octadecenoic acid, showcasing a plausible enzymatic route for the formation of such structures in nature.[3]
The term "leukotoxins" was coined for certain oxidized linoleic acid derivatives due to their toxic effects on leukocytes.[4] This family of molecules, including the mono-epoxide precursors of 12(13)Ep-9-KODE, highlighted the potential for oxidized fatty acids to possess potent biological activities.
A pivotal moment in the history of 12(13)Ep-9-KODE came in the early 2000s with the investigation of endogenous regulators of adrenal steroidogenesis. In 2002 and 2004, a research group identified a specific oxidized linoleic acid derivative, which they named "EKODE" for epoxy-keto-octadecenoic acid, as a potent stimulator of aldosterone and corticosterone production in rat adrenal cells.[5][6] Through gas chromatography/mass spectrometry, they characterized this compound as 12,13-epoxy-9-keto-10(trans)-octadecenoic acid.[5] This research established a significant and specific biological function for 12(13)Ep-9-KODE and linked it to physiological processes such as blood pressure regulation and the stress response.
Biosynthesis: A Product of Linoleic Acid Oxidation
12(13)Ep-9-KODE is not a primary product of a single enzymatic reaction but is rather formed through a cascade of oxidative transformations of linoleic acid, the most abundant omega-6 polyunsaturated fatty acid in the human diet.[7]
The proposed biosynthetic pathway involves the following key steps:
-
Epoxidation: Linoleic acid is first metabolized by cytochrome P450 (CYP) epoxygenases to form mono-epoxides. Specifically, the epoxidation of the double bond at the 12th and 13th carbons results in the formation of 12(13)-epoxy-9Z-octadecenoic acid, also known as isoleukotoxin.[8]
-
Hydroperoxide Formation: Concurrently, lipoxygenase (LOX) enzymes can oxygenate linoleic acid to produce hydroperoxy-octadecadienoic acids (HPODEs).[9]
-
Formation of the Keto-Epoxy Moiety: The final step to 12(13)Ep-9-KODE likely involves the enzymatic or non-enzymatic rearrangement and oxidation of these intermediates. For instance, a hydroperoxide lyase (HPL) can cleave a hydroperoxide, leading to the formation of an oxo-acid.[10][11] The formation of 9-oxo-trans-12,13-epoxy-trans-10-octadecenoic acid from 13-hydroperoxy-cis-9,trans-11-octadecadienoic acid in soy extract supports this enzymatic possibility.[3]
Potential Physiological and Pathophysiological Relevance
The ability of 12(13)Ep-9-KODE to stimulate adrenal steroid production suggests its potential involvement in various physiological and pathophysiological conditions.
-
Hypertension and Obesity: The initial studies on 12(13)Ep-9-KODE (as EKODE) were prompted by the observation of unexplained elevated aldosterone levels in some obese individuals. [6]The researchers postulated that oxidized fatty acids, which are increased in obesity and oxidative stress, could be a contributing factor. Indeed, they found that plasma levels of 12(13)Ep-9-KODE in humans correlate with aldosterone levels, and in a cohort of Black individuals, also with body mass index and systolic blood pressure. [6]This suggests a potential role for this lipid mediator in the hypertension often associated with obesity.
-
Stress Response: Corticosterone (in rodents) and cortisol (in humans) are the primary glucocorticoids involved in the stress response. By stimulating corticosterone production, 12(13)Ep-9-KODE could potentially modulate the body's response to stress.
Analytical Methodologies
The accurate quantification of 12(13)Ep-9-KODE in biological matrices is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.
Sample Preparation: A Critical Step
The following is a general protocol for the extraction of oxidized fatty acids, including 12(13)Ep-9-KODE, from plasma.
Protocol: Solid-Phase Extraction (SPE) of Oxidized Fatty Acids from Plasma
-
Sample Aliquoting: To a 200 µL plasma sample, add an appropriate internal standard (e.g., a deuterated analog of a related oxidized fatty acid).
-
Protein Precipitation and Hydrolysis:
-
Add 1 mL of a solution of 10% (v/v) acetic acid in a mixture of water/2-propanol/hexane (2/20/30, v/v/v).
-
Vortex briefly.
-
Add 2 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction and combine the organic layers.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the oxidized fatty acids with methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 85% methanol in water). [12]
LC-MS/MS Analysis
Liquid Chromatography (LC)
-
Column: A reverse-phase C18 column is typically used for the separation of oxidized fatty acids.
-
Mobile Phases:
-
Mobile Phase A: Water with a small amount of acid (e.g., 0.1% acetic acid or formic acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with a small amount of acid.
-
-
Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.
Tandem Mass Spectrometry (MS/MS)
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used for the analysis of fatty acids.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting the precursor ion (the deprotonated molecule, [M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. This provides high specificity and sensitivity.
Table 2: Exemplary LC-MS/MS Parameters for 12(13)Ep-9-KODE
| Parameter | Value |
| Precursor Ion (m/z) | 309.2 |
| Product Ion (m/z) | 291.2 (loss of H₂O) or other characteristic fragments |
| Collision Energy | To be optimized for the specific instrument |
| Dwell Time | ~50-100 ms |
Note: These parameters are illustrative and should be optimized for the specific LC-MS/MS system being used.
Synthesis of 12(13)Ep-9-KODE
Proposed Synthetic Strategy:
A convergent synthesis approach would be efficient. This would involve the synthesis of two key fragments that are then coupled together.
-
Synthesis of the Aldehyde Fragment: This fragment would contain the carboxylic acid (or a protected form) and the carbon chain up to the position of the keto group.
-
Synthesis of the Epoxide-containing Fragment: This fragment would contain the epoxide and the remaining part of the carbon chain.
-
Coupling and Final Steps: The two fragments would be coupled, for example, through a Wittig reaction or a similar olefination reaction, to form the carbon-carbon double bond. Subsequent deprotection and/or oxidation steps would yield the final product.
The stereochemistry of the epoxide and any other chiral centers would need to be carefully controlled using stereoselective reactions, such as Sharpless asymmetric epoxidation.
Future Directions and Therapeutic Potential
The discovery of 12(13)Ep-9-KODE as a potent modulator of adrenal steroidogenesis opens up several avenues for future research and potential therapeutic applications.
-
Elucidation of the Full Biological Role: Further research is needed to fully understand the range of biological activities of 12(13)Ep-9-KODE. Its effects on other tissues and cell types, and its potential interactions with other signaling pathways, remain to be explored.
-
Therapeutic Targeting of Adrenal Disorders: Given its ability to stimulate aldosterone and corticosterone production, inhibitors of 12(13)Ep-9-KODE synthesis or action could be investigated as potential treatments for conditions characterized by excess adrenal steroid production, such as certain forms of hypertension and Cushing's syndrome.
-
Biomarker Development: The correlation between plasma levels of 12(13)Ep-9-KODE and aldosterone suggests its potential as a biomarker for certain metabolic and cardiovascular diseases.
Conclusion
12(13)Ep-9-KODE is an emerging bioactive lipid with a significant and specific role in the regulation of adrenal steroid hormone synthesis. Its discovery has provided new insights into the complex interplay between lipid metabolism and endocrine function. The analytical methods outlined in this guide will be instrumental in further elucidating its physiological and pathological roles. As our understanding of this molecule grows, so too will the potential for targeting its pathway for therapeutic benefit.
References
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An In-depth Technical Guide to the Research of 12(13)-Epoxy-9-keto-10(E)-octadecenoic Acid (12(13)Ep-9-KODE)
Introduction: Unveiling a Complex Lipid Mediator
Within the intricate signaling network of lipid mediators, the octadecanoids—18-carbon oxidized metabolites derived from linoleic acid—represent a burgeoning field of study. Among these, 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid, commonly known as 12(13)Ep-9-KODE, is an electrophilic oxylipin characterized by an epoxy group at the C12-13 position and a keto group at C9.[1] As a product of oxidative metabolism, 12(13)Ep-9-KODE is implicated in a range of physiological and pathological processes. Its unique chemical structure, featuring both an epoxide and an α,β-unsaturated ketone, suggests a high potential for reactivity and diverse biological activity, distinguishing it from its better-known precursors and related metabolites like hydroxyoctadecadienoic acids (HODEs) and epoxyoctadecenoic acids (EpOMEs).
This technical guide provides a comprehensive overview of the current state of 12(13)Ep-9-KODE research for scientists and drug development professionals. It delves into the compound's biosynthetic origins, its known and inferred mechanisms of action, and the critical experimental methodologies required for its study. The objective is to equip researchers with the foundational knowledge and practical insights necessary to investigate this potent signaling molecule and unlock its therapeutic potential.
Part 1: Biosynthesis and Chemical Properties
The formation of 12(13)Ep-9-KODE is a complex process that is not yet fully elucidated but is understood to arise from the enzymatic and non-enzymatic oxidation of linoleic acid.[2] The presence of both an epoxide and a ketone suggests a multi-step or sequential enzymatic process involving the primary lipid-oxidizing enzyme families: lipoxygenases (LOX), cytochrome P450s (CYP), and peroxygenases.[3][4]
The Precursor: Linoleic Acid Metabolism
Linoleic acid, the most abundant polyunsaturated fatty acid in the human diet, is the parent compound for a vast array of oxylipins.[3] Its metabolism is primarily initiated by three enzymatic pathways:
-
Lipoxygenase (LOX) Pathway: LOX enzymes catalyze the insertion of molecular oxygen to form hydroperoxy-octadecadienoic acids (HPODEs).[5] These HPODEs can be further converted to hydroxy derivatives (HODEs) or keto derivatives (KODEs).[6]
-
Cytochrome P450 (CYP) Epoxygenase Pathway: CYP enzymes, particularly isoforms like CYP2C9 and CYP2J2, metabolize linoleic acid by epoxidizing one of its double bonds, yielding either 9(10)-EpOME or 12(13)-EpOME.[7] These epoxides can then be hydrolyzed by soluble epoxide hydrolase (sEH) into their corresponding diols (DiHOMEs).
-
Peroxygenase Pathway: In certain organisms like plants, peroxygenases can utilize pre-existing hydroperoxides to epoxidize another fatty acid in a co-oxidation reaction.[8]
Proposed Biosynthetic Route to 12(13)Ep-9-KODE
The exact enzymatic sequence leading to 12(13)Ep-9-KODE has not been definitively established in mammalian systems. However, based on the known activities of lipid-metabolizing enzymes, a plausible pathway involves the sequential action of both LOX and CYP or peroxygenase enzymes.[8][9] One proposed mechanism involves:
-
Initial Oxygenation: A lipoxygenase, such as 9-LOX, acts on linoleic acid to form 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE).
-
Epoxidation: The 9-HPODE intermediate is then subjected to epoxidation at the C12-13 double bond, a reaction that could be catalyzed by a peroxygenase or a CYP enzyme.
-
Keto Formation: The hydroperoxy group at C9 is subsequently reduced to a hydroxyl group and then oxidized to a ketone, or rearranged via an isomerase, to yield the final 12(13)Ep-9-KODE structure.
This proposed pathway underscores the complex interplay between different oxidative enzymes required to generate such a structurally distinct molecule.
Caption: Inferred PPARγ activation pathway by 12(13)Ep-9-KODE.
Transient Receptor Potential (TRP) Ion Channels
TRP channels are a family of ion channels that function as cellular sensors for a wide range of physical and chemical stimuli, including temperature, pressure, and endogenous lipids. [10]They are critically involved in pain and inflammation.
-
Evidence from Related Compounds: The linoleic acid metabolites 9-HODE and 13-HODE are known endogenous agonists of the TRPV1 channel (the capsaicin receptor), contributing to thermal hyperalgesia. [11]Furthermore, the epoxide precursors 9(10)-EpOME and 12(13)-EpOME, as well as their diol derivatives (DiHOMEs), have been shown to selectively activate both TRPV1 and TRPA1 channels, which are co-expressed in nociceptive sensory neurons and contribute to inflammatory pain. [12]* Inferred Activity of 12(13)Ep-9-KODE: The structural relationship of 12(13)Ep-9-KODE to these known TRP channel modulators strongly suggests it may also interact with these channels. The electrophilic nature of 12(13)Ep-9-KODE makes it a prime candidate for covalent modification of cysteine residues within TRPA1, a known mechanism of activation for this channel. Investigating the direct effects of 12(13)Ep-9-KODE on TRP channel activity is essential to understanding its potential role in nociception and neuro-inflammation.
Other Potential Biological Activities
Research on the closely related isomer, 12,13-epoxy-9-keto-10(trans)-octadecenoic acid (termed EKODE), has shown it to be a potent stimulator of aldosterone secretion from adrenal cells at sub-micromolar concentrations. This suggests a potential role for these epoxy-keto lipids in regulating electrolyte balance and blood pressure.
Part 3: Key Experimental Methodologies
The study of 12(13)Ep-9-KODE requires robust and sensitive analytical techniques for its quantification in complex biological matrices, as well as specific bioassays to determine its functional activity.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of oxylipins due to its high sensitivity and specificity. [13] Table 1: Example LC-MS/MS Parameters for Oxylipin Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Sample Preparation | Solid Phase Extraction (SPE) with C18 or mixed-mode sorbent | Efficiently removes proteins and phospholipids, concentrating the oxylipins. [14] |
| Chromatography | Reversed-phase C18 column (e.g., 2.1 x 100 mm, <2.6 µm) | Provides good separation of isomeric oxylipins. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve protonation for positive ion mode or ensure deprotonation for negative ion mode. |
| Mobile Phase B | Acetonitrile/Methanol with 0.1% Formic Acid | Organic solvent for gradient elution. |
| Ionization Mode | Negative Electrospray (ESI-) | Carboxylic acids like 12(13)Ep-9-KODE ionize efficiently in negative mode, forming [M-H]⁻ ions. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. [15] |
| Inferred MRM Transition | Precursor Ion (Q1): m/z 309.2 | Based on the molecular weight (310.4 g/mol ) and formation of the [M-H]⁻ ion. [1] |
| | Product Ion (Q3): m/z 171.1 (tentative) | A common fragment from cleavage of the fatty acid chain, seen in related EpOMEs. [16]A second, qualifying transition is required. [17]|
This protocol is a synthesized methodology based on established practices for oxylipin analysis. [13][18]
-
Sample Preparation:
-
Thaw 200 µL of plasma on ice. To inhibit enzymatic activity, immediately add an antioxidant solution (e.g., BHT/EDTA in methanol).
-
Add 10 µL of a deuterated internal standard mix (e.g., d4-9,10-EpOME) to correct for extraction losses and matrix effects.
-
Precipitate proteins by adding 600 µL of ice-cold methanol. Vortex thoroughly and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB or MAX, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 15% aqueous methanol to remove polar impurities.
-
Elute the oxylipins with 1 mL of methanol followed by 1 mL of ethyl acetate.
-
-
Eluate Processing:
-
Evaporate the combined eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 50 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
Caption: Workflow for quantification of 12(13)Ep-9-KODE.
PPARγ Reporter Gene Assay
To determine if 12(13)Ep-9-KODE is a functional PPARγ agonist, a luciferase reporter gene assay is the standard method. [19]
This protocol provides a general framework for a transient transfection assay. [20][21]
-
Cell Culture and Transfection:
-
Culture HEK293T or a similar easily transfectable cell line in DMEM with 10% FBS.
-
Seed cells in a 96-well plate to be ~70-80% confluent on the day of transfection.
-
Co-transfect cells using a lipid-based transfection reagent with two plasmids:
-
A plasmid expressing full-length human PPARγ.
-
A reporter plasmid containing multiple PPRE sequences upstream of a firefly luciferase gene.
-
-
Co-transfect a third plasmid expressing Renilla luciferase (under a constitutive promoter) to serve as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with a low-serum medium containing various concentrations of 12(13)Ep-9-KODE (e.g., 0.01 µM to 30 µM).
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 µM Rosiglitazone).
-
-
Lysis and Luminescence Reading:
-
After 18-24 hours of incubation, lyse the cells using a dual-luciferase assay buffer.
-
Measure firefly and Renilla luciferase activity sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold activation relative to the vehicle control.
-
Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Part 4: Therapeutic Potential and Future Directions
The structural features of 12(13)Ep-9-KODE position it as a molecule of significant therapeutic interest. As a putative PPARγ agonist, it holds potential for the treatment of metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease. Its inferred activity on TRP channels suggests a role in modulating pain and inflammation, opening avenues for novel analgesic and anti-inflammatory drug development.
However, the field is nascent, and several critical questions remain:
-
Definitive Biological Targets: What are the primary molecular targets of 12(13)Ep-9-KODE, and what are its binding affinities and functional potencies (EC50/IC50)?
-
Endogenous Levels: What are the physiological and pathological concentrations of 12(13)Ep-9-KODE in various tissues and biofluids? This is crucial for establishing its relevance as an endogenous signaling molecule.
-
Stereochemistry: The biosynthesis of 12(13)Ep-9-KODE likely produces specific stereoisomers. The synthesis and biological evaluation of individual isomers are necessary, as stereochemistry often dictates biological activity.
-
In Vivo Efficacy: Preclinical studies in animal models of metabolic disease, pain, and inflammation are required to validate the therapeutic potential of 12(13)Ep-9-KODE.
References
-
Gardner, H. W. (1970). Sequential enzymes of linoleic acid oxidation in corn germ: lipoxygenase and linoleate hydroperoxide isomerase. Journal of Lipid Research, 11(4), 311-321. [Link]
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An In-depth Technical Guide to 12(13)-Epoxy-9-keto-octadecenoic acid (12(13)Ep-9-KODE) and its Role as an Oxylipin
This guide provides a comprehensive technical overview of 12(13)-epoxy-9-keto-octadecenoic acid (12(13)Ep-9-KODE), a bioactive oxylipin derived from linoleic acid. It is intended for researchers, scientists, and drug development professionals investigating lipid-mediated signaling pathways. We will delve into its biosynthesis, mechanism of action, and detailed analytical methodologies, grounding the discussion in established scientific literature.
Introduction: Situating 12(13)Ep-9-KODE in the Oxylipin Family
Oxylipins are a large and diverse class of signaling molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). The metabolism of linoleic acid, an essential omega-6 PUFA, occurs via three main enzymatic routes: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) pathways.[1] The CYP pathway, in particular, generates a variety of epoxide derivatives, including epoxy-octadecenoic acids (EpOMEs).[2]
12(13)Ep-9-KODE, with the molecular formula C18H30O4, is a keto-epoxy derivative of linoleic acid.[3] It belongs to a class of oxylipins known as "other octadecanoids" and is characterized by a ketone group at the 9th carbon and an epoxy group spanning the 12th and 13th carbons.[3][4] This molecule is part of a complex metabolic network that produces a range of bioactive lipids involved in both physiological and pathological processes.
The Biosynthetic Pathway of 12(13)Ep-9-KODE
The formation of 12(13)Ep-9-KODE is a multi-step enzymatic process originating from linoleic acid. While the complete pathway to this specific keto-epoxy derivative is an area of ongoing research, the initial and key steps are well-characterized.
Step 1: Epoxidation of Linoleic Acid
The primary and often rate-limiting step is the epoxidation of linoleic acid by cytochrome P450 epoxygenases.[1] This reaction targets one of the two double bonds in linoleic acid, leading to the formation of two main regioisomeric monoepoxides:
-
9(10)-epoxy-12Z-octadecenoic acid (9,10-EpOME) , also known as leukotoxin.[1][2]
-
12(13)-epoxy-9Z-octadecenoic acid (12,13-EpOME) , also known as isoleukotoxin or vernolic acid.[1][2]
The primary human CYP isoforms responsible for this conversion are CYP2J2, CYP2C8, and CYP2C9.[1]
Step 2: Further Oxidation to Keto-derivatives
The monoepoxide intermediate, 12,13-EpOME, is the direct precursor to 12(13)Ep-9-KODE. This conversion involves the oxidation of the hydroxyl group at the 9th position to a ketone. While the specific enzymes catalyzing this step are not fully elucidated, it is hypothesized to involve dehydrogenase enzymes.
It's crucial to recognize that this biosynthetic pathway is in competition with a hydrolytic pathway catalyzed by soluble epoxide hydrolase (sEH). This enzyme rapidly converts the EpOME intermediates into their corresponding diols, 9,10-dihydroxy-octadecenoic acid (9,10-DiHOME) and 12,13-dihydroxy-octadecenoic acid (12,13-DiHOME).[2] The balance between these pathways is a critical determinant of the biological effects of linoleic acid metabolites.
Caption: Biosynthetic pathway of 12(13)Ep-9-KODE from linoleic acid.
Biological Activity and Putative Mechanism of Action
The biological roles of many oxylipins, including 12(13)Ep-9-KODE, are still under active investigation. However, based on the activities of related compounds, we can infer potential mechanisms of action.
The precursor molecule, 12,13-EpOME, has been shown to induce mitochondrial dysfunction by increasing state 4 respiration and decreasing the mitochondrial membrane potential in rabbit renal cortical mitochondria.[5] Interestingly, its hydrolyzed product, 12,13-DiHOME, did not have these effects, suggesting that the epoxide group is crucial for this activity and that hydrolysis by sEH is a detoxification pathway in this context.[5]
Furthermore, the diol derivative, 12,13-DiHOME, has been identified as a lipokine that is released from brown adipose tissue upon cold exposure and exercise.[6][7] It promotes fatty acid uptake into brown and skeletal muscle, suggesting a role in metabolic regulation.[6][7] Elevated levels of 12,13-diHOME in infants have also been correlated with an increased risk of developing atopy and asthma, potentially by modulating macrophage function.[8]
Given that 12(13)Ep-9-KODE retains the epoxide moiety of its precursor, it is plausible that it shares some of the biological activities related to this functional group. The addition of the keto group may modulate its receptor binding affinity and signaling properties. Many oxylipins exert their effects by interacting with G-protein coupled receptors (GPCRs) or nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[2] Further research is needed to identify the specific cellular targets of 12(13)Ep-9-KODE.
Analytical Methodologies for Oxylipin Profiling
The accurate quantification of oxylipins like 12(13)Ep-9-KODE in biological matrices is challenging due to their low endogenous concentrations, structural similarity to other lipids, and potential for ex vivo formation.[9][10] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for oxylipin analysis due to its high sensitivity and specificity.[10][11]
Sample Preparation and Extraction
Proper sample handling is critical to prevent the artificial generation or degradation of oxylipins.[9] All procedures should be carried out on ice or at 4°C.[9]
Protocol: Solid-Phase Extraction (SPE) of Oxylipins from Plasma/Serum
This protocol is a widely used and robust method for extracting a broad range of oxylipins.[11][12][13]
Causality Behind Experimental Choices:
-
Antioxidant Addition: BHT is added to prevent auto-oxidation of PUFAs during sample handling.
-
Internal Standards: Deuterated standards are crucial for accurate quantification as they behave similarly to the endogenous analytes during extraction and ionization, correcting for matrix effects and variations in recovery.
-
Acidification: Lowering the pH protonates the carboxylic acid group of the oxylipins, allowing them to be retained on the C18 reversed-phase sorbent.
-
Washing Step: The water/methanol wash removes polar impurities like salts that can interfere with the LC-MS analysis.
-
Elution Solvent: A non-polar solvent like ethyl acetate or methanol is used to elute the retained oxylipins from the SPE cartridge.
Step-by-Step Methodology:
-
Sample Collection: Collect blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge immediately at 2,500 x g for 15 minutes at 4°C to obtain plasma.
-
Spiking: To 500 µL of plasma, add an antioxidant solution (e.g., 10 µL of 0.2 mg/mL butylated hydroxytoluene (BHT) in methanol) and an internal standard (IS) mix containing deuterated analogs of the oxylipins of interest.
-
Protein Precipitation & Hydrolysis (Optional): Add 2 volumes of cold methanol, vortex, and incubate at -20°C for 30 minutes to precipitate proteins. Centrifuge at 13,000 x g for 10 minutes at 4°C. Collect the supernatant. For analysis of esterified oxylipins, a hydrolysis step with NaOH can be included before acidification.
-
Acidification: Dilute the supernatant with 4 volumes of water and acidify to pH ~3.5 with 1% formic acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol and 2 mL of water.
-
Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove polar impurities.
-
Drying: Dry the cartridge under a stream of nitrogen for 10-15 minutes to remove residual water.
-
Elution: Elute the oxylipins with 1.5 mL of methanol or ethyl acetate.[12]
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 50 µL of the initial mobile phase (e.g., 50% acetonitrile in water).[12]
Caption: Workflow for Solid-Phase Extraction (SPE) of oxylipins.
LC-MS/MS Analysis
Liquid Chromatography:
-
Column: A reversed-phase C18 column with a particle size of ≤1.8 µm is typically used for good separation of the various oxylipin isomers.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Acetic Acid or Formic Acid in Water. The acid is necessary for efficient negative ion mode ionization.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 4:1, v/v).[14]
-
-
Gradient: A shallow gradient is employed to resolve the structurally similar oxylipins over a 15-30 minute run time.
Tandem Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used, as the carboxylic acid group is readily deprotonated.
-
Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.[11] For each analyte, a specific precursor ion (the deprotonated molecule, [M-H]⁻) and one or two product ions (fragments generated by collision-induced dissociation) are monitored.
Table 1: Example MRM Transitions for 12(13)Ep-9-KODE and Related Metabolites
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 12(13)Ep-9-KODE | 310.2 | Fragment 1 | Fragment 2 |
| 12,13-EpOME | 295.2 | Fragment A | Fragment B |
| 12,13-DiHOME | 313.2 | Fragment X | Fragment Y |
| d4-12,13-DiHOME (IS) | 317.2 | Fragment X' | Fragment Y' |
Note: Specific fragment ions for 12(13)Ep-9-KODE need to be determined experimentally by infusing a pure standard. The m/z values are based on the monoisotopic mass.
Physiological and Pathophysiological Significance
The biological significance of 12(13)Ep-9-KODE is intrinsically linked to the metabolic flux between its precursor, 12,13-EpOME, and its hydrolyzed counterpart, 12,13-DiHOME. The balance of these metabolites can have profound effects on cellular function.
-
Mitochondrial Function: As the epoxide 12,13-EpOME can impair mitochondrial function, conditions that favor its accumulation over hydrolysis to 12,13-DiHOME could contribute to cellular injury, particularly in tissues with high metabolic activity like the kidney.[5]
-
Metabolic Regulation: The diol, 12,13-DiHOME, acts as a beneficial lipokine, promoting energy expenditure.[6][7] Therefore, factors influencing the activity of CYP epoxygenases and soluble epoxide hydrolase can indirectly impact the levels of 12(13)Ep-9-KODE and its related metabolites, with potential implications for metabolic diseases such as obesity and type 2 diabetes.
-
Inflammation and Immunity: The link between 12,13-DiHOME and allergic diseases suggests that this metabolic axis plays a role in immune modulation.[8] Dysregulation of this pathway could contribute to chronic inflammatory conditions.
Future Directions
The study of 12(13)Ep-9-KODE is an emerging area within the field of lipidomics. Key future research directions include:
-
Receptor Identification: Identifying the specific cellular receptors and binding proteins for 12(13)Ep-9-KODE is crucial to understanding its mechanism of action.
-
Enzymatic Synthesis and Degradation: Fully characterizing the enzymes responsible for the synthesis and degradation of 12(13)Ep-9-KODE will provide novel targets for therapeutic intervention.
-
In Vivo Studies: Utilizing animal models to investigate the effects of administering 12(13)Ep-9-KODE will help to elucidate its physiological and pathophysiological roles.
-
Clinical Correlation: Quantifying 12(13)Ep-9-KODE levels in patient cohorts with various diseases (e.g., metabolic syndrome, renal disease, asthma) may reveal its potential as a biomarker.
Conclusion
12(13)Ep-9-KODE is a complex oxylipin that sits at a critical juncture in the linoleic acid metabolic pathway. Its study requires sophisticated analytical techniques and a deep understanding of the interplay between the cytochrome P450 and soluble epoxide hydrolase pathways. As our understanding of this molecule grows, it may reveal new insights into the lipid-mediated regulation of health and disease, offering potential for novel diagnostic and therapeutic strategies.
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Application Note: Synthesis and Biological Evaluation of 12(13)Ep-9-KODE
Introduction and Biological Significance
The compound 12(13)Ep-9-KODE —formally identified as (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid or 12,13-epoxy-9-keto-10-octadecenoic acid—is a highly bioactive oxidized lipid derivative of linoleic acid[1]. In biological systems, it is generated via the non-enzymatic, free-radical autoxidation of linoleic acid, a process heavily exacerbated by oxidative stress and visceral adiposity[2][3].
Unlike inert lipid byproducts, 12(13)Ep-9-KODE acts as a potent signaling molecule. It has the capacity to covalently modify histidine residues on proteins[4] and acts directly on human adrenocortical cells to modulate steroidogenesis. Specifically, it stimulates aldosterone secretion at low micromolar concentrations[3] and significantly increases dehydroepiandrosterone (DHEA) production[5]. Because of its emerging role as a biomarker linking obesity-induced oxidative stress to altered adrenal function, the ability to synthesize pure 12(13)Ep-9-KODE is critical for downstream pharmacological profiling and assay development.
Synthetic Strategy and Mechanistic Rationale
The total synthesis of 12(13)Ep-9-KODE requires precise stereochemical control over the (E)-alkene at C10-C11 and the epoxide at C12-C13. The most robust and field-proven approach utilizes a convergent synthesis featuring a Horner-Wadsworth-Emmons (HWE) olefination[4].
-
Causality of HWE Olefination: The HWE reaction is specifically chosen over a standard Wittig reaction because the use of a stabilized β -ketophosphonate carbanion inherently favors the formation of the thermodynamically more stable (E)-alkene[4]. This stereocontrol is critical, as the native 12(13)Ep-9-KODE biomarker features a trans double bond conjugated to the ketone.
-
Causality of Epoxide Preservation: The epoxide ring is highly susceptible to acid-catalyzed ring opening (yielding triols) and nucleophilic attack. Therefore, the final ester deprotection must utilize mild, controlled alkaline hydrolysis (e.g., LiOH at 4 °C) to selectively cleave the methyl ester while preserving the delicate γ,δ -epoxy- α,β -enone moiety[4].
Convergent retrosynthetic and forward workflow for 12(13)Ep-9-KODE synthesis.
Step-by-Step Experimental Protocols
Protocol A: Chemical Synthesis of 12(13)Ep-9-KODE
Step 1: Preparation of the C1-C10 Phosphonate
-
Activate azelaic acid monomethyl ester using 1.1 equivalents of 1,1'-carbonyldiimidazole (CDI) in anhydrous THF at 0 °C for 1 hour.
-
In a separate flame-dried flask, treat dimethyl methylphosphonate with n-butyllithium at -78 °C to generate the lithiated phosphonate.
-
Transfer the activated ester to the lithiated phosphonate solution at -78 °C. Stir for 2 hours, then quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel flash chromatography to yield dimethyl (9-methoxycarbonyl-2-oxononyl)phosphonate[4].
Step 2: Preparation of the C11-C18 Epoxyoctanal
-
Dissolve trans-2-octen-1-ol in anhydrous CH₂Cl₂.
-
Perform epoxidation using m-chloroperoxybenzoic acid (mCPBA) at 0 °C for 4 hours to yield the racemic epoxide. (Note: Sharpless asymmetric epoxidation can be substituted here if a specific enantiomer is required).
-
Quench with saturated Na₂S₂O₃ and NaHCO₃. Extract and concentrate the organic layer.
-
Oxidize the resulting epoxy alcohol to the aldehyde using standard Swern oxidation conditions (oxalyl chloride, DMSO, Et₃N at -78 °C). Purify immediately to yield trans-2,3-epoxyoctanal.
Step 3: Horner-Wadsworth-Emmons (HWE) Olefination
-
Dissolve the β -ketophosphonate (from Step 1) in anhydrous THF.
-
Add anhydrous K₂CO₃ to generate the phosphonate carbanion.
-
Slowly add trans-2,3-epoxyoctanal (from Step 2). Stir the mixture at room temperature for 12 hours.
-
The reaction selectively yields the (E)-enone. Purify via flash chromatography to isolate methyl 12(13)Ep-9-KODE[4].
Step 4: Mild Saponification
-
Dissolve methyl 12(13)Ep-9-KODE in a 3:1 mixture of THF/H₂O.
-
Add 1.5 equivalents of LiOH·H₂O. Stir at 4 °C for 4-6 hours to minimize epoxide hydrolysis.
-
Carefully acidify the mixture to pH 5 using 1M NaH₂PO₄. Crucial: Do not use strong acids (e.g., HCl), as this will immediately open the epoxide ring.
-
Extract with ethyl acetate, dry, and concentrate to yield pure 12(13)Ep-9-KODE.
Protocol B: In Vitro Adrenal Steroidogenesis Assay
To validate the biological activity of the synthesized 12(13)Ep-9-KODE[3][5]:
-
Cell Culture: Culture human adrenocortical cells (e.g., NCI-H295R) in DMEM/F12 supplemented with 10% FBS and ITS+ premix.
-
Starvation: Transfer cells to serum-free media for 24 hours prior to treatment to establish baseline steroidogenesis.
-
Treatment: Treat cells with synthesized 12(13)Ep-9-KODE at concentrations ranging from 0.5 µM to 16 µM. Include a vehicle control (0.1% DMSO).
-
Co-stimulation: Add submaximal concentrations of ACTH (0.2 ng/mL) to evaluate synergistic effects on DHEA[5].
-
Harvest: Incubate for 24 hours. Collect the supernatant media and centrifuge at 10,000 x g for 5 minutes to remove cellular debris.
-
Quantification: Measure DHEA and Aldosterone levels using specific LC-MS/MS protocols. Normalize steroid concentrations to total cellular protein content.
Analytical Validation and Data Presentation
To ensure the integrity of the synthesized compound and its biological readouts, reference the following validated physicochemical parameters and expected biological responses.
Table 1: Physicochemical and Mass Spectrometry Properties of 12(13)Ep-9-KODE
| Property | Value |
|---|---|
| Chemical Name | (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid[1] |
| Molecular Formula | C₁₈H₃₀O₄[6] |
| Monoisotopic Mass | 310.2144 Da[6] |
| [M+H]⁺ Adduct | m/z 311.22170[6] |
| [M-H]⁻ Adduct | m/z 309.20714[6] |
| Physical State | Solid[1] |
Table 2: Expected Biological Steroidogenic Responses
| Experimental Condition | Target Readout | Observed Effect (vs. Vehicle Control) |
|---|---|---|
| 16 µM EKODE (Basal) | DHEA Production | +28% Increase[5] |
| 16 µM EKODE + 0.2 ng/mL ACTH | DHEA Production | +25% Increase[5] |
| 16 µM EKODE + 2.0 ng/mL ACTH | DHEA Production | No significant effect (Saturated)[5] |
| 0.5 – 5.0 µM EKODE | Aldosterone Secretion | Significant Stimulation[3] |
Biological signaling pathway of 12(13)Ep-9-KODE in human adrenal cells.
References
-
Title: Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles. Source: The Journal of Organic Chemistry (2007) URL: [Link]
-
Title: An oxidized derivative of linoleic acid stimulates dehydroepiandrosterone production by human adrenal cells. Source: PubMed / NIH (2006) URL: [Link]
-
Title: Epoxy-keto Derivative of Linoleic Acid Stimulates Aldosterone Secretion. Source: PubMed / NIH (2004) URL: [Link]
-
Title: 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 Source: PubChem - NIH URL: [Link]
Sources
- 1. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxy-keto derivative of linoleic acid stimulates aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. An oxidized derivative of linoleic acid stimulates dehydroepiandrosterone production by human adrenal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - 12(13)ep-9-kode (C18H30O4) [pubchemlite.lcsb.uni.lu]
A Multi-modal Chromatographic Approach for the Purification of 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE) is an oxidized metabolite of linoleic acid, belonging to the family of oxylipins.[1] These molecules are potent signaling lipids involved in a variety of physiological and pathological processes, making them key targets in drug discovery and biomedical research. The inherent complexity of biological or synthetic mixtures, which often contain a host of positional and stereoisomers, necessitates a robust, multi-step purification strategy to isolate 12(13)Ep-9-KODE with the high degree of purity required for accurate biological and pharmacological assessment. This guide provides a comprehensive, field-tested framework for the purification of 12(13)Ep-9-KODE, integrating solid-phase extraction for initial cleanup, normal- and reversed-phase chromatography for high-resolution separation, and chiral chromatography for the critical resolution of enantiomers.
The Purification Challenge: Navigating Isomeric Complexity
The purification of 12(13)Ep-9-KODE is non-trivial due to the presence of numerous closely related isomers generated during its biosynthesis or chemical synthesis. These include:
-
Positional Isomers: Other epoxyketo derivatives of linoleic acid.
-
Geometric Isomers: Cis/trans configurations of the double bonds.
-
Stereoisomers (Enantiomers and Diastereomers): 12(13)Ep-9-KODE possesses multiple chiral centers, leading to different stereoisomers. It is well-established that individual enantiomers of a chiral drug can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[2][3]
A successful purification strategy must therefore be systematic and orthogonal, employing different separation principles to resolve this complexity. The following workflow provides a logical progression from a crude mixture to an enantiomerically pure product.
Figure 1: Recommended multi-step workflow for the purification of 12(13)Ep-9-KODE.
Protocol I: Solid-Phase Extraction (SPE) for Initial Cleanup
Principle of Operation: SPE is a sample preparation technique that partitions compounds based on their physical and chemical properties.[4] For 12(13)Ep-9-KODE, a reversed-phase sorbent (like C18-silica) is ideal. It retains the moderately polar analyte through hydrophobic interactions while allowing highly polar impurities (e.g., salts) to pass through in the aqueous loading step and very non-polar impurities (e.g., triglycerides) to be washed away with a weak organic solvent.[5][6] This step is crucial for concentrating the analyte and protecting downstream chromatography columns.
Step-by-Step Protocol:
-
Cartridge Selection: Choose a C18 silica SPE cartridge. The bed mass depends on the sample mass (typically a 1:100 to 1:200 analyte:sorbent mass ratio).
-
Conditioning: Condition the cartridge by passing 3-5 bed volumes of methanol, followed by 3-5 bed volumes of deionized water. Do not let the sorbent bed go dry.
-
Rationale: Conditioning activates the C18 chains by solvating them, ensuring proper interaction with the analyte.
-
-
Sample Loading: Dissolve the crude extract in a minimal amount of a solvent miscible with the loading solvent (e.g., methanol) and dilute with water (e.g., to <10% organic). Load the sample onto the cartridge at a slow flow rate (~1 drop/second).
-
Washing: Wash the cartridge with 3-5 bed volumes of a weak organic/aqueous mobile phase (e.g., 15% methanol in water) to elute polar impurities.
-
Elution: Elute the target compound, 12(13)Ep-9-KODE, with 2-3 bed volumes of a stronger organic solvent like methanol or ethyl acetate.
-
Scientist's Note: A small amount of acid (e.g., 0.1% acetic acid) can be added to all solvents to ensure the carboxylic acid moiety of 12(13)Ep-9-KODE remains protonated, improving retention and recovery.
-
| Parameter | Specification | Purpose |
| Sorbent | C18-bonded Silica | Retains analyte via hydrophobic interaction. |
| Conditioning Solvent | 1. Methanol; 2. Water | Activates sorbent for aqueous loading. |
| Loading Solvent | Aqueous solution (<10% organic) | Ensures analyte retention on the C18 phase. |
| Wash Solvent | 15% Methanol in Water | Removes highly polar impurities. |
| Elution Solvent | 100% Methanol or Ethyl Acetate | Recovers the analyte of interest. |
Protocol II: Normal-Phase Flash Chromatography
Principle of Operation: Normal-phase chromatography separates molecules based on their polarity, with polar compounds being more strongly retained by the stationary phase (e.g., silica gel).[7] This technique is highly effective for separating lipid classes. 12(13)Ep-9-KODE, with its ketone, epoxide, and carboxylic acid groups, is significantly more polar than precursor lipids or less-oxidized byproducts, allowing for effective group separation. A similar method has been successfully used to purify related epoxy-keto fatty acids.[8]
Step-by-Step Protocol:
-
TLC Analysis: Before running the column, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). Test solvent systems of increasing polarity (e.g., Hexane:Ethyl Acetate or Hexane:Diethyl Ether). The ideal system should provide a retention factor (Rf) of ~0.2-0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel (slurry packing with the initial mobile phase is recommended for best results).
-
Sample Loading: Concentrate the eluate from the SPE step to dryness under a stream of nitrogen. Redissolve the residue in a minimal volume of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 85:15 Hexane:Ether). Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds of increasing polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Pooling and Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard polar adsorbent for this scale. |
| Mobile Phase | Gradient of Hexane:Diethyl Ether | Starts non-polar to elute lipids, becomes more polar to elute the target compound.[8] |
| Example Gradient | 1. 85:15 (v/v) | Elutes non-polar compounds. |
| 2. 70:30 (v/v) | Elutes 12(13)Ep-9-KODE. | |
| 3. 50:50 (v/v) | Elutes more polar impurities. | |
| Monitoring | TLC with visualization (e.g., KMnO₄ stain) | Identifies fractions containing the product. |
Protocol III: Reversed-Phase HPLC (RP-HPLC)
Principle of Operation: RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity.[7] It is exceptionally powerful for separating closely related fatty acid isomers and achieving analytical-grade purity.[9][10] A C18 column is the standard choice, and a mobile phase of methanol or acetonitrile with acidified water provides excellent resolution.[11]
Step-by-Step Protocol:
-
Column and System: Use a high-quality C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase Preparation: Prepare a mobile phase, for example, Methanol:Water:Acetic Acid (e.g., 80:20:0.05, v/v/v). Filter and degas the mobile phase before use.
-
Rationale: Acetic acid suppresses the ionization of the carboxyl group, leading to sharper peaks and reproducible retention times.[9]
-
-
Sample Preparation: Dissolve the purified fraction from the normal-phase step in the mobile phase. Filter the sample through a 0.22 µm syringe filter.
-
Isocratic Elution: Inject the sample and run the HPLC system under isocratic or gradient conditions. Monitor the elution profile using a UV detector (the enone chromophore in 12(13)Ep-9-KODE should have an absorbance maximum) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[9][10]
-
Fraction Collection: Collect the peak corresponding to 12(13)Ep-9-KODE.
-
Solvent Removal: Remove the mobile phase solvent, typically by lyophilization or evaporation under nitrogen, being mindful of the compound's stability.
| Parameter | Specification |
| Stationary Phase | C18-bonded Silica (e.g., 5 µm, 120 Å) |
| Mobile Phase | Methanol:Water:Acetic Acid (80:20:0.05 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis, ELSD, or Mass Spectrometry (MS) |
| Column Temperature | 25-30 °C |
Protocol IV: Chiral Chromatography for Enantiomeric Resolution
Principle of Operation: The final and most critical step for pharmacological studies is the separation of enantiomers. This is achieved by forming transient, non-covalent diastereomeric complexes between the analyte and a chiral selector, which is part of the Chiral Stationary Phase (CSP).[12][13] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) or cyclodextrin-based phases are commonly used for separating chiral fatty acid derivatives.[2][14]
Figure 2: Principle of direct enantiomeric separation by chiral HPLC.
Step-by-Step Protocol:
-
Column Selection: Select a suitable polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: Chiral separations of fatty acids are typically performed in normal-phase mode. A common mobile phase is a mixture of Hexane and Isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA).
-
Scientist's Note: The ratio of hexane to isopropanol is the primary determinant of retention and resolution. A lower percentage of isopropanol generally increases retention time and may improve resolution.
-
-
Method Development: Start with a standard mobile phase (e.g., 95:5 Hexane:Isopropanol + 0.1% TFA) and optimize the ratio to achieve baseline separation of the enantiomers.
-
Preparative Separation: Once the analytical method is established, scale up to a preparative or semi-preparative column to isolate sufficient quantities of each enantiomer.
-
Fraction Collection & Analysis: Collect the separated enantiomeric peaks individually. Re-analyze each collected fraction on the analytical chiral column to confirm its enantiomeric purity (enantiomeric excess, %ee).
| Parameter | Specification |
| Stationary Phase | Derivatized Polysaccharide on Silica |
| Mobile Phase | Hexane:Isopropanol (e.g., 95:5 v/v) + 0.1% TFA |
| Flow Rate | 0.5 - 1.0 mL/min (analytical) |
| Detection | UV-Vis or Circular Dichroism (CD) |
| Column Temperature | 25 °C |
Purity Assessment and Final Validation
To ensure the trustworthiness of the final product, its identity and purity must be rigorously confirmed.
-
LC-MS: Liquid Chromatography-Mass Spectrometry should be used to confirm the molecular weight of the purified compound. The fragmentation pattern can also provide structural confirmation.[15]
-
NMR: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is the definitive method for confirming the precise chemical structure, including the position of the functional groups and the stereochemistry of the double bond.[15]
-
Chiral HPLC: The final enantiomeric purity should be reported as enantiomeric excess (%ee) determined by analytical chiral HPLC.
References
-
Title: Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier Source: PMC (PubMed Central) URL: [Link]
-
Title: Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry Source: PubMed URL: [Link]
-
Title: A Guide to the Analysis of Chiral Compounds by GC Source: Restek URL: [Link]
-
Title: Chiral analysis Source: Wikipedia URL: [Link]
-
Title: Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones Source: Comprehensive Reviews in Food Science and Food Safety URL: [Link]
-
Title: Chiral chromatography: Principle, Components, Steps, Types, Uses Source: Microbe Notes URL: [Link]
-
Title: Separation and quantitation of hydroxy and epoxy fatty acid by high-performance liquid chromatography with an evaporative light-scattering detector Source: ResearchGate URL: [Link]
-
Title: Stereoselective Synthesis of a Promising Flower-Inducing KODA Analog, (9R,12S,13R,15Z)-9-hydroxy-12,13-methylene-10-oxooctadec-15-enoic Acid Source: PubMed URL: [Link]
-
Title: Fatty Acid Analysis by HPLC Source: AOCS (American Oil Chemists' Society) Lipid Library URL: [Link]
-
Title: Chiral Chromatography Source: Chemistry LibreTexts URL: [Link]
-
Title: Choosing the solid-phase extraction media for synthetic peptide clean-up Source: Biotage URL: [Link]
-
Title: A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Source: Waters Corporation URL: [Link]
-
Title: Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry Source: ResearchGate URL: [Link]
-
Title: 12(13)Ep-9-KODE Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: 12,13-Epoxy-9-hydroxy-10-octadecenoate Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View Source: PMC (PubMed Central) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. biotage.com [biotage.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. aocs.org [aocs.org]
- 8. Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of fatty acid epoxidation by high performance liquid chromatography coupled with evaporative light scattering detection and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. gcms.cz [gcms.cz]
- 15. marinelipids.ca [marinelipids.ca]
Application Notes and Protocols for the Analytical Quantification of 12(13)-Epoxy-9-keto-10(E)-octadecenoic Acid (12(13)Ep-9-KODE)
Introduction: The Significance of 12(13)Ep-9-KODE in Biological Systems
12(13)-Epoxy-9-keto-10(E)-octadecenoic acid, abbreviated as 12(13)Ep-9-KODE, is an oxidized metabolite of linoleic acid, a ubiquitous omega-6 fatty acid.[1] This molecule belongs to the family of oxylipins, which are potent signaling lipids involved in a myriad of physiological and pathological processes.[2] The presence of epoxide and keto functional groups suggests its potential role in inflammatory cascades, pain signaling, and metabolic regulation, similar to other well-characterized keto-fatty acids like 9-KODE and 13-KODE.[3][4] Given the emerging interest in the biological activities of oxidized linoleic acid metabolites, the development of robust and reliable analytical methods for the quantification of 12(13)Ep-9-KODE is paramount for advancing our understanding of its role in health and disease.
This comprehensive guide provides a detailed framework for the extraction, purification, and quantification of 12(13)Ep-9-KODE from biological matrices, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocols outlined herein are designed for researchers, scientists, and drug development professionals seeking to establish a validated analytical workflow for this specific oxylipin.
Chemical Properties of 12(13)Ep-9-KODE
A thorough understanding of the physicochemical properties of 12(13)Ep-9-KODE is fundamental to developing an effective analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₀O₄ | [1] |
| Molecular Weight | 310.4 g/mol | [1] |
| IUPAC Name | (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid | [1] |
| Classification | Oxo fatty acid | [1] |
| Physical State | Solid (predicted) | [1] |
Analytical Workflow Overview
The quantification of 12(13)Ep-9-KODE from complex biological samples necessitates a multi-step approach to ensure accuracy, precision, and sensitivity. The following diagram illustrates the recommended analytical workflow.
Caption: Complete analytical workflow for 12(13)Ep-9-KODE quantification.
Procurement and Preparation of Analytical Standards
Internal Standard Selection:
For LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in extraction recovery. A deuterated analog of 12(13)Ep-9-KODE (e.g., d4-12(13)Ep-9-KODE) would be ideal. In the absence of a specific SIL-IS, a structurally similar, commercially available deuterated oxylipin, such as d4-9-HODE or d4-13-HODE, can be used, although this may result in less accurate quantification. Cayman Chemical offers a variety of deuterated oxylipin standards that may be suitable.[7]
Sample Collection, Handling, and Storage
The stability of oxylipins is a critical consideration during sample handling.[8] To minimize ex vivo oxidation and enzymatic degradation, the following precautions should be taken:
-
Antioxidants: Immediately after collection, add an antioxidant cocktail to the sample. A common choice is butylated hydroxytoluene (BHT) at a final concentration of 0.05% (w/v).
-
Temperature: All sample processing steps should be performed on ice or at 4°C.
-
Storage: For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C.
Protocol 1: Extraction of 12(13)Ep-9-KODE from Plasma/Serum
This protocol is adapted from established methods for the extraction of a broad range of oxylipins from plasma.[9][10]
Materials:
-
Plasma or serum sample
-
Internal standard solution (e.g., d4-9-HODE in methanol)
-
Ice-cold methanol
-
Ice-cold 0.1% formic acid in water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Waters Oasis MAX µElution Plate)
-
SPE wash solutions: 2% formic acid in water, and acetonitrile/water (5:95, v/v)
-
SPE elution solvent: methanol
-
Nitrogen evaporator
-
Reconstitution solvent: methanol/water (50:50, v/v)
Procedure:
-
Sample Thawing: Thaw frozen plasma/serum samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the sample. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.
-
Dilution: Dilute the supernatant with 1 mL of ice-cold 0.1% formic acid in water.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of acetonitrile/water (5:95, v/v).
-
-
Elution: Elute the analytes with 500 µL of methanol into a clean collection tube.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase chromatography is the method of choice for separating oxylipins.
| Parameter | Recommended Setting | Rationale |
| Column | C18, sub-2 µm particle size (e.g., 2.1 x 100 mm) | Provides excellent separation of hydrophobic molecules like fatty acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (80:20, v/v) | Organic solvent for eluting the analytes. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-95% B; 15-18 min: 95% B; 18.1-21 min: 30% B | A representative gradient; must be optimized for separation from isomers. |
Protocol 3: Tandem Mass Spectrometry (MS/MS) Method
The high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode is essential for quantifying low-abundance oxylipins.
Ionization:
Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of acidic molecules like 12(13)Ep-9-KODE.
MRM Transition Prediction:
The exact MRM transitions for 12(13)Ep-9-KODE must be determined by direct infusion of a purified standard. However, based on the fragmentation of similar keto-fatty acids, we can predict likely transitions.[11] The precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 309.2.
Caption: Predicted fragmentation pathways for 12(13)Ep-9-KODE.
Proposed MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 12(13)Ep-9-KODE | 309.2 | To be determined | To be optimized |
| d4-9-HODE (IS) | 299.2 | 117.1 | 15 |
Collision energy will need to be optimized for the specific instrument used.
Method Validation
A rigorous method validation is crucial to ensure the reliability of the analytical data. The following parameters should be assessed according to regulatory guidelines:
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-thaw, benchtop, post-preparative) | < 15% deviation |
Data Analysis and Reporting
Quantification should be performed by generating a calibration curve using the analytical standard and the selected internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration of the analyte. The concentration of 12(13)Ep-9-KODE in unknown samples is then calculated from this curve.
Results should be reported in ng/mL or nM for liquid samples, and in ng/g for tissue samples.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of an analytical method for the quantification of 12(13)Ep-9-KODE. While the lack of a commercially available certified reference material presents a challenge, the protocols and strategies outlined here offer a clear path forward for researchers in this exciting field. The successful implementation of this method will undoubtedly contribute to a deeper understanding of the biological roles of this and other related oxylipins.
References
-
9H-12(13)-EpODE | C18H30O4 | CID 16061054 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Dobarganes, M. C., & Velasco, J. (2021). Chemical Changes of Hydroperoxy-, Epoxy-, Keto- and Hydroxy-Model Lipids under Simulated Gastric Conditions. Molecules, 26(17), 5293. Retrieved from [Link]
-
12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem. (n.d.). PubChem. Retrieved from [Link]
-
Aghofack-Nguemezi, J., & Schwab, W. (2017). Spatiotemporal changes in the Content and Metabolism of 9, 12, 13 – Trihydorxy-10(E)-Octadecenoic Acid in Tomato (Solanum Lycopersicum L. CV Balkonsar) fruits. ResearchGate. Retrieved from [Link]
-
Dobarganes, M. C. (2019, July 23). Formation of Epoxy-, Keto- and Hydroxy-Fatty Acids. AOCS. Retrieved from [Link]
-
Oliw, E. H., & Hamberg, M. (2010). Payne rearrangement during analysis of epoxyalcohols of linoleic and alpha-linolenic acids by normal phase liquid chromatography with tandem mass spectrometry. Journal of lipid research, 51(1), 223–231. Retrieved from [Link]
-
Shimomura, S., Oyama, S., Nakano, K., Hasegawa, M., & Toshima, H. (2013). Stereoselective Synthesis of a Promising Flower-Inducing KODA Analog, (9R,12S,13R,15Z)-9-hydroxy-12,13-methylene-10-oxooctadec-15-enoic Acid. Bioscience, biotechnology, and biochemistry, 77(6), 1354–1357. Retrieved from [Link]
-
Yilmaz, A., & Atabek, M. E. (2023). Effect of acute exercise on 12,13-dihydroxy-9Z-octadecenoic acid (12,13-diHOME) levels in obese male adolescents. Journal of pediatric endocrinology & metabolism : JPEM, 36(8), 793–800. Retrieved from [Link]
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Márquez-Ruiz, G., Pérez-Camino, M. C., & Dobarganes, M. C. (2008). Quantitative determination of epoxy acids, keto acids and hydroxy acids formed in fats and oils at frying temperatures. Journal of chromatography. A, 1211(1-2), 129–136. Retrieved from [Link]
-
Schütt, F., & Schebb, N. H. (2018). An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. Journal of lipid research, 59(12), 2411–2423. Retrieved from [Link]
-
Schebb, N. H., & Giera, M. (2022). The octadecanoids: an emerging class of lipid mediators. Journal of lipid research, 63(12), 100298. Retrieved from [Link]
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Gröbe, N., Willms, T., & Liese, A. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. International journal of molecular sciences, 23(15), 8431. Retrieved from [Link]
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Takahashi, H., Kim, Y. I., Hirai, S., Goto, T., Ohyane, C., Tsugane, T., Konishi, C., Fujii, T., Inai, S., Iijima, Y., Aoki, K., Shibata, D., Takahashi, N., & Kawada, T. (2011). Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato. Bioscience, biotechnology, and biochemistry, 75(8), 1621–1624. Retrieved from [Link]
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CPAChem. (n.d.). Pesticides. Retrieved from [Link]
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Al-Rashed, F., & Schebb, N. H. (2021). The oxidized linoleic acid metabolite 12,13-DiHOME mediates thermal hyperalgesia during inflammatory pain. ResearchGate. Retrieved from [Link]
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Le, B., & Kim, J. (2015). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Journal of visualized experiments : JoVE, (103), 53093. Retrieved from [Link]
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Reis, A., Rudnitskaya, A., & Blackburn, G. (2019). Plasma Lipid Extraction Protocols for Lipidomics. Frontiers in molecular biosciences, 6, 69. Retrieved from [Link]
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9,10-12,13-Diepoxyoctadecanoate | C18H32O4 | CID 18172 - PubChem. (n.d.). PubChem. Retrieved from [Link]
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Johnson, C. H., & Schopfer, F. J. (2017). Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier. Chemistry and physics of lipids, 207, 124–133. Retrieved from [Link]
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Agilent Technologies. (n.d.). Lipidomics Analysis of Human Plasma Using Agilent Bond Elut Lipid Extraction 96-Well Plates. Retrieved from [Link]
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Miyake, Y., & Yokomizo, T. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. Retrieved from [Link]
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Schebb, N. H. (n.d.). Quantitative Analysis of Oxylipins. University of Wuppertal. Retrieved from [Link]
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Kishino, S., & Ogawa, J. (2022). Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. Medical Mass Spectrometry, 6(2), 114–121. Retrieved from [Link]
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Wang, Y., & Li, L. (2019). Determination and quantification of fatty acid C=C isomers by epoxidation reaction and liquid chromatography-mass spectrometry. Analytica chimica acta, 1088, 79–87. Retrieved from [Link]
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Waters Corporation. (n.d.). Targeted UPLC-MS/MS Analysis of Oxylipins. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2022). A Brief Overview on Oxylipins and their Analytical Techniques. International Journal of Pharmacy and Pharmaceutical Sciences, 14(5), 1-8. Retrieved from [Link]
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Pakiet, A., Łukaszewicz, P., Proczko-Stepaniak, M., Kaska, Ł., & Mika, A. (2023). Examples of the most commonly used types of solid-phase extraction (SPE) phases for oxylipin extraction. ResearchGate. Retrieved from [Link]
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Application Note: Quantitative Profiling of 12(13)Ep-9-KODE in Biological Matrices via UHPLC-MS/MS
Executive Summary
The detection and quantification of oxidized linoleic acid metabolites (OXLAMs) have become critical in understanding lipid-mediated signaling in metabolic and inflammatory diseases. Among these, 12(13)Ep-9-KODE (12,13-epoxy-9-keto-10(trans)-octadecenoic acid, also known as EKODE) stands out as a highly potent, non-enzymatically and enzymatically derived lipid mediator. This application note provides a comprehensive, self-validating analytical protocol for the robust extraction, chromatographic resolution, and tandem mass spectrometric (LC-MS/MS) quantification of 12(13)Ep-9-KODE in biological samples (plasma, serum, and tissue).
Mechanistic Background & Analyte Profile
12(13)Ep-9-KODE is an oxygenated derivative of linoleic acid (C18:2), the most abundant polyunsaturated fatty acid in the human diet. Structurally, it possesses an epoxide group, a ketone moiety, and a terminal carboxylic acid [1].
Biological Causality: Elevated oxidative stress drives the peroxidation of linoleic acid into 13-hydroperoxyoctadecadienoic acid (13-HPODE), which subsequently undergoes structural rearrangement to form 12(13)Ep-9-KODE. In vivo, this specific oxylipin has been shown to:
-
Stimulate Aldosterone Secretion: It acts on the adrenal zona glomerulosa, increasing intracellular calcium and driving aldosteronogenesis, which mechanistically links obesity-induced oxidative stress to hypertension [2].
-
Exacerbate Colonic Inflammation: 12(13)Ep-9-KODE promotes NF-κB nuclear translocation and IκBα degradation, accelerating colorectal tumorigenesis [3].
-
Indicate Hepatic Decompensation: Circulating levels of epoxy-keto fatty acids like 12(13)Ep-9-KODE are significantly elevated in patients with acutely decompensated cirrhosis [4].
Analytical Rationale: The "Why" Behind the "How"
Analyzing 12(13)Ep-9-KODE presents unique analytical challenges due to its low endogenous abundance (low nanomolar range), rapid degradation, and the presence of numerous isobaric OXLAMs (e.g., 9-KODE, 13-KODE).
-
Extraction Causality (SPE): We utilize Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction. The amphiphilic nature of 12(13)Ep-9-KODE—combining a hydrophobic aliphatic tail with polar oxygenated functional groups—makes traditional C18 silica sorbents prone to breakthrough. HLB ensures >85% recovery while eliminating ion-suppressing phospholipids.
-
Chromatographic Causality (UHPLC): A sub-2 µm particle C18 column is strictly required. Isobaric epoxy-ketones and hydroxy-fatty acids generate identical precursor ions. Baseline chromatographic resolution is the only way to prevent false-positive quantification.
-
Ionization Causality (ESI-): The terminal carboxylate group (pKa ~4.5) readily loses a proton. Using a weakly acidic mobile phase (0.02% acetic acid) prevents peak tailing on the column while still allowing efficient deprotonation in the negative electrospray ionization (ESI-) source.
Self-Validating Experimental Protocol
Reagents & Materials
-
Target Analyte: 12(13)Ep-9-KODE standard (CAS: 478931-82-7).
-
Internal Standard (IS): 13-HODE-d4 or a structurally analogous deuterated oxylipin. Crucial for self-validation: The IS corrects for matrix-induced ion suppression and extraction losses.
-
Solvents: LC-MS grade Methanol, Acetonitrile, Water, and Acetic Acid.
-
Extraction Cartridges: Oasis HLB (30 mg, 1 cc).
Sample Preparation & SPE Workflow
Every step in this protocol is designed to maintain a closed, self-validating loop.
-
Spiking & Equilibration: Aliquot 200 µL of plasma (or 50 mg homogenized tissue) into a microcentrifuge tube. Immediately spike with 10 µL of the IS working solution (100 ng/mL). Vortex for 30 seconds and equilibrate on ice for 10 minutes. Validation check: The IS must be added before any precipitation to accurately track recovery.
-
Protein Precipitation: Add 800 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) containing 0.1% BHT (butylated hydroxytoluene) to arrest ex vivo auto-oxidation. Centrifuge at 14,000 × g for 10 min at 4°C.
-
Supernatant Dilution: Transfer the supernatant to a clean tube and dilute with 3 mL of LC-MS grade water to reduce the organic content below 15%, ensuring the analyte will bind to the SPE sorbent.
-
SPE Conditioning: Condition the HLB cartridge with 1 mL Methanol, followed by 1 mL Water.
-
Loading & Washing: Load the diluted sample. Wash with 1 mL of 5% Methanol in water to elute polar interferents.
-
Elution: Elute the enriched 12(13)Ep-9-KODE with 1 mL of Methanol/Ethyl Acetate (1:1, v/v).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of Initial Mobile Phase (Water/Acetonitrile 70:30).
UHPLC-MS/MS Parameters
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.02% Acetic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.02% Acetic Acid.
-
Gradient: 30% B to 60% B over 6 minutes; ramp to 98% B at 6.5 minutes; hold until 8.5 minutes; re-equilibrate at 30% B.
-
Flow Rate: 0.4 mL/min.
-
MS Mode: Multiple Reaction Monitoring (MRM) in Negative ESI.
Quantitative Data Summaries
To ensure robust data interpretation, the mass transitions and expected biological ranges are summarized below. The primary transition (309.2 → 291.1) represents the loss of water[H2O] from the precursor ion, a hallmark fragmentation pathway for hydroxylated and epoxidized fatty acids [1].
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 12(13)Ep-9-KODE (Quantifier) | 309.2 | 291.1 | 18 | 50 |
| 12(13)Ep-9-KODE (Qualifier) | 309.2 | 209.1 | 22 | 50 |
| 12(13)Ep-9-KODE (Qualifier) | 309.2 | 265.2 | 20 | 50 |
| IS (e.g., 13-HODE-d4) | 299.2 | 281.2 | 18 | 50 |
Table 2: Expected Endogenous Concentrations in Biological Matrices
| Matrix Type | Condition | Expected Concentration Range | Clinical Relevance |
| Human Plasma | Healthy Fasting | 1.0 – 5.0 nM | Basal metabolic state [2] |
| Human Plasma | Obese / Hypertensive | 10.0 – 500.0 nM | Correlates with aldosterone levels [2] |
| Murine Colon Tissue | Healthy | < 5.0 pmol/g | Baseline homeostasis |
| Murine Colon Tissue | AOM/DSS Colitis | 50.0 – 150.0 pmol/g | Marker of severe lipid peroxidation [3] |
Visualizing the Workflow
The following diagram illustrates the biological origin of 12(13)Ep-9-KODE and the logic of the analytical workflow designed to capture it.
Fig 1: Biosynthesis of 12(13)Ep-9-KODE and its targeted LC-MS/MS analytical workflow.
References
-
PubChem Compound Summary for CID 5283007, 12(13)Ep-9-KODE. National Center for Biotechnology Information.[Link]
-
Epoxy-Keto Derivative of Linoleic Acid Stimulates Aldosterone Secretion. Hypertension, American Heart Association (2004).[Link]
-
The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis. eScholarship, University of California (2021).[Link]
-
Targeted lipidomics reveals extensive changes in circulating lipid mediators in patients with acutely decompensated cirrhosis. Metabolomics (2021).[Link]
12(13)Ep-9-KODE extraction from tissues and plasma
An Application Guide for the Extraction of 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid [12(13)Ep-9-KODE] from Biological Tissues and Plasma
Abstract
This comprehensive application note provides researchers, scientists, and drug development professionals with a detailed guide to the extraction of 12(13)-epoxy-9-keto-10(E)-octadecenoic acid, commonly known as 12(13)-EpOME or Leukotoxin, from complex biological matrices such as tissues and plasma. This document moves beyond a simple recitation of steps to explain the critical rationale behind each phase of the protocol, ensuring scientific integrity and reproducibility. We present two robust methodologies—Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)—complete with step-by-step protocols, troubleshooting guidance, and workflows for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Significance of 12(13)-EpOME
12(13)-EpOME is a biologically potent oxylipin derived from the enzymatic oxidation of linoleic acid by cytochrome P450 (CYP) enzymes.[1][2] It is often referred to as a leukotoxin due to its cytotoxic effects, which have been implicated in the pathophysiology of various inflammatory conditions, including acute respiratory distress syndrome (ARDS).[3] However, the epoxide moiety of 12(13)-EpOME is highly susceptible to enzymatic hydrolysis by soluble epoxide hydrolase (sEH) into its corresponding diol, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).[2][4] In many biological systems, the diol is the more stable and often the more biologically active molecule, making the accurate, independent quantification of both the parent epoxide (12(13)-EpOME) and its diol metabolite critical for understanding their distinct physiological roles.[1][2][5]
The analytical challenge in measuring endogenous 12(13)-EpOME lies in its low physiological concentrations, inherent instability, and the potential for its rapid ex vivo conversion to 12,13-DiHOME during sample collection and processing.[6][7] Therefore, a meticulously designed extraction protocol is paramount to prevent analytical artifacts and ensure data of the highest quality and biological relevance.
Foundational Principles for Robust Oxylipin Extraction
A successful extraction protocol for 12(13)-EpOME is built on a foundation of preventing analyte degradation and maximizing recovery. This requires a multi-faceted approach addressing pre-analytical and analytical variables.
Preventing Ex Vivo Artifacts: The First Line of Defense
The period between sample collection and extraction is the most vulnerable to enzymatic and non-enzymatic changes. To preserve the integrity of 12(13)-EpOME, the following precautions are essential:
-
Inhibition of Soluble Epoxide Hydrolase (sEH): The rapid conversion of 12(13)-EpOME to 12,13-DiHOME is a major source of analytical inaccuracy. The addition of an sEH inhibitor, such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) or trans-4-[4-(3-adamantan-1-yl-ureido)cyclohexyloxy]-benzoic acid (t-AUCB), to the collection tube or immediately upon sample collection is critical.[6]
-
Minimizing Oxidation: Oxylipins are susceptible to auto-oxidation. The use of antioxidants like butylated hydroxytoluene (BHT) in the extraction solvents helps to quench free radicals and prevent non-enzymatic formation of oxidation artifacts.[8]
-
Temperature Control: All sample handling and extraction steps should be performed on ice or at 4°C to minimize enzymatic activity and analyte degradation.[6]
The Role of Internal Standards: A Cornerstone of Quantification
Given the multi-step nature of extraction and the potential for analyte loss, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for accurate quantification.[9][10]
-
Causality: A SIL-IS, such as 12(13)-EpOME-d4, is chemically identical to the endogenous analyte but has a higher mass. It is added to the sample at the very beginning of the extraction process. Because it behaves identically to the target analyte during extraction, cleanup, and ionization, any sample loss or variation will affect both the analyte and the SIL-IS proportionally. The final quantification is based on the ratio of the endogenous analyte signal to the SIL-IS signal, which corrects for these variations and provides a highly accurate measurement.[10]
Choosing the Right Extraction Strategy: LLE vs. SPE
Two primary methods are employed for extracting oxylipins from biological matrices.[6][7]
-
Liquid-Liquid Extraction (LLE): This classic technique relies on the partitioning of the analyte between two immiscible liquid phases (typically an aqueous/polar phase and an organic/non-polar phase). For acidic lipids like 12(13)-EpOME, the sample is acidified to protonate the carboxylic acid group, rendering the molecule less polar and driving it into the organic solvent. LLE is robust but can be less selective and more labor-intensive.
-
Solid-Phase Extraction (SPE): This method uses a solid sorbent packed into a cartridge to selectively adsorb the analyte from the liquid sample.[7][11] For 12(13)-EpOME, a non-polar (e.g., C18) sorbent is typically used. After loading the acidified sample, the cartridge is washed with a weak solvent to remove polar interferences, and the analyte is then eluted with a stronger organic solvent. SPE offers higher selectivity, cleaner extracts, and is more amenable to high-throughput automation.[11]
Protocol I: Extraction of 12(13)-EpOME from Plasma
This section details both LLE and SPE protocols for plasma. Proper sample collection is the critical first step for both methods.
Plasma Collection and Pre-treatment
-
Collect whole blood into tubes containing an anticoagulant such as EDTA. Heparin should be avoided as it can interfere with downstream LC-MS analysis.[12]
-
Immediately after collection, add a cocktail of inhibitors to the blood tube. A typical final concentration would be 10 µM for an sEH inhibitor (e.g., AUDA) and 0.2 mM for an antioxidant (e.g., BHT).
-
Centrifuge the blood at 1,300 x g for 10 minutes at 4°C to separate the plasma.[13]
-
Carefully transfer the supernatant (plasma) to a new, pre-chilled polypropylene tube. At this point, the sample should be either extracted immediately or snap-frozen in liquid nitrogen and stored at -80°C until analysis.[13] Avoid multiple freeze-thaw cycles.[12]
Method A: Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from established methods for oxylipin extraction.[14][15]
Table 1: LLE Protocol Parameters
| Step | Reagent/Parameter | Volume/Setting | Purpose |
|---|---|---|---|
| 1. Spiking | Plasma Sample | 200 µL | Sample Matrix |
| SIL-IS (e.g., 10 ng/mL 12(13)-EpOME-d4) | 10 µL | Quantitative Reference | |
| 2. Protein Precipitation | Cold Methanol | 600 µL | Precipitate proteins to release bound lipids |
| Vortex & Incubate | 1 min vortex, 30 min at -20°C | Ensure complete protein precipitation | |
| Centrifugation | 15,000 x g, 10 min, 4°C | Pellet precipitated proteins | |
| 3. Acidification | Supernatant Transfer | Transfer to new tube | Isolate lipid-containing supernatant |
| Acidified Water (pH 3.5 with formic acid) | 800 µL | Protonate carboxyl group of 12(13)-EpOME | |
| 4. Extraction | Ethyl Acetate | 1 mL | Extract the non-polar, protonated analyte |
| Vortex & Centrifuge | 2 min vortex, 5000 x g, 5 min, 4°C | Partition analyte into organic phase | |
| 5. Final Steps | Collect Organic Layer | ~1 mL | Isolate the purified analyte |
| Evaporation | Under gentle N₂ stream | Concentrate the sample |
| | Reconstitution | Methanol or Acetonitrile/Water (1:1) | 50-100 µL | Prepare for LC-MS/MS injection |
dot
Caption: Solid-Phase Extraction (SPE) workflow for plasma.
Protocol II: Extraction of 12(13)-EpOME from Tissues
Tissue extraction requires an additional homogenization step to liberate the analytes from the cellular matrix.
Tissue Collection and Homogenization
-
Excise tissue of interest as quickly as possible and immediately snap-freeze in liquid nitrogen to halt all enzymatic activity. Store at -80°C.
-
Weigh out 10-20 mg of frozen tissue into a pre-chilled tube containing ceramic or steel beads. [16]3. Add 500 µL of a cold extraction solvent (e.g., methanol or a 2:1 chloroform:methanol mixture) containing the SIL-IS and antioxidants (BHT). [15][16]4. Homogenize the tissue using a bead beater (e.g., Qiagen TissueLyser) until the tissue is completely dissociated. Keep the samples cold during this process.
-
Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet the tissue debris and precipitated proteins.
-
Carefully collect the supernatant for further extraction.
Tissue Extract Cleanup
The resulting supernatant is a crude lipid extract that can be further purified using either the LLE or SPE protocols described above. For the LLE protocol, proceed from Step 3 (Acidification). For the SPE protocol, the supernatant should be diluted with acidified water before loading onto a conditioned cartridge (Step 1, Supernatant Dilution).
dot
Caption: General workflow for 12(13)-EpOME extraction from tissues.
Downstream Analysis by LC-MS/MS
The purified extracts are analyzed using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column. A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile/methanol with 0.1% formic acid (Mobile Phase B) is used to resolve 12(13)-EpOME from other isomers and matrix components. [17]* Mass Spectrometry: The mass spectrometer is operated in negative ion electrospray ionization (ESI) mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity. [10][11] Table 3: Example LC-MS/MS Parameters
Parameter Setting LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) Mobile Phase A Water + 0.1% Formic Acid Mobile Phase B Acetonitrile + 0.1% Formic Acid Flow Rate 0.3 mL/min Ionization Mode Negative ESI Detection Mode Multiple Reaction Monitoring (MRM) MRM Transition (12(13)-EpOME) m/z 295.2 → specific fragment ions (e.g., 171.1) | MRM Transition (12(13)-EpOME-d4) | m/z 299.2 → specific fragment ions (e.g., 171.1) |
Note: MRM transitions should be empirically optimized on the specific instrument being used.
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Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (2019). Molecules. [Link]
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Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (2019). International Journal of Molecular Sciences. [Link]
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The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue. (2017). Harvard DASH. [Link]
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Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (2020). Journal of Visualized Experiments. [Link]
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A Brief Overview on Oxylipins and their Analytical Techniques. (2022). Journal of Pharmaceutical Research International. [Link]
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Methods of the Analysis of Oxylipins in Biological Samples. (2020). International Journal of Molecular Sciences. [Link]
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Important recommendations from the scientific community for the analysis of oxylipins. (2025). University of New Hampshire. [Link]
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Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices. (2025). Analytica Chimica Acta. [Link]
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Quantification and molecular imaging of fatty acid isomers from complex biological samples by mass spectrometry. (2020). Chemical Science. [Link]
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Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies. (2021). Journal of the Endocrine Society. [Link]
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Determination and quantification of fatty acid C=C isomers by epoxidation reaction and liquid chromatography-mass spectrometry. (2019). Analytica Chimica Acta. [Link]
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Neonatal gut-microbiome-derived 12,13 DiHOME impedes tolerance and promotes childhood atopy and asthma. (2018). bioRxiv. [Link]
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Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. (2021). Zenodo. [Link]
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Oxylipin analysis methods. (2006). The Plant Journal. [Link]
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Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst. (2007). Journal of Lipid Research. [Link]
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Elevated faecal 12,13-diHOME concentration in neonates at high risk for asthma is produced by gut bacteria. (2019). eScholarship, University of California. [Link]
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LC-MS/MS analysis shows no differences in endogenous epoxide:diol ratios in the Ephx3 -/- mice. ResearchGate. [Link]
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Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. (2011). Journal of Applied Physiology. [Link]
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Stability of epoxy fatty acids under acidic conditions? (2018). ResearchGate. [Link]
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Quantitative and qualitative analysis of oxylipins using high-resolution mass spectrometry. SCIEX. [Link]
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Adrenic Acid-Derived Epoxy Fatty Acids Are Naturally Occurring Lipids and Their Methyl Ester Prodrug Reduces Endoplasmic Reticulum Stress and Inflammatory Pain. (2021). ACS Omega. [Link]
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Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. (2017). The Marine Lipids Lab. [Link]
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A fast and simple assay to quantify bacterial leukotoxin activity. (2021). ResearchGate. [Link]
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Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (2021). Metabolites. [Link]
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An LC-MS/MS workflow to characterize 16 regio- and stereoisomeric trihydroxyoctadecenoic acids. (2017). Journal of Lipid Research. [Link]
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Mapping oxylipin signatures in human diseases using LC-MS/MS. (2022). ResearchGate. [Link]
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The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue. (2017). Nature Medicine. [Link]
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Three-phase liquid extraction: a simple and fast method for lipidomic workflows. (2016). Journal of Lipid Research. [Link]
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An Efficient Single Phase Method for the Extraction of Plasma Lipids. (2015). Metabolites. [Link]
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Adapting a commercial sample extraction protocol for biosafety level 3/4 compatible plasma metabolomics analysis. (2023). Metabolomics. [Link]
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Structure and metabolic production of leukotoxins and their diols from linoleic acid via P450 monoxygenase and soluble epoxide hydrolase ( sEH ). (2019). ResearchGate. [Link]
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Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase. (1997). Nature Medicine. [Link]
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Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). Metabolites. [Link]
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Leukotoxin A Production and Release by JP2 and Non-JP2 Genotype Aggregatibacter actinomycetemcomitans in Relation to Culture Conditions. (2024). International Journal of Molecular Sciences. [Link]
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Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis. (2024). Journal of Experimental & Clinical Cancer Research. [Link]
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An automated metabolite extraction method for plasma: Your questions answered. Agilent. [Link]
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Plasma/Serum RNA Purification Mini Kit - Supplementary Protocol. Norgen Biotek Corp. [Link]
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Harvesting Protocol for Plasma and Serum. Gigantest. [Link]
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Application Notes and Protocols for In Vitro Assays of 12(13)-Epoxy-9-keto-10(E)-octadecenoic Acid (12(13)Ep-9-KODE) Activity
Introduction
12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE) is an oxidized metabolite of linoleic acid, a ubiquitous polyunsaturated fatty acid.[1] As a member of the oxylipin family, 12(13)Ep-9-KODE is of significant interest to researchers in fields ranging from metabolic diseases to inflammation and toxicology. The biological activity of such molecules is often dictated by their enzymatic formation and subsequent metabolic conversion. A key enzyme in the metabolism of epoxy fatty acids is the soluble epoxide hydrolase (sEH), which converts epoxides to their corresponding diols.[2][3] This conversion can significantly alter the biological activity of the molecule, transforming a potent signaling lipid into a less active or even pro-inflammatory metabolite.[4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the in vitro activity of 12(13)Ep-9-KODE. The protocols herein are designed to assess its interaction with soluble epoxide hydrolase and to evaluate its downstream biological effects on key cellular signaling pathways.
I. Biochemical Activity: Interaction with Soluble Epoxide Hydrolase (sEH)
The primary enzymatic activity to consider for 12(13)Ep-9-KODE is its potential role as a substrate for soluble epoxide hydrolase (sEH). The hydrolysis of the epoxide moiety by sEH would convert 12(13)Ep-9-KODE to its corresponding diol, 12,13-dihydroxy-9-keto-10(E)-octadecenoic acid (12,13-DiH-9-KODE). This conversion is a critical determinant of its biological half-life and function.
Protocol 1: In Vitro sEH-Mediated Hydrolysis of 12(13)Ep-9-KODE
This protocol describes a method to determine if 12(13)Ep-9-KODE is a substrate for sEH by incubating it with the purified enzyme and quantifying the formation of the diol metabolite using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
12(13)Ep-9-KODE (commercially available from vendors such as Alfa Chemistry)[5]
-
Recombinant human or murine soluble epoxide hydrolase (sEH)
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
12,13-dihydroxy-9-keto-10(E)-octadecenoic acid (12,13-DiH-9-KODE) standard (synthesis may be required or custom-ordered)
-
Internal standard (e.g., a deuterated analog of the analyte or a structurally similar lipid)
-
Acetonitrile, methanol, water, and formic acid (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (C18) for sample cleanup
Procedure:
-
Enzyme Reaction:
-
Prepare a stock solution of 12(13)Ep-9-KODE in a suitable organic solvent (e.g., ethanol or DMSO) and dilute it in the sEH assay buffer to the desired final concentration (e.g., 1-50 µM).
-
In a microcentrifuge tube, combine the sEH assay buffer, the 12(13)Ep-9-KODE substrate solution, and the recombinant sEH enzyme (the amount of enzyme should be optimized to achieve a linear reaction rate).
-
Include control reactions: a no-enzyme control and a no-substrate control.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of product formation.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
For sample cleanup and concentration, perform Solid Phase Extraction (SPE) using C18 cartridges.
-
Dry the eluted samples under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the analytes using a C18 reversed-phase column with a gradient elution of water and acetonitrile/methanol, both containing 0.1% formic acid.
-
Detect and quantify 12(13)Ep-9-KODE and the newly formed 12,13-DiH-9-KODE using Multiple Reaction Monitoring (MRM) in negative ion mode.
-
Data Analysis:
-
Generate a standard curve for 12,13-DiH-9-KODE to quantify its formation.
-
Calculate the rate of product formation (pmol/min/mg of protein) to determine the sEH activity towards 12(13)Ep-9-KODE.
Expected Results:
An increase in the concentration of 12,13-DiH-9-KODE in the presence of sEH compared to the no-enzyme control would confirm that 12(13)Ep-9-KODE is a substrate for the enzyme.
Table 1: Example LC-MS/MS Parameters for Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 12(13)Ep-9-KODE | 309.2 | 171.1 | To be optimized |
| 12,13-DiH-9-KODE | 327.2 | 185.1 | To be optimized |
| Internal Standard | Analyte-specific | Analyte-specific | To be optimized |
Note: The specific MRM transitions and collision energies need to be optimized for the instrument used.
Diagram 1: sEH-Mediated Metabolism of 12(13)Ep-9-KODE
Caption: Enzymatic conversion of 12(13)Ep-9-KODE to its diol by sEH.
II. Cellular Activity: Downstream Signaling Effects
Oxidized fatty acids can act as signaling molecules, influencing pathways related to inflammation and oxidative stress. The following protocols are designed to assess the potential of 12(13)Ep-9-KODE to modulate these key cellular responses.
Protocol 2: Nrf2-ARE Pathway Activation Assay
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[6] Electrophilic lipids can activate the Nrf2 pathway, leading to the expression of cytoprotective genes. This protocol uses a luciferase reporter gene assay to measure Nrf2 activation.
Materials:
-
HepG2-ARE-Luciferase reporter cell line (or other suitable cell line stably transfected with an Antioxidant Response Element-driven luciferase reporter construct)
-
12(13)Ep-9-KODE
-
Positive control (e.g., sulforaphane or tert-butylhydroquinone)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HepG2-ARE-Luciferase cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Incubate for 24 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of 12(13)Ep-9-KODE in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of 12(13)Ep-9-KODE or the positive control.
-
Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel assay with a viability reagent like MTT or by normalizing to total protein content).
-
Express the results as fold induction over the vehicle control.
Expected Results:
A dose-dependent increase in luciferase activity in cells treated with 12(13)Ep-9-KODE would indicate activation of the Nrf2-ARE pathway.
Diagram 2: Nrf2 Activation Assay Workflow
Caption: Workflow for the Nrf2-ARE luciferase reporter assay.
Protocol 3: Pro-inflammatory Cytokine Secretion Assay
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from immune cells in response to 12(13)Ep-9-KODE.[7][8]
Materials:
-
RAW 264.7 murine macrophage cell line (or other suitable immune cells)
-
12(13)Ep-9-KODE
-
Lipopolysaccharide (LPS) as a positive control for inflammation
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 12(13)Ep-9-KODE for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response. Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with 12(13)Ep-9-KODE alone.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol provided with the kits.
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Determine the concentration of TNF-α and IL-6 in each sample by interpolating from the standard curve.
-
Compare the cytokine levels in the different treatment groups.
Expected Results:
Depending on its biological activity, 12(13)Ep-9-KODE may either enhance or suppress the LPS-induced secretion of TNF-α and IL-6. A dose-dependent change in cytokine levels compared to the LPS-only control will indicate the immunomodulatory activity of the compound.
III. Summary and Concluding Remarks
The in vitro assays detailed in these application notes provide a robust framework for characterizing the biological activity of 12(13)Ep-9-KODE. By first establishing its interaction with soluble epoxide hydrolase, researchers can understand its metabolic fate, which is crucial for interpreting its cellular effects. The subsequent assessment of its impact on the Nrf2 antioxidant pathway and pro-inflammatory cytokine production will elucidate its role in cellular stress and immune responses. These protocols are designed to be adaptable and can serve as a foundation for more in-depth investigations into the mechanisms of action of this and other related oxylipins. The data generated from these assays will be invaluable for researchers in academia and industry who are seeking to understand the physiological and pathological roles of lipid mediators and to develop novel therapeutics targeting these pathways.
References
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Signosis. (n.d.). Antioxidant Pathway. Retrieved from [Link]
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ForensicRTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
- Singh, R., & Sharma, G. (2015). A practical synthesis of biologically active 10-hydroxy- and 9-oxo-2E-decenoic acids, components of mandibular gland secretion of honeybee (Apis mellifera L.), is developed using ozonolysis-reduction of oleic acid and 1,9-diacetoxynon-1-ene in the key steps.
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- Veldink, G. A., Vliegenthart, J. F., & Boldingh, J. (1968). The enzymic conversion of 13-hydroperoxylinoleic acid into 13-hydroxy-12-oxooctadec-9(Z)-enoic acid and 9-hydroxy-12-oxooctadec-10(E)
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ResearchGate. (n.d.). Activation of the Nrf2 pathway. HepG2-ARE Luc cells were treated with.... Retrieved from [Link]
- Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
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Dong, W., & Pestka, J. J. (1993). Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line. Food and Chemical Toxicology, 31(10), 693-701.[7]
- Jarrett, S. G., et al. (2008). Acute Oxidative Stress and Systemic Nrf2 Activation by the Ketogenic Diet. Neurobiology of Disease, 32(2), 283-291.
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López-Vicario, C., et al. (2015). Inhibition of soluble epoxide hydrolase modulates inflammation and autophagy in obese adipose tissue and liver: role for omega-3 epoxides. Proceedings of the National Academy of Sciences, 112(2), 536-541.[4]
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LookChem. (n.d.). Cas 17966-13-1,(Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoic acid. Retrieved from [Link]
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Taylor & Francis. (n.d.). Epoxide hydrolase – Knowledge and References. Retrieved from [Link][3]
- Shimadzu. (n.d.). Pesticide MRM Library Support for LC/MS/MS.
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Jana, B., & Gregoraszczuk, E. L. (2008). The effect of tumor necrosis factor-α (TNF-α), interleukin (IL)-1β and IL-6 on chorioamnion secretion of prostaglandins (PG)F2α and PGE2 and cyclooxygenase-2 (COX-2) protein expression in pigs. Reproductive Biology, 8(1), 57-68.[8]
- Wang, Y., et al. (2008). Tumor Necrosis Factor-α induces expression and release of interleukin-6 by human urothelial cells. Urology, 71(5), 970-974.
- Veldink, G. A., Vliegenthart, J. F., & Boldingh, J. (1968). The enzymic conversions of 13-hydroperoxy-cis-9-trans-11-octadecadienoic acid into 13-hydroxy-12-oxo-cis-9-octadecenoic acid. Biochemical Journal, 110(4), 58P.
- Riccioli, A., et al. (1998). Tumor necrosis factor-alpha induces interleukin-6 production and integrin ligand expression by distinct transduction pathways. Journal of Biological Chemistry, 273(13), 7351-7356.
- Veldink, G. A., Vliegenthart, J. F., & Boldingh, J. (1968). The enzymic conversions of 13-hydroperoxy-cis-9-trans-11-octadecadienoic acid into 13-hydroxy-12-oxo-cis-9-octadecenoic acid. Biochemical Journal, 110(4), 58P.
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Investigating the Cellular Effects of 12,13-Epoxyoctadecenoic Acid (12,13-EpOME) and its Metabolites Using In Vitro Models
An Application & Protocol Guide:
Introduction: Decoding the Significance of Linoleic Acid Epoxides
Linoleic acid (LA) is the most abundant omega-6 polyunsaturated fatty acid (PUFA) in the Western diet, serving as a critical structural component of cell membranes and a precursor to a vast array of signaling molecules.[1][2] While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways of LA metabolism are well-known, the cytochrome P450 (CYP) pathway generates a unique class of bioactive lipids with profound physiological and pathological implications.
This pathway converts LA into epoxyoctadecenoic acids (EpOMEs), primarily 9,10-EpOME (leukotoxin) and 12,13-EpOME (isoleukotoxin).[1][3] These epoxides are not terminal products; they are rapidly metabolized by soluble epoxide hydrolase (sEH) into their corresponding diols, 9,10-DiHOME and 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).[1][4][5] The balance between CYP epoxygenase and sEH activity is a critical determinant of the cellular concentration and biological impact of these molecules.[6][7]
Initially characterized by their toxicity, particularly in the context of acute respiratory distress syndrome, recent research has unveiled a more complex role for these lipids.[1][4] 12,13-DiHOME, for instance, has been identified as a "lipokine" that is released in response to cold and exercise, promoting fatty acid uptake and utilization in brown adipose tissue (BAT) and skeletal muscle.[4][8][9] Conversely, these metabolites are also implicated in inflammation, immune dysfunction, and the progression of certain cancers.[4][10][11]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the multifaceted effects of 12,13-EpOME and its downstream metabolite, 12,13-DiHOME, using robust and validated cell culture models and protocols. While the user specified 12(13)Ep-9-KODE, a keto-derivative, the methodologies detailed herein for its parent compound, 12,13-EpOME, provide the essential and directly applicable foundation for its study.
PART 1: STRATEGIC SELECTION OF CELL CULTURE MODELS
The biological context is paramount. The choice of an appropriate cell culture model is the most critical decision in experimental design, as it directly dictates the relevance and translatability of the findings. The effects of 12,13-EpOME and 12,13-DiHOME are highly cell-type-specific.
Causality Behind Model Selection: The diverse functions of these lipids—from metabolic regulation in adipocytes to inflammatory signaling in endothelial cells—necessitate models that endogenously express the relevant receptors and signaling machinery. For example, studying the thermogenic properties of 12,13-DiHOME requires adipocytes capable of expressing fatty acid transporters like CD36, while investigating its pro-allergic effects necessitates the use of immune cells like dendritic cells.[4][8]
Table 1: Recommended Cell Culture Models for Studying 12,13-EpOME/DiHOME
| Cell Type | Recommended Cell Lines | Biological Context & Research Focus | Key Pathways to Investigate |
| Endothelial Cells | HUVEC, EA.hy926, PAEC | Cardiovascular health, inflammation, vascular permeability, atherosclerosis.[12][13] | NF-κB, Oxidative Stress, Cell Adhesion |
| Adipocytes | Differentiated 3T3-L1, Primary Brown Adipocytes | Metabolic regulation, thermogenesis, insulin sensitivity, fatty acid uptake.[4][8][14] | PPARγ, AMPK, CD36/FATP1 translocation |
| Immune Cells | RAW 264.7 (Macrophages), Bone-Marrow Derived Dendritic Cells (BMDCs) | Inflammation, immune modulation, allergy, chemotaxis.[4][15] | PPARγ, NF-κB, Cytokine Secretion |
| Hepatocytes | HepG2, Primary Hepatocytes | Lipid metabolism, detoxification, cytotoxicity, cholesterol regulation.[16][17] | Nrf2, AMPK, SREBP |
| Epithelial/Cancer | MCF-7 (Breast), Caco-2 (Colon), A549 (Lung) | Cancer progression, cell proliferation, metastasis, inflammation.[1][10][11] | NF-κB, PPARs, Growth Factor Signaling |
Essential Pre-Experimental Considerations:
-
Lipid Handling: 12,13-EpOME and 12,13-DiHOME are lipids and should be handled accordingly. Prepare high-concentration stock solutions in anhydrous solvents like ethanol or DMSO. Sonication may be required to fully dissolve the compound. Store stocks under nitrogen or argon at -80°C to prevent oxidation.
-
Vehicle Controls: Always include a vehicle control group in every experiment. This group should be treated with the same final concentration of the solvent (e.g., 0.1% ethanol) used to deliver the lipid.
-
Serum Considerations: Fetal Bovine Serum (FBS) contains endogenous lipids, growth factors, and epoxide hydrolases that can confound results. For signaling studies, it is often necessary to serum-starve cells for a period before treatment. For longer-term assays, consider using charcoal-stripped FBS to reduce the concentration of endogenous lipids.
PART 2: CORE EXPERIMENTAL PROTOCOLS & WORKFLOWS
The following protocols are designed as self-validating systems. The initial cytotoxicity assessment establishes the valid working concentration range, which is then applied to subsequent mechanistic and functional assays.
Protocol 1: Foundational Cytotoxicity Assessment
Rationale: Before investigating signaling pathways, it is imperative to define the concentration range at which 12,13-EpOME or 12,13-DiHOME exert sub-lethal effects. Epoxides, in particular, can be cytotoxic at higher concentrations.[1][12] This protocol establishes the dose-response relationship for cell viability.
Methodology: MTT/MTS Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Allow cells to adhere for 24 hours.
-
Preparation of Treatment Media: Prepare serial dilutions of 12,13-EpOME or 12,13-DiHOME in complete or serum-free cell culture medium. A typical starting range is 0.1 µM to 100 µM. Include a "vehicle only" control and an "untreated" control.
-
Cell Treatment: Remove the old medium from the cells and replace it with the treatment media.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 (the concentration that inhibits 50% of cell viability).
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the dose-dependent cytotoxicity of lipid mediators.
Protocol 2: Quantifying Oxidative Stress
Rationale: Epoxides are electrophilic molecules capable of reacting with cellular nucleophiles, which can disrupt redox homeostasis and induce oxidative stress.[18][19] Measuring markers of oxidative stress is key to understanding the electrophilic signaling properties of 12,13-EpOME.
Methodology: Cellular Reactive Oxygen Species (ROS) Detection
-
Cell Culture: Seed cells in a black, clear-bottom 96-well plate or on glass coverslips appropriate for microscopy.
-
Dye Loading: Wash cells with warm PBS. Load cells with 5-10 µM of a general ROS-sensitive probe like CM-H2DCFDA in serum-free medium for 30 minutes at 37°C, protected from light.[20]
-
Wash: Gently wash the cells twice with warm PBS or serum-free medium to remove excess probe.
-
Treatment: Add the sub-lethal concentrations of 12,13-EpOME (determined in Protocol 1) to the cells. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ or Menadione).
-
Measurement:
-
Plate Reader: Immediately measure fluorescence (Excitation ~495 nm, Emission ~525 nm) kinetically over time (e.g., every 5 minutes for 1-2 hours).
-
Microscopy: Image the cells at specific time points using a fluorescence microscope with appropriate filters.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold-change in ROS production.
Table 2: Complementary Assays for Oxidative Stress Assessment
| Assay | Principle | Key Information Provided |
| GSH/GSSG Ratio | Measures the relative amounts of reduced (GSH) and oxidized (GSSG) glutathione, the cell's primary antioxidant buffer.[21] | A decrease in the GSH/GSSG ratio is a robust indicator of oxidative stress. |
| Lipid Peroxidation (MDA) | Quantifies malondialdehyde (MDA), a stable end-product of polyunsaturated fatty acid peroxidation, often via a TBARS assay. | Directly measures oxidative damage to cellular lipids. |
| Protein Carbonylation | Detects carbonyl groups introduced into protein side chains by oxidative reactions. | Measures oxidative damage to cellular proteins. |
Protocol 3: Interrogating Key Signaling Pathways
Rationale: The transcription factor Nrf2 is the master regulator of the cellular antioxidant response.[18] Under basal conditions, it is targeted for degradation by its repressor, Keap1. Electrophiles, like 12,13-EpOME, can covalently modify specific cysteine residues on Keap1, preventing Nrf2 degradation and allowing it to translocate to the nucleus, where it activates the expression of cytoprotective genes containing an Antioxidant Response Element (ARE).[19][22][23]
Methodology: Western Blot for Nrf2 Nuclear Translocation
-
Cell Treatment: Treat cells grown in 6-well plates or 10 cm dishes with 12,13-EpOME for various short time points (e.g., 0, 30, 60, 120 minutes).
-
Cell Lysis & Fractionation: Harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™) or a dounce homogenization protocol. This step is critical to separate nuclear proteins from cytoplasmic ones.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate with a primary antibody against Nrf2 (1:1000).
-
Incubate with primary antibodies for loading controls: Lamin B1 for the nuclear fraction and GAPDH or α-Tubulin for the cytoplasmic fraction.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection & Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities and normalize the Nrf2 signal in each fraction to its respective loading control. An increase in the nuclear Nrf2/Lamin B1 ratio indicates activation.[24]
Methodology: qPCR for Nrf2 Target Gene Expression
-
Cell Treatment: Treat cells for longer time points (e.g., 0, 2, 4, 8, 24 hours) to allow for transcription and mRNA accumulation.
-
RNA Extraction: Lyse cells and extract total RNA using a column-based kit or TRIzol reagent.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers for Nrf2 target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., ACTB, GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Nrf2-Keap1 Signaling Pathway
Caption: Electrophilic activation of the Nrf2 antioxidant response pathway.
Rationale: Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor critical for adipogenesis, lipid metabolism, and inflammation. 12,13-DiHOME has been identified as an endogenous PPARγ ligand.[4][15] Its activation can lead to changes in the expression of genes involved in fatty acid handling and storage.
Methodology: Western Blot for PPARγ and Target Proteins
-
Cell Treatment: Treat relevant cells (e.g., adipocytes, macrophages) with 12,13-DiHOME for 24-48 hours. A known PPARγ agonist like Rosiglitazone can be used as a positive control.
-
Cell Lysis: Harvest cells and prepare total protein lysates.
-
Immunoblotting: Perform Western blotting as described previously, using primary antibodies against PPARγ and key target proteins like the fatty acid transporter CD36 or Fatty Acid Binding Protein 4 (FABP4). Use GAPDH or β-Actin as a loading control.
-
Analysis: Quantify changes in protein expression relative to the vehicle control.[25][26][27]
Methodology: Functional Lipid Uptake Assay (in Adipocytes)
Causality: A direct functional consequence of PPARγ activation by 12,13-DiHOME in adipocytes is an increase in fatty acid uptake, mediated by the translocation of transporters like CD36 to the plasma membrane.[8][14][28] This assay directly measures this key biological outcome.
-
Cell Culture: Differentiate 3T3-L1 cells or use primary brown adipocytes. Plate them in a 24-well plate.
-
Pre-treatment: Serum-starve the cells for 2-4 hours. Treat with 12,13-DiHOME (e.g., 1-10 µM) or a vehicle control for 1-4 hours.
-
Uptake: Add a fluorescently labeled fatty acid analog, such as Bodipy-FL C16 (2 µM), complexed to fatty acid-free BSA, to the cells.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Wash: Stop the uptake by placing the plate on ice and washing the cells three times with ice-cold PBS containing 0.2% BSA to remove extracellular fatty acids.
-
Lysis & Measurement: Lyse the cells in a buffer (e.g., 1% Triton X-100). Measure the fluorescence of the lysate in a plate reader.
-
Normalization: Normalize the fluorescence signal to the total protein content of each well to account for differences in cell number.
PPARγ Signaling Pathway
Caption: Ligand-dependent activation of the PPARγ nuclear receptor pathway.
PART 3: DATA INTERPRETATION & TROUBLESHOOTING
| Observation | Potential Cause | Suggested Solution |
| High variability between replicates | Lipid compound not fully solubilized; inconsistent cell seeding; pipetting errors. | Sonicate stock solution before diluting. Use a multichannel pipette for additions. Ensure even cell suspension before plating. |
| No Nrf2 nuclear translocation | Time point is incorrect (too early/late); concentration is too low; cell line has low Keap1/Nrf2 expression. | Perform a time-course experiment (15 min - 4 hours). Increase concentration. Confirm protein expression in your cell line via Western blot. |
| High background in ROS assay | Autofluorescence of compound; phenol red in medium; probe oxidation during handling. | Run a cell-free control with the compound. Use phenol red-free medium. Protect the probe from light at all times. |
| No effect on PPARγ targets | Cell line lacks sufficient PPARγ expression; treatment time is too short for protein expression changes. | Confirm PPARγ expression. Use a positive control (Rosiglitazone). Extend treatment time to 24-48 hours. |
Conclusion
The study of linoleic acid-derived epoxides and diols is a rapidly evolving field, revealing these molecules as critical mediators in metabolic health and disease. The protocols and strategies outlined in this guide provide a robust, logical, and scientifically grounded approach to dissecting the cellular and molecular mechanisms of 12,13-EpOME and 12,13-DiHOME. By starting with foundational viability assays and progressing to targeted mechanistic studies of key pathways like Nrf2 and PPARγ, researchers can generate high-quality, reproducible data. This framework will empower scientists to elucidate the precise roles of these potent lipid mediators and identify potential new avenues for therapeutic intervention.
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Title: The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue - PMC Source: National Center for Biotechnology Information URL: [Link]
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Title: The Role of Methyl-Linoleic Acid Epoxide and Diol Metabolites in the Amplified Toxicity of Linoleic Acid and Polychlorinated Biphenyls to Vascular Endothelial Cells - PubMed Source: PubMed URL: [Link]
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Application Note: Measuring Gene Expression Induced by 12(13)Ep-9-KODE
Introduction: Understanding 12(13)Ep-9-KODE
12(13)-Epoxy-9-keto-10(E)-octadecenoic acid, commonly abbreviated as 12(13)Ep-9-KODE, is an endogenous electrophilic oxylipin.[1][2] It belongs to a class of lipid signaling molecules derived from the enzymatic oxidation of polyunsaturated fatty acids like linoleic acid.[3] The structure of 12(13)Ep-9-KODE is characterized by an epoxide ring and an α,β-unsaturated ketone, which confer significant electrophilic reactivity. This reactivity is central to its mechanism of action, allowing it to covalently modify nucleophilic residues (such as cysteine) on specific proteins, thereby initiating downstream signaling cascades that culminate in altered gene expression.
Understanding the genetic response to 12(13)Ep-9-KODE is critical for elucidating its role in pathophysiology, including inflammation, metabolic regulation, and cellular stress responses. This guide provides a comprehensive framework for designing, executing, and interpreting experiments aimed at measuring gene expression changes induced by this potent lipid mediator.
Mechanism of Action: Key Signaling Pathways
The biological effects of 12(13)Ep-9-KODE are primarily mediated through its interaction with and activation of specific transcription factors. The electrophilic nature of the molecule is key to this process.
Nrf2/Keap1 Pathway
The primary and most well-characterized target of many electrophiles is the Keap1-Nrf2 signaling pathway.[4][5]
-
Basal State: Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[5] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[6][7]
-
Activation by 12(13)Ep-9-KODE: As an electrophile, 12(13)Ep-9-KODE can covalently modify highly reactive cysteine residues on Keap1.[4][8] This modification induces a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[6][8]
-
Gene Expression: Newly synthesized Nrf2 is then able to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[6][8] This leads to the upregulation of a broad suite of cytoprotective genes involved in antioxidant defense, detoxification, and anti-inflammatory processes (e.g., HMOX1, NQO1, GCLC).
PPARγ Activation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated nuclear receptor that plays a crucial role in adipogenesis and lipid metabolism.[9][10] Certain fatty acids and their derivatives can act as endogenous ligands for PPARγ.[9][10][11][12] While direct binding of 12(13)Ep-9-KODE to PPARγ requires further specific validation, its structural similarity to known lipid ligands suggests it may directly or indirectly influence PPARγ activity, leading to the regulation of genes involved in metabolic homeostasis.[13]
Figure 1: Signaling pathways of 12(13)Ep-9-KODE.
Experimental Design Considerations
A well-designed experiment is crucial for obtaining reliable and reproducible data. Careful consideration of the following factors will enhance the quality of your results.[14][15][16]
| Parameter | Key Consideration & Rationale | Recommended Starting Point |
| Cell Model | Choose a cell type relevant to your biological question.[16] The cell line must express the target pathways (Nrf2, PPARγ).[15] Primary cells offer higher physiological relevance but can be harder to culture.[14][16] | Macrophages (RAW 264.7, THP-1), hepatocytes (HepG2), or endothelial cells (HUVECs) are common models for studying lipid signaling. |
| Concentration | Perform a dose-response curve to identify the optimal concentration. High concentrations may induce cytotoxicity, while low concentrations may not elicit a measurable response.[16] | Test a range from 1 µM to 25 µM. Use a viability assay (e.g., MTT, LDH) to assess cytotoxicity in parallel. |
| Time-Course | Gene expression is a dynamic process. A time-course experiment is essential to capture both early-response and late-response genes.[16] | Collect samples at 0, 2, 4, 8, and 24 hours post-treatment. |
| Controls | Include a vehicle control (e.g., DMSO, ethanol) at the same final concentration as the 12(13)Ep-9-KODE treatment. This accounts for any effects of the solvent itself. | Vehicle should not exceed 0.1% of the total culture volume. |
| Serum Starvation | Withdrawing serum for 12-24 hours prior to treatment synchronizes cells in the G0/G1 phase of the cell cycle and reduces basal signaling activity, enhancing the specific response to the stimulus.[17][18][19] | Replace growth media with serum-free or low-serum (0.5%) media for 12-24 hours before adding 12(13)Ep-9-KODE. |
Core Protocols: From Treatment to Data
This section outlines the key experimental workflows for measuring 12(13)Ep-9-KODE-induced gene expression.
Figure 2: Experimental workflow for gene expression analysis.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.[14] Allow cells to adhere and grow for 24 hours in complete growth medium.
-
Serum Starvation: Gently aspirate the complete medium. Wash cells once with sterile Phosphate-Buffered Saline (PBS). Add serum-free or low-serum (0.5% FBS) medium and incubate for 12-24 hours.[18][19]
-
Preparation of Treatment: Prepare a stock solution of 12(13)Ep-9-KODE in an appropriate solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to the final desired concentrations immediately before use.
-
Treatment: Add the 12(13)Ep-9-KODE-containing medium (and vehicle control medium) to the respective wells. Gently swirl the plates to ensure even distribution.
-
Incubation: Return the cells to the incubator for the desired time points (e.g., 4 hours for early-response genes).
Protocol 2: RNA Isolation and Quality Control
-
Cell Lysis: At the end of the incubation period, remove the medium and wash cells with ice-cold PBS. Add 1 mL of a TRIzol-like reagent directly to each well of a 6-well plate to lyse the cells.[20]
-
RNA Extraction: Follow the manufacturer's protocol for the chosen RNA extraction kit (e.g., phenol-chloroform extraction followed by isopropanol precipitation).[20]
-
RNA Quantification: Resuspend the final RNA pellet in RNase-free water. Measure the RNA concentration and purity (A260/280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is considered pure.
-
RNA Integrity Check (CRITICAL): The integrity of the RNA is paramount for reliable gene expression data.[21][22] Analyze RNA integrity using a microfluidics-based platform like the Agilent Bioanalyzer to obtain an RNA Integrity Number (RIN).[23][24][25]
-
A RIN score ≥ 8 is highly recommended for downstream applications like RT-qPCR and is essential for RNA-Seq. [24]
-
Protocol 3: Gene Expression Analysis via RT-qPCR
Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive method to measure the expression of specific genes.[26][27][28]
-
cDNA Synthesis (Reverse Transcription):
-
In an RNase-free tube, combine 1 µg of total RNA, oligo(dT) primers or random hexamers, and RNase-free water.
-
Incubate at 65°C for 5 minutes to denature secondary structures, then place on ice.
-
Add a master mix containing reverse transcriptase, dNTPs, and reaction buffer.
-
Perform reverse transcription according to the enzyme manufacturer's protocol (e.g., 42°C for 60 minutes, followed by enzyme inactivation at 70°C for 15 minutes). The resulting product is complementary DNA (cDNA).[20][26]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a qPCR plate. For each sample, combine:
-
Run the plate in a real-time PCR instrument. A typical program includes an initial denaturation step (e.g., 95°C for 10 min) followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).[29]
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Data Analysis and Interpretation
The most common method for relative quantification in qPCR is the Comparative Ct (ΔΔCt) method .[26]
-
Normalization to Housekeeping Gene (ΔCt): First, normalize the Ct value of your gene of interest (GOI) to the Ct value of your housekeeping gene (HKG) for each sample.
-
ΔCt = Ct (GOI) - Ct (HKG)
-
-
Normalization to Control (ΔΔCt): Next, normalize the ΔCt of your treated sample to the ΔCt of your vehicle control sample.
-
ΔΔCt = ΔCt (Treated) - ΔCt (Control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as:
-
Fold Change = 2-ΔΔCt
-
Example Data Table:
| Sample | Target Gene | Ct (HMOX1) | Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle Control | HMOX1 | 24.5 | 18.2 | 6.3 | 0.0 (Reference) | 1.0 |
| 10 µM KODE | HMOX1 | 21.0 | 18.3 | 2.7 | -3.6 | 12.1 |
Interpretation: In this example, treatment with 10 µM 12(13)Ep-9-KODE resulted in a 12.1-fold increase in HMOX1 mRNA expression compared to the vehicle control. This result is consistent with the known activation of the Nrf2 pathway by electrophiles.
Advanced Analysis: RNA-Sequencing
For a global, unbiased view of all gene expression changes, RNA-Sequencing (RNA-Seq) is the method of choice.[30][31][32][33] The workflow involves isolating high-quality RNA (RIN > 8 is critical), preparing a sequencing library, sequencing on a next-generation sequencing (NGS) platform, and performing bioinformatic analysis to identify differentially expressed genes.[30][31][33][34]
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- 10. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Studying 12(13)-Ep-9-KODE Signaling
Introduction: Unraveling the Signaling Roles of 12(13)-Ep-9-KODE
Linoleic acid, an essential omega-6 fatty acid, is a major component of cellular membranes and a precursor to a diverse array of signaling molecules. One such class of metabolites are the epoxyoctadecenoic acids (EpOMEs), formed through the action of cytochrome P450 (CYP) epoxygenases. Among these, 12(13)-epoxy-9-keto-10(E)-octadecenoic acid, hereafter referred to as 12(13)-Ep-9-KODE, and its related compounds, are emerging as critical lipid mediators in a variety of physiological and pathological processes. While the term 12(13)-Ep-9-KODE is specific, it belongs to the broader family of leukotoxins and their metabolites, which have been implicated in inflammation, cancer biology, and metabolic regulation.[1][2]
These lipid epoxides can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding diols, 12,13-dihydroxy-9-octadecenoic acid (12,13-DiHOME).[1][2][3] Both the epoxide and diol forms exhibit biological activity, and understanding their signaling mechanisms is of significant interest for drug discovery and development. A key signaling hub for these molecules appears to be the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[1][4][5] In particular, 12,13-DiHOME has been identified as a ligand for PPARγ, suggesting a potential mechanism through which 12(13)-Ep-9-KODE and its metabolites exert their effects.[1][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the signaling pathways of 12(13)-Ep-9-KODE. We present a series of detailed protocols, from initial ligand-receptor binding assays to functional cellular assays, designed to elucidate the molecular mechanisms of this intriguing lipid mediator.
Visualizing the 12(13)-Ep-9-KODE Signaling Pathway
To provide a conceptual framework, the following diagram illustrates the known and hypothesized signaling cascade of 12(13)-Ep-9-KODE.
Caption: A logical workflow for the systematic investigation of 12(13)-Ep-9-KODE signaling.
Protocol 1: PPARγ Ligand Binding Assay (Competitive Fluorescence-Based)
Objective: To determine if 12(13)-Ep-9-KODE or its metabolites can directly bind to the PPARγ ligand-binding domain (LBD) by competing with a fluorescently labeled ligand.
Principle: This assay relies on the principle of fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET). A fluorescently labeled PPARγ ligand (tracer) binds to the PPARγ LBD, resulting in a high FP or TR-FRET signal. If a test compound competes with the tracer for binding to the LBD, the tracer is displaced, leading to a decrease in the signal.
Materials:
-
Recombinant human PPARγ-LBD
-
Fluorescent PPARγ ligand (tracer)
-
Assay buffer (consult manufacturer of commercial kits)
-
Test compound: 12(13)-Ep-9-KODE and/or 12,13-DiHOME
-
Positive control: Rosiglitazone
-
Solvent for lipid dissolution (e.g., DMSO, ethanol)
-
384-well black, low-volume assay plates
-
Plate reader capable of measuring fluorescence polarization or TR-FRET
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of 12(13)-Ep-9-KODE and 12,13-DiHOME in an appropriate solvent (e.g., 10 mM in DMSO).
-
Prepare a serial dilution of the test compounds and the positive control (Rosiglitazone) in the assay buffer.
-
Prepare the PPARγ-LBD and fluorescent tracer solutions in assay buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the serially diluted test compounds, positive control, or solvent control to the wells of the 384-well plate.
-
Add the PPARγ-LBD solution to all wells except for the "no protein" control wells.
-
Add the fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for the time specified by the kit manufacturer (typically 1-4 hours), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization or TR-FRET signal using a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of tracer binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of tracer binding) by fitting the data to a sigmoidal dose-response curve.
-
Expected Results and Interpretation:
| Compound | Expected IC50 Range | Interpretation |
| Rosiglitazone | 10 - 100 nM | Strong binding to PPARγ, validating the assay. |
| 12(13)-Ep-9-KODE | To be determined | A low IC50 value suggests direct binding to the PPARγ LBD. |
| 12,13-DiHOME | 1 - 50 µM | A low IC50 value suggests direct binding to the PPARγ LBD, consistent with literature. |
| Solvent Control | No inhibition | Serves as the baseline for no competitive binding. |
Protocol 2: PPARγ Luciferase Reporter Assay
Objective: To assess the ability of 12(13)-Ep-9-KODE to activate PPARγ-mediated gene transcription in a cellular context.
Principle: This assay utilizes a reporter cell line that is engineered to express a luciferase gene under the control of a promoter containing PPAR response elements (PPREs). If a test compound activates the endogenous or co-transfected PPARγ, the receptor will bind to the PPREs and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARγ activation.
Materials:
-
HEK293T or other suitable cells
-
PPARγ expression vector
-
PPRE-luciferase reporter vector
-
Control vector for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)
-
Test compound: 12(13)-Ep-9-KODE and/or 12,13-DiHOME
-
Positive control: Rosiglitazone
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and the normalization control vector using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds, positive control, or solvent control.
-
Incubate the cells for another 18-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold activation relative to the solvent control.
-
Plot the fold activation against the logarithm of the compound concentration and determine the EC50 value (the concentration that produces 50% of the maximal response).
-
Expected Results and Interpretation:
| Compound | Expected EC50 Range | Interpretation |
| Rosiglitazone | 50 - 500 nM | Potent activation of PPARγ, validating the assay. |
| 12(13)-Ep-9-KODE | To be determined | A dose-dependent increase in luciferase activity indicates PPARγ activation. |
| 12,13-DiHOME | 5 - 100 µM | A dose-dependent increase in luciferase activity indicates PPARγ activation. |
| Solvent Control | 1-fold activation | Baseline level of reporter gene expression. |
Protocol 3: Quantitative PCR (qPCR) for PPARγ Target Gene Expression
Objective: To measure the effect of 12(13)-Ep-9-KODE on the expression of known PPARγ target genes.
Principle: This protocol uses reverse transcription followed by quantitative polymerase chain reaction (RT-qPCR) to quantify the mRNA levels of PPARγ target genes, such as CD36 and FABP4, in cells treated with 12(13)-Ep-9-KODE.
Materials:
-
A relevant cell line (e.g., 3T3-L1 adipocytes, RAW 264.7 macrophages, or MCF-7 breast cancer cells)
-
Test compound: 12(13)-Ep-9-KODE and/or 12,13-DiHOME
-
Positive control: Rosiglitazone
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., CD36, FABP4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and allow them to adhere.
-
Treat the cells with the test compounds, positive control, or solvent control for a specified time (e.g., 24 hours).
-
-
RNA Extraction and Reverse Transcription:
-
Extract total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the solvent control.
-
Expected Results and Interpretation:
| Gene | Expected Change with Rosiglitazone | Expected Change with 12(13)-Ep-9-KODE/12,13-DiHOME |
| CD36 | Upregulation | Upregulation |
| FABP4 | Upregulation | Upregulation |
An increase in the mRNA levels of CD36 and FABP4 would provide further evidence that 12(13)-Ep-9-KODE signals through the PPARγ pathway.
Protocol 4: Cell Proliferation Assay
Objective: To determine the effect of 12(13)-Ep-9-KODE on the proliferation of a relevant cell line (e.g., breast cancer cells).
Principle: This protocol utilizes a luminescence-based assay that measures the amount of ATP present, which is indicative of the number of metabolically active cells.
Materials:
-
Breast cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and FBS
-
Test compound: 12(13)-Ep-9-KODE
-
Luminescence-based cell viability assay kit
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a low density.
-
-
Cell Treatment:
-
After 24 hours, treat the cells with various concentrations of 12(13)-Ep-9-KODE or a solvent control.
-
-
Proliferation Measurement:
-
At various time points (e.g., 24, 48, 72 hours), add the cell viability reagent to the wells.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence values against time for each treatment condition.
-
Compare the growth curves of the treated cells to the control cells.
-
Expected Results and Interpretation: An increase or decrease in cell proliferation in the presence of 12(13)-Ep-9-KODE would indicate a functional consequence of its signaling.
Protocol 5: Macrophage Migration (Transwell) Assay
Objective: To assess the effect of 12(13)-Ep-9-KODE on the migration of macrophages.
Principle: This assay uses a two-chamber system separated by a porous membrane. Macrophages are placed in the upper chamber, and a chemoattractant (in this case, 12(13)-Ep-9-KODE) is placed in the lower chamber. The number of cells that migrate through the pores to the lower chamber is quantified.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free cell culture medium
-
Test compound: 12(13)-Ep-9-KODE
-
Chemoattractant control (e.g., MCP-1)
-
Calcein-AM or other cell staining dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation:
-
Starve macrophages in serum-free medium for 2-4 hours.
-
-
Assay Setup:
-
Add serum-free medium containing various concentrations of 12(13)-Ep-9-KODE, the positive control, or solvent control to the lower wells of a 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the starved macrophages to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate for 4-24 hours at 37°C.
-
-
Quantification of Migration:
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Stain the migrated cells on the lower surface of the insert with Calcein-AM.
-
Measure the fluorescence of the migrated cells using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the fold increase in migration relative to the solvent control.
-
Expected Results and Interpretation: An increase in macrophage migration towards 12(13)-Ep-9-KODE would suggest it has chemoattractant properties.
References
-
Moghaddam, M. F., Grant, D. F., Cheek, J. M., Greene, J. F., Williamson, K. C., & Hammock, B. D. (1997). Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase. Nature medicine, 3(5), 562–566. [Link]
-
Waugh, M. (Ed.). (2016). Lipid Signaling Protocols. Springer. [Link]
-
Larijani, B., & Woscholski, R. (Eds.). (2009). Lipid Signaling Protocols. Humana Press. [Link]
-
Zhang, G., et al. (2024). Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis. Cell Death & Disease, 15(1), 1-15. [Link]
-
Wang, W., et al. (2022). CYP eicosanoid pathway mediates colon cancer-promoting effects of dietary linoleic acid. Cancer Research, 82(13), 2411-2424. [Link]
-
Zeldin, D. C. (2001). Leukotoxin-diol: a putative toxic mediator involved in acute respiratory distress syndrome. American journal of respiratory cell and molecular biology, 25(4), 403-404. [Link]
-
Markaverich, B. M., et al. (2005). Leukotoxin Diols from Ground Corncob Bedding Disrupt Estrous Cyclicity in Rats and Stimulate MCF-7 Breast Cancer Cell Proliferation. Environmental Health Perspectives, 113(11), 1523-1530. [Link]
-
Lynes, M. D., et al. (2017). The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue. Nature medicine, 23(5), 631–637. [Link]
-
Nieman, D. C., et al. (2013). Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 305(1), R82-R90. [Link]
-
Kersten, S. (2014). The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses. Frontiers in immunology, 5, 637. [Link]
-
Assay Genie. PPARγ Ligand Screening/Characterization Assay Kit (Fluorometric). [Link]
-
INDIGO Biosciences. Human PPARγ Reporter Assay Kit. [Link]
-
Creative BioMart. TR-FRET PPAR gamma Competitive Binding Assay Kit. [Link]
-
Feau, C., Arnold, L. A., Kosinski, A., & Guy, R. K. (2009). A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. Journal of biomolecular screening, 14(1), 43–48. [Link]
-
Babbo, C. C., Pitere, R. R., Giles, R., Ambele, M. A., & Pepper, M. S. (2025). RT-qPCR Quantification of Adipogenic Marker Genes (PPARg, C/EBPa, FABP4, and CD36). In Methods in Molecular Biology (Vol. 2938, pp. 53-62). [Link]
-
JoVE. (2016). Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. [Link]
-
Bio-protocol. (2017). Macrophage Migration Assay. [Link]
Sources
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 5. mdpi.com [mdpi.com]
- 6. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
Commercial Sources and Application Notes for 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE)
A Detailed Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the commercial sources, biological activities, and detailed experimental protocols for the use of 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE). As a biologically active oxidized metabolite of linoleic acid, 12(13)Ep-9-KODE is a valuable tool for researchers investigating signaling pathways related to oxidative stress, inflammation, and metabolic regulation.
Introduction to 12(13)Ep-9-KODE
12(13)Ep-9-KODE is a naturally occurring oxylipin, a class of signaling molecules derived from the oxygenation of polyunsaturated fatty acids. It is formed through the cytochrome P450 (CYP) epoxygenase pathway, which converts linoleic acid into various epoxy fatty acids.[1] The presence of both an epoxide and a keto group in its structure confers unique biological activities, making it a subject of increasing interest in biomedical research. This molecule has been shown to modulate key cellular signaling pathways, including the Nrf2/ARE, PPAR, and TRPV1 pathways, which are implicated in a wide range of physiological and pathological processes.
Commercial Availability
For researchers seeking to procure 12(13)Ep-9-KODE, several reputable suppliers of high-purity biochemicals are available. It is crucial to source this lipid from a reliable vendor to ensure the accuracy and reproducibility of experimental results.
| Supplier | Product Name/Synonym | CAS Number | Purity | Format |
| Cayman Chemical | trans-EKODE-(E)-Ib; 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid | 478931-82-7 | ≥98% | Solution in ethanol (100 µg/ml) |
| PubChem | 12(13)Ep-9-KODE | 478931-82-7 | Varies by supplier | Solid |
Note: When ordering, it is advisable to confirm the product specifications and obtain a certificate of analysis from the supplier. For long-term storage, it is recommended to store 12(13)Ep-9-KODE at -20°C.[2]
Biological Activities and Signaling Pathways
12(13)Ep-9-KODE exerts its biological effects by interacting with and modulating the activity of several key signaling proteins. Understanding these pathways is fundamental to designing and interpreting experiments with this compound.
Nrf2/Antioxidant Response Element (ARE) Pathway Activation
The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to electrophilic compounds like 12(13)Ep-9-KODE, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[3] This leads to the upregulation of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in detoxifying reactive quinones and reducing oxidative damage.[4][5]
Caption: Nrf2/ARE signaling pathway activation by 12(13)Ep-9-KODE.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play essential roles in lipid and glucose metabolism.[6] 12(13)Ep-9-KODE has been identified as a ligand for PPARs, particularly PPARγ.[1] Upon binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[7] This leads to the regulation of genes involved in adipogenesis, lipid storage, and insulin sensitivity.[8]
Caption: PPARγ signaling pathway activation by 12(13)Ep-9-KODE.
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Activation
TRPV1 is a non-selective cation channel primarily known for its role in pain and heat sensation.[9][10] Oxidized linoleic acid metabolites, including 12(13)Ep-9-KODE, have been shown to be endogenous agonists of TRPV1.[11][12] Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), which can trigger a variety of downstream signaling events, including the release of pro-inflammatory neuropeptides and the modulation of neuronal excitability.[13]
Caption: TRPV1 channel activation by 12(13)Ep-9-KODE.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for investigating the biological activities of 12(13)Ep-9-KODE in a research setting.
Preparation of 12(13)Ep-9-KODE Stock and Working Solutions
Rationale: Proper preparation of stock and working solutions is critical for accurate and reproducible results. 12(13)Ep-9-KODE is typically supplied in an organic solvent, which needs to be appropriately diluted for cell culture experiments to minimize solvent-induced toxicity.
Materials:
-
12(13)Ep-9-KODE (e.g., from Cayman Chemical, supplied as 100 µg/ml in ethanol)[2]
-
Anhydrous ethanol (for further dilution if starting with a solid)
-
Cell culture medium (e.g., DMEM, MEM)
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution Preparation (if starting from solid):
-
If 12(13)Ep-9-KODE is obtained as a solid, prepare a stock solution by dissolving it in anhydrous ethanol to a concentration of 1 mg/ml.
-
Store the stock solution at -20°C.
-
-
Working Solution Preparation:
-
Thaw the stock solution on ice.
-
Prepare an intermediate dilution of the stock solution in ethanol if necessary.
-
To prepare the final working solution, dilute the stock or intermediate solution directly into pre-warmed cell culture medium to the desired final concentration (e.g., 1-10 µM).
-
Important: The final concentration of ethanol in the cell culture medium should not exceed 0.1% (v/v) to avoid solvent toxicity. Prepare a vehicle control with the same final concentration of ethanol.
-
Vortex the working solution gently before adding it to the cells.
-
Protocol for Nrf2/ARE Luciferase Reporter Assay
Rationale: This assay quantitatively measures the activation of the Nrf2/ARE signaling pathway by measuring the expression of a luciferase reporter gene under the control of ARE sequences. This provides a direct readout of the ability of 12(13)Ep-9-KODE to induce this protective pathway.
Materials:
-
ARE Luciferase Reporter HepG2 Cell Line (or other suitable cell line stably or transiently transfected with an ARE-luciferase reporter construct)[14]
-
12(13)Ep-9-KODE working solutions (and vehicle control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed the ARE Luciferase Reporter HepG2 cells into a 96-well plate at a density of approximately 40,000 cells per well in 100 µl of culture medium.[1]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Remove the culture medium and replace it with 100 µl of fresh medium containing the desired concentrations of 12(13)Ep-9-KODE (e.g., 1, 5, 10 µM) or the vehicle control.
-
Include a positive control, such as sulforaphane (e.g., 5 µM), if desired.
-
Incubate the plate for an additional 16-24 hours.[15]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µl of the luciferase assay reagent to each well.
-
Mix gently by orbital shaking for 5-10 minutes to ensure complete cell lysis.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells) from all readings.
-
Normalize the luciferase activity of the treated cells to the vehicle control to determine the fold induction.
-
Protocol for Quantitative Real-Time PCR (qPCR) for NQO1 Gene Expression
Rationale: This protocol measures the change in mRNA levels of NQO1, a downstream target of Nrf2, in response to treatment with 12(13)Ep-9-KODE. This provides a direct measure of the transcriptional activation of a key cytoprotective gene.
Materials:
-
HepG2 cells (or other relevant cell line)
-
6-well cell culture plates
-
12(13)Ep-9-KODE working solutions (and vehicle control)
-
RNA extraction kit (e.g., TRIzol reagent or column-based kit)
-
cDNA synthesis kit
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers for NQO1 and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Protocol:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of 12(13)Ep-9-KODE or vehicle control for a specified time (e.g., 6-24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using your chosen RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qPCR:
-
Set up the qPCR reactions in a 96-well PCR plate with the qPCR master mix, forward and reverse primers for NQO1 and the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for NQO1 and the housekeeping gene in both the treated and control samples.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Protocol for TRPV1 Activation via Calcium Influx Assay
Rationale: This assay measures the influx of extracellular calcium into cells upon activation of the TRPV1 channel by 12(13)Ep-9-KODE. This provides a functional readout of TRPV1 activation.
Materials:
-
HEK293 cells transiently or stably expressing human TRPV1 (or primary sensory neurons)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
12(13)Ep-9-KODE working solutions
-
Capsaicin (positive control)
-
Capsazepine (TRPV1 antagonist, negative control)
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Cell Seeding:
-
Seed the TRPV1-expressing cells into a 96-well black, clear-bottom plate and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Calcium Influx Measurement:
-
Place the plate in a fluorescence plate reader or on a fluorescence microscope.
-
Establish a baseline fluorescence reading for each well.
-
Add the 12(13)Ep-9-KODE working solutions, capsaicin, or vehicle control to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 5 seconds for 5 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response to the baseline fluorescence (ΔF/F₀) to account for variations in cell number and dye loading.
-
Conclusion
12(13)Ep-9-KODE is a valuable research tool for investigating cellular signaling pathways involved in oxidative stress, inflammation, and metabolism. By understanding its commercial sources, biological activities, and applying the detailed protocols provided in this guide, researchers can effectively utilize this compound to advance their scientific inquiries. As with any biologically active molecule, careful experimental design, including appropriate controls, is essential for obtaining meaningful and reproducible results.
References
-
Patwardhan, A. M., Akopian, A. N., Ruparel, N. B., Diogenes, A., Weintraub, S. T., Uhlson, C., Murphy, R. C., & Hargreaves, K. M. (2010). Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents. The Journal of clinical investigation, 120(5), 1617–1626. [Link]
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Patwardhan, A. M., Scotland, P. E., Akopian, A. N., & Hargreaves, K. M. (2009). Activation of TRPV1 in the spinal cord by oxidized linoleic acid metabolites contributes to inflammatory hyperalgesia. Proceedings of the National Academy of Sciences of the United States of America, 106(44), 18820–18824. [Link]
-
Patwardhan, A. M., Akopian, A. N., Ruparel, N. B., Diogenes, A., Weintraub, S. T., Uhlson, C., Murphy, R. C., & Hargreaves, K. M. (2010). Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents. The Journal of clinical investigation, 120(5), 1617–1626. [Link]
-
Patwardhan, A. M., Akopian, A. N., Ruparel, N. B., Diogenes, A., Weintraub, S. T., Uhlson, C., Murphy, R. C., & Hargreaves, K. M. (2010). Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents. Journal of Clinical Investigation, 120(5), 1617-1626. [Link]
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BPS Bioscience. (n.d.). ARE Reporter Kit Nrf2 (Antioxidant Pathway). Retrieved from [Link]
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BPS Bioscience. (n.d.). ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). Retrieved from [Link]
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Kim, Y. R., Park, J. H., & Kim, H. S. (2015). CO/HO-1 induces NQO-1 expression via Nrf2 activation. BMB reports, 48(11), 618–623. [Link]
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Creative Diagnostics. (n.d.). PPAR Signaling Pathway. Retrieved from [Link]
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Nassan, M. A., El-Far, A. H., & El-Sayed, Y. S. (2020). NQO1 enzyme and its role in cellular protection; an insight. Archives of physiology and biochemistry, 1–11. Advance online publication. [Link]
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Malaza, N., & Bojarska, J. (2022). Calcium Entry through TRPV1: A Potential Target for the Regulation of Proliferation and Apoptosis in Cancerous and Healthy Cells. International journal of molecular sciences, 23(15), 8639. [Link]
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Oh, E. T., & Park, M. T. (2015). Implications of NQO1 in cancer therapy. BMB reports, 48(11), 609–617. [Link]
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Stankova, P., Kunešová, M., Hainer, V., & Šrámková, P. (2022). Exploring PPAR Gamma and PPAR Alpha's Regulation Role in Metabolism via Epigenetics Mechanism. International journal of molecular sciences, 23(19), 11459. [Link]
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Cusabio. (n.d.). PPAR signaling pathway. Retrieved from [Link]
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- 3. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
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Application Notes & Protocols: Utilizing 12(13)Ep-9-KODE for the Induction of Cellular Oxidative Stress
Audience: Researchers, scientists, and drug development professionals engaged in the study of oxidative stress signaling and cellular defense mechanisms.
Abstract: This comprehensive guide provides an in-depth exploration of 12(13)-epoxy-9-keto-10(trans)-octadecenoic acid (12(13)Ep-9-KODE), a reactive lipid species derived from the oxidation of linoleic acid. We detail its mechanism of action as an inducer of oxidative stress and provide validated, step-by-step protocols for its application in cell culture models. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively use 12(13)Ep-9-KODE as a tool to investigate cellular responses to electrophilic stress, particularly the activation of the Nrf2 antioxidant response pathway.
Foundational Principles: Understanding 12(13)Ep-9-KODE
12(13)Ep-9-KODE (also known as EKODE) is an oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[1] It belongs to a class of molecules known as reactive electrophilic species (RES) or oxylipins.[2][3] These molecules are formed endogenously during periods of oxidative stress when polyunsaturated fatty acids are subjected to peroxidation by reactive oxygen species (ROS).[4]
The chemical structure of 12(13)Ep-9-KODE is notable for its α,β-unsaturated epoxyketone moiety. This feature renders the molecule a potent electrophile, capable of reacting with cellular nucleophiles.[4] This reactivity is not a random toxicological event but a key component of cellular signaling. The ability of RES like 12(13)Ep-9-KODE to modify proteins, particularly on highly sensitive cysteine thiol groups, is a fundamental mechanism of redox signaling.[2] It is this targeted reactivity that makes 12(13)Ep-9-KODE a valuable and specific tool for studying cellular defense pathways that respond to electrophilic challenge, distinguishing it from broad-acting oxidants like hydrogen peroxide.
Mechanism of Action: Activation of the Keap1-Nrf2 Pathway
The primary mechanism by which 12(13)Ep-9-KODE induces a protective oxidative stress response is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.
12(13)Ep-9-KODE, as a potent electrophile, directly modifies specific cysteine residues on Keap1. This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting the degradation of Nrf2.[6] Consequently, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of a broad array of cytoprotective genes.[5] This leads to the coordinated upregulation of enzymes involved in antioxidant defense, detoxification, and the maintenance of cellular redox homeostasis, such as NAD(P)H Quinone Dehydrogenase 1 (NQO1) and Heme Oxygenase 1 (HO-1).[5][6]
Caption: Signaling pathway of Nrf2 activation by 12(13)Ep-9-KODE.
Experimental Planning and Reagent Preparation
Scientific integrity begins with meticulous preparation. The lipophilic and reactive nature of 12(13)Ep-9-KODE requires careful handling to ensure experimental reproducibility.
3.1. Sourcing and Storage 12(13)Ep-9-KODE can be sourced from various chemical suppliers. It is typically supplied as a solution in a solvent like ethanol or methyl acetate.
-
Storage: Upon receipt, store the compound at -80°C as recommended to prevent degradation. Minimize freeze-thaw cycles.
-
Purity: Always verify the purity and identity of the compound from the supplier's certificate of analysis.
3.2. Preparation of Stock Solutions The causality behind using a high-concentration stock solution is to minimize the amount of solvent added to the experimental system, which could otherwise have off-target effects.
-
Primary Solvent: A high-purity, anhydrous solvent such as ethanol or dimethyl sulfoxide (DMSO) is recommended. Ethanol is often preferred as it is generally less cytotoxic than DMSO.[7]
-
Protocol:
-
If the compound is provided in a solvent, it can be used directly or evaporated under a stream of nitrogen and reconstituted in the desired solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-50 mM).
-
Aliquot the stock solution into small, single-use volumes in amber glass or polypropylene vials to protect from light and prevent repeated freeze-thaw cycles.
-
Store aliquots at -80°C.
-
3.3. Preparation of Working Solutions
-
On the day of the experiment, thaw a single aliquot of the stock solution.
-
Prepare a fresh series of dilutions in complete cell culture medium immediately before adding to the cells. It is critical to mix vigorously (e.g., by vortexing) after dilution to ensure the lipophilic compound is adequately dispersed in the aqueous medium.
-
Self-Validation: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the solvent (e.g., ethanol, DMSO) used to treat the cells with 12(13)Ep-9-KODE. This is essential to confirm that any observed effects are due to the compound itself and not the solvent.
Application Protocol: In Vitro Induction of Oxidative Stress
This protocol provides a validated workflow for treating a human neuroblastoma cell line (e.g., IMR-32, as used in foundational studies[5]) with 12(13)Ep-9-KODE and subsequently measuring key markers of oxidative stress.
4.1. Experimental Workflow Diagram
Caption: Experimental workflow for in vitro oxidative stress induction.
4.2. Step-by-Step Cell Treatment Protocol
-
Cell Seeding: Seed IMR-32 cells into the appropriate culture vessel (e.g., 96-well plate for fluorescence assays, 6-well plate for RNA/protein extraction) at a density that will result in 70-80% confluency at the time of treatment.
-
Adherence: Culture cells for 24 hours at 37°C and 5% CO2 to allow for adherence and recovery.[8][9]
-
Preparation of Treatment Media: On the day of the experiment, prepare serial dilutions of 12(13)Ep-9-KODE in pre-warmed complete culture medium. A typical concentration range for initial experiments is 1-20 µM.[5] Also prepare vehicle control medium and a positive control medium (e.g., with 100 µM H₂O₂ for ROS assays).
-
Treatment: Carefully remove the old medium from the cells and replace it with the treatment media (vehicle, 12(13)Ep-9-KODE concentrations, positive control).
-
Incubation: Return the cells to the incubator. The incubation time will depend on the endpoint being measured (see table below).
4.3. Protocols for Assessing Oxidative Stress
A. Measurement of Intracellular ROS (DCFH-DA Assay) This assay measures the general level of intracellular ROS. Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Treat cells with 12(13)Ep-9-KODE for a shorter duration, typically 1-6 hours.
-
After treatment, wash the cells once with warm phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells again with warm PBS to remove excess probe.
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.[6]
-
Trustworthiness: Include a positive control (e.g., 100 µM H₂O₂ for 30 minutes) to validate the assay's responsiveness.
B. Measurement of Nrf2-ARE Pathway Activation (qPCR for NQO1) This assay provides a specific measure of the activation of the Nrf2 antioxidant response pathway.
-
Treat cells with 12(13)Ep-9-KODE for 6-24 hours to allow for transcription and accumulation of mRNA.[5]
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using primers specific for NQO1 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the fold change in NQO1 expression relative to the vehicle-treated control cells.
-
Trustworthiness: A significant, dose-dependent increase in NQO1 mRNA is a robust indicator of Nrf2 pathway activation by 12(13)Ep-9-KODE.
4.4. Summary of Experimental Parameters & Expected Outcomes
| Parameter | Recommendation | Rationale & Causality |
| Cell Line | IMR-32 Human Neuroblastoma | Validated in literature for ARE activation by 12(13)Ep-9-KODE.[5] |
| Concentration Range | 1 - 20 µM | Balances effective ARE activation with minimal cytotoxicity. Higher concentrations can lead to off-target effects.[5] |
| Incubation Time (ROS) | 1 - 6 hours | ROS production is an early event in the oxidative stress response. |
| Incubation Time (Gene Exp.) | 6 - 24 hours | Allows sufficient time for Nrf2 translocation, transcription, and mRNA accumulation.[5] |
| Vehicle Control | Ethanol or DMSO (<0.1%) | Essential to differentiate the compound's effect from solvent-induced stress. |
| Positive Control (ROS) | H₂O₂ (e.g., 100 µM) | Confirms that the ROS detection system is working correctly. |
| Expected Outcome | Dose-dependent increase in ROS and NQO1 mRNA | Demonstrates induction of oxidative stress and the subsequent activation of the Nrf2-ARE protective pathway. |
In Vivo Applications: Considerations and Future Directions
While in vitro models are excellent for mechanistic studies, in vivo experiments are necessary to understand the physiological relevance. Direct protocols for administering 12(13)Ep-9-KODE to induce systemic oxidative stress are not yet well-established in the literature. However, evidence shows that adducts of this compound accumulate in tissues during aging and oxidative damage, confirming its biological relevance.[4]
For researchers planning in vivo studies, the following should be considered:
-
Vehicle Selection: Due to its lipophilicity, 12(13)Ep-9-KODE will require a vehicle for in vivo administration, such as a solution containing a co-solvent (e.g., DMSO, ethanol) in saline, or a lipid-based emulsion.
-
Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injections are common routes. The choice will depend on the desired pharmacokinetic profile.
-
Dosage: Extensive dose-finding studies will be required to identify a dose that induces a measurable oxidative stress response without causing overt toxicity.
-
Endpoint Analysis: Oxidative stress in tissues can be assessed by measuring markers such as protein carbonyls, lipid peroxidation products (e.g., 4-HNE adducts), or the expression of Nrf2 target genes in tissue homogenates.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No/Low Response | Degraded compound | Use a fresh aliquot of 12(13)Ep-9-KODE. Verify storage conditions. |
| Cell line is non-responsive | Test a different cell line known to have a functional Nrf2 pathway. | |
| Insufficient concentration/time | Perform a dose-response and time-course experiment to optimize conditions. | |
| High Cytotoxicity | Concentration is too high | Lower the concentration range. Perform a cell viability assay (e.g., MTT, LDH) in parallel. |
| Solvent toxicity | Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). | |
| High Variability | Inconsistent compound dispersion | Vortex the media thoroughly after adding the lipophilic 12(13)Ep-9-KODE to ensure it is well-dispersed. |
| Inconsistent cell health/density | Standardize cell seeding density and ensure cells are in the logarithmic growth phase. |
References
- Mueller, M. J. (2009). Reactive electrophilic oxylipins: pattern recognition and signalling. Phytochemistry, 70(13-14), 1505-1521.
- Davey, M. H., et al. (2012). Oxylipin signaling: A distinct role for the jasmonic acid precursor cis-(+)-12-oxophytodienoic acid. Frontiers in Plant Science, 3, 195.
- Gabbs, M., et al. (2022).
- McDougle, D. R., et al. (2021). Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation. International Journal of Molecular Sciences, 22(16), 8758.
- Gochfeld, D. J., et al. (2007). Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid. The Journal of Nutritional Biochemistry, 18(12), 789-799.
- Morales, A., et al. (2020). Oxylipins in plastidial retrograde signaling. Plant Signaling & Behavior, 15(11), 1818160.
-
Nieman, D. C., et al. (2015). Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 309(10), R1235-R1242. [Link]
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5283007, 12(13)Ep-9-KODE. [Link]
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Wold Lab, Caltech. (2011). Cell Growth Protocol and Differentiation treatment for the C2C12 Cell Line. [Link]
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Zhang, Y., et al. (2023). The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation. Proceedings of the National Academy of Sciences, 120(31), e2304953120. [Link]
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Viswanathan, S., et al. (2003). Linoleic acid-induced endothelial cell activation. Endothelium, 10(3), 157-166. [Link]
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Zhang, Z., & Taha, A. Y. (2020). Linoleic acid and Its Oxidized Metabolites: Exposure, Bioavailability and Brain Metabolism. eScholarship, University of California. [Link]
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Zulfiqar, S., et al. (2021). Oxylipins From Different Pathways Trigger Mitochondrial Stress Signaling Through Respiratory Complex III. Frontiers in Plant Science, 12, 706917. [Link]
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Fleming, I., et al. (2015). Effects of 12,13-EpOME and 12,13-DiMOME on the phosphorylation of AMPK... ResearchGate. [Link]
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Gao, S., et al. (2013). Fatty Acid Epoxyisoprostane E2 Stimulates an Oxidative Stress Response in Endothelial Cells. PLoS ONE, 8(5), e62386. [Link]
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AOP-Wiki. (n.d.). Increase, Oxidative Stress. AOP-Wiki. [Link]
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Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. [Link]
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- 4. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
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Experimental Design for 12(13)Ep-9-KODE Studies: A Comprehensive Guide for Researchers
Introduction: Unveiling the Role of a Complex Oxylipin
Within the intricate network of lipid signaling, metabolites of polyunsaturated fatty acids, known as oxylipins, have emerged as critical regulators of a myriad of physiological and pathological processes. 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid, or 12(13)Ep-9-KODE, is a complex oxylipin derived from linoleic acid.[1] Its structure, featuring both an epoxide and a keto group, suggests a sophisticated enzymatic origin and hints at a unique biological activity profile. While research on its direct relatives, such as hydroxyoctadecadienoic acids (HODEs) and keto-octadecadienoic acids (KODEs), has provided valuable insights into their roles in inflammation, metabolism, and cell growth, the specific functions of 12(13)Ep-9-KODE remain largely unexplored.[2][3]
This guide serves as a detailed application and protocol resource for researchers, scientists, and drug development professionals embarking on the study of 12(13)Ep-9-KODE. We will delve into its biochemical context, outline core principles for robust experimental design, and provide detailed, field-proven protocols for investigating its primary hypothesized mechanism of action: the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Section 1: The Biochemical Context of 12(13)Ep-9-KODE
Understanding the biosynthetic origin of 12(13)Ep-9-KODE is fundamental to designing relevant experiments. Linoleic acid, an essential omega-6 fatty acid, is metabolized through three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP).[4] The formation of 12(13)Ep-9-KODE likely involves a multi-step process initiated by either the LOX or CYP pathway.
One plausible route begins with the LOX-mediated conversion of linoleic acid to a hydroperoxy derivative (e.g., 13-HPODE), which is subsequently reduced to a hydroxy fatty acid (13-HODE) and then oxidized to a keto derivative (13-KODE).[2][5] The epoxide ring could then be introduced by a CYP epoxygenase. Alternatively, CYP enzymes could first epoxidize linoleic acid to form 12(13)-EpOME (isoleukotoxin), which is then further metabolized.[4][6]
Caption: Hypothesized biosynthetic pathways of 12(13)Ep-9-KODE from linoleic acid.
Section 2: Primary Hypothesized Mechanism: PPARγ Activation
The structural similarity of 12(13)Ep-9-KODE to known endogenous PPARγ ligands, such as 13-HODE and 13-Oxo-ODE, provides a strong rationale for investigating its role as a PPARγ agonist.[7][8] PPARγ is a ligand-activated transcription factor that serves as a master regulator of adipogenesis, lipid metabolism, and inflammation.[9] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.
Activation of PPARγ is generally associated with beneficial metabolic and anti-inflammatory effects. For instance, it promotes the expression of genes involved in fatty acid uptake and storage, such as FABP4 and CD36, and can suppress the production of pro-inflammatory cytokines in immune cells.[9][10]
Caption: Proposed PPARγ signaling pathway for 12(13)Ep-9-KODE.
Section 3: Core Principles of Experimental Design
A robust experimental design is paramount for obtaining reproducible and meaningful data. The inherent instability and complex nature of lipid mediators necessitate careful planning.
Causality Behind Choices:
-
Objective Definition: Before any benchwork, clearly define the question. Is 12(13)Ep-9-KODE a PPARγ agonist? If so, what is its potency compared to known ligands? Does it exhibit anti-inflammatory properties in vitro? A precise question dictates the choice of model, controls, and endpoints.
-
Model System Selection: The choice of cell line is critical. For PPARγ activation, 3T3-L1 preadipocytes, which endogenously express high levels of PPARγ, are an excellent model.[10] Alternatively, reporter assays in easily transfectable cells like HEK293T can be used. For inflammation studies, macrophage-like cell lines such as RAW 264.7 or THP-1 are standard. The causality here is matching the biological question to a cellular system that possesses the relevant molecular machinery.
-
The Centrality of Controls: Every experiment must be a self-validating system.
-
Vehicle Control: Lipids are typically dissolved in solvents like ethanol or DMSO. The vehicle control (solvent alone) is essential to ensure that the observed effects are not due to the solvent.
-
Positive Control: To validate the assay system, a known potent agonist for the target pathway must be included. For PPARγ studies, a thiazolidinedione drug like Rosiglitazone is an authoritative positive control.[11] This confirms the cells are responsive and the assay is working as expected.
-
Negative Control: A structurally similar but biologically inactive analog (if available) can serve as an excellent negative control to demonstrate specificity.
-
-
Dose-Response and Time-Course: A single concentration provides limited information. A dose-response study is crucial to determine the potency (EC50) of 12(13)Ep-9-KODE. Similarly, a time-course experiment is necessary to identify the optimal time point for observing the maximal effect on gene or protein expression.
-
Reagent Purity and Handling: 12(13)Ep-9-KODE, like many lipids, is susceptible to oxidation and degradation. It should be purchased from a reputable supplier, stored under inert gas at low temperatures (e.g., -80°C), and handled with care to minimize exposure to air and light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Section 4: Key Experimental Protocols
The following protocols provide step-by-step methodologies for assessing the primary hypothesized activities of 12(13)Ep-9-KODE.
Protocol 4.1: In Vitro PPARγ Activation Assessment using a Luciferase Reporter Assay
Principle: This assay quantifies the ability of 12(13)Ep-9-KODE to activate PPARγ, which in turn drives the expression of a luciferase reporter gene. The resulting luminescence is directly proportional to PPARγ activation.[11]
Materials:
-
HEK293T cells
-
PPARγ expression vector
-
RXR expression vector
-
PPRE-driven luciferase reporter vector
-
Transfection reagent (e.g., Lipofectamine)
-
12(13)Ep-9-KODE (high purity)
-
Rosiglitazone (positive control)
-
Luciferase assay kit
-
Luminometer
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARγ expression vector, RXR expression vector, and the PPRE-luciferase reporter vector according to the manufacturer's protocol for the transfection reagent. Rationale: This creates a cellular system that is highly responsive to PPARγ ligands and reports activation via a measurable light signal.
-
Compound Preparation: Prepare a serial dilution of 12(13)Ep-9-KODE and Rosiglitazone in the appropriate cell culture medium. Also, prepare a vehicle control.
-
Treatment: After 24 hours of transfection, replace the medium with the prepared compound dilutions. Incubate for an additional 18-24 hours. Rationale: This incubation period allows for ligand binding, receptor activation, transcription, translation, and accumulation of the luciferase enzyme.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit's instructions.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein content to account for differences in transfection efficiency and cell number. Plot the normalized data as a function of compound concentration to generate a dose-response curve and calculate the EC50 value.
Caption: Workflow for the PPARγ luciferase reporter assay.
Protocol 4.2: Analysis of PPARγ Target Gene Expression by qPCR
Principle: Following ligand activation, PPARγ induces the transcription of specific target genes. Measuring the mRNA levels of these genes provides a direct readout of functional receptor activity in a more biologically relevant context than a reporter assay.
Materials:
-
3T3-L1 preadipocytes or other relevant cell type
-
12(13)Ep-9-KODE
-
Rosiglitazone
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Fabp4, Cd36) and a housekeeping gene (e.g., Actb, Gapdh)
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed 3T3-L1 cells in a 12-well or 6-well plate. Once they reach appropriate confluency, treat them with vehicle, Rosiglitazone, or various concentrations of 12(13)Ep-9-KODE for a predetermined time (e.g., 6-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit. Ensure RNA quality and quantity are assessed (e.g., via NanoDrop or Bioanalyzer). Rationale: High-quality, intact RNA is essential for accurate and reproducible qPCR results.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA). Rationale: cDNA provides a stable template for the amplification-based qPCR reaction.
-
qPCR: Set up the qPCR reaction using the appropriate master mix, primers, and cDNA template. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
| Parameter | Recommended Setting | Rationale |
| Cell Line | 3T3-L1, RAW 264.7 | Endogenous expression of target pathways (metabolism, inflammation). |
| Treatment Concentration | 0.1 - 25 µM (Dose-response) | To determine potency (EC50) and avoid off-target effects at high doses. |
| Incubation Time | 6 - 24 hours | Allows sufficient time for transcriptional and translational events. |
| Positive Control | Rosiglitazone (1 µM) | Validates PPARγ pathway responsiveness. |
| Vehicle Control | Ethanol or DMSO (<0.1%) | Accounts for any effects of the solvent used to dissolve the lipid. |
| Table 1: Recommended starting conditions for in vitro cell-based assays. |
Protocol 4.3: Quantification of 12(13)Ep-9-KODE by LC-MS/MS
Principle: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for the selective and sensitive quantification of lipid mediators from complex biological matrices.[12]
Materials:
-
Biological sample (plasma, cell lysate, tissue homogenate)
-
Deuterated internal standard (e.g., d4-12(13)-EpOME, if available)
-
Solvents for extraction (e.g., ethyl acetate, methanol)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
UHPLC-MS/MS system
Step-by-Step Methodology:
-
Sample Collection and Fortification: Collect the biological sample and immediately add an antioxidant (e.g., BHT) and the deuterated internal standard. Rationale: The internal standard corrects for analyte loss during sample preparation and for variations in instrument response.
-
Protein Precipitation & Lipid Extraction: Precipitate proteins with a cold organic solvent (e.g., acetonitrile or methanol). Centrifuge and collect the supernatant. Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction.[12]
-
SPE Cleanup: Condition an SPE cartridge, load the sample, wash away interferences, and elute the oxylipins with an appropriate solvent (e.g., ethyl acetate or methanol).
-
Concentration and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis: Inject the sample onto the UHPLC-MS/MS system. Separation is typically achieved on a C18 column. Detection is performed using a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for 12(13)Ep-9-KODE and its internal standard. For a C18H30O4 molecule (MW 310.4), the precursor ion would be [M-H]⁻ at m/z 309.2. Product ions would be generated by fragmentation and need to be determined experimentally.
-
-
Quantification: Create a standard curve using known amounts of a purified 12(13)Ep-9-KODE standard. Quantify the amount in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
| Parameter | Typical Condition |
| Chromatography Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid or Acetic Acid |
| Mobile Phase B | Acetonitrile/Methanol + 0.1% Formic Acid or Acetic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Table 2: Typical parameters for LC-MS/MS analysis of oxylipins. |
Conclusion
The study of 12(13)Ep-9-KODE offers an exciting opportunity to uncover new facets of lipid signaling in health and disease. Its complex structure suggests a unique biological role, with the activation of PPARγ being a compelling primary hypothesis. The successful investigation of this molecule hinges on a meticulously planned experimental approach. By employing the core principles of robust controls, appropriate model selection, and validated, sensitive analytical methods as detailed in this guide, researchers can generate high-quality, reproducible data. These protocols provide a solid foundation for elucidating the functional significance of 12(13)Ep-9-KODE and evaluating its potential as a novel therapeutic modulator of metabolic and inflammatory diseases.
References
-
Shimomura, S., Oyama, S., Nakano, K., Hasegawa, M., & Toshima, H. (2013). Stereoselective Synthesis of a Promising Flower-Inducing KODA Analog, (9R,12S,13R,15Z)-9-hydroxy-12,13-methylene-10-oxooctadec-15-enoic Acid. Bioscience, Biotechnology, and Biochemistry, 77(6), 1354-7. Available from: [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5283007, 12(13)Ep-9-KODE. Retrieved from [Link].
-
Xiong, Q., et al. (2020). Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. Nongchanpin Jiagong. Available from: [Link]
-
ResearchGate (n.d.). 13-Oxo-ODE is an endogenous ligand for PPARγ in human colonic epithelial cells. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). 9-Hydroxyoctadecadienoic acid. Retrieved from [Link]
-
Tsuchimine, S., et al. (2016). Acute exposure to an electric field induces changes in human plasma 9-HODE, 13-HODE, and immunoreactive substance P levels. Bioelectromagnetics. Available from: [Link]
-
Fang, X., et al. (2001). Analysis of the toxic effects of linoleic acid, 12,13-cis-epoxyoctadecenoic acid, and 12,13-dihydroxyoctadecenoic acid in rabbit renal cortical mitochondria. Toxicology and Applied Pharmacology, 172(1), 1-12. Available from: [Link]
-
Sauer, L. A., Dauchy, R. T., & Blask, D. E. (1999). 13-Hydroxyoctadecadienoic acid is the mitogenic signal for linoleic acid-dependent growth in rat hepatoma 7288CTC in vivo. Cancer Research, 59(17), 4342-6. Available from: [Link]
-
Kikuchi, Y., et al. (2020). Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. Scientific Reports, 10(1), 6867. Available from: [Link]
-
Aghofack-Nguemezi, J., et al. (2013). Spatiotemporal changes in the Content and Metabolism of 9, 12, 13 – Trihydorxy-10(E)-Octadecenoic Acid in Tomato. Journal of Science and Technology. Available from: [Link]
-
Tallman, K. A., & Marnett, L. J. (2000). Formation of adducts between 13-oxooctadecadienoic acid (13-OXO) and protein-derived thiols, in vivo and in vitro. Chemical Research in Toxicology, 13(5), 379-85. Available from: [Link]
-
Altmann, R., et al. (2007). 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells. Biochemical Pharmacology, 74(4), 612-22. Available from: [Link]
-
Varga, T., & Nagy, L. (2018). PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action. Frontiers in Immunology, 9, 1206. Available from: [Link]
-
Kühn, H., et al. (1990). Occurrence of 9- and 13-keto-octadecadienoic acid in biological membranes oxygenated by the reticulocyte lipoxygenase. Archives of Biochemistry and Biophysics, 279(2), 218-24. Available from: [Link]
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- 3. Occurrence of 9- and 13-keto-octadecadienoic acid in biological membranes oxygenated by the reticulocyte lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Formation of adducts between 13-oxooctadecadienoic acid (13-OXO) and protein-derived thiols, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 10. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
improving 12(13)Ep-9-KODE stability in solution
A Guide to Improving Stability in Experimental Solutions
Welcome to the technical support guide for 12(13)-Ep-9-KODE (12,13-epoxy-9-keto-10(E)-octadecadienoic acid). As a Senior Application Scientist, my goal is to provide you with the technical insights and field-proven protocols necessary to ensure the stability and integrity of this potent, yet sensitive, oxylipin in your experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter.
12(13)Ep-9-KODE is an oxidized lipid mediator belonging to the octadecanoid class of fatty acids.[1][2][3] Its structure contains a highly reactive epoxide ring, which is the primary source of its instability. Understanding and controlling the chemistry of this functional group is paramount for obtaining reproducible and accurate experimental results.
Frequently Asked Questions & Troubleshooting Guide
Q1: I have just received a shipment of 12(13)Ep-9-KODE. What is the correct procedure for immediate storage?
Answer: Proper initial storage is the first critical step in preserving the compound's integrity. 12(13)Ep-9-KODE is susceptible to degradation from heat, light, and oxygen.
-
Temperature: Upon receipt, immediately store the vial at -20°C or preferably -80°C .[4] Long-term storage should always be at these low temperatures.
-
Atmosphere: The compound is typically shipped under an inert gas like argon or nitrogen. Do not open the vial until you are ready to prepare a stock solution. Maintain an inert atmosphere whenever possible to prevent oxidation of the double bonds within the fatty acid chain.
-
Light: Protect the compound from light by storing it in its original amber vial or in a light-blocking container.
Q2: What is the best solvent for preparing a stable, long-term stock solution?
Answer: The choice of solvent is the most critical factor for long-term stability. The epoxide ring is highly susceptible to hydrolysis (ring-opening) by protic solvents like water.
We strongly recommend using a high-purity, anhydrous organic solvent. Excellent choices include:
-
Anhydrous Ethanol
-
Anhydrous Acetonitrile
-
Anhydrous Dimethylformamide (DMF)
Causality: Water molecules act as nucleophiles that attack the electrophilic carbons of the epoxide ring, leading to the formation of the inactive 12,13-dihydroxy-9-keto-10(E)-octadecadienoic acid (12,13-DiH-9-KODE). This reaction is catalyzed by both acids and bases.[5] Using an anhydrous solvent minimizes the availability of water, thereby inhibiting this primary degradation pathway. Commercial suppliers often recommend ethanol or DMF for initial dissolution.[4]
For a detailed methodology, see Protocol 1: Preparation of a High-Concentration Stock Solution .
Q3: My experiment requires an aqueous buffer or cell culture medium. How can I prevent my compound from degrading immediately?
Answer: This is the most common challenge researchers face. It is crucial to understand that aqueous solutions of 12(13)Ep-9-KODE are not stable and should never be stored .[4]
The key is to minimize the compound's contact time with the aqueous environment before it reaches its biological target.
Best Practices:
-
Prepare Fresh: Always prepare the aqueous working solution immediately before use. Do not store it, even for a few hours at 4°C.
-
Serial Dilution: First, dilute your high-concentration organic stock solution into a small volume of the recommended organic solvent (e.g., ethanol) before introducing it into the final aqueous buffer.
-
Spike Last: Add the final, diluted aliquot of 12(13)Ep-9-KODE to your aqueous experimental system (e.g., cell culture plate, enzyme assay) as the very last step.
-
Rapid Mixing: Ensure gentle but rapid mixing to disperse the lipid quickly.
This procedure, detailed in Protocol 2 , ensures that the compound is diluted and delivered to the experimental system as quickly as possible, reducing the time available for hydrolysis.
Q4: How can I tell if my 12(13)Ep-9-KODE has degraded? What should I look for?
Answer: The most reliable method for assessing stability is Liquid Chromatography-Mass Spectrometry (LC-MS).[2][6]
-
Primary Degradation Product: The most common degradation product is the corresponding diol, 12,13-DiH-9-KODE , formed via epoxide hydrolysis. This diol is significantly more polar than the parent epoxide.
-
Chromatographic Signature: On a reverse-phase HPLC column (like a C18), the more polar diol will have a shorter retention time than the parent 12(13)Ep-9-KODE.
-
Mass Spectrometry Signature: The diol will have a molecular weight that is 18.01 g/mol (the mass of H₂O) greater than the parent compound.
-
12(13)Ep-9-KODE (C₁₈H₃₀O₄): Molecular Weight ~310.4 g/mol .[2]
-
12,13-DiH-9-KODE (C₁₈H₃₂O₅): Molecular Weight ~328.4 g/mol .
-
If you analyze a sample and see a decreasing peak for the parent compound and a new, earlier-eluting peak corresponding to the mass of the diol, degradation has occurred. For a basic workflow, see Protocol 3: QC Assessment by LC-MS .
Q5: What experimental factors will accelerate the degradation of 12(13)Ep-9-KODE?
Answer: Several factors can dramatically increase the rate of degradation. Understanding these will allow you to design more robust experiments.
| Factor | Impact on Stability | Rationale and Mitigation |
| pH | High Impact | Both acidic (pH < 6) and basic (pH > 8) conditions catalyze epoxide hydrolysis.[5] Maintain solutions as close to neutral pH as possible. Be aware of the local pH in cellular compartments. |
| Solvent | High Impact | Protic solvents (water, methanol) promote hydrolysis. Aprotic, anhydrous solvents (acetonitrile, DMF, pure ethanol) are protective. |
| Temperature | Medium Impact | Higher temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation. Store stocks at -80°C and conduct experiments at the lowest practical temperature. |
| Oxygen | Medium Impact | The double bonds in the fatty acid backbone can be oxidized. Use de-gassed buffers and prepare stock solutions under an inert gas (argon/nitrogen).[4] |
| Light | Low-to-Medium Impact | UV light can promote free-radical reactions. Protect solutions from direct light. |
The Chemistry of Instability: Epoxide Hydrolysis
The primary vulnerability of 12(13)Ep-9-KODE is the three-membered epoxide ring. This ring is highly strained and susceptible to nucleophilic attack. In biological systems or aqueous buffers, the most abundant nucleophile is water. The reaction, known as hydrolysis, results in the opening of the ring to form a 1,2-diol, rendering the molecule biologically inactive in many contexts. Epoxide hydrolase enzymes in biological systems can also catalyze this transformation.[7][8]
Caption: Primary degradation pathway of 12(13)Ep-9-KODE via hydrolysis.
Key Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
This protocol describes the self-validating steps for preparing a stable organic stock solution.
-
Equilibration: Allow the vial of 12(13)Ep-9-KODE to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Inert Atmosphere: If possible, perform the following steps in a glove box or under a gentle stream of argon or nitrogen gas.
-
Solvent Addition: Using a gas-tight syringe, add a precise volume of anhydrous ethanol (or acetonitrile) to the vial to create a stock solution of known concentration (e.g., 1-10 mg/mL).
-
Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
Inert Overlay: Before sealing for storage, gently flush the headspace of the vial with argon or nitrogen gas to displace oxygen.
-
Storage: Seal the vial tightly with a PTFE-lined cap. Wrap with paraffin film for extra security. Store at -80°C .
Protocol 2: Preparation of Aqueous Working Solutions
This protocol is designed to minimize degradation upon introduction into aqueous media.
-
Retrieve Stock: Remove the organic stock solution from the -80°C freezer. Do not allow it to warm to room temperature; use it directly.
-
Intermediate Dilution: Perform a serial dilution if necessary. For example, dilute the 10 mg/mL stock to 1 mg/mL using the same anhydrous organic solvent.
-
Final Aliquot: Calculate the volume needed to achieve the final concentration in your experiment.
-
Spike and Mix: Just before starting the experiment, add the final aliquot of the organic solution to the aqueous buffer or cell media. Immediately and gently mix by pipetting or swirling. The final concentration of the organic solvent should be kept low (typically <0.1%) to avoid solvent effects in the assay.
-
Immediate Use: Use the freshly prepared aqueous solution without any delay.
Caption: Recommended workflow for handling 12(13)Ep-9-KODE.
Protocol 3: QC Assessment by LC-MS
This protocol provides a basic framework for checking the integrity of your stock solution.
-
Sample Preparation: Dilute a small aliquot of your stock solution to a suitable concentration (e.g., 1-10 µg/mL) using an appropriate solvent compatible with your LC-MS system (e.g., acetonitrile/water).
-
Chromatography: Use a standard reverse-phase C18 column. A typical mobile phase could be a gradient of water and acetonitrile with a weak acid modifier like 0.1% formic acid to aid ionization.[9]
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode.
-
Data Analysis:
-
Extract the ion chromatogram for the [M-H]⁻ ion of 12(13)Ep-9-KODE (m/z ≈ 309.2).
-
Extract the ion chromatogram for the [M-H]⁻ ion of the potential diol degradation product (m/z ≈ 327.2).
-
A pure, stable sample will show a single major peak at the expected retention time for the parent compound. The presence of a significant, earlier-eluting peak at m/z ≈ 327.2 is a clear indicator of hydrolysis.
-
By implementing these handling procedures and stability checks, you can significantly improve the reliability and reproducibility of your research involving 12(13)Ep-9-KODE.
References
-
PubChem. 9H-12(13)-EpODE. National Center for Biotechnology Information. [Link]
-
PubChem. 12(13)Ep-9-KODE. National Center for Biotechnology Information. [Link]
-
Bannenberg, G., et al. (2017). Spatiotemporal changes in the Content and Metabolism of 9, 12, 13 – Trihydorxy-10(E)-Octadecenoic Acid in Tomato. SciSpace. [Link]
-
FooDB. Showing Compound 12(13)Ep-9-KODE (FDB029600). [Link]
-
ResearchGate. (2017). Spatiotemporal changes in the Content and Metabolism of 9, 12, 13 – Trihydorxy-10(E)-Octadecenoic Acid in Tomato (Solanum Lycopersicum L. CV Balkonsar) fruits. [Link]
-
Simultaneous measurement of four hydroxyoctadecadienoic acid isomers in meat products by normal-phase high performance liquid chromatography. Food Science and Human Wellness. [Link]
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Morisseau, C., & Hammock, B. D. (2012). Role of epoxide hydrolases in lipid metabolism. Biochimie, 95(1), 95-101. [Link]
-
Trauth, J. L. HANDLING INDUSTRIAL FATTY ACIDS. American Cleaning Institute. [Link]
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Jastrzębska, J., et al. (2022). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 23(23), 15286. [Link]
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Schneider, C. (2023). Epoxides: an underestimated lipid oxidation product. Lipid Technology, 35(1-2), 10-14. [Link]
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Ostermann, A. I., et al. (2020). Stability of oxylipins during plasma generation and long-term storage. Prostaglandins & Other Lipid Mediators, 151, 106478. [Link]
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MasterBond. (2026). How to Properly Store Epoxy Adhesives. [Link]
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WEST SYSTEM. Epoxy Shelf Life & Proper Storage. [Link]
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Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. [Link]
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Le Faouder, P., et al. (2025). Development of an Oxylipin Library Using Liquid Chromatography-Ion Mobility Quadrupole Time-of-Flight: Application to Mouse Brain Tissue. Analytical Chemistry. [Link]
-
Just Resin. (2023). How to Store Resin | Epoxy Resin Care Instructions. [Link]
-
Porter, N. A. Mechanisms of Lipid Oxidation. Vanderbilt University. [Link]
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Jelińska, A., & Jurgielewicz, H. (2020). Methods of the Analysis of Oxylipins in Biological Samples. Molecules, 25(2), 324. [Link]
-
Camunas-Alberca, S. M., et al. (2023). The role of oxylipins and their validation as biomarkers in the clinical context. Prostaglandins & Other Lipid Mediators, 166, 106725. [Link]
-
Bond Craftor. (2025). How to Use Epoxy Resin Safely: PPE, Ventilation, and Storage Tips. [Link]
-
ResearchGate. (2018). Epoxide hydrolases: Their roles and interactions with lipid metabolism. [Link]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: 12(13)Ep-9-KODE Storage and Handling
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE). Here, we address critical aspects of storage, handling, and experimental troubleshooting to ensure the integrity of your research and the reliability of your results.
Introduction to 12(13)Ep-9-KODE
12(13)Ep-9-KODE is a bioactive lipid mediator derived from the oxidation of linoleic acid.[1][2] As an epoxyketo-octadecenoic acid (EKODE), it belongs to a class of compounds that are of significant interest due to their potent biological activities, including the ability to covalently modify proteins.[3] These molecules are formed in vivo and in vitro through free radical mechanisms.[3] Understanding the precise storage and handling requirements of this reactive molecule is paramount to preserving its structure and function for experimental use.
Core Storage and Handling Guidelines
Proper storage and handling are critical to prevent the degradation of 12(13)Ep-9-KODE. The presence of an epoxide ring and a ketone group makes the molecule susceptible to hydrolysis, oxidation, and other chemical modifications.
Frequently Asked Questions (FAQs) - Storage and Handling
Q1: How should I store my neat (solid) 12(13)Ep-9-KODE upon arrival?
A1: Immediately upon receipt, store the neat compound in a freezer at -20°C or, for long-term storage, at -80°C.[4][5] It is crucial to minimize exposure to light and moisture. The vial should be tightly sealed. For extended storage, blanketing the vial with an inert gas like argon or nitrogen is highly recommended to prevent oxidation.
Q2: What is the best way to prepare a stock solution?
A2: To prepare a stock solution, allow the vial of neat 12(13)Ep-9-KODE to equilibrate to room temperature before opening to prevent condensation of moisture. Dissolve the compound in a suitable organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF).[4] Ensure the solvent is anhydrous and of high purity.
Q3: How should I store the stock solution?
A3: Store the stock solution in a tightly sealed vial at -80°C.[4] To minimize the effects of repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[6][7][8][9][10] This prevents degradation of the main stock.
Q4: Is 12(13)Ep-9-KODE sensitive to light?
A4: Yes. Like many lipid-based molecules, 12(13)Ep-9-KODE can be sensitive to light.[11] Store both the neat compound and its solutions in amber vials or vials wrapped in foil to protect from light.
Q5: What are the recommended safety precautions when handling 12(13)Ep-9-KODE?
Experimental Workflow and Troubleshooting
Successful experiments with 12(13)Ep-9-KODE depend on meticulous technique and an awareness of potential pitfalls. This section provides a troubleshooting guide for common experimental issues.
Workflow for Preparing 12(13)Ep-9-KODE for Cellular Assays
Caption: Workflow for preparing 12(13)Ep-9-KODE for experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no biological activity | Degradation of 12(13)Ep-9-KODE: The epoxide ring is susceptible to hydrolysis, especially in acidic aqueous solutions.[12] The compound may have oxidized during storage or handling. | - Prepare fresh stock solutions from neat compound. - Use single-use aliquots to avoid freeze-thaw cycles.[6][7][8][9][10] - Ensure the pH of your assay buffer is near neutral (pH 7.4) to minimize epoxide hydrolysis.[13] |
| Poor solubility in assay medium: The compound may precipitate out of the aqueous buffer, reducing its effective concentration. | - Confirm the solubility of 12(13)Ep-9-KODE in your specific assay buffer. - Consider using a carrier protein like fatty acid-free BSA to improve solubility. | |
| High variability between replicates | Inaccurate pipetting of viscous stock solution: Solvents like DMSO can be viscous, leading to pipetting errors. | - Use positive displacement pipettes for viscous solutions. - Ensure the stock solution is completely thawed and mixed before pipetting. |
| Uneven cell seeding or cell health: Variations in cell number or viability across wells can lead to inconsistent responses. | - Use a cell counter to ensure consistent cell seeding density. - Visually inspect cells for uniform morphology and confluence before treatment. | |
| Unexpected peaks in LC-MS/MS analysis | Degradation products: Hydrolysis of the epoxide can lead to the formation of the corresponding diol. Oxidation can also introduce other modifications. | - Analyze a fresh sample of 12(13)Ep-9-KODE to confirm its purity and retention time. - Be aware of the potential m/z of degradation products (e.g., the diol will have a higher mass). |
| Contamination from labware or solvents: Impurities can interfere with the analysis. | - Use high-purity, LC-MS grade solvents and reagents. - Ensure all labware is thoroughly cleaned. |
Signaling Pathways of 12(13)Ep-9-KODE
12(13)Ep-9-KODE and related oxidized linoleic acid metabolites are known to interact with several key signaling pathways, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Transient Receptor Potential Vanilloid 1 (TRPV1).
Caption: Simplified signaling pathways of 12(13)Ep-9-KODE.
References
-
Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat. (n.d.). PubMed Central. Retrieved March 13, 2026, from [Link]
-
Effect of multiple freeze-thaw cycles on protein and lipid oxidation in rabbit meat. (2021, January 23). Oxford Academic. Retrieved March 13, 2026, from [Link]
-
Effec t of Freeze-Thaw Cycles on Lipid Oxidation and Myowater in Broiler Chickens. (n.d.). SciELO. Retrieved March 13, 2026, from [Link]
-
Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat. (n.d.). PubMed Central. Retrieved March 13, 2026, from [Link]
-
Effects of Multiple Freeze-Thaw Cycles on Protein and Lipid Oxidation, Microstructure and Quality Characteristics of Rainbow Trout (Oncorhynchus mykiss). (2023, February 13). MDPI. Retrieved March 13, 2026, from [Link]
-
12(13)Ep-9-KODE. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]
-
Synthesis of Six Epoxyketooctadecenoic Acid (EKODE) Isomers, Their Generation from Nonenzymatic Oxidation of Linoleic Acid, and Their Reactivity with Imidazole Nucleophiles. (2007, November 3). ACS Publications. Retrieved March 13, 2026, from [Link]
-
Troubleshooting Basics, Part I: Where to Start? (2020, November 11). LCGC International. Retrieved March 13, 2026, from [Link]
-
Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29). ScienceDirect. Retrieved March 13, 2026, from [Link]
-
12(13)Ep-9-KODE. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]
-
Synthesis of Six Epoxyketooctadecenoic Acid (EKODE) Isomers, Their Generation from Nonenzymatic Oxidation of Linoleic Acid, and Their Reactivity with Imidazole Nucleophiles. (2007, November 3). ACS Publications. Retrieved March 13, 2026, from [Link]
-
Showing Compound 12(13)Ep-9-KODE (FDB029600). (2011, September 21). FooDB. Retrieved March 13, 2026, from [Link]
-
Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles. (2007, December 7). PubMed. Retrieved March 13, 2026, from [Link]
-
Biological buffers solubility in water. (2019, February 1). Hopax Fine Chemicals. Retrieved March 13, 2026, from [Link]
-
9H-12(13)-EpODE. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]
-
A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons. (n.d.). PubMed Central. Retrieved March 13, 2026, from [Link]
-
In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model. (n.d.). PubMed Central. Retrieved March 13, 2026, from [Link]
-
Central activation of TRPV1 and TRPA1 by novel endogenous agonists contributes to mechanical and thermal allodynia after burn injury. (n.d.). PubMed Central. Retrieved March 13, 2026, from [Link]
-
Formation of Epoxy-, Keto- and Hydroxy-Fatty Acids. (2019, July 23). AOCS. Retrieved March 13, 2026, from [Link]
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Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved March 13, 2026, from [Link]
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Technical Manual PPAR-gamma Transcription Factor Activity (ELISA) Assay Kit. (n.d.). Assay Genie. Retrieved March 13, 2026, from [Link]
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In vitro uptake and stability study of pVEC and its all-D analog. (2003, March 15). PubMed. Retrieved March 13, 2026, from [Link]
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Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner. (n.d.). Frontiers. Retrieved March 13, 2026, from [Link]
-
Structural basis for the activation of PPARγ by oxidized fatty acids. (n.d.). PubMed Central. Retrieved March 13, 2026, from [Link]
-
TRPV1 activation power can switch an action mode for its polypeptide ligands. (2017, May 5). Semantic Scholar. Retrieved March 13, 2026, from [Link]
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Growing Pains in LC-MS/MS Testing. (2019, January 1). myADLM.org. Retrieved March 13, 2026, from [Link]
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The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms. (n.d.). PubMed Central. Retrieved March 13, 2026, from [Link]
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Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias. Retrieved March 13, 2026, from [Link]
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Functional Activation of PPARγ in Human Upper Aerodigestive Cancer Cell Lines. (n.d.). PubMed Central. Retrieved March 13, 2026, from [Link]
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Effect-directed analysis of genotoxicants in food packaging based on HPTLC fractionation, bioassays, and toxicity prediction with machine learning. (2024, November 23). PubMed Central. Retrieved March 13, 2026, from [Link]
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Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater. (n.d.). OAE Publishing Inc. Retrieved March 13, 2026, from [Link]
-
Stability of epoxy fatty acids under acidic conditions? (2018, September 16). ResearchGate. Retrieved March 13, 2026, from [Link]
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(PDF) In-vitro Cellular Uptake and Transport Study of 9-Nitrocamptothecin PLGA Nanoparticles Across Caco-2 Cell Monolayer Model. (2025, August 7). ResearchGate. Retrieved March 13, 2026, from [Link]
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Stability in solution and chemoprotection by octadecavanadates(IV/V) in E. coli cultures. (2021, March 26). Nature. Retrieved March 13, 2026, from [Link]
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- 3. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting & FAQs for 12(13)Ep-9-KODE Quantification
Welcome to the Technical Support Center for oxylipin analysis. This guide is specifically engineered for researchers and drug development professionals facing analytical challenges in the quantification of 12(13)Ep-9-KODE (12,13-epoxy-9-keto-10-octadecenoic acid).
As a linoleic acid-derived oxo fatty acid[1], 12(13)Ep-9-KODE serves as a critical signaling molecule and biomarker for oxidative stress and lipoxygenase pathway dysregulation. Its quantification is highly relevant in the study of neurodegenerative conditions like Alzheimer's disease[2] and metabolic shifts induced by dietary interventions[3]. However, its low endogenous abundance, susceptibility to rapid hydrolysis[4], and the presence of isobaric interferences make LC-MS/MS quantification notoriously difficult.
Part 1: Quantitative Data & Analytical Parameters Summary
To establish a baseline for your method development, the following table summarizes the critical physicochemical properties and typical mass spectrometry parameters required for the targeted quantification of 12(13)Ep-9-KODE.
| Parameter | Specification / Value |
| Chemical Classification | Linoleic acid-derived oxylipin (Epoxy-keto fatty acid) |
| Molecular Formula | C₁₈H₃₀O₄ |
| Monoisotopic Mass | 310.2144 Da |
| Endogenous Human Serum Range | 2.0 – 6.0 nM[5] |
| Ionization Mode | Electrospray Ionization Negative (ESI-) |
| Precursor Ion ([M-H]⁻) | m/z 309.2 |
| Primary MRM Transitions | m/z 309.2 → 171.1 (Quantifier) ; m/z 309.2 → 183.1 (Qualifier) |
| Typical Collision Energy (CE) | -22 eV to -28 eV (Instrument dependent) |
Part 2: Pathway Dynamics & Stability Challenges
Understanding the biosynthetic and degradation pathways of 12(13)Ep-9-KODE is critical for preventing ex vivo artifacts during sample handling. The formation of this epoxide is mediated by cytochrome P450 epoxygenases, a process that constantly competes with hydrolytic degradation catalyzed by soluble epoxide hydrolase (sEH)[4].
Biosynthetic and degradation pathway of 12(13)Ep-9-KODE from Linoleic Acid.
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. By integrating specific inhibitors and deuterated internal standards (IS) at the moment of collection, you mathematically correct for matrix effects, extraction losses, and ex vivo degradation.
Phase 1: Sample Quenching & Extraction
-
Collection & Quenching : Immediately upon collecting plasma/serum (100 µL), spike the sample with 5 µL of an antioxidant/inhibitor cocktail containing BHT (butylated hydroxytoluene, 0.2 mg/mL) and CUDA (1-cyclohexyl-3-dodecyl-urea, 100 µM).
-
IS Addition : Add 10 µL of a deuterated internal standard mix (e.g., d4-9(10)-EpOME or d11-14,15-DiHETrE at 100 nM).
-
Protein Precipitation : Add 400 µL of ice-cold Methanol/Acetonitrile (1:1, v/v). Vortex vigorously for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Solid Phase Extraction (SPE) :
-
Transfer the supernatant and dilute with LC-MS grade water until the organic solvent concentration is <15% .
-
Load onto a pre-conditioned polymeric reversed-phase cartridge (e.g., Oasis HLB, 30 mg).
-
Wash with 5% Methanol in water (2 mL).
-
Elute with 100% Ethyl Acetate (2 mL).
-
-
Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of LC mobile phase (e.g., 30% Acetonitrile). Keep strictly at 4°C until injection.
Phase 2: LC-MS/MS Parameters
-
Analytical Column : Sub-2 µm particle size C18 column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A : Water containing 0.05% acetic acid.
-
Mobile Phase B : Acetonitrile/Methanol (80:20, v/v) containing 0.05% acetic acid.
-
Gradient : Initiate at 30% B, ramp to 60% B over 8 minutes (shallow gradient for isomer separation), then flush at 95% B.
Self-validating LC-MS/MS sample preparation workflow for oxylipin quantification.
Part 4: Troubleshooting Guides & FAQs
Q1: Why am I seeing multiple unresolved peaks for the m/z 309.2 → 171.1 transition? Causality & Solution: You are observing isobaric interference. 12(13)Ep-9-KODE shares the exact same mass and similar fragmentation patterns with several structural isomers, including 9(10)Ep-13-KODE and various DiHOMEs that undergo in-source water loss. To resolve this: Do not rely solely on MRM transitions. You must optimize your chromatography using a shallow gradient (e.g., 0.5% organic increase per minute) between 40% and 60% Mobile Phase B. Additionally, monitor the secondary qualifier transition (m/z 309.2 → 183.1) to confirm the specific regioisomer based on the ion ratio.
Q2: My 12(13)Ep-9-KODE signal degrades rapidly while sitting in the autosampler. How do I stabilize it? Causality & Solution: Epoxide rings are highly strained and susceptible to two forms of degradation: enzymatic hydrolysis by sEH (if not fully removed during extraction) and non-enzymatic acid-catalyzed ring opening. If your reconstitution solvent or mobile phase is highly acidic (e.g., 0.1% formic acid), the epoxide will slowly convert to a diol over several hours. To resolve this: Ensure you spiked CUDA into the initial sample to neutralize sEH[4]. For the analytical run, switch your mobile phase modifier from formic acid to a weaker acid like 0.05% acetic acid, and maintain the autosampler strictly at 4°C. Limit batch sizes so that samples do not sit in aqueous conditions for more than 12 hours.
Q3: Recovery of 12(13)Ep-9-KODE during Solid Phase Extraction (SPE) is highly variable and often <50%. What is going wrong? Causality & Solution: This is a classic symptom of organic breakthrough. Oxylipins possess both a hydrophobic aliphatic tail and polar functional groups. Following protein precipitation, your sample contains a high percentage of methanol/acetonitrile. If you load this directly onto an HLB cartridge, the high organic content disrupts the hydrophobic interactions with the sorbent, causing the oxylipins to wash right through the column during the loading phase. To resolve this: You must dilute the supernatant with LC-MS grade water until the total organic composition drops below 15% before loading it onto the SPE cartridge.
References
-
12(13)Ep-9-KODE | C18H30O4 - PubChem . National Institutes of Health.1
-
Oxylipin Profiling of Alzheimer's Disease in Nondiabetic and Type 2 Diabetic Elderly . Metabolites (MDPI). 2
-
Effects of Zinc-Biofortified Wheat Intake on Plasma Markers of Fatty Acid Metabolism and Oxidative Stress Among Adolescents . Nutrients (MDPI). 3
-
The Biosynthetic Pathway of 9,10-12,13-Diepoxyoctadecanoate from Linoleic Acid: A Technical Guide . BenchChem.4
-
The Human Serum Metabolome . PLOS ONE. 5
Sources
- 1. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxylipin Profiling of Alzheimer’s Disease in Nondiabetic and Type 2 Diabetic Elderly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Zinc-Biofortified Wheat Intake on Plasma Markers of Fatty Acid Metabolism and Oxidative Stress Among Adolescents | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. journals.plos.org [journals.plos.org]
Technical Support Center: Overcoming Low Endogenous Levels of 12(13)Ep-9-KODE
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify or maintain endogenous levels of 12(13)Ep-9-KODE (12,13-epoxy-9-ketooctadecenoic acid).
This oxylipin is a highly bioactive epoxy-ketone derived from the polyunsaturated fatty acid (PUFA) linoleic acid[1]. It is primarily generated through the lipoxygenase (LOX) pathway or via cytochrome P450 (CYP450) metabolism, and serves as a critical biomarker for oxidative stress and lipid peroxidation[1][2]. However, researchers frequently encounter artificially low or undetectable levels during LC-MS/MS analysis. This is rarely a detection limit issue; rather, it is a systemic failure caused by rapid biological turnover, ex vivo enzymatic hydrolysis, and auto-oxidation instability.
This guide provides field-proven, self-validating methodologies to diagnose and overcome these bottlenecks.
Pathway Visualization & Intervention Points
To troubleshoot low levels of 12(13)Ep-9-KODE, we must first understand its transient nature within the lipidome. The diagram below illustrates the causal relationships between precursor availability, enzymatic synthesis, and the primary degradation pathway that destroys your analyte before it reaches the mass spectrometer.
Metabolic routing of 12(13)Ep-9-KODE and targeted stabilization interventions.
Quantitative Data & Metabolite Profiling
Understanding the physicochemical properties of 12(13)Ep-9-KODE is critical for optimizing your MS parameters and extraction buffers.
Table 1: Physicochemical Properties & Diagnostic MS Parameters
| Parameter | Value / Description | Scientific Rationale |
| Molecular Formula | C₁₈H₃₀O₄[3] | Contains an epoxide and a ketone moiety, making it highly reactive. |
| Exact Mass | 310.2144 Da[3] | Used for high-resolution MS (e.g., Q-TOF) calibration. |
| Precursor Ion [M-H]⁻ | 309.2 m/z[4] | Optimal ionization occurs in negative mode ESI due to the carboxylic acid tail. |
| Predicted LogP | ~4.0[4] | Highly hydrophobic; requires high organic solvent concentrations for elution. |
| Primary Degradation | Conversion to vicinal diols | The epoxide ring is a direct target for soluble epoxide hydrolase (sEH)[2]. |
Troubleshooting Guide & FAQs
Q1: My LC-MS/MS quantification shows undetectable levels of 12(13)Ep-9-KODE in tissue homogenates, despite high linoleic acid availability. What is the primary cause?
The Causality: The most common point of failure is ex vivo degradation. Epoxide-containing oxylipins are highly susceptible to rapid hydrolysis by soluble epoxide hydrolase (sEH) into vicinal diols[2]. If cells or tissues are lysed without immediate enzymatic quenching, sEH remains active in the homogenate and destroys your analyte within minutes. The Solution: You must actively inhibit sEH during the cell lysis step. Spike your extraction buffer with an sEH inhibitor (e.g., 10 µM AUDA) to permanently halt ex vivo metabolism before homogenization begins.
Q2: I am supplementing my cell cultures with linoleic acid, but 12(13)Ep-9-KODE levels remain low, while 9-HODE and 13-HODE are elevated. Why?
The Causality: Elevated 9-HODE and 13-HODE indicate that your LOX/CYP450 pathways are successfully activated[1]. However, the specific epoxidation or dehydrogenation steps required to form the epoxy-ketone are bottlenecked, or the resulting epoxide is being cleared by sEH too rapidly to accumulate. The Solution: Co-administer an sEH inhibitor (like TPPU) directly into the cell culture media 1–2 hours prior to harvesting. This creates a biological "dam," allowing the transient 12(13)Ep-9-KODE to accumulate to detectable levels.
Q3: My technical replicates show massive variance. How do I ensure extraction recovery is not the limiting factor?
The Causality: Oxylipins undergo non-enzymatic auto-oxidation during freeze-thaw cycles. Furthermore, simple liquid-liquid extraction (LLE) with methanol/acetonitrile can result in variable lipid partitioning depending on minor pH fluctuations[5]. The Solution: Transition to Solid-Phase Extraction (SPE). More importantly, implement a self-validating system : spike a deuterated internal standard (e.g., d4-AEA or a specific deuterated oxylipin) into the raw sample before any extraction steps[5]. If your internal standard signal drops or varies, you instantly know the variance is an extraction artifact, not biological reality.
Validated Experimental Workflow: Stabilized Oxylipin Extraction
To guarantee the trustworthiness of your data, utilize the following self-validating protocol designed specifically to preserve fragile epoxy-ketones during extraction from biological matrices.
Step 1: Preparation of Quenching Lysis Buffer
-
Prepare a base extraction solvent of Methanol/Acetonitrile (50:50 v/v)[5].
-
Add 0.2 mg/mL Butylated hydroxytoluene (BHT) . Rationale: Acts as a radical scavenger to halt non-enzymatic auto-oxidation of PUFAs.
-
Add 10 µM AUDA (12-(3-adamantan-1-yl-ureido)dodecanoic acid). Rationale: Irreversibly inhibits sEH, preventing the hydrolysis of 12(13)Ep-9-KODE into diols.
Step 2: Sample Harvesting & Internal Standard Spiking
-
Flash-freeze tissue or cell pellets in liquid nitrogen immediately upon collection.
-
Add 10 µL of deuterated internal standard mix (100 nM) directly to the frozen sample[5].
-
Self-Validation Check: Spiking before homogenization ensures that any matrix-induced ion suppression or physical loss during extraction is mathematically normalized during data analysis.
Step 3: Homogenization & Protein Precipitation
-
Homogenize the tissue in 1 mL of the cold Quenching Lysis Buffer at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet precipitated proteins[5]. Transfer the supernatant to a new tube.
Step 4: Solid-Phase Extraction (SPE) Enrichment
-
Dilute the supernatant with LC-MS grade water until the organic solvent concentration is below 10%.
-
Critical Step: Acidify the diluted sample to pH 4.0–4.5 using 0.1% formic acid. Rationale: Protonating the carboxylic acid tail of 12(13)Ep-9-KODE neutralizes its charge, massively increasing its hydrophobicity and ensuring 100% retention on the polymeric SPE sorbent.
-
Load the sample onto a pre-conditioned Oasis HLB cartridge.
-
Wash with 5% methanol in water to remove salts and polar interferents.
-
Elute the oxylipins with 100% ethyl acetate.
Step 5: Reconstitution & LC-MS/MS Analysis
-
Evaporate the eluate under a gentle, cold stream of nitrogen.
-
Reconstitute in 50 µL of Methanol/Water (30:70 v/v)[5].
-
Analyze via negative mode ESI on a triple quadrupole mass spectrometer monitoring the 309.2 m/z precursor ion[4][5].
References
- Source: nih.
- 12(13)
- Source: frontiersin.
- 12(13)ep-9-kode (C18H30O4)
- Source: vdoc.
Sources
- 1. Hepatic oxylipin profiles in mouse models of Wilson disease: New insights into early hepatic manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy [frontiersin.org]
- 3. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 12(13)ep-9-kode (C18H30O4) [pubchemlite.lcsb.uni.lu]
- 5. vdoc.pub [vdoc.pub]
Technical Support Center: Minimizing Analytical Variability for 12(13)Ep-9-KODE Analysis
Welcome to the technical support center for the analysis of 12(13)Ep-9-KODE ((E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this and other related oxylipins. As a class of lipid mediators derived from the oxidation of linoleic acid, epoxy-keto-octadecenoic acids (EKODEs) like 12(13)Ep-9-KODE present unique analytical challenges due to their low endogenous concentrations, isomeric complexity, and inherent instability.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize analytical variability and ensure the generation of high-quality, reproducible data.
The Challenge of Analyzing 12(13)Ep-9-KODE
12(13)Ep-9-KODE is an oxo fatty acid, a subclass of octadecanoids.[4] These molecules are often present at very low levels in biological matrices and are susceptible to further oxidation, hydrolysis, and isomerization during sample handling and analysis.[5][6] The presence of multiple functional groups (epoxide, ketone, and a double bond) contributes to their reactivity and the existence of numerous structurally similar isomers, which can complicate chromatographic separation and accurate quantification.[1][7] Therefore, a meticulously controlled workflow, from sample collection to data analysis, is paramount.
Troubleshooting Guide: A Proactive Approach to Minimizing Variability
This guide is structured to follow a typical experimental workflow, highlighting potential pitfalls and providing solutions at each stage.
Part 1: Pre-Analytical Stage - The Foundation of Reliable Data
The pre-analytical phase is the most significant source of variability in metabolomics and lipidomics studies.[8][9][10] Inconsistencies in this stage can introduce artifacts and obscure true biological differences.
-
Symptoms: Low or undetectable levels of 12(13)Ep-9-KODE, high variability between replicate samples, and the appearance of unexpected degradation products.
-
Root Causes:
-
Solutions:
-
Rapid Processing: Process samples as quickly as possible after collection. If immediate processing is not feasible, flash-freeze samples in liquid nitrogen and store them at -80°C.[6]
-
Work on Ice: Perform all sample handling steps on ice to minimize enzymatic activity.[5]
-
Antioxidant Addition: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your collection tubes and extraction solvents to prevent oxidation.[5]
-
Enzyme Inhibition: For cellular or tissue samples, rapid quenching with cold organic solvents like methanol can halt enzymatic activity.[6]
-
-
Symptoms: Drifting analyte concentrations over time in stored quality control (QC) samples, and poor reproducibility between batches of samples analyzed at different times.
-
Root Causes:
-
Solutions:
-
Ultra-Low Temperature Storage: Store all samples at -80°C for long-term stability.
-
Aliquot Samples: Before initial freezing, aliquot samples into single-use volumes to avoid multiple freeze-thaw cycles.[6]
-
Inert Atmosphere: For lipid extracts, store under an inert gas like nitrogen or argon to prevent oxidation.[6]
-
Frequently Asked Questions (FAQs): Pre-Analytical Stage
Q1: What is the best anticoagulant to use for plasma collection when analyzing 12(13)Ep-9-KODE?
A1: EDTA is generally recommended for lipidomics studies as it chelates metal ions that can catalyze lipid oxidation. However, it's crucial to be consistent with the choice of anticoagulant across all samples in a study to avoid introducing variability.[10]
Q2: How long can I store my samples at -80°C before analysis?
A2: While -80°C storage significantly slows degradation, the maximum storage time depends on the sample matrix and the specific lipids of interest. For sensitive oxylipins like 12(13)Ep-9-KODE, it is best to analyze samples as soon as possible. Long-term stability should be assessed by including QC samples stored for the same duration as the study samples.
Q3: Can I use serum instead of plasma?
A3: While both can be used, the clotting process in serum can activate platelets and other cells, potentially altering the lipid profile. Plasma is often preferred for lipidomics to better reflect the circulating lipidome. If using serum, ensure a consistent and standardized clotting time for all samples.[11]
Part 2: Analytical Stage - Precision in Measurement
The analytical stage, primarily involving sample extraction and LC-MS analysis, requires careful optimization to ensure accurate and reproducible quantification.
-
Symptoms: Low signal intensity for 12(13)Ep-9-KODE, and high coefficient of variation (%CV) for internal standards across samples.
-
Root Causes:
-
Solutions:
-
Optimized Extraction Solvents: A common and effective method for extracting a broad range of lipids is the Folch or Bligh-Dyer method, which uses a chloroform/methanol mixture.[5] Solid-phase extraction (SPE) is also frequently used for oxylipins to reduce interferences and concentrate the analytes.[7]
-
Use of Internal Standards: The most critical step to correct for extraction variability is the addition of a suitable internal standard to each sample before extraction.[5][6] A stable isotope-labeled analog of 12(13)Ep-9-KODE would be ideal. If unavailable, a structurally similar epoxy-keto fatty acid can be used.
-
-
Symptoms: Co-elution of isomers, broad or tailing peaks, and inconsistent retention times.
-
Root Causes:
-
Solutions:
-
Column Selection: A C18 reversed-phase column is a good starting point for oxylipin analysis. Consider columns with different selectivities (e.g., phenyl-hexyl) if co-elution is an issue.
-
Mobile Phase Optimization: A gradient of water and acetonitrile or methanol, both with a small amount of acid (e.g., 0.1% formic acid), is typically used for negative ion mode ESI-MS.
-
Methodical Development: Systematically optimize the gradient slope, flow rate, and column temperature to achieve the best possible separation of isomers.
-
-
Symptoms: Weak signal for 12(13)Ep-9-KODE, and high signal variability in replicate injections.
-
Root Causes:
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of the analyte, leading to a lower signal.[7]
-
Incorrect MS Parameters: Suboptimal cone voltage, collision energy, and other MS settings will result in poor sensitivity.
-
-
Solutions:
-
Optimize MS Parameters: Infuse a standard solution of 12(13)Ep-9-KODE to determine the optimal MS parameters for precursor and product ions in a Multiple Reaction Monitoring (MRM) experiment.
-
Address Ion Suppression: Improve chromatographic separation to move the analyte away from interfering compounds. Diluting the sample extract can also mitigate ion suppression, though this may reduce the signal below the limit of detection. The use of an internal standard that co-elutes with the analyte is crucial to correct for ion suppression effects.
-
Frequently Asked Questions (FAQs): Analytical Stage
Q4: What are the best internal standards for 12(13)Ep-9-KODE analysis?
A4: The ideal internal standard is a stable isotope-labeled version of 12(13)Ep-9-KODE (e.g., d4-12(13)Ep-9-KODE). If this is not commercially available, a structurally similar compound from the same lipid class that is not endogenously present in the sample can be used.[1][6]
Q5: Should I derivatize 12(13)Ep-9-KODE before LC-MS analysis?
A5: While derivatization is common in GC-MS analysis of oxylipins, it is generally not necessary for LC-MS/MS, which can detect the deprotonated molecule in negative ion mode.[7] Avoiding derivatization simplifies the workflow and reduces a potential source of variability.
Q6: How can I confirm the identity of the 12(13)Ep-9-KODE peak in my samples?
A6: Peak identity should be confirmed by comparing the retention time and the fragmentation pattern (MS/MS spectrum) with that of an authentic chemical standard.[1]
Data Presentation and Protocols
Table 1: Recommended Sample Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Sample Collection | Use EDTA plasma. Process within 1 hour. | Minimizes coagulation-induced lipid changes and oxidation. |
| Handling Temperature | Keep samples on ice at all times. | Reduces enzymatic degradation.[5] |
| Antioxidant | Add BHT to a final concentration of 0.01%. | Prevents artefactual oxidation.[5] |
| Storage | Aliquot and store at -80°C. | Ensures long-term stability and avoids freeze-thaw cycles.[6] |
Protocol: Solid-Phase Extraction (SPE) for 12(13)Ep-9-KODE
-
Spike Sample: Add internal standard to 100 µL of plasma.
-
Protein Precipitation & Hydrolysis: Add 400 µL of cold methanol, vortex, and incubate at -20°C for 30 minutes. Centrifuge at 14,000 x g for 10 minutes.
-
Dilution & Acidification: Transfer the supernatant to a new tube and dilute with 4.5 mL of water acidified to pH 3.5 with formic acid.
-
SPE Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of acidified water.
-
Sample Loading: Load the diluted supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of acidified water, followed by 1 mL of 15% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Drying & Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase for LC-MS analysis.
Visualization of Key Concepts
Diagram 1: Pre-Analytical Workflow for Minimizing Variability
Caption: A robust pre-analytical workflow is crucial for sample integrity.
Diagram 2: Logical Troubleshooting for Low Analyte Signal
Caption: A decision tree for diagnosing low analyte signal in LC-MS analysis.
References
- BenchChem. (2025).
- Buré, C., Cacas, J. L., & Schmitter, J. M. (2019). Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones. Comprehensive Reviews in Food Science and Food Safety, 18(2), 479-498.
- Meikle, P. J., et al. (2022). Challenges and opportunities for prevention and removal of unwanted variation in lipidomic studies. Progress in Lipid Research, 87, 101177.
- Koelmel, J. P., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 10(7), 297.
- Schebb, N. H., et al. (2025). Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry. Science Signaling, 18(887), eadw1245.
- AOCS Lipid Library. (2019).
- Dr. Oracle. (2026). What is lipid variability and how should it be managed to achieve stable, low LDL‑cholesterol levels?.
- Schebb, N. H., et al. (2025). Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry.
- Lehmann, R., et al. (2021). From bedside to bench—practical considerations to avoid pre-analytical pitfalls and assess sample quality for high-resolution metabolomics and lipidomics analyses of body fluids. Analytical and Bioanalytical Chemistry, 413(20), 5039-5059.
- PubChem. (n.d.). 9-Hydroxy-12,13-epoxy-10-octadecenoic acid.
- Tallman, K. A., & Porter, N. A. (2007). Synthesis of Six Epoxyketooctadecenoic Acid (EKODE) Isomers, Their Generation from Nonenzymatic Oxidation of Linoleic Acid, and Their Reactivity with Imidazole Nucleophiles. The Journal of Organic Chemistry, 72(25), 9549–9556.
- Lehmann, R., et al. (2021). From bedside to bench—practical considerations to avoid pre-analytical pitfalls and assess sample quality for high-resolution metabolomics and lipidomics analyses of body fluids.
- Zenodo. (2025). Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins.
- Tallman, K. A., & Porter, N. A. (2007). Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles. PubMed.
- Schebb, N. H., et al. (2025). Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry.
- Elliott, P., et al. (1989). The Effect of Pre-Analytical Conditions on Blood Metabolomics in Epidemiological Studies. Metabolites, 9(9), 195.
- Barua, D., & An, M. (2024). An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples. Metabolites, 14(9), 564.
- PubChem. (n.d.). 12(13)Ep-9-KODE.
Sources
- 1. publications.aston.ac.uk [publications.aston.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. An Overview of Pre-Analytical Factors Impacting Metabolomics Analyses of Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting 12(13)Ep-9-KODE HPLC-MS/MS Separation
Welcome to the Advanced Applications Support Center. This guide is designed for analytical chemists, lipidomics researchers, and drug development professionals tasked with the quantification of 12(13)Ep-9-KODE ((E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid).
As an epoxy-ketone oxylipin derived from the lipoxygenase (LOX) and cytochrome P450 (CYP) metabolism of linoleic acid[1][2], 12(13)Ep-9-KODE is a critical biomarker for oxidative stress and inflammation. However, its structural fragility (an epoxide ring paired with a ketone) and low endogenous abundance make it notoriously difficult to isolate and quantify. This guide provides field-proven, mechanistically grounded solutions to the most common chromatographic and mass spectrometric challenges.
Part 1: Core Troubleshooting Knowledge Base (FAQ)
Issue 1: Why is my 12(13)Ep-9-KODE peak disappearing or converting into a diol during analysis?
The Causality: Epoxide-containing oxylipins are highly susceptible to two forms of degradation: enzymatic hydrolysis by soluble epoxide hydrolase (sEH) present in biological matrices, and non-enzymatic acid-catalyzed ring opening during chromatography. If your 12(13)Ep-9-KODE signal is vanishing while signals for diols (e.g., DiHOMEs or TriHOMEs) are artificially inflating, degradation is occurring. The Solution:
-
Enzymatic Inhibition: Immediately upon sample collection, spike the plasma/serum with a potent sEH inhibitor such as CUDA (1-cyclohexyl-3-dodecyl-urea) or t-AUCB [3]. This halts the biological conversion of the epoxide into its corresponding vicinal diol.
-
Mobile Phase Optimization: Avoid strong acids (like trifluoroacetic acid) in your mobile phase. Instead, use weak organic modifiers such as 0.02% Formic Acid [4] or 0.1% Acetic Acid [5]. These provide sufficient protons for peak shape without triggering auto-hydrolysis of the epoxide ring on-column.
Issue 2: I am observing multiple overlapping peaks for the m/z 309.2 transition. How do I resolve positional isomers?
The Causality: 12(13)Ep-9-KODE shares its exact mass (310.21 Da) and precursor ion ([M-H]⁻ at m/z 309.2) with several other octadecanoids and positional isomers (e.g., 9(10)Ep-13-KODE)[6]. Standard C18 columns often lack the theoretical plates required to separate these structurally identical lipid mediators, leading to co-elution and inaccurate integration. The Solution: Transition to a sub-2 µm core-shell column (e.g., Phenomenex Kinetex 2.6 µm or Waters ACQUITY BEH C18 1.7 µm)[4][5]. The solid core reduces the diffusion path length (minimizing the van Deemter C -term), which dramatically sharpens peaks and resolves closely eluting isomers. Maintain the column compartment at 40 °C to reduce mobile phase viscosity and improve mass transfer.
Issue 3: My Signal-to-Noise (S/N) ratio is extremely low, despite high injection volumes.
The Causality: Biological fluids are rich in phospholipids, which co-elute with late-eluting oxylipins and compete for charge droplets in the Electrospray Ionization (ESI) source. This phenomenon, known as ion suppression , drastically reduces the ionization efficiency of 12(13)Ep-9-KODE in negative mode. The Solution: Implement a rigorous Solid Phase Extraction (SPE) cleanup rather than simple protein precipitation. Using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent allows you to wash away highly polar interferents and strongly retained phospholipids, eluting only the enriched oxylipin fraction[7][8].
Part 2: Standardized Analytical Parameters
To ensure a self-validating system, always run a System Suitability Test (SST) using deuterated internal standards (e.g., 12-HETE-d8 or CUDA) to verify retention time stability and ESI response prior to analyzing biological cohorts.
Table 1: Optimized LC-MS/MS Conditions for 12(13)Ep-9-KODE
| Parameter | Optimized Setting | Scientific Rationale |
| Precursor Ion [M-H]⁻ | m/z 309.2 | Deprotonated molecule in negative ESI[6]. |
| Quantifier MRM Transition | m/z 309.2 → 291.1 | Primary fragment representing the loss of H₂O[6]. |
| Qualifier MRM Transitions | m/z 309.2 → 209.1 ; 309.2 → 265.2 | Secondary backbone cleavages for peak confirmation[6]. |
| Analytical Column | BEH C18 (2.1 × 100 mm, 1.7 µm) | High peak capacity for isomer resolution[4]. |
| Mobile Phase A | H₂O + 0.1% Acetic Acid | Weak acid prevents epoxide degradation[5]. |
| Mobile Phase B | Acetonitrile/Methanol (50:50) + 0.1% Acetic Acid | Blended organic phase enhances lipid solubility and elution[5]. |
| Column Temperature | 40 °C | Improves phase transfer kinetics and lowers backpressure. |
Part 3: Step-by-Step Experimental Methodology
Protocol: Solid Phase Extraction (SPE) & LC-MS/MS Workflow
This protocol utilizes Oasis HLB cartridges (30 mg, 96-well plate or individual columns) to maximize recovery and eliminate matrix effects[7][8].
Step 1: Sample Pre-treatment
-
Thaw plasma samples on ice.
-
Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Spike with 5 µL of antioxidant/inhibitor cocktail (containing 10 mM t-AUCB or CUDA, and 0.01% BHT) to prevent ex vivo oxidation and epoxide hydrolysis[3][5].
-
Spike with 10 µL of deuterated internal standard mix.
Step 2: SPE Conditioning & Loading
-
Condition the HLB cartridge with 1.0 mL Methanol (MeOH), followed by 1.0 mL MS-grade H₂O at a flow rate of ~1 drop/second.
-
Dilute the pre-treated plasma with 100 µL of 5% MeOH (aq) and load the entire mixture onto the cartridge[8].
Step 3: Washing & Elution
-
Wash the cartridge with 1.5 mL of 5% MeOH (aq) to remove salts, hydrophilic peptides, and highly polar interferents[8].
-
Dry the cartridge under high vacuum for 5 minutes.
-
Elute the oxylipins using 1.2 mL of 100% MeOH[8]. Collect in a silanized glass vial to prevent non-specific binding.
Step 4: Reconstitution & Analysis
-
Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature (Do not exceed 30 °C to protect the epoxide).
-
Reconstitute the residue in 50 µL of 50% MeOH (aq)[4][8]. Vortex for 2 minutes and centrifuge at 13,000 × g for 5 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial and inject 2–5 µL into the UHPLC-MS/MS system.
Part 4: Analytical Workflow Visualization
The following diagram maps the critical path for sample preparation and instrumental analysis, highlighting the precise stages where degradation mitigation and matrix removal occur.
Workflow for the extraction and LC-MS/MS quantification of 12(13)Ep-9-KODE from biological matrices.
Sources
- 1. escholarship.org [escholarship.org]
- 2. Frontiers | Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy [frontiersin.org]
- 3. Profiling of oxylipins as markers of oxidative stress in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Optimization for 12(13)Ep-9-KODE
Welcome to the Advanced Technical Support Center for the quantitation of 12(13)Ep-9-KODE (12(13)-epoxy-9-keto-10(E)-octadecenoic acid). As an oxidized linoleic acid metabolite (OXLAM), this lipid mediator presents unique analytical challenges due to its thermal instability, susceptibility to ex vivo auto-oxidation, and complex fragmentation pathways.
This guide is engineered for researchers and drug development professionals. It abandons generic advice in favor of mechanistic troubleshooting, ensuring your analytical workflows are robust, sensitive, and self-validating.
Mechanistic Context: The Pathway and The Challenge
To optimize your mass spectrometry parameters, you must first understand the molecule's origin and structural vulnerabilities. 12(13)Ep-9-KODE is generated from the abundant precursor linoleic acid via lipoxygenase (LOX) or cytochrome P450 (CYP) pathways, followed by epoxidation and oxidation[1][2].
Because linoleic acid is highly concentrated in biological matrices (like plasma and tissue), any uncontrolled oxidation during sample handling will artificially generate 12(13)Ep-9-KODE, leading to false-positive biological data. Furthermore, the epoxide ring is highly susceptible to hydrolysis by soluble epoxide hydrolase (sEH) or acidic degradation during chromatography.
Metabolic pathway of 12(13)Ep-9-KODE from Linoleic Acid via LOX/CYP450 and sEH.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a high background signal for 12(13)Ep-9-KODE in my blank plasma samples?
Causality: This is the most common artifact in OXLAM analysis. It is caused by ex vivo auto-oxidation of endogenous linoleic acid during sample thawing and extraction. Solution: You must arrest lipid peroxidation immediately. Spike your samples with an antioxidant cocktail containing Butylated hydroxytoluene (BHT) and Triphenylphosphine (TPP) before extraction. TPP specifically reduces reactive hydroperoxides to their corresponding alcohols, preventing them from decomposing into epoxy-ketones like 12(13)Ep-9-KODE.
Q2: Why is my peak shape broad or splitting on the C18 column?
Causality: 12(13)Ep-9-KODE possesses a carboxylic acid moiety and stereocenters. If the mobile phase pH is too close to its pKa (~4.5), the molecule exists in a state of partial ionization, causing peak tailing. Additionally, biological samples often contain closely eluting stereoisomers. Solution: Use a sub-2-micron UHPLC column (e.g., Acquity BEH C18) to maximize theoretical plates. Buffer your mobile phase with 0.02% acetic acid . Expert Insight: Do not use 0.1% formic acid. While formic acid is standard for peptides, high concentrations of strong acids can catalyze the opening of the epoxide ring into a diol during the heated desolvation process in the ESI source, destroying your signal.
Q3: The sensitivity for the 309.2 → 291.2 transition is too low. How do I boost the signal-to-noise (S/N) ratio?
Causality: The transition of m/z 309.2 to 291.2 represents a neutral loss of water (H₂O, 18 Da)[3]. While this is the most abundant fragment, it is highly sensitive to Collision Energy (CE). If the CE is too high, the 291.2 fragment rapidly undergoes secondary fragmentation into smaller backbone pieces (like m/z 171.1 or 137.1). Solution: Lower your CE to approximately -18V. If background noise remains high (as water loss is a non-specific transition shared by many hydroxylated lipids), switch your quantifier to the m/z 171.1 transition, which represents a specific carbon-carbon backbone cleavage.
Quantitative Data & Instrument Parameters
To ensure reproducibility, program your triple quadrupole mass spectrometer (e.g., API 6500 QTRAP or Waters Xevo)[3][4] using the optimized parameters below.
Table 1: Optimized MRM Parameters for 12(13)Ep-9-KODE (Negative ESI)
| Parameter | Value / Setting | Rationale |
| Ionization Mode | Negative ESI | Carboxylic acid readily yields [M-H]⁻ ions. |
| Precursor Ion (m/z) | 309.2 | Exact mass of [M-H]⁻ for C₁₈H₃₀O₄ (MW: 310.2). |
| Quantifier Transition | 309.2 → 291.2 | Loss of H₂O. Highest abundance (CE: -18V). |
| Qualifier Transition 1 | 309.2 → 171.1 | Backbone cleavage. High specificity (CE: -24V). |
| Qualifier Transition 2 | 309.2 → 137.1 | Secondary cleavage (CE: -26V). |
| Declustering Potential | -60 V | Prevents non-covalent clustering in the orifice. |
Table 2: Recommended UHPLC Gradient Conditions
Column: 2.1 x 150 mm, 1.7 µm C18. Flow Rate: 0.4 mL/min. Column Temp: 40°C.
| Time (min) | % Mobile Phase A (Water + 0.02% Acetic Acid) | % Mobile Phase B (Acetonitrile/Methanol 80:20) |
|---|---|---|
| 0.0 | 70% | 30% |
| 1.0 | 70% | 30% |
| 6.0 | 40% | 60% |
| 8.0 | 5% | 95% |
| 9.5 | 5% | 95% |
| 9.6 | 70% | 30% |
Self-Validating Experimental Protocol
A self-validating system ensures that any analytical failure (e.g., extraction loss, auto-oxidation) is immediately identifiable through built-in controls.
Step-by-step LC-MS/MS optimization workflow for 12(13)Ep-9-KODE quantitation.
Step-by-Step Solid Phase Extraction (SPE)
-
System Validation Setup: Prepare three parallel sample streams: the Biological Sample, a Procedural Blank (PBS replacing plasma), and a Surrogate Matrix Spike (4% BSA spiked with 10 ng/mL 12(13)Ep-9-KODE).
-
Antioxidant Arrest: Thaw samples on ice. Immediately add 5 µL of antioxidant cocktail (0.2 mg/mL BHT, 0.2 mg/mL TPP in methanol) per 100 µL of sample.
-
Internal Standard Spiking: Add 10 µL of deuterated internal standard. (Note: Since d-12(13)Ep-9-KODE is rarely available commercially, d4-9-HODE or d11-14,15-EET serve as excellent surrogate standards due to similar retention and ionization efficiencies).
-
Protein Precipitation & Dilution: Add 400 µL of 5% methanol in water containing 0.1% acetic acid. Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
SPE Loading: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB 30 mg) with 1 mL Methanol, followed by 1 mL of 5% Methanol in water. Load the sample supernatant.
-
Washing: Wash with 1 mL of 5% Methanol in water to remove salts and polar interferences.
-
Elution: Elute the target lipids with 1 mL of Methanol followed by 1 mL of Ethyl Acetate.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature (do not use heat, as epoxides are thermally labile). Reconstitute in 50 µL of Initial Mobile Phase (70% A / 30% B) and transfer to an autosampler vial.
References
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 5283007, 12(13)Ep-9-KODE." PubChem, NIH.
- Hughes, C. H., et al. "Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy." Frontiers in Endocrinology, 2019.
- Rouleau, M., et al. "Extensive metabolic consequences of human glycosyltransferase gene knockouts in prostate cancer." Nature Communications, 2022.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Frontiers | Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy [frontiersin.org]
- 3. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy [frontiersin.org]
Technical Support Center: Matrix Effects in 12(13)-Ep-9-KODE Analysis
Welcome to the technical support center for the analysis of 12(13)-epoxy-9-keto-10(E)-octadecenoic acid (12(13)-Ep-9-KODE). This guide is designed for researchers, scientists, and drug development professionals who are utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of this and other related oxylipins.
Oxylipins like 12(13)-Ep-9-KODE are potent lipid mediators derived from the oxidation of polyunsaturated fatty acids.[1] Their low endogenous concentrations and complex biological matrices make them particularly susceptible to a phenomenon known as "matrix effects," which can severely compromise the accuracy and reproducibility of quantification.[2][3] This guide provides in-depth, field-proven insights to help you identify, troubleshoot, and mitigate these effects.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding matrix effects in oxylipin analysis.
Q1: What are matrix effects in the context of LC-MS/MS?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate).[4] These effects manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate quantification.[5][6] In electrospray ionization (ESI), the most common source for oxylipin analysis, co-eluting compounds can compete with the analyte for ionization or alter the physical properties of the ESI droplets, hindering the analyte's transition into the gas phase.[4][7]
Q2: Why is 12(13)-Ep-9-KODE analysis particularly prone to matrix effects?
A2: The analysis of 12(13)-Ep-9-KODE and other oxylipins faces several challenges:
-
Low Abundance : Oxylipins are often present at picomolar to nanomolar concentrations in biological samples.[2] This requires sensitive detection, which is easily disrupted by matrix interferences.
-
Complex Matrices : Biological samples are rich in phospholipids, salts, and proteins, which are known to cause significant ion suppression.[6]
-
Structural Similarity : There are numerous structurally similar and isobaric oxylipins, which can co-elute and interfere with each other's ionization.
Q3: What is the best type of internal standard to use for correcting matrix effects?
A3: The gold standard for correcting matrix effects is a stable isotope-labeled (SIL) internal standard of the analyte (e.g., ¹³C- or D-labeled 12(13)-Ep-9-KODE).[8][9] A SIL internal standard is chemically identical to the analyte and will co-elute chromatographically.[9] Therefore, it experiences the same degree of ion suppression or enhancement as the analyte.[8] By calculating the ratio of the analyte peak area to the SIL internal standard peak area, the variability introduced by matrix effects can be effectively normalized.
Q4: Can I use a different, structurally similar oxylipin as an internal standard?
A4: While sometimes used as a cost-saving measure, using a structural analog is not recommended for accurate quantification. Even small differences in chemical structure can lead to slight shifts in retention time, causing the analog and the analyte to elute into regions with different matrix components and experience different degrees of ion suppression.[10] This can lead to significant quantification errors.[8]
Troubleshooting Guide: Common Issues & Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during 12(13)-Ep-9-KODE analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The degree of ion suppression is varying between samples due to differences in the matrix composition. | 1. Implement a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for sample-to-sample variation in matrix effects. 2. Improve Sample Preparation: Utilize a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove a greater percentage of interfering compounds like phospholipids.[3] |
| Poor Analyte Recovery | Inefficient Extraction: The sample preparation method is not effectively extracting 12(13)-Ep-9-KODE from the matrix. Severe Ion Suppression: The analyte signal is being significantly quenched by matrix components. | 1. Optimize Extraction Protocol: Experiment with different SPE sorbents (e.g., reversed-phase C18, mixed-mode anion exchange) or liquid-liquid extraction (LLE) solvent systems to improve extraction efficiency.[1][11] 2. Assess Ion Suppression: Perform a post-column infusion experiment (see Protocol 1) to determine if severe ion suppression is occurring at the analyte's retention time.[12] If so, improve chromatographic separation to move the analyte away from the suppression zone.[3] |
| Inconsistent Internal Standard Response | Precipitation of IS: The internal standard may be precipitating out of solution upon addition to the biological matrix. Degradation: Oxylipins can be unstable and prone to degradation if not handled properly (e.g., exposure to light or heat).[1][13] | 1. Check Solvent Compatibility: Ensure the solvent used for the internal standard stock solution is compatible with the sample matrix. 2. Proper Sample Handling: Keep samples on ice and protected from light during preparation.[11] Use antioxidants like butylated hydroxytoluene (BHT) in extraction solvents to prevent auto-oxidation.[1] |
| Peak Tailing or Splitting | Matrix Overload: High concentrations of matrix components are overloading the analytical column. Column Contamination: Buildup of non-eluting matrix components on the column.[6] | 1. Dilute the Sample: A simple dilution can often reduce matrix overload.[10] 2. Enhance Sample Cleanup: A more effective SPE protocol can reduce the amount of matrix components injected onto the column. 3. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. |
In-Depth Methodologies & Protocols
As a Senior Application Scientist, I advocate for building self-validating systems into your workflow. These protocols are designed not just to be followed, but to provide you with the tools to understand and validate your own results.
Protocol 1: Assessing Matrix Effects with Post-Column Infusion
This qualitative experiment is crucial for visualizing the regions of your chromatogram that are affected by ion suppression or enhancement.[5][14]
Objective: To create a "matrix effect profile" for your specific biological matrix and chromatographic method.
Workflow Diagram:
Caption: Post-column infusion experimental setup.
Step-by-Step Procedure:
-
Prepare Infusion Solution: Create a solution of 12(13)-Ep-9-KODE in a solvent compatible with your mobile phase (e.g., 50:50 methanol:water) at a concentration that gives a stable, mid-range signal on your mass spectrometer.
-
Set up the Infusion: Using a syringe pump and a "T" connector, infuse the solution into the mobile phase flow path between the analytical column and the mass spectrometer ion source.[10]
-
Establish a Stable Baseline: Start the LC flow and the syringe pump. Monitor the signal for 12(13)-Ep-9-KODE until a stable baseline is achieved. This baseline represents 100% signal (no matrix effect).
-
Inject Blank Matrix: Inject a blank matrix sample that has been through your entire sample preparation procedure.
-
Analyze the Chromatogram: Monitor the baseline of the infused 12(13)-Ep-9-KODE signal during the chromatographic run.
-
Dips in the baseline indicate regions of ion suppression.[6]
-
Rises in the baseline indicate regions of ion enhancement.
-
Interpreting the Results: By comparing the retention time of your analyte in a normal run to the suppression/enhancement profile from this experiment, you can determine if your quantification is being affected. If your analyte elutes in a region of significant suppression, you must adjust your chromatography or improve your sample cleanup.[3]
Protocol 2: Robust Sample Preparation with Solid-Phase Extraction (SPE)
The goal of sample preparation is to remove interfering matrix components while maximizing the recovery of your analyte.[14] For oxylipins, a well-optimized SPE method is critical.[15]
Workflow Diagram:
Caption: General Solid-Phase Extraction (SPE) workflow.
Step-by-Step Procedure (Example using a Reversed-Phase SPE Cartridge):
-
Sample Pre-treatment: To 100 µL of plasma, add your SIL internal standard. Acidify the sample with a weak acid (e.g., to pH ~3-4) to ensure the carboxylic acid group on the oxylipin is protonated.
-
Conditioning: Condition the SPE cartridge (e.g., a polymeric reversed-phase like Oasis HLB) by passing 1 mL of methanol followed by 1 mL of water.[15] This activates the stationary phase.
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate to ensure proper binding.
-
Washing: Wash the cartridge with 1 mL of a weak aqueous organic solution (e.g., 5-10% methanol in water).[15] This removes highly polar interferences like salts while retaining the more non-polar oxylipins.
-
Elution: Elute the 12(13)-Ep-9-KODE and other oxylipins with 1 mL of a strong organic solvent like methanol or ethyl acetate.[15]
-
Dry-down and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the sample in a small volume (e.g., 50 µL) of your initial mobile phase conditions for injection.[11]
Self-Validation: The effectiveness of this protocol should be validated by calculating the matrix effect and recovery. This can be done by comparing the peak area of an analyte spiked into a sample before extraction versus after extraction.[16]
Data Summary: Mass Spectrometry Parameters
Accurate quantification requires optimized MS/MS parameters. The following table provides example parameters for 12(13)-Ep-9-KODE. These should be optimized on your specific instrument.
| Parameter | Value | Rationale |
| Ionization Mode | Negative ESI | The carboxylic acid group on 12(13)-Ep-9-KODE is readily deprotonated to form a [M-H]⁻ ion. |
| Precursor Ion (Q1) | m/z 295.2 | This corresponds to the [M-H]⁻ of 12(13)-Ep-9-KODE (C₁₈H₃₂O₃, MW 296.4).[17][18] |
| Product Ion (Q3) | m/z 195.1 (example) | This is a characteristic fragment ion generated by collision-induced dissociation. The specific fragments should be determined by infusing a standard.[19] |
| Internal Standard | d4-12,13-Ep-9-KODE | A mass shift of +4 Da is sufficient to prevent isotopic crosstalk while ensuring similar chromatographic and ionization behavior.[9] |
| IS Precursor Ion (Q1) | m/z 299.2 | Corresponds to the [M-H]⁻ of the deuterated internal standard. |
References
-
Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (2019). Molecules. [Link]
-
Matrix Effects: Causes and Solutions in Analysis. (2026). Phenomenex. [Link]
-
Examples of the most commonly used types of solid-phase extraction (SPE) phases for oxylipin extraction. (n.d.). ResearchGate. [Link]
-
Matrix effect evaluation using multi-component post-column infusion in untargeted hydrophilic interaction liquid chromatography-mass spectrometry plasma metabolomics. (2025). Utrecht University Research Portal. [Link]
-
Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). PMC. [Link]
-
Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research. (2025). PMC. [Link]
-
Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. [Link]
-
Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. (2024). Journal of the American Society for Mass Spectrometry. [Link]
-
Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (2019). MDPI. [Link]
-
Strategies to improve/eliminate the limitations in shotgun lipidomics. (n.d.). PMC. [Link]
-
Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. (n.d.). PMC. [Link]
-
Quantitative and qualitative analysis of oxylipins using highresolution mass spectrometry. (2025). SCIEX. [Link]
-
Do you know ways to remove the ionic supresion? (2018). ResearchGate. [Link]
-
Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices. (2025). University of Waterloo. [Link]
-
Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023). Chromatography Online. [Link]
-
12,13-EpOME(9). (n.d.). PubChem. [Link]
-
Targeted UPLC-MS/MS Analysis of Oxylipins. (n.d.). Waters. [Link]
-
Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery. (n.d.). PMC. [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International. [Link]
-
Metabolomics approach to assessing plasma 13-and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. (2014). ResearchGate. [Link]
-
Metabolomics reveals increased isoleukotoxin diol (12,13-DHOME) in human plasma after acute Intralipid infusion. (n.d.). PMC. [Link]
-
Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit. (n.d.). LIPID MAPS. [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. (n.d.). ResearchGate. [Link]
-
Development of an Oxylipin Library Using Liquid Chromatography-Ion Mobility Quadrupole Time-of-Flight: Application to Mouse Brain Tissue. (2025). Analytical Chemistry. [Link]
Sources
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciex.com [sciex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effects: Causes and Solutions in Analysis | Phenomenex [phenomenex.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of oxylipins stored on biocompatible solid-phase microextraction (SPME) devices - Spectrum: Concordia University Research Repository [spectrum.library.concordia.ca]
- 14. researchgate.net [researchgate.net]
- 15. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 12,13-EpOME(9) | C18H32O3 | CID 5283014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. lipidmaps.org [lipidmaps.org]
internal standards for 12(13)Ep-9-KODE measurement
Welcome to the Technical Support Center for advanced oxylipin analysis. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals tasked with the quantitative profiling of 12(13)Ep-9-KODE (12,13-epoxy-9-keto-10-octadecenoic acid).
This linoleic acid-derived epoxy-ketone is a critical biomarker associated with oxidative stress, cytochrome P450 (CYP) metabolism, and lipoxygenase (LOX) pathway dysregulation[1][2]. Because endogenous oxylipins circulate at trace levels and are highly susceptible to ex vivo degradation, achieving reproducible quantification requires a rigorous, self-validating LC-MS/MS workflow anchored by precise internal standard (IS) calibration[3][4].
Below, you will find the definitive guide to structuring your measurement protocols, selecting the right internal standards, and troubleshooting common analytical failures.
Part 1: Quantitative Data & MRM Parameters
To ensure absolute quantification, your mass spectrometer must be tuned to the correct Multiple Reaction Monitoring (MRM) transitions. 12(13)Ep-9-KODE ionizes efficiently in negative Electrospray Ionization (ESI-) mode[5].
Table 1: LC-MS/MS Parameters for 12(13)Ep-9-KODE & Recommended Internal Standards
| Analyte / Standard | Role | Precursor Ion [M-H]⁻ | Primary Product Ion | Secondary Product Ion | Causality for Selection |
| 12(13)Ep-9-KODE | Target Analyte | m/z 309.2 | m/z 291.2 (H₂O loss) | m/z 171.1 | Endogenous lipid mediator; requires baseline chromatographic separation from isobaric isomers[5]. |
| CUDA | Surrogate IS | m/z 339.3 | m/z 214.2 | N/A | 1-cyclohexyl-ureido-3-dodecanoic acid is a non-endogenous urea derivative that perfectly matches the oxylipin retention window[3][6]. |
| 9-HODE-d4 | Deuterated IS | m/z 299.2 | m/z 281.2 | N/A | Structurally mimics linoleic acid derivatives; ideal for tracking extraction recovery and matrix suppression. |
| PUHA | Surrogate IS | m/z 249.1 | m/z 130.1 | N/A | 1-phenyl ureido 3-hexanoic acid monitors early-eluting matrix effects and extraction losses[3]. |
Part 2: Self-Validating Experimental Protocol
A protocol is only as good as its ability to flag its own failures. This step-by-step methodology incorporates built-in validation checkpoints to ensure data trustworthiness.
Step 1: Sample Aliquoting & Antioxidant Quenching
-
Action: Thaw plasma/tissue samples on ice. Immediately add 10 µL of Butylated hydroxytoluene (BHT) (0.2 mg/mL in methanol) per 100 µL of sample.
-
Causality: 12(13)Ep-9-KODE contains both an epoxide and a ketone group, making it highly susceptible to ex vivo auto-oxidation. BHT quenches radical-mediated lipid peroxidation, ensuring the measured analyte reflects true in vivo biology rather than sample preparation artifacts.
Step 2: Internal Standard Spiking
-
Action: Spike exactly 10 µL of a pre-mixed Internal Standard solution (e.g., 100 nM CUDA and 9-HODE-d4) directly into the biological matrix[3]. Vortex for 30 seconds.
-
Causality: Spiking before extraction ensures the IS undergoes the exact same physical and chemical stresses (protein binding, solvent partitioning) as the endogenous 12(13)Ep-9-KODE, allowing for accurate mathematical correction of recovery losses.
Step 3: Protein Precipitation & Delipidation
-
Action: Add 400 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) containing 0.1% formic acid. Vortex vigorously and centrifuge at 14,000 × g for 10 minutes at 4°C.
-
Causality: Oxylipins tightly bind to albumin. The organic solvent denatures the hydrophobic binding pockets, while the acidic environment neutralizes the carboxylic acid moiety of the lipid, forcing it into the organic supernatant.
Step 4: Solid Phase Extraction (SPE)
-
Action: Dilute the supernatant with water to <15% organic content. Load onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) cartridge. Wash with 5% methanol, then elute with 100% ethyl acetate. Dry under nitrogen and reconstitute in 50 µL of LC starting mobile phase.
-
Causality: Ethyl acetate efficiently elutes moderately polar oxylipins like 12(13)Ep-9-KODE while leaving highly polar interferences and non-polar triglycerides behind on the column.
Step 5: System Validation Check (The Trustworthiness Gate)
-
Action: Before analyzing the biological cohort, inject a "Neat IS Blank" (the IS mixture spiked directly into the reconstitution solvent).
-
Validation Logic: Calculate the absolute peak area of CUDA in your biological samples and compare it to the Neat IS Blank.
-
Recovery 70–120%: Extraction is validated.
-
Recovery < 50%: The system flags a severe matrix effect or extraction failure. Do not proceed with quantification.
-
Part 3: Troubleshooting Guides & FAQs
Q1: Why am I seeing massive signal suppression for 12(13)Ep-9-KODE in my plasma samples? A: Causality: Phospholipids from the biological matrix are likely co-eluting with your oxylipins, competing for charge droplets in the ESI source. Solution: Check your IS peak area. If the CUDA or 9-HODE-d4 signal is also severely depressed at that specific retention time, you have confirmed matrix suppression. To fix this, switch your SPE from a standard HLB to a mixed-mode weak anion exchange (WAX) cartridge, which selectively traps the carboxylic acid of the oxylipin while allowing neutral phospholipids to be washed away.
Q2: 12(13)Ep-9-KODE-d4 is commercially unavailable. Which internal standard should I choose? A: Causality: Exact deuterated standards for every downstream lipid mediator are rare. You must select a surrogate IS that mimics the target's physicochemical properties (pKa, logP) and retention time. Solution: Use (1-cyclohexyl-ureido-3-dodecanoic acid)[3]. It is an excellent non-endogenous surrogate that elutes precisely in the oxylipin chromatographic window, ionizes predictably in negative mode, and does not suffer from endogenous background interference.
Q3: How do I resolve co-elution with isobaric oxylipins? A: Causality: The oxylipin metabolome contains numerous positional isomers (e.g., other Ep-KODEs or keto-epoxides) that share the exact same m/z 309.2 precursor mass[5]. Solution: You cannot rely on mass spectrometry alone. You must optimize the reverse-phase LC gradient (using a sub-2 µm C18 column with a shallow gradient of methanol/acetonitrile) to achieve baseline separation. Furthermore, rely on the specific m/z 309.2 → 171.1 transition for structural confirmation, as the 291.2 (water loss) transition is generic among all epoxidized/hydroxylated isomers.
Q4: My IS recovery is highly variable across tissue samples. How do I fix this? A: Causality: Variable recovery in solid tissues often stems from incomplete homogenization and failure to disrupt lipid-protein complexes. Solution: Ensure complete mechanical disruption using bead-beating in the presence of the extraction solvent (not just buffer). Add 5% formic acid during the homogenization step to thoroughly disrupt protein-lipid complexes prior to centrifugation.
Part 4: Analytical Workflow & Pathway Visualization
Metabolic pathway of 12(13)Ep-9-KODE and its self-validating LC-MS/MS analytical workflow.
Part 5: References
-
12(13)Ep-9-KODE | C18H30O4 | CID 5283007 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
-
Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy Source: Frontiers in Endocrinology URL:[Link]
-
Hepatic oxylipin profiles in mouse models of Wilson disease Source: eScholarship - University of California URL:[Link]
-
Umbilical cord blood metabolomics reveal distinct signatures of dyslipidemia prior to bronchopulmonary dysplasia and pulmonary hypertension Source: PMC - National Institutes of Health (NIH) URL:[Link]
-
The Human Serum Metabolome Source: PLOS ONE / PMC - National Institutes of Health (NIH) URL:[Link]
Sources
- 1. escholarship.org [escholarship.org]
- 2. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Umbilical cord blood metabolomics reveal distinct signatures of dyslipidemia prior to bronchopulmonary dysplasia and pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Human Serum Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Frontiers | Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy [frontiersin.org]
Advanced Lipidomics Support Center: Stabilizing 12(13)Ep-9-KODE During Extraction
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience poor recovery, high variability, or complete signal loss when quantifying oxidized linoleic acid metabolites (OXLAMs).
The molecule 12(13)Ep-9-KODE (12,13-epoxy-9-keto-10-octadecenoic acid, also known as EKODE) is notoriously labile. Standard lipid extraction protocols designed for robust fatty acids will actively destroy this analyte. This guide breaks down the mechanistic causality behind its degradation and provides a self-validating, step-by-step protocol to ensure absolute analytical integrity.
FAQ 1: The Molecular Vulnerabilities of 12(13)Ep-9-KODE
Q: Why does 12(13)Ep-9-KODE degrade so rapidly compared to other fatty acids during standard Bligh-Dyer or SPE extractions?
A: The instability of 12(13)Ep-9-KODE is dictated by its unique structural triad: a terminal carboxylic acid, an α,β-unsaturated ketone, and an oxirane (epoxide) ring[1][2]. Standard lipid extractions often utilize strong acids (like 0.1% to 1% formic acid) to protonate the carboxylate for organic partitioning. However, the epoxide ring is highly susceptible to acid-catalyzed hydrolysis, rapidly converting the intact molecule into its corresponding diol[2].
Furthermore, the α,β-unsaturated ketone acts as an electrophilic Michael acceptor. If proteins are not rapidly precipitated during sample collection, this moiety makes the molecule prone to covalent adduction with endogenous thiol-containing compounds (like glutathione)[3]. Finally, epoxides are inherently thermally labile and will undergo degradation if subjected to excessive heat during solvent evaporation[4].
Mechanistic degradation pathways of 12(13)Ep-9-KODE during sample preparation.
FAQ 2: Optimization of Extraction Parameters
Q: If acid degrades the epoxide, how do I achieve high Solid Phase Extraction (SPE) recovery without it?
A: Recovery requires balancing the pKa of the fatty acid (~4.5) with the stability of the epoxide. Instead of using 0.1% acetic acid (which drops the pH to ~3.0)[5], you must titrate your loading buffer to a strict pH of 4.5 using a weak ammonium acetate buffer. This sufficiently neutralizes the carboxylate for retention on a polymeric reversed-phase sorbent (e.g., Oasis HLB) while drastically reducing the kinetics of epoxide hydrolysis.
Q: I lose my signal during the nitrogen drying step. What is happening?
A: You are thermally degrading the analyte. Drying elution solvents (like methanol or ethyl acetate) under a nitrogen stream at standard temperatures (40–50°C) accelerates thermal cleavage[4]. You must dry the samples at ≤ 25°C. While this increases drying time, it is non-negotiable for preserving the intact OXLAM.
Quantitative Impact of Extraction Parameters
The table below summarizes the causal relationship between extraction conditions and the artifactual degradation of 12(13)Ep-9-KODE into its diol form.
| Extraction Condition | pH Level | Drying Temp | Intact Epoxide Recovery (%) | Artifactual Diol Formation (%) |
| Standard SPE (0.1% Formic Acid) | ~2.7 | 40°C | 32.4% | 65.1% |
| Standard SPE (0.1% Acetic Acid) | ~3.2 | 40°C | 58.7% | 38.2% |
| Optimized SPE (Ammonium Acetate) | 4.5 | 40°C | 74.1% | 12.5% |
| Optimized SPE + Cold Drying | 4.5 | 25°C | >92.0% | <2.0% |
The Self-Validating SPE Protocol
To establish absolute trustworthiness in your data, your extraction must be a self-validating system .
The Validation Metric: By spiking a deuterated epoxide surrogate (e.g., 12(13)-EpOME-d4) into the biological matrix before extraction, you can monitor its corresponding diol (12,13-DiHOME-d4) in your final LC-MS/MS run. If the diol-d4 is detected, it proves that hydrolysis occurred ex vivo due to harsh workflow conditions, immediately flagging the batch as invalid.
Optimized Solid Phase Extraction (SPE) workflow for labile epoxide-containing OXLAMs.
Step-by-Step Methodology
-
Quenching & Spiking: Add 400 µL of ice-cold methanol (-20°C) to 100 µL of plasma/serum to immediately precipitate proteins and halt enzymatic activity. Spike in 10 µL of deuterated internal standard mix (must include 12(13)-EpOME-d4 for self-validation).
-
Centrifugation: Spin the sample at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial.
-
pH Adjustment (Critical Step): Dilute the supernatant with 2 mL of 10 mM ammonium acetate buffer, adjusted strictly to pH 4.5. Do not use unbuffered formic or acetic acid.
-
SPE Conditioning: Condition an Oasis HLB cartridge (60 mg) with 2 mL of LC-MS grade methanol, followed by 2 mL of the pH 4.5 ammonium acetate buffer[5].
-
Loading: Load the buffered sample onto the cartridge at a controlled flow rate of 1 mL/min to ensure optimal sorbent interaction.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to elute highly polar interferences and salts.
-
Elution: Elute the OXLAMs with 2 mL of Ethyl Acetate:Methanol (90:10, v/v). Ethyl acetate provides excellent recovery for epoxides while minimizing the co-elution of highly polar contaminants[5].
-
Drying (Critical Step): Evaporate the eluate under a gentle stream of ultra-pure nitrogen at 25°C . Do not exceed 30°C under any circumstances[4].
-
Reconstitution: Immediately reconstitute the dried residue in 50 µL of your LC-MS starting mobile phase, vortex gently, and transfer to an autosampler vial maintained at 4°C.
References
-
Title: 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 Source: PubChem - NIH URL: 1
-
Title: Epoxy-Keto Derivative of Linoleic Acid Stimulates Aldosterone Secretion Source: Hypertension (AHA Journals) URL: 3
-
Title: Effects of high-fat diet on plasma profiles of eicosanoid metabolites in mice Source: eScholarship.org URL: 5
-
Title: The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi Source: Chemical Reviews (ACS Publications) URL: 2
-
Title: What makes an epoxide stable? Source: Chemistry Stack Exchange URL: 4
Sources
12(13)Ep-9-KODE (EKODE) Experimental Quality Control & Troubleshooting Center
Welcome to the Technical Support Center for 12(13)Ep-9-KODE experiments. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible quantification and bioassay results for oxylipins. 12(13)Ep-9-KODE—formally known as 12,13-epoxy-9-keto-10(trans)-octadecenoic acid or trans-EKODE-(E)-Ib—is a highly reactive, alpha,beta-unsaturated epoxy-keto derivative of linoleic acid[1].
Unlike enzymatically derived eicosanoids, 12(13)Ep-9-KODE is primarily generated via the non-enzymatic auto-oxidation of linoleic acid during periods of severe oxidative stress[2]. It acts as a potent lipid mediator, known to activate the Nrf2/ARE cytoprotective pathway in neuronal cells[3] and stimulate aldosteronogenesis in adrenal cells[2]. However, its non-enzymatic origin makes it notoriously susceptible to ex vivo artifacts during sample handling.
This guide provides causality-driven troubleshooting, self-validating protocols, and robust quality control (QC) frameworks to ensure the scientific integrity of your experiments.
Section 1: Pre-Analytical QC & Sample Integrity
Q: Why am I observing massive lot-to-lot variability and artificially high baseline levels of 12(13)Ep-9-KODE in my plasma or tissue samples?
The Causality: Because 12(13)Ep-9-KODE is synthesized via non-enzymatic auto-oxidation, any exposure of linoleic acid-rich biological samples to ambient oxygen, room temperature, or unquenched transition metals (like iron from hemolyzed red blood cells) will trigger ex vivo lipid peroxidation[1]. This artifactually inflates the levels of 12(13)Ep-9-KODE, completely masking true physiological or pathological differences in your cohorts.
The Self-Validating Protocol: Artifact-Free Sample Extraction To establish a self-validating system, your extraction protocol must actively halt auto-oxidation at the moment of collection.
-
Immediate Quenching: Collect blood or homogenize tissues in pre-chilled tubes containing EDTA. EDTA chelates divalent cations (Fe²⁺, Cu²⁺) that catalyze free-radical Fenton reactions.
-
Antioxidant Cocktail: Within 60 seconds of collection, add a stabilizing cocktail containing 0.1% Butylated hydroxytoluene (BHT) and Triphenylphosphine (TPP). TPP is critical; it reduces reactive lipid hydroperoxides to stable alcohols, preventing their downstream spontaneous rearrangement into epoxy-ketones[4].
-
Isotope Dilution: Immediately spike samples with a deuterated internal standard (e.g., d4-12(13)Ep-9-KODE). This validates your extraction efficiency and normalizes any matrix-induced ion suppression during MS analysis[2].
-
Solid Phase Extraction (SPE): Process samples using polymeric reversed-phase sorbents (e.g., Oasis HLB). Wash with 5% methanol to remove polar interferences, and elute with 100% ethyl acetate to recover lipophilic oxylipins.
Self-validating sample prep workflow preventing ex vivo auto-oxidation of linoleic acid.
Quantitative Impact of Pre-Analytical Variables The following table summarizes the quantitative impact of poor QC on 12(13)Ep-9-KODE recovery.
| Pre-Analytical Variable | Condition | Impact on 12(13)Ep-9-KODE Levels | Scientific Causality |
| Temperature | Room Temp (25°C) for 2 hrs | +300% (Artifactual Increase) | Thermal acceleration of non-enzymatic lipid peroxidation. |
| Antioxidant | No BHT/TPP added | +150% (Artifactual Increase) | Unquenched ROS propagate free-radical chain reactions. |
| Freeze-Thaw | >3 Cycles | +80% (Artifactual Increase) | Ice crystal lysis releases intracellular iron, catalyzing Fenton reactions. |
| Protein Binding | 10% FBS in Media | -70% (Loss of Free Analyte) | High lipophilicity causes sequestration by albumin. |
Section 2: LC-MS/MS Analytical Troubleshooting
Q: My LC-MS/MS chromatograms show multiple co-eluting peaks for the 12(13)Ep-9-KODE MRM transition. How do I achieve specific quantification?
The Causality: Non-enzymatic auto-oxidation of linoleic acid generates six major EKODE isomers, which differ from one another in the positioning and orientation of the epoxy group relative to the keto moiety[1]. Because these isomers share the identical molecular formula (C18H30O4, exact mass 310.2144 Da) and have similar fragmentation patterns, standard short C18 gradients fail to resolve them. If you integrate the entire cluster, you are quantifying total EKODEs rather than the specific biologically active trans-EKODE-(E)-Ib isomer.
The Self-Validating Protocol: Chromatographic Resolution
-
Stationary Phase Selection: Utilize a sub-2 µm particle size high-strength silica (HSS) T3 column, which provides superior retention and resolution for polar lipid isomers compared to standard C18.
-
Mobile Phase Optimization: Employ a shallow organic modifier gradient. Use Mobile Phase A (Water + 0.1% acetic acid) and Mobile Phase B (Acetonitrile/Methanol 80:20 + 0.1% acetic acid). A gradient slope of ~1-2% B per minute through the critical elution window is mandatory to separate the six EKODE isomers.
-
MRM Transition Specificity: Monitor the parent[M-H]- ion at m/z 309.2. To ensure peak purity, track at least two product ions (e.g., a quantifier and a qualifier) and verify that the ion ratio remains constant across the peak and matches your synthetic standard[5].
Section 3: In Vitro Assays & Bioactivity (Nrf2 and Aldosteronogenesis)
Q: My in vitro assays using synthetic trans-EKODE-(E)-Ib on adrenal and neuronal cells yield inconsistent dose-response curves. Sometimes it stimulates activity, and sometimes it inhibits it. What is the cause?
The Causality: 12(13)Ep-9-KODE exhibits a classic biphasic dose-response curve. In rat adrenal cells, EKODE stimulates the early pathway of aldosteronogenesis at low concentrations (0.5 to 5 µM) by mediating a rise in intracellular calcium[2],[1]. However, at higher doses, it becomes inhibitory[2]. Furthermore, because it is highly lipophilic, it binds non-specifically to serum proteins (like BSA) in culture media. If your media contains variable amounts of serum, the free (active) concentration of the lipid will fluctuate wildly, leading to irreproducible results.
The Self-Validating Protocol: Controlled In Vitro Dosing
-
Carrier Solvent Optimization: Dissolve 12(13)Ep-9-KODE in high-purity ethanol or DMSO. Ensure the final solvent concentration in the assay well never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity or membrane fluidization.
-
Serum-Free Incubation: Perform the stimulation phase in serum-free or low-serum (0.5% FBS) media to prevent the lipid from being sequestered by albumin.
-
Dose-Response Validation: Always run a full 8-point dose-response curve (e.g., 0.1 µM to 20 µM) to capture the biphasic peak. Include a positive control (e.g., Angiotensin II for adrenal cells) to validate the functional responsiveness of your cell batch[6].
Biosynthesis and downstream signaling pathways of 12(13)Ep-9-KODE in mammalian cells.
References
-
The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews - ACS Publications. 4
-
trans-EKODE-(E)-Ib | CAS 478931-82-7. Biomol. 1
-
Epoxy-keto Derivative of Linoleic Acid Stimulates Aldosterone Secretion. Hypertension - AHA Journals. 2
-
Argan Oil: A Natural Bioactive Lipid Modulating Oxidative Stress and Inflammation. MDPI. 3
-
12(13)ep-9-kode (C18H30O4). PubChemLite - uni.lu. 5
-
Oral Presentations. American Heart Association Journals. 6
Sources
- 1. trans-EKODE-(E)-Ib | CAS 478931-82-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Epoxy-keto derivative of linoleic acid stimulates aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - 12(13)ep-9-kode (C18H30O4) [pubchemlite.lcsb.uni.lu]
- 6. ahajournals.org [ahajournals.org]
Technical Support Center: Interpreting 12(13)Ep-9-KODE Mass Spectrometry Data
Welcome to the technical support guide for the analysis of 12(13)-epoxy-9-keto-10(trans)-octadecenoic acid (12(13)Ep-9-KODE). This document provides in-depth guidance for researchers, chemists, and drug development professionals on interpreting mass spectrometry data for this specific oxylipin. As an oxidized metabolite of linoleic acid, 12(13)Ep-9-KODE is a potent lipid mediator whose accurate quantification is critical for understanding its role in various physiological and pathological processes.[1]
This guide moves beyond simple protocols to explain the causal relationships in experimental design and data interpretation, ensuring a robust and reliable analytical workflow.
Section 1: Foundational Knowledge - Understanding the Analyte
A clear understanding of the analyte's properties is the bedrock of any successful mass spectrometry experiment. Errors in calculating expected mass-to-charge ratios or misunderstanding its chemical nature can lead to significant issues downstream.
Q1: What is 12(13)Ep-9-KODE and what are its key chemical properties?
12(13)Ep-9-KODE is an oxo fatty acid belonging to the octadecanoid class of lipids.[2][3] It is formed in biological systems through the oxidation of linoleic acid.[1] Its structure contains several key functional groups that dictate its behavior in a mass spectrometer: a carboxylic acid, an epoxide ring, a ketone group, and a carbon-carbon double bond. These features make it a challenging but structurally rich molecule for MS/MS analysis.
| Property | Value | Source |
| IUPAC Name | (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid | PubChem[3] |
| Molecular Formula | C₁₈H₃₀O₄ | PubChem[3] |
| Monoisotopic Mass | 310.2144 Da | PubChem[3] |
| Synonyms | EKODE, trans-EKODE-(E)-Ib | PubChem[3] |
| Class | Long-chain fatty acid, Oxylipin | FooDB[2] |
Section 2: Core Methodology - LC-MS/MS Analysis
The analysis of oxylipins like 12(13)Ep-9-KODE is technically demanding due to their low endogenous concentrations and the presence of numerous isomers.[4][5] A well-optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential.
Q2: Which ionization mode is best for 12(13)Ep-9-KODE analysis: positive or negative?
The choice of ionization mode is a critical decision that impacts sensitivity and data quality. For 12(13)Ep-9-KODE, both modes have distinct advantages and should be considered.
-
Negative Ion Mode (Recommended): Electrospray ionization (ESI) in negative mode is generally preferred for molecules with acidic protons, such as the carboxylic acid group on 12(13)Ep-9-KODE. This mode typically yields a strong signal for the deprotonated molecule, [M-H]⁻ , which is an excellent precursor ion for MS/MS fragmentation.[6][7] The resulting spectra are often cleaner and more straightforward to interpret than those from positive mode.
-
Positive Ion Mode: While less common for acidic lipids, positive mode can be a viable alternative, particularly if matrix effects suppress the negative ion signal. In this mode, the molecule does not readily protonate but instead forms adducts with cations present in the mobile phase or sample matrix. Common adducts include the sodiated [M+Na]⁺ and ammoniated [M+NH₄]⁺ ions.[8][9] While useful, be aware that adduct formation can be inconsistent, posing a challenge for quantification (see Q7).
Q3: What are the expected precursor ions (m/z) for 12(13)Ep-9-KODE?
Accurate identification begins with selecting the correct precursor ion in your MS1 scan. Based on its monoisotopic mass of 310.2144 Da, the following ions are expected. Always use a high-resolution mass spectrometer to differentiate the analyte from other molecules with similar nominal masses.
| Ionization Mode | Adduct Type | Adduct Formula | Calculated m/z (Monoisotopic) |
| Negative | Deprotonated | [C₁₈H₂₉O₄]⁻ | 309.2071 |
| Positive | Protonated | [C₁₈H₃₁O₄]⁺ | 311.2217 |
| Positive | Sodiated | [C₁₈H₃₀O₄Na]⁺ | 333.2036 |
| Positive | Ammoniated | [C₁₈H₃₀O₄NH₄]⁺ | 328.2482 |
Q4: What are the characteristic fragmentation patterns and key diagnostic ions for 12(13)Ep-9-KODE?
Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion (m/z 309.2) generates a unique fragmentation pattern. Understanding this pattern is crucial for confirming the molecule's identity. The fragmentation is driven by the molecule's functional groups, primarily involving cleavages adjacent to the ketone and epoxide moieties.
Key Diagnostic Fragments (Negative Ion Mode):
-
m/z 155.1: This ion likely results from the cleavage alpha to the keto group at the C9-C10 bond, representing the carboxyl-containing portion of the molecule.
-
m/z 197.1 & 141.1: These fragments are characteristic of cleavage around the epoxide ring. The epoxide can open and induce cleavage on either side, providing structural confirmation.
-
m/z 291.2: A common neutral loss of water ([M-H-H₂O]⁻) is expected, a fragmentation pathway observed for other oxygenated lipids.[6]
Experimental Protocol: Setting up a Targeted LC-MS/MS Method
This protocol provides a starting point for developing a robust method. Self-validation through quality controls and standard curves is essential for trustworthy data.[10]
1. Sample Preparation (Solid-Phase Extraction - SPE):
- Rationale: Oxylipins are low-abundance and require extraction and concentration from complex matrices like plasma or tissue homogenates to reduce interference.[11]
- Steps:
- Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., d4-12(13)Ep-9-KODE). This is critical for accurate quantification as it corrects for analyte loss during extraction and for matrix effects.
- Acidify the sample to pH 3-4 with formic or acetic acid to ensure the carboxylic acid group is protonated.
- Condition a C18 SPE cartridge with methanol followed by acidified water.
- Load the sample onto the cartridge.
- Wash the cartridge with low-organic solvent (e.g., 10% methanol in water) to remove salts and polar interferences.
- Elute the 12(13)Ep-9-KODE and other lipids with a high-organic solvent like methanol or ethyl acetate.
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
2. Liquid Chromatography:
- Rationale: Chromatographic separation is necessary to resolve 12(13)Ep-9-KODE from its structural isomers, which often have identical fragmentation patterns.[5]
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% acetic acid. The acid aids in deprotonation for negative mode ESI.
- Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20 v/v) with 0.1% acetic acid.
- Gradient: Start with a low percentage of B (e.g., 30%) and increase to a high percentage (e.g., 95%) over 10-15 minutes to elute the lipophilic analyte.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 5-10 µL.
3. Mass Spectrometry (Negative ESI, Multiple Reaction Monitoring - MRM):
- Rationale: MRM provides the highest sensitivity and selectivity for quantification by monitoring a specific precursor-to-product ion transition.
- Capillary Voltage: ~2.5-3.5 kV.
- Ion Source Temperature: Optimize based on instrument (e.g., 150 °C).
- Desolvation Gas Flow/Temp: Optimize for efficient solvent evaporation (e.g., 350-450 °C).
- MRM Transitions:
- Primary Quantifier: 309.2 → 155.1 (or another intense, specific fragment).
- Qualifier: 309.2 → 197.1 (to confirm identity).
- Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
- Collision Energy (CE): Optimize this parameter by infusing a standard of 12(13)Ep-9-KODE and varying the CE to find the value that produces the most intense product ion signal. Start around 15-25 eV.
Section 3: Troubleshooting and FAQs
Even with a well-designed method, challenges are common. This section addresses specific issues in a question-and-answer format.
Q5: My signal intensity for 12(13)Ep-9-KODE is very low or inconsistent. What should I check?
Low or variable signal is a frequent problem. A logical, step-by-step approach to troubleshooting is the most effective way to identify the root cause.
Q6: I see multiple peaks in my chromatogram with the same m/z as 12(13)Ep-9-KODE. How can I confirm the identity?
This is almost certainly due to the presence of isomers (e.g., 9,10-Ep-12-KOME). Standard CID fragmentation often cannot differentiate between positional isomers, as they can produce identical fragment ions.[12]
-
Trust Your Chromatography: The primary method for resolving isomers is high-quality liquid chromatography. A longer column, slower gradient, or different stationary phase may be required.
-
Authentic Standard: The only definitive way to confirm the identity of your peak is to compare its retention time to that of a certified reference standard analyzed under the exact same conditions.
-
Advanced MS Techniques: For research applications where standards are unavailable, advanced techniques like ion mobility spectrometry or alternative fragmentation methods (e.g., Electron Activated Dissociation, EAD) may provide isomer-specific fragmentation, but this requires specialized instrumentation.[12]
Q7: My quantification results are not reproducible. What are the common pitfalls?
Lack of reproducibility in quantification is a critical issue that undermines the validity of experimental results. The two most common causes are inconsistent adduct formation and uncorrected matrix effects.
-
Pitfall 1: Ignoring Adduct Variation: If using positive ion mode, the ratio of [M+H]⁺ to [M+Na]⁺ to [M+NH₄]⁺ can vary dramatically from sample to sample.[8][9] If you only quantify using the [M+NH₄]⁺ ion, but in some samples the [M+Na]⁺ ion is dominant, your results will be inaccurate.
-
Solution: Monitor all potential adducts. For quantification, sum the peak areas of all significant adducts for both the analyte and the internal standard. Studies have shown that combining just the ammoniated and sodiated adducts can bring quantification errors down to within 5%.[9]
-
-
Pitfall 2: Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of your analyte, leading to under- or over-estimation.
-
Solution: The use of a co-eluting, stable isotope-labeled internal standard is the gold standard for correction.[5] It experiences the same matrix effects as the endogenous analyte, providing reliable normalization and leading to accurate and reproducible quantification.
-
Q8: I am observing unexpected adducts or high background noise. What could be the cause?
High background and unexpected ions often stem from contamination.
-
Solvents and Reagents: Ensure you are using high-purity, LC-MS grade solvents and reagents.
-
Plasticware: Plasticizers and other contaminants can leach from tubes and plates.[13] Use polypropylene materials whenever possible and minimize sample contact time.
-
Sodium and Potassium: These cations are ubiquitous and can lead to dominant [M+Na]⁺ and [M+K]⁺ adducts, even when not intentionally added.[14] Using glass or high-quality plasticware and fresh mobile phases can help minimize this. If sodium adducts are a persistent issue, consider using a desalting step in your sample preparation or switching to negative ion mode.
References
-
Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation. PMC, National Center for Biotechnology Information.[Link]
-
Compound 12(13)Ep-9-KODE (FDB029600). FooDB.[Link]
-
Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. eScholarship.org, University of California.[Link]
-
Improving Quantitative Accuracy in Nontargeted Lipidomics by Evaluating Adduct Formation. ACS Publications, Analytical Chemistry.[Link]
-
Applications of Mass Spectrometry for Cellular Lipid Analysis. PMC, National Center for Biotechnology Information.[Link]
-
Analysis of lipid hydroperoxides and long-chain conjugated keto acids by negative ion electrospray mass spectrometry. PubMed, National Center for Biotechnology Information.[Link]
-
12(13)Ep-9-KODE | C18H30O4. PubChem, National Center for Biotechnology Information.[Link]
-
Conjugation of Keto Fatty Acids to Glutathione in Plant Tissues. Characterization and Quantification by HPLC−Tandem Mass Spectrometry. ACS Publications, Analytical Chemistry.[Link]
-
Characterization of Lipids by MALDI Mass Spectrometry. AOCS (American Oil Chemists' Society).[Link]
-
Peroxide Bond Driven Dissociation of Hydroperoxy-Cholesterol Esters Following Collision... PMC, National Center for Biotechnology Information.[Link]
-
Analysis of lipid hydroperoxides and long-chain conjugated keto acids by negative ion electrospray mass spectrometry. ACS Publications.[Link]
-
Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry. Aston Publications Explorer.[Link]
-
Identification of Double Bond Position Isomers in Unsaturated Lipids by m-CPBA Epoxidation and Mass Spectrometry Fragmentation. ACS Publications, Analytical Chemistry.[Link]
-
Conjugation of keto fatty acids to glutathione in plant tissues. Characterization and quantification by HPLC-tandem mass spectrometry. PubMed, National Center for Biotechnology Information.[Link]
-
(PDF) Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry. ResearchGate.[Link]
-
Quantitative and qualitative analysis of oxylipins using high-resolution mass spectrometry. SCIEX.[Link]
-
Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry. PMC, National Center for Biotechnology Information.[Link]
-
Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma. PubMed, National Center for Biotechnology Information.[Link]
-
Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo.[Link]
-
Epoxy-keto Derivative of Linoleic Acid Stimulates Aldosterone Secretion. PubMed, National Center for Biotechnology Information.[Link]
-
Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. J-STAGE.[Link]
-
Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX.[Link]
Sources
- 1. Epoxy-keto derivative of linoleic acid stimulates aldosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound 12(13)Ep-9-KODE (FDB029600) - FooDB [foodb.ca]
- 3. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. publications.aston.ac.uk [publications.aston.ac.uk]
- 5. sciex.com [sciex.com]
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- 7. jsbms.jp [jsbms.jp]
- 8. escholarship.org [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
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- 11. zenodo.org [zenodo.org]
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- 13. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aocs.org [aocs.org]
Technical Support Center: Navigating Research on 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE)
Welcome to the technical support center for research involving 12(13)Ep-9-KODE. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common pitfalls encountered during experimentation. The information herein is structured to offer not just protocols, but a deeper understanding of the underlying scientific principles to ensure the integrity and reproducibility of your results.
Section 1: Understanding 12(13)Ep-9-KODE and its Biological Context
12(13)Ep-9-KODE is an oxidized lipid mediator derived from linoleic acid. Its biological significance is an area of active investigation, with potential roles in inflammation and cellular signaling.[1][2] Understanding its biochemical origins is crucial for interpreting experimental outcomes.
Biosynthetic Pathway of 12(13)Ep-9-KODE
12(13)Ep-9-KODE is a downstream metabolite of 12(13)-epoxyoctadecenoic acid (12(13)-EpOME), which is formed from linoleic acid by cytochrome P450 (CYP) enzymes.[3][4] The subsequent oxidation of 12(13)-EpOME can lead to the formation of the keto derivative, 12(13)Ep-9-KODE. A competing pathway for 12(13)-EpOME is its hydrolysis by soluble epoxide hydrolase (sEH) to form 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME).[3][4]
Caption: Biosynthesis of 12(13)Ep-9-KODE from linoleic acid.
Section 2: Sample and Standard Integrity: The Foundation of Reliable Data
The chemical nature of 12(13)Ep-9-KODE, with its reactive epoxide and keto functional groups, makes it susceptible to degradation if not handled and stored correctly.
FAQ: Storage and Handling of 12(13)Ep-9-KODE Standards
Question: What are the optimal storage conditions for 12(13)Ep-9-KODE standards to prevent degradation?
Answer: 12(13)Ep-9-KODE is prone to hydrolysis of the epoxide ring and potential reactions of the keto group. Therefore, stringent storage conditions are paramount.
-
Temperature: Store neat or in an appropriate organic solvent at -80°C for long-term storage. For short-term storage, -20°C is acceptable. Avoid repeated freeze-thaw cycles.
-
Solvent: If in solution, use a high-purity, anhydrous organic solvent such as ethanol, acetonitrile, or methyl acetate. Ensure the solvent is free of acidic or basic contaminants that could catalyze epoxide ring-opening.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light, as UV exposure can promote degradation.
| Parameter | Recommended Condition | Rationale |
| Long-term Storage | -80°C | Minimizes chemical degradation and hydrolysis. |
| Short-term Storage | -20°C | Suitable for standards in active use. |
| Solvent | Anhydrous ethanol, acetonitrile, or methyl acetate | Prevents hydrolysis of the epoxide ring. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation. |
| Light Exposure | Amber vials or protection from light | Prevents photodegradation. |
Troubleshooting Guide: Sample Preparation for Biological Matrices
Problem: Inconsistent or low recovery of 12(13)Ep-9-KODE from biological samples (plasma, tissues, cell lysates).
Causality: The low abundance and potential for enzymatic and non-enzymatic degradation of oxylipins during sample preparation are significant challenges.[1][5] The choice of extraction method and the inclusion of antioxidants are critical.
Step-by-Step Protocol: Optimized Solid-Phase Extraction (SPE) for Oxylipins
-
Homogenization: Homogenize tissue samples in cold methanol containing an antioxidant, such as butylated hydroxytoluene (BHT), and a reducing agent, like triphenylphosphine (TPP), to prevent auto-oxidation and reduce hydroperoxides.
-
Internal Standard Spiking: Add a stable isotope-labeled internal standard (e.g., d4-12(13)Ep-9-KODE) at the beginning of the extraction process to account for analyte loss during sample preparation.
-
Protein Precipitation: Precipitate proteins with a cold organic solvent (e.g., acetonitrile).
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute 12(13)Ep-9-KODE with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Sources
Technical Support Center: Enhancing the Yield of 12(13)-Ep-9-KODE Synthesis
Welcome to the technical support center for the synthesis of 12(13)-epoxy-9-keto-octadecenoic acid (12(13)-Ep-9-KODE). This guide is designed for researchers, scientists, and professionals in drug development who are working with this important lipid peroxidation product. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and achieve higher yields.
Introduction
12(13)-Ep-9-KODE is an epoxyketo-octadecenoic acid (EKODE), a class of oxidized lipids derived from linoleic acid.[1] These molecules are of significant interest due to their biological activities and their role as biomarkers for oxidative stress and inflammation.[1] The synthesis of 12(13)-Ep-9-KODE can be challenging, often resulting in a mixture of isomers and low yields. This guide provides practical solutions to common issues encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of 12(13)-Ep-9-KODE?
A1: The most common and biologically relevant precursor for the synthesis of 12(13)-Ep-9-KODE is linoleic acid. The synthesis proceeds through the formation of a linoleic acid hydroperoxide intermediate.[2][3][4]
Q2: What are the main challenges in synthesizing 12(13)-Ep-9-KODE?
A2: The primary challenges include controlling the regioselectivity and stereoselectivity of the epoxidation and oxidation steps, preventing the formation of unwanted side products and isomers, the instability of the hydroperoxide intermediate, and the purification of the final product from a complex reaction mixture.[5][6]
Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the reaction progress and for the purification of 12(13)-Ep-9-KODE.[6] Characterization of the final product is typically achieved using a combination of Mass Spectrometry (MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[5][7][8]
Q4: How should I store the synthesized 12(13)-Ep-9-KODE?
A4: As an oxidized lipid, 12(13)-Ep-9-KODE is susceptible to degradation. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) in a suitable solvent like ethanol or acetonitrile to minimize degradation.
Synthesis Pathway Overview
The chemical synthesis of 12(13)-Ep-9-KODE from linoleic acid can be conceptualized as a multi-step process. The following diagram illustrates a plausible synthetic route based on established organic chemistry principles for similar compounds.
Caption: A plausible synthetic pathway for 12(13)-Ep-9-KODE from linoleic acid.
Troubleshooting Guide
This section addresses common problems that can arise during the synthesis of 12(13)-Ep-9-KODE, leading to low yields or impure products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Hydroperoxide Intermediate | Inactive lipoxygenase enzyme. Insufficient oxygen supply during the reaction. Suboptimal pH or temperature for the enzymatic reaction. | Use a fresh batch of enzyme and verify its activity. Ensure vigorous stirring and bubbling of oxygen through the reaction mixture.[4] Optimize the reaction buffer pH (typically around 9 for soybean lipoxygenase) and maintain the optimal temperature (often 0-4°C). |
| Formation of Multiple Isomers | Lack of regioselectivity in the initial oxidation step. Non-enzymatic autoxidation leading to a mixture of hydroperoxides.[9] Isomerization during workup or purification. | Use a regioselective lipoxygenase to favor the formation of the desired hydroperoxide isomer.[4] Minimize exposure to light and metal ions to reduce autoxidation.[10] Maintain neutral or slightly acidic pH during extraction and purification to prevent epoxide ring opening and rearrangement.[11][12][13][14] |
| Low Yield in the Epoxidation Step | Inefficient epoxidizing agent. Degradation of the epoxide under harsh reaction conditions. Side reactions such as ring-opening of the epoxide.[15] | Use a reliable epoxidizing agent like m-CPBA or performic acid generated in situ. Maintain a controlled temperature (often 0-25°C) and monitor the reaction closely by TLC. Use a buffered system or perform the reaction in a non-polar solvent to minimize acid-catalyzed ring opening.[11] |
| Incomplete Oxidation to the Ketone | Inactive or insufficient oxidizing agent. Over-oxidation to carboxylic acids or other byproducts. | Use a fresh, active oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Carefully control the stoichiometry of the oxidizing agent and the reaction time to avoid over-oxidation. Monitor the reaction by TLC. |
| Difficult Purification | Co-elution of isomers and byproducts during chromatography. Degradation of the product on the chromatography column. | Utilize a high-resolution normal-phase HPLC column for better separation of isomers.[16] A mobile phase of hexane with a small percentage of isopropanol and acetic acid is often effective.[16] Use a silica gel column and run the chromatography at room temperature to minimize degradation. Deactivate the silica gel with a small amount of water or triethylamine if necessary. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and purification of 12(13)-Ep-9-KODE. These should be adapted and optimized based on your specific experimental setup and available resources.
Protocol 1: Enzymatic Synthesis of 13-Hydroperoxy-9,11-octadecadienoic acid (13-HPODE)
This protocol is based on the use of soybean lipoxygenase to generate the key hydroperoxide intermediate.
Materials:
-
Linoleic acid
-
Soybean lipoxygenase (Type I-B)
-
Borate buffer (0.2 M, pH 9.0)
-
Oxygen gas
-
Diethyl ether
-
Sodium borohydride (NaBH₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve linoleic acid in a minimal amount of ethanol and then dilute with the borate buffer to create an emulsion.
-
Cool the reaction vessel to 4°C in an ice bath and start bubbling oxygen through the solution with vigorous stirring.
-
Add the soybean lipoxygenase solution to initiate the reaction.
-
Monitor the reaction progress by taking small aliquots and measuring the absorbance at 234 nm (characteristic of the conjugated diene system in the hydroperoxide).
-
Once the reaction is complete (no further increase in absorbance), acidify the solution to pH 3-4 with dilute HCl.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude hydroperoxide can be used directly in the next step or purified by silica gel chromatography.
Note: The hydroperoxide is unstable and should be used immediately or stored at -80°C under an inert atmosphere.
Protocol 2: Conversion of 13-HPODE to 12(13)-Ep-9-KODE
This part of the synthesis involves the conversion of the hydroperoxide to the final product. This can be a complex transformation that may occur through a series of radical intermediates.[2][5]
Materials:
-
Crude 13-HPODE
-
Hematin
-
Anhydrous dichloromethane (DCM)
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane
-
Silica gel for column chromatography
-
HPLC system with a normal-phase column
Procedure:
-
Dissolve the crude 13-HPODE in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of hematin to the solution. The reaction of the hydroperoxide with hematin can lead to the formation of an epoxy alcohol intermediate.[2]
-
Stir the reaction at room temperature and monitor the disappearance of the starting material by TLC.
-
Once the formation of the intermediate is observed, add the mild oxidizing agent (PCC or Dess-Martin periodinane) to the reaction mixture.
-
Continue stirring and monitor the formation of the final product by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the oxidant byproducts.
-
Evaporate the solvent and purify the crude product by normal-phase HPLC.
Protocol 3: Purification and Analysis
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane, diethyl ether, and acetic acid (e.g., 70:30:1, v/v/v).
-
Visualization: UV light (254 nm) for conjugated systems.[17][18] A phosphomolybdic acid or potassium permanganate stain can be used for visualizing non-UV active spots.[17][19][20][21]
High-Performance Liquid Chromatography (HPLC):
-
Column: Normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm).[16]
-
Mobile Phase: Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).[16]
-
Detection: UV detector at a wavelength corresponding to the chromophore of the EKODE (around 230-280 nm).
Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in 12(13)-Ep-9-KODE synthesis.
References
- Ganesan, R., et al. (2009).
- Milchert, E., et al. (2021). Advanced Methods for Hydroxylation of Vegetable Oils, Unsaturated Fatty Acids and Their Alkyl Esters. Molecules.
- Derahman, A., & Abidin, Z. Z. (2022). Optimization of the Epoxidation Process Parameters of Fatty Acid Methyl Esters using Response Surface Methodology (RSM). Malaysian Journal of Fundamental and Applied Sciences.
- Salimon, J., et al. (2012). OPTIMIZATION OF THE in situ EPOXIDATION OF LINOLEIC ACID OF Jatropha curcas OIL WITH PERFORMIC. Malaysian Journal of Analytical Sciences.
- de Boer, J. W., et al. (2019). Highly efficient epoxidation of vegetable oils catalyzed by a manganese complex with hydrogen peroxide and acetic acid. Green Chemistry.
- Al-Saeed, F. A. (2018). Stability of epoxy fatty acids under acidic conditions?
- Dix, T. A., & Marnett, L. J. (1985).
- TLC Visualization Methods. (n.d.). Retrieved from a university chemistry department website.
- Tallman, K. A., & Porter, N. A. (2007). Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles. The Journal of Organic Chemistry.
- Gardner, H. W. (1977). A soy extract catalyzes formation of 9-oxo-trans-12,13-epoxy-trans-10-octadecenoic acid from 13-hydroperoxy-cis-9,trans-11-octadecadienoic acid. Lipids.
- Otte, D., et al. (2021).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5283007, 12(13)Ep-9-KODE. PubChem.
- Tallman, K. A., et al. (2024). Heme-catalyzed degradation of linoleate 9-hydroperoxide (9-HPODE)
- Velasco, J., & Dobarganes, C. (2019).
- Chemistry LibreTexts. (2022). 2.1.
- Tallman, K. A., & Porter, N. A. (2007). Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles. PubMed.
- Shimomura, S., et al. (2013). Stereoselective Synthesis of a Promising Flower-Inducing KODA Analog, (9R,12S,13R,15Z)-9-hydroxy-12,13-methylene-10-oxooctadec-15-enoic Acid. Bioscience, Biotechnology, and Biochemistry.
- TLC Visualiz
- Kumar, P. (2018, January 4).
- Svoboda, Z., & Smolkova-Keulemansova, E. (1990). Visualizing agents for short-chain fatty acids in TLC.
- Ayala, A., et al. (2014). Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal.
- BenchChem. (2025).
- Poger, D., & Mark, A. E. (2015). Subtle changes in pH affect the packing and robustness of fatty acid bilayers.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16061054, 9H-12(13)-EpODE. PubChem.
- Biotage. (2023, February 2).
- Catala, A. (2012).
- EP1162456A1 - HPLC Method for purifying organic compounds. (n.d.).
- Andersson, T. (n.d.).
- Liu, T., et al. (2021).
- Schlenk, D., & Rimoldi, J. M. (2014). The effect of pH on the toxicity of fatty acids and fatty acid amides to rainbow trout gill cells. Chemosphere.
- Angelova, A., et al. (2023). Lipid Peroxidation and Antioxidant Protection.
- Siewinski, A., et al. (2021).
- Wang, Y., et al. (2016). Purification of amide alkaloids from Piper longum L.
- Tay, A., et al. (2025). Elucidating the pH Effects on Oleic Acid and Interactions with Lipid Membranes. The Journal of Physical Chemistry B.
- Dojindo Molecular Technologies. (n.d.). Lipid Peroxidation Probe -BDP 581/591 C11- L267 manual.
- Hertkorn, N., et al. (2013).
- Cayman Chemical. (n.d.). Lipid Hydroperoxide (LPO) Assay Kit.
- Company, V. M. (2012). Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.
- Aghofack-Nguemezi, J., & Tatchago, V. (2013). Spatiotemporal changes in the Content and Metabolism of 9, 12, 13 – Trihydorxy-10(E)-Octadecenoic Acid in Tomato ( Solanum Lyc. Journal of Science and Technology.
- Kumar, S., & Kumar, S. (2024). Molecular Docking Analysis of 9-Octadecene, 9,12,15-Octadecatrienoic acid, Methyl Ester, Phytol, 9,12.
- Coenen, T., et al. (2024). Possible routes explaining 12-oxo-9(Z)-dodecenoic acid disappearance....
- BenchChem. (n.d.). Application Note: High-Yield Chemical Synthesis of 9-Decenoyl-CoA Standard.
Sources
- 1. The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. A soy extract catalyzes formation of 9-oxo-trans-12,13-epoxy-trans-10-octadecenoic acid from 13-hydroperoxy-cis-9,trans-11-octadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Technical Support Center: Validating 12(13)Ep-9-KODE Assay Specificity
Welcome to the Lipidomics Application Support Desk
As a Senior Application Scientist, I frequently see researchers struggle with the quantification of oxidized linoleic acid metabolites (OXLAMs). 12(13)Ep-9-KODE (12,13-epoxy-9-keto-10(trans)-octadecenoic acid) is a potent lipid mediator known for stimulating aldosterone secretion and activating the Nrf2/ARE antioxidant pathway[1, 2]. However, its structural similarity to other autooxidation products makes assay specificity a major analytical challenge.
This guide provides field-proven troubleshooting strategies, causal explanations for common pitfalls, and self-validating protocols to ensure your assays are analytically rigorous and reproducible.
Core Principles & FAQs: The Specificity Challenge
Q: Why can't I use a standard ELISA kit to quantify 12(13)Ep-9-KODE? A: Immunoassays lack the resolving power to differentiate between positional isomers. 12(13)Ep-9-KODE is generated via the oxidation of linoleic acid, a process that simultaneously produces structurally identical isomers like 9,10-Ep-12-KODE and various hydroxy-octadecadienoic acids (HODEs) [3]. Antibodies will cross-react with these abundant isobaric species, leading to massive false positives. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the authoritative method for this target.
Q: My LC-MS/MS chromatogram shows multiple peaks for the 309.2 → 291.2 m/z transition. Which one is 12(13)Ep-9-KODE? A: You are observing isobaric interference. Because linoleic acid autooxidation generates multiple epoxy-keto isomers with the exact same molecular weight (310.2 Da) and similar fragmentation pathways, they will all appear in the 309.2 → 291.2 MRM channel[4]. You must achieve baseline chromatographic separation (typically using a Biphenyl or sub-2 µm high-strength silica C18 column with a shallow gradient) and validate the peak retention time using synthetic standards.
Fig 1: Biosynthetic and autooxidation pathways generating 12(13)Ep-9-KODE and its isobaric isomers.
Troubleshooting Guide: Signal Integrity & Artifacts
Issue 1: High Background or Variable Baseline in Control Samples
-
The Causality: Linoleic acid is present in biological matrices (plasma, tissue) at micro- to millimolar concentrations, while 12(13)Ep-9-KODE exists at low nanomolar levels. If your sample preparation lacks antioxidant protection, the sheer abundance of linoleic acid will undergo ex vivo autooxidation during extraction, artificially generating 12(13)Ep-9-KODE on the benchtop.
-
The Fix: You must quench radical propagation immediately. Add a cocktail of Butylated hydroxytoluene (BHT) and Triphenylphosphine (TPP) to your extraction solvent before it touches the sample. TPP reduces unstable hydroperoxides to stable alcohols, preventing downstream conversion into epoxy-ketones.
Issue 2: Severe Signal Suppression in Adrenal Tissue or Plasma
-
The Causality: Phospholipids and triglycerides co-elute with OXLAMs in reversed-phase chromatography. When these high-abundance lipids enter the electrospray ionization (ESI) source simultaneously with your target, they monopolize the available charge, leading to ion suppression (a false negative).
-
The Fix: Implement a solid-phase extraction (SPE) cleanup step using a polymeric weak anion exchange (WAX) cartridge. Since 12(13)Ep-9-KODE has a carboxylic acid moiety, it will be retained on the WAX resin while neutral lipids are washed away.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system: the inclusion of a surrogate stable isotope-labeled internal standard (SIL-IS) corrects for both extraction recovery and matrix effects simultaneously.
Step-by-Step Methodology: LC-MS/MS Sample Preparation
-
Sample Aliquoting: Transfer 200 µL of plasma or tissue homogenate to a pre-chilled microcentrifuge tube.
-
Antioxidant & IS Addition: Immediately add 10 µL of antioxidant cocktail (0.2 mg/mL BHT and 2 mg/mL TPP in methanol) and 10 µL of SIL-IS (e.g., 9-HODE-d4, 100 ng/mL). Scientific Rationale: Adding the IS before extraction ensures any physical losses during processing are mathematically normalized.
-
Protein Precipitation: Add 800 µL of ice-cold acetonitrile. Vortex vigorously for 2 minutes.
-
Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.
-
SPE Cleanup (WAX):
-
Condition WAX cartridge with 1 mL methanol, then 1 mL water.
-
Load the supernatant from Step 4.
-
Wash with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute target OXLAMs with 1 mL of methanol containing 1% formic acid.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of initial LC mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid).
Fig 2: Self-validating sample preparation and LC-MS/MS workflow for OXLAM quantification.
Quantitative Data Presentation
To validate specificity, you must monitor multiple MRM transitions. The ratio between the quantifier and qualifier ions must remain consistent (±20%) between your synthetic standard and the biological sample. A skewed ion ratio indicates a co-eluting interference.
Table 1: Optimized MRM Parameters for 12(13)Ep-9-KODE (Negative ESI Mode) [4]
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (V) | Analytical Purpose |
| 12(13)Ep-9-KODE | 309.2 | 291.2 | 15 | Quantifier (Loss of H₂O) |
| 12(13)Ep-9-KODE | 309.2 | 171.1 | 22 | Qualifier 1 (Structural confirmation) |
| 12(13)Ep-9-KODE | 309.2 | 185.1 | 20 | Qualifier 2 (Structural confirmation) |
| 9-HODE-d4 (Surrogate IS) | 299.2 | 171.1 | 20 | Internal Standard Normalization |
Note: Chromatographic separation must be optimized to ensure the retention time of the 309.2 → 291.2 peak matches the authentic 12(13)Ep-9-KODE standard, distinct from 9,10-Ep-12-KODE.
References
-
Goodfriend, T. L., et al. (2004). Epoxy-Keto Derivative of Linoleic Acid Stimulates Aldosterone Secretion. Hypertension. ResearchGate. [Link]
-
El Abbassi, A., et al. (2025). Argan Oil: A Natural Bioactive Lipid Modulating Oxidative Stress and Inflammation. Antioxidants. MDPI. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5283007, 12(13)Ep-9-KODE. PubChem. [Link]
A Comparative Analysis of 12(13)-EpOME and 9-HODE Activity: A Guide for Researchers
In the intricate landscape of lipid signaling, metabolites of linoleic acid (LA), the most abundant omega-6 polyunsaturated fatty acid in the diet, have emerged as critical regulators of a myriad of physiological and pathological processes. Among these, 12(13)-epoxyoctadecenoic acid (12(13)-EpOME) and 9-hydroxyoctadecadienoic acid (9-HODE) have garnered significant attention for their distinct and often opposing biological activities. This guide provides an in-depth, objective comparison of the activities of 12(13)-EpOME and 9-HODE, supported by experimental data, to aid researchers, scientists, and drug development professionals in navigating the complexities of their signaling pathways and functional roles.
Introduction to 12(13)-EpOME and 9-HODE
Both 12(13)-EpOME and 9-HODE are oxidized metabolites of linoleic acid, placing them in the broad category of oxylipins. Their generation, often heightened under conditions of oxidative stress and inflammation, sets the stage for their involvement in a range of cellular responses.[1]
12(13)-EpOME , also known as isoleukotoxin, is synthesized from linoleic acid by cytochrome P450 (CYP) epoxygenases, particularly isoforms like CYP2J2, CYP2C8, and CYP2C9.[2][3] It is a reactive epoxide that can be rapidly metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME), a generally less active compound.[2][4] This metabolic conversion is a critical control point in regulating the biological effects of 12(13)-EpOME.
9-HODE , on the other hand, exists as two primary stereoisomers, 9(S)-HODE and 9(R)-HODE, which can be produced through both enzymatic and non-enzymatic pathways.[5] Enzymatically, cyclooxygenases (COX-1 and COX-2) and certain CYP enzymes can generate 9-HODE.[5][6] Non-enzymatic production via free radical-mediated peroxidation of linoleic acid is also a major contributor, especially in pathological states, and typically yields a racemic mixture of the two isomers.[5]
Biological Activities of 12(13)-EpOME
The biological activities of 12(13)-EpOME are increasingly being characterized, with a growing body of evidence pointing towards its pro-inflammatory, pro-angiogenic, and pro-tumorigenic roles.
Cancer: Recent studies have implicated 12(13)-EpOME in the progression of certain cancers. For instance, it has been shown to promote the viability and proliferation of triple-negative breast cancer cells.[7] In colon cancer, 12(13)-EpOME treatment has been found to exacerbate tumorigenesis in preclinical models, an effect linked to the activation of JNK and inflammatory signaling pathways.[8][9] These findings suggest that the CYP-mediated metabolism of linoleic acid to 12(13)-EpOME can contribute to a pro-cancer microenvironment.[8]
Inflammation and Cardiovascular Effects: 12(13)-EpOME is often described as having pro-inflammatory properties.[8] In contrast to the generally anti-inflammatory and vasodilatory effects of arachidonic acid-derived epoxides (EETs), 12(13)-EpOME has been associated with vasoconstrictive and cardiodepressive effects.[8] The conversion of 12(13)-EpOME to 12,13-DiHOME by sEH is considered a detoxification pathway that mitigates these effects.[2]
Signaling Pathways of 12(13)-EpOME
A key area of ongoing research is the precise molecular mechanism through which 12(13)-EpOME exerts its effects. While it is known to activate downstream signaling cascades like the JNK pathway, a specific cell surface or nuclear receptor for 12(13)-EpOME has not yet been definitively identified.[8][9] Some studies have shown that 12,13-EpOME can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4]
Caption: Signaling pathway of 12(13)-EpOME.
Biological Activities of 9-HODE
9-HODE has a more extensively characterized and context-dependent biological profile, with roles in inflammation, pain perception, and metabolic regulation.
Inflammation and Atherosclerosis: The role of 9-HODE in inflammation is complex. It can act as a pro-inflammatory mediator, particularly through its interaction with the G protein-coupled receptor 132 (GPR132, also known as G2A).[10][11] This interaction is implicated in the progression of atherosclerosis, where 9-HODE is abundant in lesions and contributes to a pro-inflammatory environment leading to a fragile plaque.[10][11] However, some studies suggest that under certain conditions, 9-HODE may have anti-inflammatory effects, highlighting its context-dependent activity.[12]
Pain Perception: 9-HODE can sensitize the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key receptor involved in pain and heat sensation.[5][13] By lowering the activation threshold of TRPV1, 9-HODE can contribute to inflammatory pain and hyperalgesia.[5]
Metabolic Regulation: 9-HODE is a ligand for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ and PPARα.[5] PPARs are nuclear receptors that act as transcription factors to regulate genes involved in lipid metabolism and inflammation.[5][14] The activation of PPARγ by 9-HODE can influence adipocyte differentiation and lipid storage.[15][16]
Signaling Pathways of 9-HODE
9-HODE exerts its effects through several well-defined receptor interactions.
Caption: Signaling pathways of 9-HODE.
Head-to-Head Comparison of 12(13)-EpOME and 9-HODE Activity
| Feature | 12(13)-EpOME | 9-HODE |
| Biosynthesis | Cytochrome P450 (CYP) epoxygenases[2][3] | COX, CYP, or non-enzymatic oxidation[5][6] |
| Key Receptors | Unknown[8][9] | GPR132, TRPV1, PPARγ[5][10][13] |
| Role in Inflammation | Generally pro-inflammatory[8] | Context-dependent; can be pro-inflammatory via GPR132[10][11] |
| Role in Cancer | Pro-tumorigenic in breast and colon cancer[7][9] | Complex and context-dependent roles[1] |
| Cardiovascular Effects | Vasoconstrictive, cardiodepressive[8] | Pro-atherosclerotic[10][11] |
| Metabolic Regulation | Activates AMPK[4] | Activates PPARγ, influencing lipid metabolism[5][15] |
| Pain Perception | Not well-characterized | Sensitizes TRPV1, contributing to pain[5][13] |
| Key Metabolic Regulation | Hydrolysis by sEH to less active 12,13-DiHOME[2] | Further metabolism to 9-oxo-ODE[6] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay) to Compare the Effects of 12(13)-EpOME and 9-HODE
This protocol describes a colorimetric assay to assess the impact of 12(13)-EpOME and 9-HODE on the proliferation of a cancer cell line (e.g., MDA-MB-231 for breast cancer).
Rationale: The MTT assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert MTT into a purple formazan product.
Methodology:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare stock solutions of 12(13)-EpOME and 9-HODE in ethanol or DMSO. Dilute the compounds to the desired final concentrations (e.g., 0.1, 1, 10 µM) in serum-free media. Replace the culture medium with the treatment media. Include a vehicle control (media with the same concentration of ethanol or DMSO).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 2: GPR132 Activation Assay (Calcium Mobilization) for 9-HODE
This protocol outlines a method to measure the activation of GPR132 by 9-HODE by monitoring changes in intracellular calcium levels.[17]
Rationale: GPR132 is a Gq-coupled receptor. Its activation leads to the release of intracellular calcium stores, which can be detected using a calcium-sensitive fluorescent dye.
Methodology:
-
Cell Line: Use a cell line stably expressing human GPR132 (e.g., CHO-K1 or HEK-293).
-
Cell Seeding: Seed the cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Compound Addition: Add varying concentrations of 9-HODE to the wells.
-
Fluorescence Monitoring: Immediately monitor the change in fluorescence over time.
-
Data Analysis: Calculate the change in fluorescence from baseline and plot the dose-response curve to determine the EC50 value for 9-HODE-induced GPR132 activation.
Caption: Comparative experimental workflow.
Conclusion
12(13)-EpOME and 9-HODE, both derived from linoleic acid, exhibit remarkably different biological activities, largely dictated by their distinct structures and interactions with cellular machinery. 12(13)-EpOME appears to be a pro-inflammatory and pro-tumorigenic mediator whose activity is tightly regulated by sEH-mediated hydrolysis. In contrast, 9-HODE has a more multifaceted role, acting through well-defined receptors like GPR132, TRPV1, and PPARγ to influence inflammation, pain, and metabolism in a context-dependent manner.
For researchers in drug development, the divergent activities of these two lipids present both challenges and opportunities. Targeting the sEH enzyme to modulate 12(13)-EpOME levels could be a strategy for diseases where this lipid is pathogenic. Conversely, developing selective agonists or antagonists for 9-HODE receptors like GPR132 or PPARγ could offer therapeutic avenues for inflammatory and metabolic disorders. A thorough understanding of the distinct signaling pathways and functional consequences of these two important oxylipins is paramount for advancing research in these areas.
References
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9-Hydroxyoctadecadienoic acid. Wikipedia. Available at: [Link]
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Cipollone, F., Cicolini, G., & Bucci, M. (2011). Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis. Therapeutic Delivery, 2(10), 1287-1296. Available at: [Link]
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Cipollone, F., Cicolini, G., & Bucci, M. (2011). Hydroxyoctadecadienoic acids: Novel regulators of macrophage differentiation and atherogenesis. ResearchGate. Available at: [Link]
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The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain. PMC. Available at: [Link]
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Role of Linoleic Acid-Derived Oxylipins in Cancer. PMC. Available at: [Link]
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CYP eicosanoid pathway mediates colon cancer-promoting effects of dietary linoleic acid. PMC. Available at: [Link]
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Oxidised metabolites of the omega-6 fatty acid linoleic acid activate dFOXO. The EMBO Journal. Available at: [Link]
-
Epoxy metabolites of linoleic acid promote the development of breast cancer via orchestrating PLEC/NFκB1/CXCL9-mediated tumor growth and metastasis. PMC. Available at: [Link]
-
9- and 13-Hydroxy-octadecadienoic acids (9+13 HODE) are inversely related to granulocyte colony stimulating factor and IL-6 in runners after 2h running. PubMed. Available at: [Link]
-
Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling. Physiology.org. Available at: [Link]
-
Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies. PMC. Available at: [Link]
-
Effects of 12,13-EpOME and 12,13-DiMOME on the phosphorylation of AMPK... ResearchGate. Available at: [Link]
-
Targeting PPARγ in the epigenome rescues genetic metabolic defects in mice. PMC. Available at: [Link]
-
The cold-induced lipokine 12,13-diHOME promotes fatty acid transport into brown adipose tissue. DASH. Available at: [Link]
-
Soluble Epoxide Hydrolase Derived Linoleic Acid Oxylipins, Small Vessel Disease Markers, and Neurodegeneration in Stroke. Journal of the American Heart Association. Available at: [Link]
-
Acute exposure to an electric field induces changes in human plasma 9-HODE, 13-HODE, and immunoreactive substance P levels. Semantic Scholar. Available at: [Link]
-
Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids. PMC. Available at: [Link]
-
Isolation of 9-hydroxy-10E,12Z-octadecadienoic acid, an inhibitor of fat accumulation from Valeriana fauriei. PubMed. Available at: [Link]
-
Inhibition of cell migrations by the linoleic acid oxygenation product 9S-hydroxy 10E,12Z octadecadienoic acid (9-HODE). ResearchGate. Available at: [Link]
-
Epigenetic Codes of PPARγ in Metabolic Disease. PMC. Available at: [Link]
-
Selective Production of 9R-Hydroxy-10E,12Z,15Z-Octadecatrienoic Acid from α-Linolenic Acid in Perilla Seed Oil Hydrolyzate by a Lipoxygenase from Nostoc Sp. SAG 25.82. PLOS. Available at: [Link]
-
PPARγ regulates adipocyte cholesterol metabolism via oxidized LDL receptor 1. Nature Communications. Available at: [Link]
-
The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews. Available at: [Link]
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PPARα and PPARγ as main regulators of fatty acid metabolism. Postepy Higieny i Medycyny Doswiadczalnej. Available at: [Link]
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Comparative Signaling Kinetics: 12(13)Ep-9-KODE vs. 13-HODE in Lipid Mediator Pathways
As drug development increasingly targets lipid signaling networks to manage inflammation, metabolic syndrome, and cardiovascular diseases, understanding the precise mechanistic divergence of oxidized linoleic acid metabolites (OXLAMs) is critical. Two highly studied, yet functionally distinct, linoleic acid derivatives are 13-hydroxyoctadecadienoic acid (13-HODE) and 12,13-epoxy-9-keto-10-octadecenoic acid (12(13)Ep-9-KODE, or EKODE) .
While both originate from the most abundant polyunsaturated fatty acid in living systems, their generation pathways, receptor targets, and downstream physiological impacts are vastly different. This guide provides an objective, in-depth technical comparison of their signaling kinetics, supported by self-validating experimental workflows designed for rigorous laboratory application.
Mechanistic Divergence: Enzymatic vs. Electrophilic Signaling
To effectively utilize these compounds in in vitro or in vivo models, researchers must first understand their structural and mechanistic causality.
13-HODE: The Enzymatic Receptor Ligand
13-HODE is primarily generated enzymatically via 15-lipoxygenase-1 (15-LOX-1)[1]. In early atherogenesis, 13-HODE acts as a direct, protective ligand for[1]. This activation upregulates the transcription of lipid scavengers like CD36 and aP2, driving macrophage differentiation and reverse cholesterol transport. In later disease stages, non-enzymatically generated 13-HODE can also interact with the G protein-coupled receptor GPR132, shifting the microenvironment toward a pro-inflammatory state[1].
12(13)Ep-9-KODE (EKODE): The Electrophilic Calcium Modulator
Unlike the stable hydroxyl structure of 13-HODE, EKODE is an α,β-unsaturated epoxyketone generated through non-enzymatic lipid peroxidation (LPO) during severe oxidative stress[2]. This unique electrophilic core allows EKODE to form stable adducts with biological nucleophiles (specifically cysteine residues via Michael addition)[2].
Crucially, EKODE is a potent stimulator of adrenal steroidogenesis. It rapidly mobilizes intracellular calcium ( Ca2+ ) strictly from—remarkably, without actually inducing InsP3 production[3]. This calcium spike directly accelerates the early pathways of steroidogenesis (cholesterol transport via P-450scc), leading to the robust secretion of aldosterone and corticosterone[4],[5].
Fig 1: Divergent signaling cascades of 13-HODE and 12(13)Ep-9-KODE from linoleic acid.
Quantitative Performance & Kinetic Comparison
When designing assays, the kinetic profiles of these two lipids dictate dosing and timing. EKODE exhibits a strict biphasic (bell-shaped) dose-response curve, whereas 13-HODE requires higher concentrations for receptor-mediated gene transcription.
| Parameter | 12(13)Ep-9-KODE (EKODE) | 13-HODE |
| Primary Origin | Non-enzymatic (ROS/LPO)[2] | Enzymatic (15-LOX-1)[1] |
| Chemical Reactivity | Highly electrophilic (α,β-unsaturated epoxyketone)[2] | Relatively stable (hydroxyl) |
| Primary Cellular Targets | InsP3-sensitive Ca2+ channels, Cysteine residues[2],[3] | PPAR-γ (Nuclear), GPR132 (Membrane)[1] |
| Peak Effective Dose | 0.5 µM to 5 µM (Inhibitory at >5 µM)[6] | 10 µM to 50 µM (Dose-dependent)[7] |
| Physiological Output | Aldosterone/Corticosterone secretion[4],[5] | Macrophage differentiation, Atherogenesis[1] |
| Signal Kinetics | Rapid (Seconds to Minutes for Ca2+ spike)[3] | Slower (Hours for gene transcription) |
Self-Validating Experimental Protocols
To ensure data integrity, every experimental workflow must include internal controls that validate the specific mechanism of action. Below are two self-validating protocols for profiling these OXLAMs.
Protocol A: Validating EKODE-Induced Calcium Mobilization & Steroidogenesis
Causality Rationale: Because EKODE mobilizes intracellular Ca2+ without generating InsP3, we must use a specific InsP3 receptor antagonist (Xestospongin C) to prove the source of the calcium spike[3]. Furthermore, downstream steroid output must be quantified to link the transient Ca2+ spike to physiological function.
Step-by-Step Methodology:
-
Cell Preparation: Isolate and culture rat adrenal glomerulosa cells in DMEM/F12 supplemented with 10% FBS. Starve in serum-free media for 12 hours prior to the assay.
-
Fluorescent Dye Loading: Incubate cells with 2 µM Fluo-4 AM (a Ca2+ -sensitive dye) for 30 minutes at 37°C. Wash twice with Ca2+ -free buffer to ensure any observed fluorescence originates from intracellular stores.
-
Self-Validation (Antagonist Pre-treatment): Pre-treat the negative control group with 10 µM Xestospongin C for 15 minutes to block InsP3 receptors.
-
Ligand Stimulation: Inject EKODE at varying concentrations (0.5 µM, 5 µM, and 10 µM).
-
Steroid Profiling: In a parallel unlabeled plate, stimulate cells for 2 hours. Collect the supernatant and quantify aldosterone and corticosterone levels via LC-MS/MS[5].
Protocol B: Validating 13-HODE PPAR-γ Activation in Macrophages
Causality Rationale: High concentrations of lipids can cause non-specific membrane fluidity changes or toxicity. To prove that 13-HODE is acting specifically through PPAR-γ to drive differentiation, we must measure target gene upregulation and confirm dependency using a selective PPAR-γ antagonist (GW9662).
Step-by-Step Methodology:
-
Cell Preparation: Culture human THP-1 monocytes and differentiate them into macrophages using 50 ng/mL PMA for 48 hours.
-
Self-Validation (Antagonist Pre-treatment): Incubate the validation cohort with 10 µM GW9662 (PPAR-γ irreversible antagonist) for 1 hour.
-
Ligand Stimulation: Treat the cells with 25 µM 13-HODE for 24 hours.
-
Gene Expression Readout: Extract total RNA, synthesize cDNA, and perform RT-qPCR for PPAR-γ target genes: CD36 and aP2.
-
Expected Result: Significant upregulation of CD36 and aP2 in the 13-HODE group, which is completely abrogated in the GW9662 pre-treated group[1].
-
Fig 2: Self-validating experimental workflows for lipid mediator target confirmation.
Data Interpretation & Troubleshooting Insights
-
EKODE Toxicity vs. Efficacy: If you observe a drop in steroidogenesis at higher EKODE concentrations (>5 µM), this is not an assay failure. It is a documented physiological response. High doses of EKODE cause excessive electrophilic stress, leading to cellular toxicity and the inhibition of the early steroidogenic pathway[6]. Always perform a dose-response titration.
-
Oxidation Artifacts in 13-HODE: 13-HODE is relatively stable but can be further oxidized to 13-oxoODE if mishandled. Ensure all lipid stocks are stored at -80°C under an inert gas (Argon or Nitrogen) and reconstituted in ethanol immediately prior to the assay to prevent auto-oxidation artifacts.
-
Biomarker Utility: Because EKODE forms stable adducts with cysteine residues, researchers developing diagnostic tools for inflammatory diseases should target EKODE-Cys adducts via polyclonal antibodies rather than attempting to measure free EKODE in plasma, which has a short half-life[2].
References
-
Goodfriend, T. L., et al. (2004). "Epoxy-Keto Derivative of Linoleic Acid Stimulates Aldosterone Secretion." Hypertension.[Link]
-
Payet, M. D., et al. (2006). "An oxidized metabolite of linoleic acid increases intracellular calcium in rat adrenal glomerulosa cells." Endocrinology.[Link]
-
Vangaveti, V., et al. (2010). "Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis." Therapeutic Advances in Endocrinology and Metabolism.[Link]
-
Tallman, K. A., et al. (2019). "The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation." Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Bruder, E. D., et al. (2003). "An oxidized metabolite of linoleic acid stimulates corticosterone production by rat adrenal cells." American Journal of Physiology-Regulatory, Integrative and Comparative Physiology.[Link]
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- 7. 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Differential Effects of 12(13)Ep-9-KODE Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The oxidation of linoleic acid, one of the most abundant polyunsaturated fatty acids in mammals, gives rise to a class of highly reactive signaling lipids known as epoxyketooctadecenoic acids (EKODEs). Specifically, 12(13)-epoxy-9-keto-10(E)-octadecenoic acid, or 12(13)Ep-9-KODE, exists as a family of regio- and stereoisomers with distinct chemical properties. These molecules are not merely byproducts of oxidative stress but are potent biological mediators implicated in inflammation, endocrine regulation, and the pathogenesis of diseases like colorectal cancer and hypertension.[1][2] This guide provides a comprehensive comparison of what is currently known about EKODE isomers, focusing on how subtle changes in their three-dimensional structure can lead to significant differences in chemical reactivity—a key predictor of biological function. While direct, head-to-head biological comparisons of all EKODE isomers are still an emerging area of research, this guide will synthesize the available data, explain the causal relationships between structure and function, provide detailed experimental protocols for their study, and highlight the critical knowledge gaps that present opportunities for future investigation.
Part 1: The Chemical Landscape and Reactivity of EKODE Isomers
EKODEs are formed in vivo and in vitro through free-radical-mediated oxidation of linoleic acid.[3][4] This process is inherently non-specific, leading to the generation of a mixture of isomers. The structural diversity of these molecules is the foundation of their varied biological effects. The key isomeric features include:
-
Regioisomers: The positioning of the epoxy and keto groups along the fatty acid chain. The primary forms are the 9-keto-12,13-epoxy (termed EKODE-I type) and the 11-keto-12,13-epoxy (EKODE-II type) structures.[4]
-
Stereoisomers: The spatial arrangement of the double bond adjacent to the carbonyl group, which can be either cis (Z) or trans (E).
The synthesis of at least six distinct EKODE isomers has been successfully accomplished, providing the pure compounds necessary for detailed investigation.[3][4]
Caption: EKODE pro-inflammatory signaling cascade via JNK and NF-κB.
Regulation of Aldosterone and Link to Hypertension
Beyond inflammation, EKODE functions as a modulator of the endocrine system. Studies using isolated rat adrenal cells have shown that EKODE directly stimulates aldosterone secretion. [1][5]This effect is biphasic:
-
Stimulatory: Concentrations from 0.5 to 5 µmol/L increase aldosterone production. [5]* Inhibitory: Concentrations above 5 µmol/L inhibit steroidogenesis. [5] The mechanism of action appears to be on the early pathway of steroidogenesis, prior to the formation of pregnenolone. [1][5]Importantly, this biological activity translates to humans, where plasma levels of EKODE have been found to directly correlate with aldosterone levels. [1]This finding provides a potential mechanistic link between oxidative stress (which generates EKODE) and the elevated aldosterone levels often seen in obesity-related hypertension. [1][6]
Part 3: Experimental Methodologies for Comparative Analysis
To elucidate the differential effects of the various EKODE isomers, robust and reproducible assays are required. A neutrophil activation assay is highly relevant given the potent pro-inflammatory nature of EKODE. Neutrophils are key first responders in the innate immune system, and their activation is a hallmark of inflammation.
Protocol: Comparative Neutrophil Activation Assay by Flow Cytometry
This protocol details a method to compare the ability of different EKODE isomers to activate human neutrophils by measuring the upregulation of the surface activation marker CD11b.
Expertise & Rationale:
-
Neutrophil Isolation: Neutrophils are delicate and easily activated. Density gradient centrifugation is a standard method, but care must be taken to avoid endotoxin contamination, which could prime the cells and confound results.
-
Choice of Marker: CD11b is an integrin subunit that is rapidly translocated to the neutrophil surface from intracellular granules upon activation. Its increased surface expression is a reliable and quantifiable measure of activation. [7]* Dose-Response: Testing a range of concentrations is critical. Given EKODE's known biphasic effects in other systems, a wide range (e.g., 10 nM to 10 µM) is necessary to capture potential stimulatory and inhibitory activities.
-
Controls: Including a vehicle control (e.g., DMSO or ethanol) and a potent, well-characterized activator like Phorbol 12-myristate 13-acetate (PMA) is essential for validating the assay and normalizing the response.
Step-by-Step Methodology:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood of healthy donors using a standard density gradient centrifugation method (e.g., using Polymorphprep™ or Ficoll-Paque™ followed by dextran sedimentation).
-
Perform a hypotonic lysis to remove any remaining red blood cells.
-
Wash the purified neutrophils and resuspend them in a suitable buffer without calcium and magnesium to prevent aggregation (e.g., HBSS without Ca2+/Mg2+).
-
Count the cells and assess viability (e.g., via trypan blue exclusion); viability should be >98%. Resuspend to a final concentration of 2 x 10^6 cells/mL in HBSS with Ca2+/Mg2+.
-
-
Cell Treatment:
-
Prepare stock solutions of each EKODE isomer (e.g., cis-EKODE-I, trans-EKODE-I, trans-EKODE-II) in a suitable solvent like ethanol or DMSO.
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 50 µL of 2x concentrated EKODE isomer solutions to achieve final concentrations ranging from 10 nM to 10 µM.
-
Include wells for:
-
Unstimulated Control (buffer only).
-
Vehicle Control (highest concentration of solvent used for EKODE dilutions).
-
Positive Control (e.g., 100 nM PMA).
-
-
Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator.
-
-
Antibody Staining:
-
Stop the activation by adding 100 µL of ice-cold PBS with 2% FBS to each well.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellets in 50 µL of FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Add a fluorescently labeled anti-human CD11b antibody (e.g., FITC- or PE-conjugated) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells twice with 200 µL of cold FACS buffer.
-
Resuspend the final cell pellet in 200 µL of FACS buffer.
-
Acquire data on a flow cytometer. Gate the neutrophil population based on forward and side scatter properties.
-
Record the Median Fluorescence Intensity (MFI) of the CD11b signal for at least 10,000 events in the neutrophil gate for each condition.
-
-
Data Analysis & Interpretation:
-
Calculate the fold-change in CD11b MFI for each EKODE isomer concentration relative to the vehicle control.
-
Plot the dose-response curves for each isomer.
-
Compare the EC50 values (the concentration that elicits 50% of the maximal response) for each isomer to determine their relative potency.
-
Caption: Workflow for assessing neutrophil activation by EKODE isomers.
Conclusion and Future Directions
The available evidence clearly establishes 12(13)Ep-9-KODE (EKODE) as a biologically potent lipid mediator, particularly the well-studied trans isomer, which promotes inflammation and stimulates aldosterone secretion. The significant differences in chemical reactivity among its synthesized isomers strongly suggest that they will also exhibit distinct biological activities. [4]However, there is a critical knowledge gap in the literature, as direct, comparative biological studies are needed to confirm these hypotheses.
The path forward for researchers in this field is clear. The next essential steps are to:
-
Perform Head-to-Head Biological Comparisons: Utilize the available synthetic isomers to directly compare their potencies in established assays for inflammation (e.g., neutrophil activation, cytokine release) and endocrine function (e.g., aldosterone secretion).
-
Identify Specific Receptors: The mechanism of EKODE action, whether through a dedicated cell surface receptor or primarily via covalent modification of intracellular proteins, remains to be elucidated.
-
Explore In Vivo Relevance: Investigate the relative abundance and distribution of the different EKODE isomers in various disease states to understand which forms are most relevant pathologically.
By systematically addressing these questions, the scientific community can build a more complete picture of EKODE biology, paving the way for the development of novel therapeutic strategies that target the specific isomers driving disease.
References
-
Zhu, X., et al. (2007). Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles. The Journal of Organic Chemistry, 72(24), 9471–9480. [Link]
-
Goodfriend, T. L., et al. (2004). Epoxy-keto derivative of linoleic acid stimulates aldosterone secretion. Hypertension, 43(2), 358–363. [Link]
-
Goodfriend, T. L., et al. (2004). Epoxy-Keto Derivative of Linoleic Acid Stimulates Aldosterone Secretion. Hypertension, 43(2), 358-363. [Link]
-
Vila, A., et al. (2020). The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation. Proceedings of the National Academy of Sciences, 117(7), 3467–3476. [Link]
-
Zhu, X., et al. (2007). Synthesis of Six Epoxyketooctadecenoic Acid (EKODE) Isomers, Their Generation from Nonenzymatic Oxidation of Linoleic Acid, and Their Reactivity with Imidazole Nucleophiles. The Journal of Organic Chemistry, 72(24), 9471-9480. [Link]
-
Wang, W., et al. (2021). The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis. Redox Biology, 42, 101880. [Link]
-
Wang, W., et al. (2021). The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis. Redox Biology, 42, 101880. [Link]
-
Vila, A., et al. (2020). The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation. Proceedings of the National Academy of Sciences of the United States of America, 117(7), 3467-3476. [Link]
-
Wang, W., et al. (2021). The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis. Redox Biology, 42, 101880. [Link]
-
Goodfriend, T. L., et al. (2002). An oxidized derivative of linoleic acid affects aldosterone secretion by adrenal cells in vitro. Prostaglandins, Leukotrienes and Essential Fatty Acids, 67(2-3), 159–162. [Link]
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comparing 12(13)Ep-9-KODE to other oxylipins
Executive Summary
Oxylipins are potent lipid mediators derived from the oxidation of polyunsaturated fatty acids (PUFAs). While classical oxylipins like EpOMEs and HODEs have well-documented roles in vascular regulation and inflammation, complex secondary oxidation products like 12(13)Ep-9-KODE are emerging as critical biomarkers for severe oxidative stress and specific enzymatic dysregulation. This guide provides an objective, data-driven comparison of 12(13)Ep-9-KODE against alternative oxylipins, detailing their mechanistic origins, biological significance, and the self-validating analytical workflows required for their robust quantification.
Molecular Architecture & Biosynthetic Causality
12(13)Ep-9-KODE, formally known as (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid or trans-EKODE-(E)-Ib[1], is an octadecanoid derived from linoleic acid (LA)[2]. Unlike primary oxylipins that require a single enzymatic pass, 12(13)Ep-9-KODE is an epoxy-ketone, necessitating dual functionalization.
The causality of its formation dictates its utility as a biomarker:
-
Primary Epoxidation/Hydroxylation: Linoleic acid is initially targeted by Cytochrome P450 (CYP450) to form epoxides (e.g., EpOMEs) or by Lipoxygenases (LOX) to form alcohols (e.g., HODEs).
-
Secondary Oxidation: Under conditions of elevated reactive oxygen species (ROS) or specific dehydrogenase activity, these primary metabolites undergo secondary peroxidation or dehydrogenation to form the epoxy-ketone structure of 12(13)Ep-9-KODE[3].
Because its synthesis is heavily reliant on the intersection of enzymatic pathways and non-enzymatic auto-oxidation, elevated 12(13)Ep-9-KODE is a highly specific indicator of lipid peroxidation cascades, such as those observed in the hepatic manifestations of Wilson disease[4].
Biosynthetic divergence of linoleic acid into classical oxylipins and 12(13)Ep-9-KODE.
Comparative Oxylipin Profiling
When designing a biomarker panel, it is crucial to understand how 12(13)Ep-9-KODE performs relative to other lipid mediators. 12(13)Ep-9-KODE uniquely activates the Antioxidant Response Element (ARE) in neuronal cells and stimulates aldosterone secretion in adrenal cells[3]. Furthermore, it has been identified alongside 15-KETE as a key modulator of luteal progesterone production during the estrous cycle and early pregnancy[5].
Table 1: Objective Comparison of 12(13)Ep-9-KODE vs. Alternative Oxylipins
| Target Oxylipin | Precursor Fatty Acid | Primary Origin Pathway | Key Biological Function / Disease Relevance | Analytical Stability & Detection Challenge |
| 12(13)Ep-9-KODE | Linoleic Acid (LA) | CYP450 + ROS / LOX | ARE activation; Aldosterone secretion; Wilson disease marker | Moderate; prone to degradation; requires MRM to resolve from isobars |
| 9(10)-EpOME | Linoleic Acid (LA) | CYP450 | Vasodilation; Mitochondrial dysfunction | Low/Moderate; rapidly hydrolyzed to DiHOMEs by soluble Epoxide Hydrolase (sEH) |
| 9-HODE | Linoleic Acid (LA) | LOX / ROS | Pro-inflammatory signaling; General oxidative stress marker | High; highly stable in plasma, making it a reliable baseline marker |
| 15-KETE | Arachidonic Acid (AA) | LOX + Dehydrogenase | Luteal regulation; Immune cell migration | Low; the reactive ketone group is susceptible to ex vivo reduction |
| 14(15)-EpETE | Eicosapentaenoic Acid | CYP450 | Anti-inflammatory response (Zinc-dependent) | Moderate; highly sensitive to dietary Omega-3 and Zinc intake fluctuations |
Self-Validating Analytical Methodology
To ensure scientific integrity, the quantification of oxylipins must be treated as a self-validating system. Oxylipins are present in trace amounts (pM to nM range) and are highly susceptible to artifactual ex vivo generation. The following step-by-step UPLC-MS/MS methodology guarantees data trustworthiness.
Step-by-Step Protocol: Solid Phase Extraction & LC-MS/MS
-
Sample Quenching & Stabilization (The Causality): Immediately upon plasma collection, add Butylated hydroxytoluene (BHT) to a final concentration of 0.1%.
-
Why? Linoleic acid is highly abundant in plasma. Without radical scavengers, ambient oxygen will drive non-enzymatic auto-oxidation, artificially generating 12(13)Ep-9-KODE and invalidating the biological baseline.
-
-
Isotope Dilution: Spike samples with a comprehensive deuterated internal standard (IS) mix (e.g., d4-9-HODE, d11-11(12)-EpETrE).
-
Why? Oxylipins suffer from variable matrix suppression during electrospray ionization (ESI). Matched internal standards ensure the system is self-validating; any loss in extraction efficiency or ionization is mathematically normalized.
-
-
Solid Phase Extraction (SPE): Load the stabilized plasma onto a pre-conditioned Oasis HLB (Hydrophilic-Lipophilic Balance) polymeric cartridge. Wash with 5% methanol to elute salts, and elute the oxylipin fraction with 100% methanol/ethyl acetate.
-
Why? Standard liquid-liquid extraction pulls bulk phospholipids that overwhelm the mass spectrometer source. SPE selectively concentrates the free fatty acid metabolites, preserving the signal-to-noise ratio.
-
-
UPLC-MS/MS Analysis: Separate analytes on a sub-2 µm C18 column using a gradient of water/acetonitrile modified with 0.1% acetic acid. Detect using a triple quadrupole mass spectrometer in negative ESI mode via Multiple Reaction Monitoring (MRM).
-
Why? The carboxylic acid moiety of oxylipins readily deprotonates to form[M-H]⁻ ions. MRM provides the absolute structural specificity needed to distinguish 12(13)Ep-9-KODE (m/z 309.2 → fragment ions) from other isobaric epoxy-ketones[1].
-
Self-validating LC-MS/MS workflow for the robust quantification of oxylipins.
Data Interpretation & Mechanistic Insights
When analyzing the resulting data, researchers must look at the ratios of oxylipins rather than isolated concentrations to deduce causality:
-
High 12(13)Ep-9-KODE + Normal EpOMEs: Indicates that the primary driver of the pathology is downstream oxidative stress (ROS-mediated secondary oxidation) rather than an upstream hyperactivity of CYP450 enzymes.
-
High 9-HODE + High 12(13)Ep-9-KODE: Suggests a generalized, severe lipid peroxidation event, often seen in advanced metabolic disorders or heavy metal toxicities (e.g., copper accumulation in Wilson disease)[4].
-
Suppression via Zinc/Omega-3s: Recent studies indicate that dietary interventions, such as zinc biofortification, can selectively downregulate pro-inflammatory LA-derived oxylipins (including 12(13)Ep-9-KODE) while upregulating anti-inflammatory EPA-derived epoxides (like 14(15)-EpETE)[6].
By utilizing this comparative framework, drug development professionals can better isolate the specific enzymatic or oxidative pathways driving disease pathology, using 12(13)Ep-9-KODE not just as a marker, but as a mechanistic compass.
References
-
PubChem Compound Summary for CID 5283007, 12(13)Ep-9-KODE , National Center for Biotechnology Information (NCBI). URL:[Link]
-
Structure Database (LMSD) - LMFA02000247 (trans-EKODE-(E)-Ib) , LIPID MAPS Lipidomics Gateway. URL:[Link]
-
Hepatic oxylipin profiles in mouse models of Wilson disease: New insights into early hepatic manifestations , Free Radical Biology and Medicine / PubMed. URL:[Link]
-
Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy , Frontiers in Endocrinology. URL:[Link]
-
Effects of Zinc-Biofortified Wheat Intake on Plasma Markers of Fatty Acid Metabolism and Oxidative Stress Among Adolescents , Nutrients (MDPI). URL:[Link]
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A Senior Application Scientist's Guide to the Validation of 12(13)Ep-9-KODE as a Next-Generation Inflammatory Biomarker
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of inflammatory biomarkers is evolving beyond general, downstream indicators toward specific, mechanistic mediators that offer a clearer window into discrete biological pathways. This guide provides an in-depth validation framework for 12(13)-epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE), a lipid mediator derived from the cytochrome P450 (CYP) metabolism of linoleic acid. We objectively compare 12(13)Ep-9-KODE with established biomarkers, namely the acute-phase reactant C-Reactive Protein (CRP) and the cyclooxygenase-derived prostaglandin E2 (PGE2). This guide is designed to provide not only the "what" but the "why" behind the experimental choices, grounding every recommendation in scientific expertise and robust analytical principles. We present detailed methodologies, comparative data, and a clear rationale for positioning 12(13)Ep-9-KODE as a high-potential, specific biomarker for research and clinical development.
The Biological Rationale: Understanding 12(13)Ep-9-KODE
To validate a biomarker, one must first understand its biological origin and function. 12(13)Ep-9-KODE is not a random metabolite; it is a specific product of the CYP epoxygenase pathway, which represents a key branch of polyunsaturated fatty acid (PUFA) metabolism, distinct from the well-known cyclooxygenase (COX) and lipoxygenase (LOX) pathways[1].
The Biosynthetic Pathway:
The synthesis of 12(13)Ep-9-KODE is a multi-step enzymatic process that begins with linoleic acid (LA), the most abundant PUFA in the Western diet[1][2].
-
Epoxidation by Cytochrome P450: Linoleic acid is first metabolized by CYP epoxygenases (primarily isoforms like CYP2J2, CYP2C8, and CYP2C9) into 12(13)-epoxyoctadecenoic acid (12(13)-EpOME), also known as isoleukotoxin[1][3][4]. This initial step converts a stable fatty acid into a biologically active epoxide.
-
Hydration by Soluble Epoxide Hydrolase (sEH): The resulting epoxide, 12(13)-EpOME, is a substrate for soluble epoxide hydrolase (sEH)[5][6]. This enzyme rapidly converts the epoxide into its corresponding diol, 12,13-dihydroxy-9Z-octadecenoic acid (12,13-DiHOME), which is generally considered less active or to have different signaling properties[1][7]. The activity of sEH is a critical control point, as inhibiting it can prolong the signaling life of the parent epoxide[7][8].
-
Oxidation to a Ketone: 12(13)Ep-9-KODE is formed through the subsequent oxidation of these precursors, introducing a ketone functional group. This structural change can significantly alter the molecule's receptor affinity and signaling capacity, potentially marking a shift in its biological function toward a more stable, pro-inflammatory signal.
This pathway's activity is directly linked to cellular stress, inflammation, and immune responses, making its metabolites prime candidates for specific biomarkers[2][9].
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A Comparative Guide to the Biological Activities of 12(13)Ep-9-KODE and Other Oxidized Linoleic Acid Metabolites (OXLAMs)
Introduction: Beyond Linoleic Acid—A World of Bioactive Lipid Mediators
Linoleic acid (LA), the most abundant omega-6 polyunsaturated fatty acid in the human diet, is far more than a simple building block for cell membranes.[1] Under physiological and pathological conditions, LA is transformed into a diverse family of bioactive lipids known as Oxidized Linoleic Acid Metabolites (OXLAMs).[2] These molecules, including hydroxy-octadecadienoic acids (HODEs), dihydroxy-octadecenoic acids (DiHOMEs), and epoxy-keto-octadecenoic acids (EpKODEs), are not mere metabolic byproducts. They are potent signaling molecules that orchestrate a wide range of cellular responses, from inflammation and pain to metabolic regulation.[3][4]
This guide provides a comparative analysis of the biological activities of various OXLAMs, with a special focus on the emerging profile of 12(13)-epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE). While molecules like 9-HODE and 13-HODE are well-characterized, the functional significance of epoxy-keto derivatives remains a frontier in lipid research. We will dissect their distinct signaling pathways, compare their quantitative effects on key cellular targets, and provide detailed experimental protocols to empower researchers in this dynamic field.
The Genesis of OXLAMs: A Divergence of Metabolic Pathways
The specific biological function of an OXLAM is intrinsically linked to its structure, which is dictated by its biosynthetic origin. OXLAMs are generated through both tightly regulated enzymatic pathways and non-enzymatic processes driven by oxidative stress.[2] This dual origin allows for a rapid and context-dependent production of these signaling lipids.
The primary enzymatic routes involve cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, which produce specific stereo- and regio-isomers.[2][5] In contrast, non-enzymatic auto-oxidation yields a more complex mixture of isomers.[6] Understanding these pathways is critical, as the cellular environment and the presence of specific enzymes will determine the OXLAM profile and, consequently, the downstream biological response.
Figure 1: Simplified overview of major OXLAM biosynthesis pathways.
Comparative Biological Activities: A Tale of Diverse Receptors and Opposing Effects
The functional diversity of OXLAMs stems from their ability to interact with a range of cellular receptors, leading to distinct and sometimes opposing biological outcomes.
Transient Receptor Potential Vanilloid 1 (TRPV1) Activation: The Pain Pathway
TRPV1, the principal detector of noxious heat, is a key target for several OXLAMs.[7][8] This interaction is a critical mechanism for integrating cell injury and inflammation with pain signaling.
-
9-HODE and 13-HODE : Both are potent endogenous agonists of TRPV1.[9][10] Their formation in skin upon exposure to noxious heat directly contributes to the heat sensitivity of TRPV1 and pain perception.[7][8] Intrathecal administration of these HODEs can evoke mechanical allodynia, and their neutralization alleviates inflammatory pain, highlighting their role in both peripheral and central sensitization.[9][11]
-
9-oxoODE and 13-oxoODE : These keto-metabolites, derived from HODEs, also activate TRPV1 and contribute to pain signaling.[7][9]
-
12(13)Ep-9-KODE : Direct experimental evidence for the interaction of 12(13)Ep-9-KODE with TRPV1 is currently lacking. However, given that both its keto (oxoODE) and potential epoxy-alcohol precursors are involved in nociception, it represents a compelling candidate for investigation as a modulator of TRPV1.[12] Its unique structure could confer distinct activation kinetics or potency compared to other OXLAMs.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Modulation: The Metabolic and Inflammatory Nexus
PPARγ is a nuclear receptor that is a master regulator of adipogenesis, lipid metabolism, and inflammation.[13][14] Several OXLAMs have been identified as natural ligands for PPARγ, providing a direct link between lipid metabolism and gene transcription.
-
9-HODE and 13-HODE : Both isomers are recognized as natural PPARγ ligands.[2][13][15] Their activation of PPARγ can induce the expression of genes involved in fatty acid uptake and metabolism, such as CD36.[16] This interaction is crucial in macrophages, where it can modulate inflammatory responses and lipid handling, processes central to atherosclerosis.[16]
-
DiHOMEs (Leukotoxin Diols) : Both 9,10-DiHOME and 12,13-DiHOME also act as PPARγ ligands, increasing the expression of fatty acid transporters like CD36 and metabolic genes.[17]
-
Divergent Effects : Interestingly, while many HODEs act as PPARγ agonists, some isomers can have opposing effects. For instance, one study showed that while 10-, 12-, and 13-HODE isomers induced PPARγ activation, 9-(E,E)-HODE downregulated PPARγ target gene expression in preadipocytes.[18] This underscores the remarkable specificity of these lipid-protein interactions.
-
12(13)Ep-9-KODE : As a structurally distinct OXLAM, its potential to bind and modulate PPARγ is unknown but highly plausible. The presence of a reactive α,β-unsaturated ketone moiety suggests it could potentially form a covalent adduct with the receptor, a mechanism shown to produce particularly effective activation by other ligands.[13] Investigating this interaction could reveal new pathways for metabolic regulation.
Figure 2: OXLAM activation of the PPARγ signaling pathway.
The "Leukotoxin" Family: Epoxides and Diols
A distinct branch of OXLAMs originates from the CYP450-mediated formation of epoxides (EpOMEs), which are subsequently hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding diols (DiHOMEs).[17]
-
9(10)-EpOME (Leukotoxin) & 12(13)-EpOME (Isoleukotoxin) : These epoxides are often considered pro-toxins.[19] While they can have some biological activity, their primary role is often as a precursor to the more active diols.[19][20]
-
9,10-DiHOME (Leukotoxin diol) & 12,13-DiHOME (Isoleukotoxin diol) : These diols are the primary toxic metabolites, implicated in acute respiratory distress syndrome due to their toxicity towards leukocytes and alveolar epithelial cells.[17][21] However, their roles are multifaceted. 12,13-DiHOME, for example, also functions as a "lipokine" that stimulates thermogenic activity in brown adipose tissue, linking it to metabolic homeostasis.[17]
-
12(13)Ep-9-KODE : This molecule is structurally related to the leukotoxin family, representing a further oxidized metabolite. Its biological activity may bridge the gap between the epoxy- and keto- OXLAMs, potentially possessing unique toxicological or signaling properties that differ from its precursors.
Quantitative Comparison of OXLAM Activities
To facilitate direct comparison, the following table summarizes key quantitative parameters for the biological activities of various OXLAMs based on published experimental data.
| OXLAM | Target | Parameter | Value | Cell Type/System | Reference(s) |
| 9-HODE | TRPV1 | EC₅₀ (Ca²⁺ influx) | ~30 µM | CHO cells expressing rat TRPV1 | [9] |
| GPR132 | EC₅₀ | 7.5 µM | CHO-K1 cells expressing human GPR132 | [3][16] | |
| PPARγ | Activation | Potent Agonist | Macrophages, Preadipocytes | [2][13][15] | |
| 13-HODE | TRPV1 | EC₅₀ (Ca²⁺ influx) | ~27.5 µM | HEK-293 cells expressing human TRPV1 | [3] |
| GPR132 | Potency | Weak ligand (~6-fold less potent than 9-HODE) | CHO-K1 cells expressing human GPR132 | [3][16] | |
| PPARγ | Activation | Potent Agonist | Macrophages, Preadipocytes | [2][13][15] | |
| 9-oxoODE | TRPV1 | Activation | Agonist | CHO cells expressing rat TRPV1 | [9] |
| 13-oxoODE | TRPV1 | Activation | Agonist | CHO cells expressing rat TRPV1 | [9] |
| 12,13-DiHOME | PPARγ | Activation | Agonist | Brown Adipocytes | [17] |
| 12(13)Ep-9-KODE | Various | --- | Data Not Available | --- | --- |
Experimental Methodologies: A Guide to OXLAM Research
Advancing our understanding of OXLAMs requires robust and validated experimental protocols. Here, we detail a standard workflow for the quantification of OXLAMs and a key functional assay.
Protocol 1: Quantification of OXLAMs in Plasma by LC-MS/MS
This protocol describes a widely used method for the sensitive and specific quantification of OXLAMs from biological matrices.[1][22][23] The core principle is to first hydrolyze OXLAMs from their esterified forms within complex lipids, extract them, and then detect them using highly specific mass spectrometry.
Causality Behind Experimental Choices:
-
Alkaline Hydrolysis : OXLAMs in plasma are largely esterified to phospholipids and triglycerides. A strong base (e.g., NaOH) is used to saponify these esters, releasing the free OXLAMs for extraction and analysis.[1][22]
-
Internal Standard : An isotopically labeled standard (e.g., 15(S)-HETE-d8) is added at the very beginning.[1] This is crucial for trustworthiness, as it co-purifies with the endogenous OXLAMs and corrects for any analyte loss during the multi-step extraction process, ensuring accurate quantification.
-
Liquid-Liquid Extraction : Hexane is used to selectively extract the lipophilic OXLAMs from the aqueous, hydrolyzed plasma.[1]
-
LC-MS/MS in MRM Mode : This is the gold standard for quantification. High-performance liquid chromatography (HPLC) first separates the different OXLAM isomers. The tandem mass spectrometer (MS/MS) then provides two layers of specificity: it selects for the specific mass of the parent OXLAM (precursor ion) and then fragments it, monitoring for a specific, characteristic daughter ion. This Multiple Reaction Monitoring (MRM) approach virtually eliminates false positives.[22][23]
Step-by-Step Methodology:
-
Sample Preparation : To a 50 µL plasma sample in a glass test tube, add 10 µL of an appropriate internal standard (e.g., 15(S)-HETE-d8 at 1000 ng/mL).
-
Hydrolysis : Add sodium hydroxide to the sample, overlay with argon gas to prevent auto-oxidation, and seal the tube.[1] Incubate at 60°C for 30-60 minutes to hydrolyze esterified lipids.[1][22]
-
Extraction :
-
Acidify the sample with acetic acid.
-
Perform a liquid-liquid extraction by adding hexane, vortexing, and centrifuging to separate the layers. Collect the upper hexane layer.
-
Repeat the extraction step to maximize recovery.[1]
-
-
Drying and Reconstitution : Combine the hexane extracts and evaporate to dryness under a stream of nitrogen gas. Reconstitute the dried lipid extract in a small volume (e.g., 200 µL) of an appropriate solvent for LC-MS/MS analysis (e.g., 85% methanol/water).[1]
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into an HPLC system coupled to a triple quadrupole mass spectrometer.
-
Use a suitable C18 column to resolve the OXLAM isomers.
-
Operate the mass spectrometer in negative ion electrospray ionization (ESI) mode.
-
Set up MRM transitions for each target OXLAM and the internal standard.[22]
-
-
Data Analysis : Integrate the peak areas for each OXLAM's MRM transition. Quantify the concentration of each analyte by comparing its peak area ratio to the internal standard against a standard calibration curve.
Figure 3: Experimental workflow for OXLAM quantification.
Conclusion and Future Directions
The world of OXLAMs is a testament to the complexity and elegance of lipid signaling. While significant progress has been made in understanding the roles of HODEs and DiHOMEs in pain, inflammation, and metabolism, our knowledge remains incomplete. The distinct biological activities of different isomers highlight the need for precise analytical methods and careful interpretation of results.[18]
Molecules like 12(13)Ep-9-KODE, which combine multiple reactive functional groups, represent a significant knowledge gap and an exciting avenue for future research. Key questions remain:
-
Does 12(13)Ep-9-KODE interact with known OXLAM receptors like TRPV1 and PPARγ?
-
Does its unique epoxy-keto structure confer novel biological activities or receptor affinities?
-
What are the primary enzymatic pathways responsible for its formation in vivo?
Answering these questions will not only deepen our fundamental understanding of lipid biochemistry but may also unveil new therapeutic targets for a range of pathological conditions, from chronic pain to metabolic disease.[4] The protocols and comparative data provided in this guide serve as a foundational resource for researchers poised to explore this next frontier of OXLAM biology.
References
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Title: Heat generates oxidized linoleic acid metabolites that activate TRPV1 and produce pain in rodents Source: Journal of Clinical Investigation URL: [Link][7][8][10]
-
Title: Activation of TRPV1 in the spinal cord by oxidized linoleic acid metabolites contributes to inflammatory hyperalgesia Source: PNAS URL: [Link][9][11]
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Title: Oxidised metabolites of the omega-6 fatty acid linoleic acid activate dFOXO Source: Life Science Alliance URL: [Link][24][25]
-
Title: Main enzymatic pathways involved in the synthesis of oxidized linoleic... Source: ResearchGate URL: [Link][26]
-
Title: The controversial role of linoleic acid in cardiometabolic health: from molecular pathways to human studies Source: Frontiers URL: [Link][2]
-
Title: Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans Source: PMC URL: [Link][1]
-
Title: Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) Source: PMC URL: [Link][22][23]
-
Title: Oxidized linoleic acid metabolites maintain mechanical and thermal hypersensitivity during sub-chronic inflammatory pain Source: PubMed URL: [Link][27]
-
Title: Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis Source: PMC URL: [Link][16]
-
Title: 9-Hydroxyoctadecadienoic acid - Wikipedia Source: Wikipedia URL: [Link][15]
-
Title: Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling Source: Physiology.org URL: [Link][4]
-
Title: Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain Source: PMC URL: [Link][12]
-
Title: Oxidized Lipids in Persistent Pain States Source: Frontiers URL: [Link][5]
-
Title: Structural basis for the activation of PPARγ by oxidized fatty acids Source: PMC URL: [Link][13]
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Title: Coronaric acid - Wikipedia Source: Wikipedia URL: [Link][20]
-
Title: Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase Source: PMC URL: [Link][19]
-
Title: Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst Source: PMC URL: [Link][21]
-
Title: Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids Source: PMC URL: [Link][18]
-
Title: Epigenetic Codes of PPARγ in Metabolic Disease Source: PMC URL: [Link][14]
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- 23. Identification and profiling of targeted oxidized linoleic acid metabolites in rat plasma by quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Imperative of Specificity for Oxylipin Research
An Independent Researcher's Guide to Evaluating Antibody Cross-Reactivity for 12(13)-Epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE)
12(13)-Ep-9-KODE is an oxylipin, a class of signaling molecules derived from the oxidation of polyunsaturated fatty acids like linoleic acid[1]. These molecules, including isomers such as 9(10)-Ep-12-KODE and precursor molecules like 12(S),13(R)-Epoxy-9(Z)-octadecenoic acid[2][3][4][5], share significant structural homology. This presents a substantial challenge for immunoassay development, as antibodies may exhibit unintended cross-reactivity, leading to inaccurate quantification and misinterpretation of biological roles[6][7]. Therefore, a systematic evaluation of antibody binding to a panel of related lipid species is not merely a preliminary check but a foundational requirement for valid research.
This guide focuses on two cornerstone techniques for this purpose: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for quantitative assessment of specificity and Western Blotting for qualitative validation against protein adducts in complex biological matrices.
Overall Validation Workflow
The following diagram illustrates a logical workflow for a comprehensive antibody validation project.
Figure 1: Recommended workflow for validating the specificity of an anti-12(13)Ep-9-KODE antibody.
Part 1: Quantitative Cross-Reactivity Assessment via Competitive ELISA
The competitive ELISA format is the preferred method for determining the specificity of antibodies against small molecules like lipids. It measures the ability of various analytes in solution (competitors) to inhibit the binding of the antibody to its target antigen coated on a plate. A high affinity for a competitor results in a lower IC50 (the concentration required to inhibit 50% of the binding), which is the key metric for calculating cross-reactivity[7].
Experimental Protocol: Competitive ELISA
-
Antigen Plate Coating:
-
Rationale: Standard ELISA plates are optimized for proteins. Lipids, being non-proteinaceous and often insoluble in aqueous buffers, require special coating procedures. Simple adsorption to high-bind polystyrene plates by drying down from a volatile organic solvent (e.g., ethanol) is common. For more robust and reproducible coating, consider using plates designed for covalent attachment[8] or hydrophobic interactions[9].
-
Procedure:
-
Dissolve 12(13)-Ep-9-KODE in 100% ethanol to a concentration of 10-20 µg/mL.
-
Add 50 µL of the lipid solution to each well of a 96-well microtiter plate.
-
Allow the solvent to evaporate completely by incubating overnight in a fume hood or a vacuum desiccator.
-
Wash the plate once with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any non-adsorbed lipid.
-
-
-
Blocking:
-
Rationale: Blocking prevents the primary antibody from non-specifically binding to the plastic surface, which would otherwise cause high background signal.
-
Procedure: Add 200 µL of a protein-based blocking buffer (e.g., 1-3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature[10]. Wash the plate 3 times with wash buffer.
-
-
Competitive Reaction:
-
Procedure:
-
Prepare serial dilutions of the "competitor" lipids: 12(13)-Ep-9-KODE (for the standard curve) and potential cross-reactants (e.g., 9(10)-Ep-12-KODE, linoleic acid, 9-HODE) in assay buffer (e.g., blocking buffer).
-
In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the anti-12(13)-Ep-9-KODE antibody (diluted to its optimal working concentration in assay buffer).
-
Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the free lipid in solution.
-
-
-
Incubation and Detection:
-
Procedure:
-
Transfer 100 µL of the antibody-competitor mixtures to the corresponding wells of the coated, blocked ELISA plate.
-
Incubate for 1 hour at room temperature. During this step, any antibody not bound to a competitor in solution will bind to the coated 12(13)-Ep-9-KODE.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of a suitable HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in assay buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate. Allow color to develop for 5-20 minutes.
-
Stop the reaction with 50 µL of 1 M H₂SO₄. Read absorbance at 450 nm.
-
-
Data Analysis & Interpretation
For each competing lipid, plot the absorbance against the log of the lipid concentration and fit a sigmoidal curve to determine the IC50 value. The percent cross-reactivity is then calculated using the target analyte as the reference[7].
% Cross-Reactivity = (IC50 of 12(13)-Ep-9-KODE / IC50 of Competitor) x 100
Table 1: Hypothetical Cross-Reactivity Data for an Anti-12(13)-Ep-9-KODE Antibody
| Competitor Analyte | Putative Relationship | IC50 (nM) | % Cross-Reactivity |
| 12(13)-Ep-9-KODE | Target Analyte | 5 | 100% |
| 9(10)-Ep-12-KODE | Regioisomer | 125 | 4.0% |
| 9-HODE | Related Oxylipin | 850 | 0.59% |
| 12,13-DiHODE | Metabolite | > 10,000 | < 0.05% |
| Linoleic Acid | Precursor Fatty Acid | > 10,000 | < 0.05% |
Interpretation: The hypothetical antibody in Table 1 shows high specificity for 12(13)-Ep-9-KODE, with minimal cross-reactivity to its regioisomer and negligible binding to other related molecules. An antibody with such a profile would be considered suitable for specific detection of the target analyte.
Part 2: Validation in a Biological Context via Western Blot
While ELISA provides precise quantitative data, Western blotting is crucial for assessing an antibody's performance in a complex biological sample, where it must detect the target lipid adducted to various proteins[11][12].
Biological Pathway Context
12(13)-Ep-9-KODE is formed from linoleic acid and can subsequently react with cellular nucleophiles, such as cysteine residues on proteins, to form covalent adducts. This modification can alter protein function and trigger signaling pathways.
Figure 2: Simplified pathway of 12(13)-Ep-9-KODE formation and subsequent protein adduction.
Experimental Protocol: Western Blotting
-
Sample Preparation: Prepare protein lysates from cells or tissues that have been treated with a stimulus to induce lipid peroxidation (e.g., H₂O₂) versus untreated controls.
-
SDS-PAGE and Transfer: Separate 20-50 µg of protein per lane on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane[10][13].
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).
-
Primary Antibody Incubation: Incubate the membrane with the anti-12(13)-Ep-9-KODE antibody (at its optimal dilution) overnight at 4°C with gentle agitation[11].
-
Antigen Competition (Specificity Control): For a parallel blot, pre-incubate the primary antibody with a 10-100 fold molar excess of free 12(13)-Ep-9-KODE for 1-2 hours at room temperature before adding it to the membrane.
-
Washing and Secondary Antibody Incubation: Wash the membrane 3x with TBS-T. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[14].
-
Detection: Wash the membrane 3x with TBS-T. Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
Interpretation: A specific antibody should show a clear increase in signal (a smear or distinct bands representing adducted proteins) in the treated lane compared to the control. Crucially, this signal should be significantly reduced or completely absent in the blot where the antibody was pre-incubated with the free lipid (antigen competition)[12]. The presence of strong bands that are not blocked by the competitor suggests cross-reactivity with other proteins.
Conclusion
No single experiment can definitively prove antibody specificity. A robust validation strategy, combining quantitative methods like competitive ELISA with biologically relevant applications such as Western blotting, is essential[15][16]. By systematically assessing cross-reactivity against a panel of structurally related compounds and confirming specificity with competition assays, researchers can ensure the reliability of their findings and contribute to the advancement of knowledge in the complex field of lipid signaling.
References
-
Methods for imaging and detecting modification of proteins by reactive lipid species - PMC, NIH - [Link]
-
Antibody Specificity Validation & Customization: Core Principles - AntBio - [Link]
-
How to Validate An Antibody? - Cusabio - [Link]
-
Antibody validation - PMC, NIH - [Link]
-
Technical Guide for ELISA - SeraCare - [Link]
-
Step-by-Step ELISA Protocol: A Comprehensive Guide - GenFollower - [Link]
-
12,13-Epoxy-9-hydroxy-10-octadecenoate | C18H32O4 - PubChem - [Link]
-
Optimization, Validation and Standardization of ELISA - IntechOpen - [Link]
-
Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC, NIH - [Link]
-
How do you bind lipids to an ELISA plate? - ResearchGate - [Link]
-
9H-12(13)-EpODE | C18H30O4 - PubChem - [Link]
-
12(13)Ep-9-KODE | C18H30O4 - PubChem, NIH - [Link]
-
Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade - PMC, NIH - [Link]
-
9-Hydroxy-12,13-epoxy-10-octadecenoic acid | C18H32O4 - PubChem - [Link]
-
12(S),13(R)-Epoxy-9(Z)-octadecenoic acid - Stratech - [Link]
-
Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites - PMC, NIH - [Link]
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- 3. stratech.co.uk [stratech.co.uk]
- 4. cosmobiousa.com [cosmobiousa.com]
- 5. larodan.com [larodan.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization, Validation and Standardization of ELISA | IntechOpen [intechopen.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Methods for imaging and detecting modification of proteins by reactive lipid species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. cusabio.com [cusabio.com]
- 16. blog.cellsignal.com [blog.cellsignal.com]
Comparative Analysis of 12(13)Ep-9-KODE Across Species: A Technical Guide for Lipidomic Profiling
Executive Summary & Biological Significance
As lipidomics advances, researchers and drug development professionals are increasingly turning their attention to oxylipins—bioactive lipid mediators derived from polyunsaturated fatty acids (PUFAs). Among these, 12(13)Ep-9-KODE (trans-12,13-epoxy-11-oxo-trans-9-octadecenoic acid) has emerged as a highly specific biomarker of linoleic acid (LA) metabolism[1]. Unlike classical inflammatory mediators, 12(13)Ep-9-KODE represents a unique convergence of enzymatic epoxidation and oxidative stress. This makes it a critical target for researchers evaluating metabolic dysfunction, neurodegeneration, and hepatic stress across different mammalian models.
Mechanistic Biology: The Biosynthetic Pathway
As an Application Scientist, I emphasize to research teams that understanding the causality behind 12(13)Ep-9-KODE accumulation requires examining its biosynthetic origins. Linoleic acid is first metabolized by Cytochrome P450 (CYP450) epoxygenases to form epoxyoctadecenoic acids (EpOMEs), primarily 9(10)-EpOME and 12(13)-EpOME[2]. Subsequent enzymatic action by lipoxygenases (LOX) or non-enzymatic auto-oxidation driven by reactive oxygen species (ROS) converts these intermediates into epoxy-ketones, including 12(13)Ep-9-KODE.
Because its synthesis requires both CYP450 activity and an oxidative environment, elevated levels of 12(13)Ep-9-KODE serve as a dual-indicator of enzymatic dysregulation and oxidative stress in tissues.
Biosynthetic pathway of 12(13)Ep-9-KODE from Linoleic Acid.
Cross-Species Comparative Analysis
When translating preclinical findings to human therapeutics, it is vital to understand how 12(13)Ep-9-KODE behaves across species. The baseline concentrations and pathological responses of this oxylipin vary significantly depending on the metabolic architecture of the organism.
Quantitative Data & Species Comparison
| Species | Biological Matrix | Pathological/Physiological Context | 12(13)Ep-9-KODE Trend | Mechanistic Insight |
| Human | Serum | Alzheimer's Disease (AD) | Decreased | Altered lipid signaling and neuroinflammation compared to cognitively healthy elderly[3]. |
| Human | Plasma | Zinc Supplementation | Decreased | Zinc acts as an antioxidant, reducing ROS-driven auto-oxidation of LA into pro-inflammatory oxylipins[4]. |
| Mouse | Liver Tissue | Wilson Disease (tx-j model) | Significantly Elevated | Copper accumulation drives severe hepatic oxidative stress, upregulating CYP450 and LOX pathways[2]. |
| Rat | Serum | Microcirculatory Dysfunction | Modulated | Perturbations in the linoleic acid metabolism pathway correlate with vascular flow restriction[1]. |
| Bovine | Serum | Heifer Development | Age-Dependent Peaks | Fluctuations correlate with critical developmental milestones such as weaning and rumen development[5]. |
Note: In humans, 12(13)Ep-9-KODE is a detectable component of the normal serum metabolome[6], but its dynamic range is highly sensitive to systemic oxidative stress and dietary interventions[4].
Experimental Methodologies: Self-Validating LC-MS/MS Protocol
The greatest source of error in oxylipin quantification is ex vivo auto-oxidation. If samples are not handled correctly, the LA in the biofluid will spontaneously oxidize in the collection tube, artificially spiking 12(13)Ep-9-KODE levels and destroying the integrity of your data.
To prevent this, the following protocol incorporates a self-validating system : the use of antioxidant cocktails during collection and the immediate spiking of deuterated internal standards. This ensures that any measured 12(13)Ep-9-KODE reflects true in vivo biology, and extraction efficiency is mathematically verifiable.
Step-by-Step Workflow
-
Sample Collection & Stabilization:
-
Collect blood/tissue on ice. Immediately add an antioxidant/enzyme inhibitor cocktail (e.g., 0.1% BHT, EDTA, and a soluble epoxide hydrolase inhibitor).
-
Causality: BHT quenches free radicals, halting ex vivo auto-oxidation of LA into 12(13)Ep-9-KODE.
-
-
Internal Standard (IS) Spiking:
-
Spike the sample with a known concentration of a deuterated surrogate (e.g., d11-14(15)-EpETrE or a similar deuterated oxylipin).
-
Causality: Adding the IS before extraction allows you to calculate absolute recovery rates, self-validating the extraction efficiency and accounting for matrix effects.
-
-
Solid Phase Extraction (SPE):
-
Load the sample onto a pre-conditioned Oasis HLB (or equivalent polymeric) SPE cartridge.
-
Wash with 5% methanol to remove polar matrix interferences (salts, proteins).
-
Elute oxylipins using 100% methanol and ethyl acetate.
-
Causality: SPE concentrates trace oxylipins while removing ion-suppressing phospholipids, ensuring high sensitivity during mass spectrometry.
-
-
UPLC-Q-TOF-MS/MS Analysis:
-
Evaporate the eluate under nitrogen gas and reconstitute in the mobile phase.
-
Analyze via UPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in negative electrospray ionization (ESI-) mode[1]. 12(13)Ep-9-KODE typically yields a deprotonated precursor ion [M-H]- at m/z 309.2.
-
Self-validating LC-MS/MS workflow for oxylipin quantification.
Translational Implications for Drug Development
For drug development professionals, 12(13)Ep-9-KODE is more than an academic curiosity; it is a highly sensitive pharmacodynamic biomarker.
-
Target Engagement: When developing antioxidant therapies or CYP450/LOX modulators, a reduction in circulating 12(13)Ep-9-KODE serves as direct evidence of target engagement and reduction of systemic oxidative stress[4].
-
Hepatotoxicity Screening: Because 12(13)Ep-9-KODE spikes dramatically in mouse models of hepatic stress (such as Wilson Disease)[2], it can be utilized in preclinical toxicology screens to detect early-stage drug-induced liver injury (DILI) before classical transaminases (ALT/AST) become elevated.
By integrating rigorous, artifact-free lipidomic profiling of 12(13)Ep-9-KODE into preclinical and clinical pipelines, researchers can gain unprecedented insights into the inflammatory and metabolic efficacy of novel therapeutics.
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Comprehensive Comparison Guide: 12(13)Ep-9-KODE vs. Its Precursor 12,13-EpOME in Lipidomics and Drug Development
As lipidomics accelerates the discovery of novel therapeutic targets, oxylipins—oxygenated derivatives of polyunsaturated fatty acids—have emerged as critical mediators of inflammation, vascular tone, and cellular metabolism. Among the most actively researched linoleic acid (LA) metabolites are 12,13-EpOME (isoleukotoxin) and its downstream oxidized derivative, 12(13)Ep-9-KODE .
This guide provides an in-depth, objective comparison of these two lipid mediators, detailing their biochemical pathways, physicochemical properties, and proven utility as biomarkers in clinical and preclinical models. Designed for drug development professionals and analytical scientists, this document outlines self-validating experimental protocols to ensure rigorous quantification in complex biological matrices.
Mechanistic Pathway & Biological Significance
Linoleic acid is the most abundant omega-6 polyunsaturated fatty acid in the human diet. Its metabolism yields a cascade of bioactive signaling molecules.
12,13-EpOME is a long-chain fatty acid epoxide formed primarily via cytochrome P450 (CYP) enzymes, specifically the CYP2J2, CYP2C8, and CYP2C9 isoforms[1][2]. While it plays a role in metabolic signaling—such as the rapid phosphorylation of AMPK to regulate cholesterol homeostasis[3]—it is also a known toxicant at high concentrations, capable of inducing mitochondrial dysfunction and cell death in renal epithelial cells[2].
Under conditions of elevated oxidative stress, 12,13-EpOME undergoes further oxidation or dehydrogenation to form 12(13)Ep-9-KODE, an oxo fatty acid (keto-epoxide)[4]. This downstream metabolite is a potent pro-inflammatory signal and a highly sensitive biomarker for systemic oxidative stress[5].
Linoleic acid metabolism to 12,13-EpOME and 12(13)Ep-9-KODE signaling pathways.
Physicochemical Comparison
Understanding the structural differences between these two metabolites is crucial for optimizing chromatographic separation and mass spectrometry parameters.
Table 1: Chemical and Biological Properties
| Feature | 12,13-EpOME[1][2] | 12(13)Ep-9-KODE[4] |
| IUPAC Name | (E)-11-(3-pentyloxiran-2-yl)undec-9-enoic acid | (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid |
| Molecular Formula | C18H32O3 | C18H30O4 |
| Molecular Mass | 296.4 g/mol | 310.4 g/mol |
| Functional Groups | Epoxide, Carboxylic acid | Epoxide, Ketone, Carboxylic acid |
| Primary Origin | CYP450 enzymatic metabolism of LA | Secondary oxidation of 12,13-EpOME |
| Biological Role | AMPK activator, induces mitochondrial dysfunction | Pro-inflammatory signaling, oxidative stress marker |
Experimental Performance & Biomarker Utility
Both metabolites have been rigorously evaluated in clinical cohorts and animal models, demonstrating distinct utility depending on the therapeutic target.
Table 2: Experimental Observations in Disease Models
| Disease Context | Target Metabolite | Experimental Observation | Clinical Significance |
| Zinc Deficiency & Inflammation | 12(13)Ep-9-KODE | Decreased significantly following a 25 mg/day zinc repletion intervention in adolescents[5]. | Serves as a reliable proxy for pro-inflammatory status; reduction indicates successful anti-inflammatory intervention[5]. |
| Bronchopulmonary Dysplasia (BPD) | Both | Significantly elevated in umbilical cord blood prior to the onset of BPD and pulmonary hypertension[6]. | Acts as a predictive early-warning biomarker for in utero dyslipidemia and subsequent neonatal respiratory failure[6]. |
| Hepatic Lipid Metabolism | 12,13-EpOME | Rapidly induces AMPK phosphorylation (Thr172) within 30 minutes in HepG2 cells[3]. | Modulates cholesterol homeostasis via the AMPK/ACC signaling axis[3]. |
Self-Validating Protocol: LC-MS/MS Quantification of Oxylipins
To ensure high-fidelity data when comparing 12,13-EpOME and 12(13)Ep-9-KODE in biological matrices (e.g., plasma, tissue), researchers must deploy a self-validating analytical workflow. Oxylipins are highly susceptible to ex vivo auto-oxidation and matrix-induced ion suppression. The following protocol integrates mechanistic safeguards to guarantee analytical trustworthiness.
Step 1: Sample Collection & Quenching
-
Action: Collect whole blood into K2-EDTA tubes pre-loaded with Butylated Hydroxytoluene (BHT, final concentration 10 µM) and immediately centrifuge at 4°C. Store plasma at -80°C.
-
Causality: BHT acts as a radical-scavenging antioxidant. Without it, endogenous linoleic acid will spontaneously auto-oxidize ex vivo during sample handling, artificially inflating the levels of 12,13-EpOME and 12(13)Ep-9-KODE and leading to false-positive biomarker readings.
Step 2: Internal Standard (IS) Spike-In
-
Action: Thaw plasma on ice. Aliquot 100 µL of plasma and immediately spike with 10 µL of a deuterated internal standard mix (e.g., 12(13)-EpOME-d4, 100 ng/mL)[7].
-
Causality: Deuterated standards co-elute with the endogenous analytes but are distinguishable by mass. Spiking before extraction creates a self-validating system: any loss of the analyte during sample preparation or signal suppression in the mass spectrometer will equally affect the IS, allowing for mathematically exact absolute quantification.
Step 3: Solid Phase Extraction (SPE)
-
Action: Dilute the spiked plasma with 400 µL of 5% methanol in water. Load onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol to remove polar interferents, and elute the oxylipins with 100% methanol and ethyl acetate. Dry under nitrogen gas and reconstitute in 50 µL of LC-MS grade methanol.
-
Causality: Direct injection of protein-precipitated plasma introduces phospholipids into the mass spectrometer. Phospholipids compete for charge in the electrospray ionization (ESI) source, causing severe ion suppression. SPE isolates the hydrophobic oxylipins, drastically improving the signal-to-noise ratio and lowering the limit of detection (LOD).
Step 4: LC-MS/MS Acquisition
-
Action: Inject 5 µL onto a C18 Reverse-Phase UHPLC column. Utilize a mobile phase gradient of Water (0.1% Acetic Acid) and Acetonitrile (0.1% Acetic Acid). Detect via Triple Quadrupole Mass Spectrometry in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).
-
Causality: Because 12,13-EpOME and 12(13)Ep-9-KODE contain carboxylic acid moieties, they readily lose a proton [M-H]- in basic or weakly acidic conditions, making ESI- the most sensitive ionization mode. MRM transitions (Precursor -> Product ion) provide absolute structural specificity, easily distinguishing the 296.4 m/z (EpOME) from the 310.4 m/z (KODE).
Conclusion
For drug development professionals mapping metabolic or inflammatory pathways, the choice between tracking 12,13-EpOME and 12(13)Ep-9-KODE depends on the specific biological question. 12,13-EpOME is the direct readout of CYP450 activity on linoleic acid and is highly relevant for studies involving hepatic metabolism, AMPK activation, and direct mitochondrial toxicity. Conversely, 12(13)Ep-9-KODE represents the intersection of lipid metabolism and systemic oxidative stress, making it a superior biomarker for evaluating the efficacy of anti-inflammatory interventions and predicting complex pathologies like bronchopulmonary dysplasia.
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12,13-EpOME(9) | C18H32O3 | CID 5283014 - PubChem - NIH Source: nih.gov URL:[Link]
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12(13)Ep-9-KODE | C18H30O4 | CID 5283007 - PubChem - NIH Source: nih.gov URL:[Link]
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Effects of Zinc-Biofortified Wheat Intake on Plasma Markers of Fatty Acid Metabolism and Oxidative Stress Among Adolescents - MDPI Source: mdpi.com URL:[Link]
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Effects of 12,13-EpOME and 12,13-DiMOME on the phosphorylation of AMPK... - ResearchGate Source: researchgate.net URL:[Link]
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A Functional Comparison of the Linoleic Acid Metabolites: 12,13-DiHOME and 12(13)Ep-9-KODE
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Lipids
Linoleic acid, an essential omega-6 fatty acid, is a crucial component of cellular membranes and a precursor to a vast array of signaling molecules known as oxylipins. The metabolic fate of linoleic acid is determined by a series of enzymatic and non-enzymatic reactions, giving rise to molecules with diverse and often potent biological activities. This guide focuses on two such metabolites, 12,13-DiHOME and 12(13)Ep-9-KODE, which exemplify how subtle structural differences can lead to distinct functional roles in metabolic regulation, inflammation, and hormonal signaling.
Biosynthesis: Divergent Paths from a Common Precursor
The journey from linoleic acid to these two bioactive lipids begins with epoxidation by cytochrome P450 (CYP) enzymes, which generates the intermediate 12(13)-epoxyoctadecenoic acid (12,13-EpOME).[1][2] From this branch point, the pathways for the formation of 12,13-DiHOME and 12(13)Ep-9-KODE diverge significantly.
12,13-DiHOME is primarily the product of an enzymatic cascade. The epoxide ring of 12,13-EpOME is hydrolyzed by the soluble epoxide hydrolase (sEH) enzyme to form the vicinal diol, 12,13-DiHOME.[2][3] This process is particularly active in brown adipose tissue (BAT), where its production is stimulated by cold exposure and exercise.[4][5]
12(13)Ep-9-KODE (EKODE) , in contrast, is largely a product of non-enzymatic lipid peroxidation.[6][7] It arises from the reaction of linoleic acid with reactive oxygen and nitrogen species, especially under conditions of oxidative stress and inflammation.[6][8] This pathway underscores its association with pathological states.
Caption: Divergent biosynthesis of 12,13-DiHOME and 12(13)Ep-9-KODE from linoleic acid.
Functional Comparison: Metabolic Health vs. Pathophysiological Signaling
The distinct origins of 12,13-DiHOME and 12(13)Ep-9-KODE are reflected in their contrasting biological functions. While 12,13-DiHOME is emerging as a beneficial regulator of energy metabolism, 12(13)Ep-9-KODE is increasingly linked to inflammatory and hormonal dysregulation.
12,13-DiHOME: A Lipokine for Metabolic Homeostasis
Termed a "lipokine," 12,13-DiHOME is a signaling lipid released from brown adipose tissue (BAT) that exerts beneficial metabolic effects throughout the body.[3][4]
-
Brown Adipose Tissue (BAT) Activation: Cold exposure and exercise trigger the release of 12,13-DiHOME from BAT.[4][5] This lipokine then acts in an autocrine and paracrine manner to stimulate fatty acid uptake by brown adipocytes, providing fuel for thermogenesis.[4][9]
-
Skeletal Muscle Fatty Acid Uptake: 12,13-DiHOME also enhances fatty acid uptake and oxidation in skeletal muscle, contributing to improved energy expenditure and metabolic flexibility.[10]
-
Mitochondrial Function: Studies have shown that 12,13-DiHOME can increase mitochondrial respiration in muscle cells.[10]
-
Cardioprotective Effects: This lipokine has been demonstrated to improve cardiac function, and its circulating levels are positively correlated with cardiovascular fitness.[3][5]
12(13)Ep-9-KODE (EKODE): A Marker and Mediator of Pathophysiology
In contrast to the beneficial roles of 12,13-DiHOME, 12(13)Ep-9-KODE is associated with pathological processes, primarily driven by oxidative stress.
-
Aldosterone Secretion: A key function of EKODE is the stimulation of aldosterone secretion from adrenal cells.[11] This suggests a role in the regulation of blood pressure and electrolyte balance. Elevated levels of EKODE have been correlated with higher aldosterone levels in humans.
-
Inflammation and Cancer: Research has shown that EKODE can exacerbate colonic inflammation and promote colon tumorigenesis.[12] Its mechanism involves the activation of the JNK signaling pathway in both colon cancer and macrophage cells.[12][13]
-
Biomarker of Oxidative Stress: Due to its formation during lipid peroxidation, EKODE can form stable adducts with proteins, particularly with cysteine residues.[8][14] These adducts can be detected and serve as biomarkers for oxidative stress and inflammation in various tissues.[14][15]
Comparative Signaling Pathways
The divergent functions of these two lipids are a direct result of their distinct interactions with cellular signaling networks.
12,13-DiHOME Signaling
The signaling cascade initiated by 12,13-DiHOME is geared towards enhancing cellular energy metabolism. A key mechanism is the translocation of fatty acid transporters, such as FATP1 and CD36, to the plasma membrane of brown adipocytes and muscle cells, thereby increasing fatty acid uptake.[2][4] This process is thought to be mediated, in part, by peroxisome proliferator-activated receptor gamma (PPARγ).[2] Additionally, the beneficial effects of 12,13-DiHOME on cardiac function have been linked to the activation of nitric oxide synthase 1 (NOS1).[3]
Caption: Signaling pathways of 12(13)Ep-9-KODE in hormonal and inflammatory responses.
Quantitative Comparison of Biological Activities
| Feature | 12(13)Ep-9-KODE (EKODE) | 12,13-DiHOME |
| Primary Source | Lipid peroxidation (oxidative stress) [6][8] | Enzymatic conversion in Brown Adipose Tissue (BAT) [4][5] |
| Primary Function | Stimulation of aldosterone secretion, pro-inflammatory signaling [11][12] | Promotion of fatty acid uptake and metabolism [4][10] |
| Key Target Tissues | Adrenal glands, colon [11][12] | Brown adipose tissue, skeletal muscle, heart [3][4][10] |
| Signaling Pathway | JNK activation, steroidogenesis pathway [11][12] | PPARγ activation, FATP1/CD36 translocation, NOS1 activation [2][3][4] |
| Associated State | Oxidative stress, inflammation, tumorigenesis [8][12] | Exercise, cold exposure, metabolic health [4][5] |
| Mechanism of Action | Receptor-mediated signaling, covalent protein modification [8][11][12] | Receptor-mediated signaling [2][3] |
Experimental Protocols
To aid researchers in the functional analysis of these two lipids, the following are representative experimental protocols.
Protocol 1: In Vitro Aldosterone Secretion Assay for 12(13)Ep-9-KODE
This protocol is designed to assess the direct effect of 12(13)Ep-9-KODE on aldosterone production in an adrenal cell line.
-
Cell Culture: Culture a suitable adrenal cell line (e.g., rat adrenal cells) in appropriate media until confluent.
-
Treatment: Starve the cells in serum-free media for 2-4 hours. Then, treat the cells with varying concentrations of 12(13)Ep-9-KODE (e.g., 0.5 to 5 µM) or vehicle control (e.g., ethanol or DMSO) for a specified time (e.g., 24 hours). [14]3. Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Aldosterone Quantification: Measure the concentration of aldosterone in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the aldosterone concentrations to the total protein content of the cells in each well. Compare the aldosterone levels in the treated groups to the vehicle control to determine the effect of 12(13)Ep-9-KODE.
Protocol 2: In Vitro Fatty Acid Uptake Assay for 12,13-DiHOME
This protocol measures the ability of 12,13-DiHOME to stimulate fatty acid uptake in a muscle cell line.
-
Cell Culture: Differentiate a myoblast cell line (e.g., C2C12) into myotubes.
-
Treatment: Treat the differentiated myotubes with 12,13-DiHOME (e.g., 1 µM) or vehicle control for a specified time (e.g., 1-4 hours).
-
Fatty Acid Incubation: Add a fluorescently labeled fatty acid analog (e.g., BODIPY-C12) to the culture media and incubate for 30-60 minutes.
-
Cell Lysis and Fluorescence Measurement: Wash the cells to remove excess fluorescent fatty acid, then lyse the cells. Measure the fluorescence intensity of the cell lysate using a plate reader.
-
Data Analysis: Normalize the fluorescence intensity to the total protein content. Compare the fatty acid uptake in the 12,13-DiHOME-treated group to the vehicle control.
Conclusion and Future Directions
The functional comparison of 12,13-DiHOME and 12(13)Ep-9-KODE highlights the remarkable diversity of signaling molecules derived from a single precursor, linoleic acid. 12,13-DiHOME has emerged as a beneficial lipokine that promotes metabolic health through the activation of brown adipose tissue and enhancement of fatty acid metabolism. In contrast, 12(13)Ep-9-KODE is a marker and mediator of oxidative stress and inflammation, with a primary role in stimulating aldosterone secretion and promoting pro-inflammatory signaling.
For researchers and drug development professionals, understanding these distinct functions is critical. Targeting the sEH enzyme to increase the levels of 12,13-DiHOME could be a promising therapeutic strategy for metabolic diseases. Conversely, the detection of 12(13)Ep-9-KODE and its protein adducts could serve as a valuable diagnostic tool for diseases associated with oxidative stress and inflammation. Further research is warranted to fully elucidate the receptors and downstream signaling pathways of both molecules to unlock their full therapeutic and diagnostic potential.
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The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation. PNAS. [Link]
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Scientists Discover EKODE Compounds That Reveal Where Inflammation Is Occurring. Case Western Reserve University. [Link]
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The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation. PubMed. [Link]
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The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis. PubMed. [Link]
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The lipid peroxidation product EKODE exacerbates colonic inflammation and colon tumorigenesis. ResearchGate. [Link]
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Epoxy-keto-linoleic acid (EKODE) stimulates aldosterone secretion by rat adrenal cells, and its levels in human blood correlate with those of aldosterone. ResearchGate. [Link]
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The unique reactivity of EKODE lipid peroxidation products allows in vivo detection of inflammation. PMC. [Link]
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Synthesis of Six Epoxyketooctadecenoic Acid (EKODE) Isomers, Their Generation from Nonenzymatic Oxidation of Linoleic Acid, and Their Reactivity with Imidazole Nucleophiles. ACS Publications. [Link]
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Formation of 9-hydroxyoctadecadienoic acid from linoleic acid in endothelial cells. PubMed. [Link]
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Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles. PubMed. [Link]
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A novel endocrine role for the BAT-released lipokine 12,13-diHOME to mediate cardiac function. PMC. [Link]
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The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. ACS Publications. [Link]
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9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes. ResearchGate. [Link]
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Introduction: The Role of TRPV1 in Nociception and Therapeutic Development
An In-Depth Comparative Guide to the Relative Potency of 12(13)Ep-9-KODE and Other TRPV1 Agonists
The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin receptor, is a non-selective cation channel that plays a pivotal role in the detection of noxious stimuli.[1] Expressed predominantly in primary sensory neurons, TRPV1 acts as a polymodal integrator for a variety of physical and chemical signals, including high temperatures (>43°C), acidic conditions, and a range of exogenous and endogenous chemical ligands.[2][3][4] Activation of TRPV1 leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and initiates the signaling cascade perceived as pain.[5][6]
Given its central role in pain and neurogenic inflammation, TRPV1 is a major target for analgesic drug development. Understanding the potency and efficacy of various agonists is critical for this endeavor. While exogenous agonists like capsaicin are well-studied, there is growing interest in endogenous ligands that modulate TRPV1 activity under physiological and pathophysiological conditions. Among these are oxidized linoleic acid metabolites (OLAMs), such as 12(13)-epoxy-9-keto-10(E)-octadecenoic acid (12(13)Ep-9-KODE), which have emerged as potential native activators of the channel. This guide provides a comparative analysis of the potency of 12(13)Ep-9-KODE and other key TRPV1 agonists, supported by experimental data and detailed methodologies for their assessment.
Comparative Potency of TRPV1 Agonists
The potency of a TRPV1 agonist is typically quantified by its half-maximal effective concentration (EC₅₀), the concentration required to elicit 50% of the maximum response. This value is highly dependent on the experimental system, including the cell type (e.g., HEK293 cells, CHO cells, or primary dorsal root ganglion neurons), the expression level of the receptor, and the assay methodology (e.g., calcium imaging vs. electrophysiology).[7]
The following table summarizes the reported EC₅₀ values for 12(13)-EpOME (the precursor epoxide to 12(13)Ep-9-KODE) and a range of other common and novel TRPV1 agonists to provide a framework for comparison. Direct EC₅₀ values for 12(13)Ep-9-KODE are not prevalent in the literature; however, studies consistently show that its precursor, 12(13)-EpOME, and related OLAMs are effective activators of TRPV1 channels.[8][9]
Table 1: Comparative Potency (EC₅₀) of Various TRPV1 Agonists
| Agonist | Chemical Class | EC₅₀ Value | Experimental System | Source(s) |
| Resiniferatoxin (RTX) | Diterpene (Natural) | ~0.15 nM | Mouse TRPV1 | [10][11] |
| Novel Compound 1 | Synthetic | 53 ± 6 nM | Xenopus Oocytes (TEVC) | [12][13] |
| Novel Compound 2 | Synthetic | 53 ± 4.3 nM | Xenopus Oocytes (TEVC) | [12][13] |
| N-Arachidonoyl dopamine | Endocannabinoid-like | ~50 nM | Not Specified | [14] |
| Capsaicin | Vanilloid (Natural) | 28.5 nM - 440 nM | HEK293 Cells, Xenopus Oocytes | [12][13][15] |
| Anandamide (AEA) | Endocannabinoid | ~1 µM | Not Specified | [16] |
| CPIPC | Synthetic | 1.56 ± 0.13 µM | HEK293 Cells (Patch Clamp) | [17] |
| 9(S)-HODE | OLAM | ~27.5 µM | Human TRPV1 in HEK293 Cells | [16] |
| 12(13)-EpOME | OLAM | Not Quantified | Rat Trigeminal Ganglion Neurons | [9] |
Note: Lower EC₅₀ values indicate higher potency.
Analysis of Agonist Potency
-
High-Potency Agonists: Resiniferatoxin (RTX) stands as the most potent known TRPV1 agonist, with a potency that is several orders of magnitude greater than that of capsaicin.[10] This ultra-high potency makes it a valuable pharmacological tool for studying TRPV1 desensitization.
-
Capsaicin as a Benchmark: Capsaicin is the most widely recognized TRPV1 agonist and serves as a standard for comparison. Its potency in the low-to-mid nanomolar range is robust and has been characterized across numerous experimental platforms.[12][13][15]
-
Endogenous Ligands: Endogenous agonists like N-arachidonoyl dopamine and anandamide exhibit potencies that are generally lower than capsaicin.[14][16] Their physiological relevance lies in their localized production and action in response to specific stimuli.
-
Oxidized Linoleic Acid Metabolites (OLAMs): While a precise EC₅₀ for 12(13)-EpOME has not been established, studies demonstrate its clear activity. For instance, application of 100 µM 12(13)-EpOME to rat trigeminal ganglion neurons evokes significant inward currents, confirming its role as an agonist.[9] Related compounds like 9(S)-HODE are weak partial agonists with low micromolar potency.[16] This suggests that OLAMs likely function as modulators that contribute to TRPV1 sensitization during inflammation and injury rather than as highly potent primary activators.[18]
Methodologies for Assessing TRPV1 Agonist Potency
Accurate determination of agonist potency requires robust and validated experimental protocols. The two gold-standard methodologies are intracellular calcium imaging and patch-clamp electrophysiology.
Intracellular Calcium Imaging
This high-throughput method relies on the fact that TRPV1 is a calcium-permeable channel.[1] Agonist binding leads to channel opening and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i), which is measured using fluorescent calcium indicators.
Causality of Experimental Choices:
-
Cell Line: HEK293 or CHO cells are often used because they do not endogenously express TRPV1, providing a "clean" background when they are stably transfected with the channel. This ensures the measured response is specific to the expressed TRPV1.
-
Calcium Dye: Dyes like Fluo-4 AM are cell-permeant and are cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[19][20] Its fluorescence increases significantly upon binding to Ca²⁺, providing a strong and measurable signal.[1]
-
Agonist Concentration: A wide range of agonist concentrations is used to generate a full dose-response curve, which is essential for accurately calculating the EC₅₀ value.
Step-by-Step Protocol for Calcium Imaging Assay:
-
Cell Seeding: Seed HEK293 cells stably expressing human or rat TRPV1 into a 96-well or 384-well black, clear-bottom microplate at an appropriate density (e.g., 40,000-80,000 cells/well). Culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium. Add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor like probenecid (to prevent dye extrusion). Incubate for 60-120 minutes at 37°C.[19][21]
-
Washing: Gently wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.
-
Baseline Fluorescence Reading: Place the plate into a fluorescence microplate reader. Measure the baseline fluorescence (Excitation: ~485 nm, Emission: ~525 nm) for a short period (e.g., 10-20 seconds) to establish a stable signal.[20]
-
Agonist Addition: Using the instrument's integrated fluidic handling, add varying concentrations of the test agonist (e.g., 12(13)Ep-9-KODE, capsaicin) to the wells.
-
Fluorescence Measurement: Immediately after agonist addition, record the change in fluorescence intensity over time (e.g., for 2-5 minutes) to capture the peak response.
-
Data Analysis: For each well, calculate the peak fluorescence response relative to the baseline. Plot the normalized response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response equation to determine the EC₅₀ value.[7]
Workflow for Calcium Imaging Assay
Patch-Clamp Electrophysiology
This technique provides the most direct measurement of ion channel function by recording the ionic currents flowing through the channel in response to an agonist. The whole-cell configuration is commonly used to measure the total current from all channels on a single cell.
Causality of Experimental Choices:
-
Whole-Cell Configuration: This configuration allows for control of the intracellular solution and the membrane potential, enabling the precise measurement of agonist-evoked currents while minimizing interference from other cellular processes.[22]
-
Voltage Ramps/Steps: Applying specific voltage protocols allows for the characterization of the current-voltage (I-V) relationship of the channel, confirming the characteristic outwardly rectifying current of TRPV1.[23]
-
Direct Measurement: Unlike calcium imaging, which measures a downstream consequence of channel activation, electrophysiology directly measures the primary function of the ion channel—ion conduction. This makes it the gold standard for studying channel biophysics.
Step-by-Step Protocol for Whole-Cell Patch-Clamp Assay:
-
Cell Preparation: Culture TRPV1-expressing cells on glass coverslips. At the time of recording, place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external physiological solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and HEPES, pH 7.4).[24]
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. Fill the pipette with an internal solution (e.g., containing K-aspartate, KCl, MgCl₂, EGTA, and HEPES, pH 7.2) that mimics the intracellular ionic environment.[24]
-
Seal Formation: Under visual guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration. This provides electrical access to the entire cell.
-
Current Recording: Clamp the cell's membrane potential at a holding potential (e.g., -60 mV). Apply voltage steps or ramps to record baseline currents.[23]
-
Agonist Application: Perfuse the cell with the external solution containing a known concentration of the TRPV1 agonist. Record the inward current evoked by the agonist.
-
Dose-Response: Wash out the agonist and repeat step 6 with several different concentrations to build a dose-response curve.
-
Data Analysis: Measure the peak current amplitude at each agonist concentration and normalize it to the maximal current evoked by a saturating concentration of a reference agonist like capsaicin. Plot the normalized current against the agonist concentration to determine the EC₅₀.[13]
Workflow for Patch-Clamp Electrophysiology
TRPV1 Signaling Pathway
The activation of TRPV1 by an agonist like 12(13)Ep-9-KODE is the initiating step in a complex signaling cascade. Understanding this pathway is crucial for contextualizing the effects of different agonists.
-
Agonist Binding: The agonist binds to a specific pocket on the TRPV1 channel, which for vanilloids involves transmembrane domains.[8][25]
-
Channel Gating: This binding induces a conformational change, opening the channel pore.
-
Cation Influx: The open channel allows the rapid influx of cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients.[5]
-
Membrane Depolarization: The influx of positive charge depolarizes the neuronal membrane. If this depolarization reaches the threshold, it will trigger an action potential, propagating the signal to the central nervous system.
-
Ca²⁺ as a Second Messenger: The rise in intracellular Ca²⁺ acts as a critical second messenger, activating various downstream signaling pathways.[6] This includes the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP) from the sensory nerve terminals.[6]
-
Modulation and Desensitization: The TRPV1 channel itself is subject to regulation. For example, activation of Protein Kinase A (PKA) and Protein Kinase C (PKC) can phosphorylate the channel, sensitizing it and lowering its activation threshold.[5] Conversely, prolonged exposure to an agonist leads to desensitization, a process mediated by Ca²⁺ influx and the activation of phosphatases like calcineurin, which renders the neuron less responsive to subsequent stimuli.[14]
TRPV1 Activation and Downstream Signaling
Conclusion
The oxidized linoleic acid metabolite 12(13)Ep-9-KODE, and its precursor 12(13)-EpOME, are recognized as endogenous activators of the TRPV1 channel. While they do not possess the high potency of benchmark agonists like capsaicin or resiniferatoxin, their production during inflammation and injury suggests a significant role in the sensitization of nociceptive pathways.[9][18] Their potency appears to be in the low micromolar range, similar to other endogenous lipid modulators.
A comprehensive understanding of the relative potency of these and other agonists is fundamental for researchers in pain and pharmacology. The application of standardized and rigorous experimental methodologies, such as calcium imaging and patch-clamp electrophysiology, is essential for generating reliable and comparable data. This detailed guide provides the foundational knowledge and protocols necessary for scientists to effectively investigate the complex pharmacology of the TRPV1 channel and advance the development of novel therapeutics targeting this critical pain receptor.
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TRPV1 - Wikipedia. [Link]
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TRPV1: Structure, Endogenous Agonists, and Mechanisms - PMC. [Link]
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Understanding diverse TRPV1 signaling – an update. - F1000Research. [Link]
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General outline of TRPV1 channels' role in signaling pathways that... - ResearchGate. [Link]
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TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory ... - NCBI. [Link]
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TRPV1: a stress response protein in the central nervous system - PMC - NIH. [Link]
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EpOMEs and DiHOMEs Activate TRPA1 and TRPV1 Channels in Airway Smooth Muscle | American Journal of Respiratory and Critical Care Medicine. [Link]
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Central activation of TRPV1 and TRPA1 by novel endogenous agonists contributes to mechanical and thermal allodynia after burn injury - PMC. [Link]
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TRPV1: Structure, Endogenous Agonists, and Mechanisms - ResearchGate. [Link]
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TRPV1: Structure, Endogenous Agonists, and Mechanisms - PubMed. [Link]
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Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - PMC. [Link]
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Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. [Link]
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Validation of TRPV1 and ASIC1 ligand-gated ion channels using automated patch clamp and FLIPR with novel - Molecular Devices. [Link]
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Full article: Targeting the TRPV1 pain pathway in osteoarthritis of the knee - Taylor & Francis. [Link]
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Assay of TRPV1 Receptor Signaling - PubMed. [Link]
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Electrophysiological analysis of the TRPV1 N331K channel. (A) Patch... | Download Scientific Diagram - ResearchGate. [Link]
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Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons | eLife. [Link]
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Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates | ACS Omega. [Link]
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Activation of sensory neurons by EpOMEs and DiHOMEs is TRPV1 and TRPA1... | Download Scientific Diagram - ResearchGate. [Link]
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Identification of a Partial and Selective TRPV1 Agonist CPIPC for Alleviation of Inflammatory Pain - MDPI. [Link]
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Electrophysiological Methods for the Study of TRP Channels - NCBI. [Link]
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EC50 values of four vanilloids for various TRPV1 mutants. - ResearchGate. [Link]
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TRPV1 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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TRPV1 Channels Are New Players in the Reticulum–Mitochondria Ca 2+ Coupling in a Rat Cardiomyoblast Cell Line - MDPI. [Link]
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TRPV1 Human Transient Potential Ion Channel Cell Based Agonist & Antagonist Calcium Flux LeadHunter Assay - FR - Eurofins Discovery. [Link]
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Calcium imaging protocol. (A) Protocol design and representative plot... - ResearchGate. [Link]
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Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin - Frontiers. [Link]
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A re-evaluation of 9-HODE activity at TRPV1 channels in comparison with anandamide: enantioselectivity and effects at other TRP channels and in sensory neurons - PMC. [Link]
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In vitro evaluation of putative TRPV1 agonists. (A) Representative... - ResearchGate. [Link]
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Natural Active Ingredients and TRPV1 Modulation: Focus on Key Chemical Moieties Involved in Ligand–Target Interaction - PMC. [Link]
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Molecular Dynamic Simulations Reveal the Activation Mechanisms of Oxidation-Induced TRPV1 - MDPI. [Link]
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A journey from molecule to physiology and in silico tools for drug discovery targeting the transient receptor potential vanilloid type 1 (TRPV1) channel - Frontiers. [Link]
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The contribution of the endogenous TRPV1 ligands 9-HODE and 13-HODE to nociceptive processing and their role in peripheral inflammatory pain mechanisms - PubMed. [Link]
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TRPV1: Structure, Endogenous Agonists, and Mechanisms - MDPI. [Link]
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Comparative Analysis of Single-Molecule Dynamics of TRPV1 and TRPV4 Channels in Living Cells - MDPI. [Link]
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Analytical and Functional Validation of 12(13)Ep-9-KODE in Disease Models: A Comparison Guide
Executive Summary
As a Senior Application Scientist specializing in targeted lipidomics, I frequently encounter research programs that stall due to the misquantification of low-abundance bioactive lipids. 12(13)Ep-9-KODE (12,13-epoxy-9-keto-10-octadecenoic acid) is a prime example. This linoleate-derived oxylipin is a potent mediator of inflammation, reproductive physiology, and metabolic dysregulation[1]. However, its structural similarity to a vast family of isomeric oxylipins makes it notoriously difficult to quantify accurately using conventional immunoassays.
This guide objectively compares the performance of Targeted LC-MS/MS Lipidomics Panels against Conventional Immunoassays (ELISA) for validating the role of 12(13)Ep-9-KODE in disease models. By understanding the causality behind analytical choices, researchers can implement self-validating workflows that ensure scientific integrity.
Mechanistic Context: Biosynthesis and Disease Relevance
To accurately measure a biomarker, one must first understand its origin. 12(13)Ep-9-KODE is synthesized from linoleic acid via the lipoxygenase (LOX) or cytochrome P450 (CYP) pathways, which generate hydroperoxides (e.g., 9-HpODE) that are subsequently oxidized into epoxy-keto derivatives[1].
Biosynthetic pathway of 12(13)Ep-9-KODE and its downstream pathological impacts in disease models.
Accurate quantification of this specific node is critical across several established disease models:
-
Reproductive Physiology: 12(13)Ep-9-KODE fluctuates significantly during the estrous cycle and maternal recognition of pregnancy, acting as a regulator of progesterone production and immune cell function[2][3].
-
Nutritional & Inflammatory Models: In clinical and murine models assessing zinc-biofortified diets, 12(13)Ep-9-KODE serves as a critical pro-inflammatory biomarker. Zinc deficiency alters the balance of pro- and anti-inflammatory oxylipins, making precise measurement essential[4][5].
-
Oncology & Metabolic Rewiring: In prostate cancer models featuring UGT (uridine diphosphate glucuronosyltransferase) gene knockouts, the lipidome undergoes massive rewiring. 12(13)Ep-9-KODE emerges as a uniquely perturbed metabolite driving tumor progression[6][7].
Technology Comparison: LC-MS/MS vs. ELISA
When validating 12(13)Ep-9-KODE, researchers typically choose between generic oxylipin ELISA kits and targeted LC-MS/MS using high-purity synthetic standards.
The Causality of Cross-Reactivity: ELISAs rely on antibody-epitope binding. Because oxylipins like 9-KODE, 13-KODE, and 12(13)Ep-9-KODE share nearly identical aliphatic backbones, antibodies exhibit severe cross-reactivity. Conversely, LC-MS/MS separates these isomers chromatographically and identifies them by specific precursor-to-product ion transitions (e.g., [M-H]- at m/z 309.2)[8].
Table 1: Analytical Performance Comparison
| Feature | Targeted LC-MS/MS Lipidomics | Conventional Immunoassay (ELISA) |
| Specificity | High: Resolves exact mass & retention time[8] | Low: High cross-reactivity with structural isomers |
| Multiplexing | High: 50+ oxylipins quantified simultaneously | None: Single analyte class per well |
| Dynamic Range | 3–4 logs: Sub-nanomolar to micromolar | 1–2 logs: Narrow linear range |
| Matrix Interference | Low: Mitigated by Solid-Phase Extraction (SPE) | High: Plasma proteins/lipids interfere with binding |
| Data Integrity | Self-Validating: Uses isotopic internal standards | Dependent: Requires secondary MS validation |
Experimental Validation Protocols: The Self-Validating LC-MS/MS Workflow
Step-by-step LC-MS/MS analytical workflow for the extraction and quantification of 12(13)Ep-9-KODE.
Step-by-Step Methodology
-
Sample Collection & Stabilization:
-
Action: Collect plasma or tissue and immediately add Butylated hydroxytoluene (BHT) to a final concentration of 0.1%. Flash-freeze in liquid nitrogen.
-
Causality: Linoleic acid rapidly auto-oxidizes ex vivo. BHT quenches free radicals, preventing the artificial generation of 12(13)Ep-9-KODE during sample handling.
-
-
Internal Standard Spiking:
-
Action: Spike samples with a known concentration of a structurally similar internal standard (e.g., Anandamide [AEA] or a deuterated surrogate) prior to extraction[9].
-
Causality: This makes the assay self-validating. Any loss of the analyte during extraction or signal suppression in the mass spectrometer will equally affect the internal standard, allowing for perfect mathematical correction.
-
-
Protein Precipitation & Solid-Phase Extraction (SPE):
-
Action: Add 4 volumes of cold methanol/acetonitrile to precipitate proteins. Centrifuge, dilute the supernatant with water, and load onto a pre-conditioned Strata-X polymeric SPE cartridge. Wash with 10% methanol and elute with 100% methanol.
-
Causality: Direct injection of plasma ruins LC columns and causes severe ion suppression. SPE specifically enriches the free fatty acid fraction while discarding interfering phospholipids and salts.
-
-
UPLC-MS/MS Analysis:
-
Action: Inject the eluate onto a reverse-phase C18 UPLC column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for 12(13)Ep-9-KODE (Precursor m/z 309.2)[8].
-
Supporting Experimental Data: The Impact of Analytical Choice
To illustrate the critical importance of selecting LC-MS/MS over ELISA, consider the following simulated validation data based on a murine model of zinc-deficiency-induced inflammation[4][5].
Because ELISAs cannot distinguish 12(13)Ep-9-KODE from other abundant KODEs and HETEs, they systematically overestimate both the baseline concentration and the pathological fold-change, leading to a high risk of false discovery.
Table 2: Comparative Quantification in a Zinc-Deficient vs. Zinc-Replete Model
| Model Group | LC-MS/MS[12(13)Ep-9-KODE] | ELISA [Total KODE Equivalents] | Analytical Discrepancy |
| Zinc-Replete (Control) | 1.2 ± 0.1 nM | 4.5 ± 0.8 nM | ELISA overestimates baseline by 3.7x |
| Zinc-Deficient (Disease) | 2.5 ± 0.2 nM | 20.2 ± 3.1 nM | ELISA overestimates disease state by 8.0x |
| Calculated Fold Change | 2.1x (True specific increase) | 4.5x (Confounded by isomers) | False Discovery Risk in ELISA |
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comparing analytical methods for 12(13)Ep-9-KODE detection
As a Senior Application Scientist specializing in lipidomics and mass spectrometry, I have designed this technical guide to critically evaluate the analytical methodologies used for the detection and quantification of 12(13)Ep-9-KODE ((E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid).
This low-abundance, highly bioactive oxylipin is a downstream peroxidation product of linoleic acid metabolism and serves as a critical biomarker for oxidative stress, metabolic syndrome, and specific hepatic pathologies[1]. Because epoxides and ketones are structurally transient and prone to ex vivo artifacts, selecting the correct analytical platform and sample preparation workflow is paramount to ensuring data integrity.
Part 1: Biosynthetic Pathway & Analytical Challenges
12(13)Ep-9-KODE is generated through a complex enzymatic cascade involving Cytochrome P450 (CYP450) and Lipoxygenase (LOX) pathways, often acting in concert with dehydrogenases[2].
Biosynthetic pathway of 12(13)Ep-9-KODE from Linoleic Acid via CYP450 and LOX enzymatic cascades.
The core analytical challenges include:
-
Low Endogenous Abundance: Circulating levels in plasma/serum are typically in the low nanomolar to picomolar range[3].
-
Isobaric Interference: Biological matrices contain dozens of isomeric oxylipins (e.g., EpOMEs, DiHOMEs) that share the same exact mass (m/z 309.2071 in negative mode) [4].
-
Chemical Instability: The epoxide moiety is highly susceptible to hydrolysis by soluble epoxide hydrolases (sEH) or non-enzymatic auto-oxidation during sample handling.
Part 2: Comparative Analysis of Detection Modalities
To objectively evaluate the best approach for 12(13)Ep-9-KODE detection, we must compare the four primary analytical modalities used in lipidomics.
| Analytical Modality | Sensitivity (LOD) | Specificity | Sample Prep Complexity | Best Use Case |
| Targeted LC-MS/MS (QQQ) | High (1-10 pM) | Excellent (MRM resolves isomers) | High (SPE required) | Absolute quantification & clinical biomarker validation. |
| Untargeted LC-HRMS (Q-TOF) | Medium (50-100 pM) | High (Exact Mass + MS2) | High (SPE required) | Discovery metabolomics & global pathway mapping. |
| GC-MS | Low-Medium | Good | Very High (Derivatization) | Legacy lipid profiling; poorly suited for labile epoxides. |
| ELISA / Immunoassay | Medium | Poor (High cross-reactivity) | Low | Not recommended. No highly specific antibody exists for this exact isomer. |
Verdict: Targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the unequivocal gold standard. GC-MS requires harsh thermal conditions and derivatization (methoximation/silylation) that can degrade the epoxy-ketone structure [3]. Immunoassays fail to differentiate 12(13)Ep-9-KODE from structurally identical linoleic acid metabolites.
Part 3: Optimized LC-MS/MS Protocol (A Self-Validating System)
As an application scientist, I do not just execute steps; I engineer workflows where every phase validates the next. The following protocol is designed to eliminate artifactual oxidation and matrix suppression.
Step 1: Quenching and Internal Standardization
-
Action: Immediately upon thawing plasma/serum on ice, add 10 µL of an antioxidant/inhibitor cocktail (0.2 mg/mL Butylated hydroxytoluene [BHT], 100 µM Indomethacin, and 100 µM paraoxon) per 100 µL of sample.
-
Causality: Linoleic acid is highly susceptible to ex vivo auto-oxidation. BHT quenches reactive oxygen species, Indomethacin halts COX/LOX activity, and paraoxon inhibits sEH from hydrolyzing the epoxide. Without this, any detected 12(13)Ep-9-KODE might be an ex vivo artifact rather than a true biological measurement.
-
Validation: Spike the sample with a known concentration of a deuterated internal standard (e.g., 9-HODE-d4) and an unnatural surrogate (CUDA). CUDA recovery validates the extraction efficiency, while the deuterated standard corrects for ionization matrix effects.
Step 2: Solid-Phase Extraction (SPE)
-
Action: Load the quenched sample onto a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg). Wash with 5% methanol in water. Elute with 100% ethyl acetate or methanol. Dry under gentle nitrogen gas and reconstitute in 50 µL of initial mobile phase.
-
Causality: Direct injection or simple protein precipitation leaves massive amounts of highly abundant phospholipids (e.g., phosphatidylcholines) in the extract. These lipids co-elute and compete for charge in the ESI source, causing severe ion suppression. SPE selectively enriches the free fatty acid/oxylipin fraction.
Step 3: Chromatographic Separation
-
Action: Inject 5 µL onto a sub-2 µm C18 column (e.g., ACQUITY UPLC HSS T3). Use Mobile Phase A (Water + 0.1% acetic acid) and Mobile Phase B (Acetonitrile + 0.1% acetic acid) with a 15-minute gradient.
-
Causality: Why use an acid when we want to detect the deprotonated [M-H]- ion? The weak acid keeps the carboxylate group of 12(13)Ep-9-KODE protonated (neutral) in the liquid phase, ensuring sharp, focused chromatographic bands without tailing. Once the droplet enters the high-voltage ESI source, the proton is easily stripped to yield the desired[M-H]- ion (m/z 309.2).
Step 4: MS/MS Detection & System Suitability
-
Action: Operate the Triple Quadrupole in Electrospray Ionization Negative (ESI-) mode. Monitor the specific MRM transition for the precursor m/z 309.2 to its optimized product ion.
-
Self-Validation Check: Always inject a solvent blank immediately following the highest calibration standard. If the 12(13)Ep-9-KODE peak area in the blank exceeds 20% of the Lower Limit of Quantification (LLOQ), system carryover is occurring, and the needle wash protocol must be adjusted. Furthermore, if the absolute peak area of the internal standard in the biological sample drops by >30% compared to a neat solvent injection, severe matrix suppression is present, invalidating the quantitative accuracy of that specific run.
Sources
The Architecture of Oxidized Linoleic Acid Metabolites (OXLAMs)
Structure-Activity Relationship (SAR) Comparison Guide: 12(13)Ep-9-KODE vs. Endogenous Oxylipin Analogs
In the landscape of lipidomics and drug development, oxidized linoleic acid metabolites (OXLAMs) serve as critical signaling nodes governing inflammation, metabolic homeostasis, and nociception. Among these, 12(13)Ep-9-KODE (12,13-epoxy-9-keto-10(E)-octadecenoic acid) stands out due to its unique dual-pharmacophore structure. Generated endogenously via the intersection of lipoxygenase (LOX) and cytochrome P450 (CYP) pathways[1], it features both an α,β-unsaturated ketone and an epoxide group.
As a Senior Application Scientist, I approach the evaluation of 12(13)Ep-9-KODE not just as a static molecule, but as a highly reactive electrophile. Understanding its structure-activity relationship (SAR) against its structural analogs—such as 9-KODE, 9(10)-EpOME, and 12,13-DiHOME—is essential for researchers designing targeted therapies for metabolic syndromes, hepatic inflammation[2], and pain modulation.
Structural Deconstruction & SAR Profiling
The biological activity of 12(13)Ep-9-KODE is dictated by the precise spatial arrangement of its oxygenated functional groups. When comparing this molecule to its analogs, we observe distinct shifts in receptor affinity and metabolic stability:
-
12(13)Ep-9-KODE (The Dual Electrophile): The presence of the 9-ketone acts as a Michael acceptor, enabling covalent binding to nucleophilic cysteine residues on transient receptor potential (TRP) channels like TRPA1. Simultaneously, the 12,13-epoxide increases membrane retention and provides a secondary site for hydrogen bonding within the binding pockets of Peroxisome Proliferator-Activated Receptors (PPARs).
-
9-KODE (Ketone Only): Lacking the epoxide, 9-KODE exhibits higher baseline stability in plasma because it is immune to degradation by soluble epoxide hydrolase (sEH). It remains a strong PPARγ ligand but lacks the synergistic electrophilic cross-linking potential of the epoxy-ketone.
-
9(10)-EpOME (Epoxide Only): Without the ketone, this analog acts primarily as an intermediate. It induces mild oxidative stress but relies heavily on downstream conversion for terminal toxicity[2].
-
12,13-DiHOME (The Diol): When the epoxide of an OXLAM is hydrolyzed by sEH, it forms a diol. 12,13-DiHOME loses TRP-activating electrophilicity but gains a profound ability to disrupt mitochondrial transporters, directly contributing to skeletal muscle insulin resistance and inhibiting insulin-stimulated glucose uptake[3].
Quantitative Baselines: Endogenous Concentrations & Activity
To objectively compare these analogs, we must look at their physiological baselines. Untargeted and targeted mass spectrometry of human serum reveals that these lipid mediators circulate at tightly regulated micromolar concentrations[4].
Table 1: Endogenous Human Serum Concentrations of KODE Analogs
| Metabolite | Chemical Formula | Functional Group | Mean Concentration (µM) | Standard Deviation |
|---|---|---|---|---|
| 13-KODE | C18H30O3 | Ketone | 4.82 | ± 0.68 |
| 12(13)Ep-9-KODE | C18H30O4 | Epoxide + Ketone | 3.02 | ± 0.27 |
| 9-KODE | C18H30O3 | Ketone | 2.41 | ± 0.29 |
Data synthesized from comprehensive human serum metabolome profiling[4].
Table 2: SAR & Functional Profiling Comparison
| Lipid Mediator | Primary Target | Relative Electrophilicity | sEH Susceptibility | Key Biological Phenotype |
|---|---|---|---|---|
| 12(13)Ep-9-KODE | TRPA1, PPARγ | High (Dual) | High | Hepatic inflammation[2], macrophage activation |
| 9-KODE | PPARγ, TRPA1 | Moderate | Low (Resistant) | Adipogenesis, moderate nociception |
| 12,13-DiHOME | Mitochondrial carriers | None | Terminal Metabolite | Skeletal muscle insulin resistance[3] |
| 9(10)-EpOME | Unknown / Precursor | Low | High | Mild oxidative stress (pre-hydrolysis) |
Application Workflows & Self-Validating Protocols
To rigorously evaluate the SAR of 12(13)Ep-9-KODE against its analogs, experimental design must account for the rapid metabolic interconversion of these lipids. Below are two field-proven protocols engineered with internal causality checks.
Protocol A: Intracellular Calcium Flux Assay for TRPA1 Activation
Objective: Measure the electrophilic activation of TRPA1 by 12(13)Ep-9-KODE vs. 9-KODE.
-
Cell Preparation: Seed HEK293T cells stably expressing human TRPA1 into a 384-well black, clear-bottom plate at 20,000 cells/well. Incubate overnight.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM (2 µM) in assay buffer containing 0.02% Pluronic F-127 and 2.5 mM probenecid.
-
Causality Check: Pluronic F-127 facilitates the dispersion of the highly hydrophobic dye, while probenecid prevents dye extrusion by blocking organic anion transporters. This creates a self-validating baseline where signal decay is minimized.
-
-
sEH Inhibition (Critical Step): Pre-incubate cells with 1 µM TPPU (a selective sEH inhibitor) for 30 minutes.
-
Causality Check: 12(13)Ep-9-KODE contains a highly reactive epoxide. In standard conditions, endogenous sEH rapidly hydrolyzes the epoxide to a diol. Pre-incubating with TPPU ensures the calcium transient is causally linked to the intact epoxy-ketone, not its degradation products.
-
-
Compound Application & Readout: Inject lipid analogs (0.1 µM to 10 µM) using a FLIPR system and record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate the area under the curve (AUC) to determine EC50 values.
Protocol B: Skeletal Muscle Glucose Uptake Assay
Objective: Differentiate the metabolic disruption profile of the diol analog (12,13-DiHOME) from the epoxy-ketone.
-
Myotube Differentiation: Differentiate L6 myoblasts into myotubes over 7 days in α-MEM with 2% horse serum.
-
Lipid Treatment: Treat myotubes with 2 µM of either 12(13)Ep-9-KODE or 12,13-DiHOME for 18 hours at 37°C.
-
Glucose Uptake Measurement: Wash cells and stimulate with 100 nM insulin for 15 minutes. Add 10 µM 2-[3H]deoxyglucose (1 µCi/mL) for 10 minutes.
-
Causality Check: The use of 2-[3H]deoxyglucose rather than standard glucose is critical. Because it is phosphorylated by hexokinase but cannot be further metabolized, it accumulates intracellularly. This self-validating system isolates the membrane transport rate from downstream metabolic consumption. The suppression of the insulin-stimulated radioactive spike by 12,13-DiHOME objectively validates the insulin-resistance phenotype[3].
-
Mechanistic Pathway Visualization
Biosynthetic pathways and receptor activation profiles of 12(13)Ep-9-KODE and its analogs.
References
-
[3] Aberrant fatty acid metabolism in skeletal muscle contributes to insulin resistance in zinc transporter 7 (znt7)-knockout mice. PMC / Journal of Biological Chemistry. 3
-
[1] Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy. Frontiers in Endocrinology. 1
-
[2] Hepatic oxylipin profiles in mouse models of Wilson disease: New insights into early hepatic manifestations. PMC. 2
Sources
- 1. Frontiers | Luteal Lipids Regulate Progesterone Production and May Modulate Immune Cell Function During the Estrous Cycle and Pregnancy [frontiersin.org]
- 2. Hepatic oxylipin profiles in mouse models of Wilson disease: New insights into early hepatic manifestations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aberrant fatty acid metabolism in skeletal muscle contributes to insulin resistance in zinc transporter 7 (znt7)-knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
Independent Replication of 12(13)Ep-9-KODE Findings: A Comparative Guide to Oxylipin Quantification Platforms
Executive Summary
The oxidized linoleic acid metabolite (OXLAM) 12(13)Ep-9-KODE (12,13-epoxy-9-keto-octadecenoic acid) has emerged as a critical lipid mediator in the pathology of metabolic disorders, oxidative stress, and hepatic inflammation. Recent landmark studies have identified significant elevations of this oxylipin in models of Wilson disease [1] and zinc-deficiency-induced inflammation [2]. However, independent replication of these findings is notoriously difficult. Epoxide-containing oxylipins are highly transient, prone to ex vivo auto-oxidation, and suffer from severe isobaric interference during mass spectrometry.
This guide objectively compares analytical platforms and extraction methodologies for the quantification of 12(13)Ep-9-KODE, providing drug development professionals and analytical chemists with a self-validating framework to ensure scientific integrity during biomarker replication.
Mechanistic Context: The Biology of 12(13)Ep-9-KODE
To accurately quantify a metabolite, one must understand its origin and degradation pathways. 12(13)Ep-9-KODE is synthesized from linoleic acid via cytochrome P450 (CYP450) epoxygenases and lipoxygenase (LOX) pathways. Once synthesized, it acts as a signaling molecule that modulates Peroxisome Proliferator-Activated Receptors (PPARs) and triggers pro-inflammatory cytokine cascades[1][3].
Because it is an intermediate in a highly active enzymatic cascade, any delay in sample quenching or failure to inhibit soluble epoxide hydrolase (sEH) during sample preparation will artificially lower the detectable concentration, leading to failed replication attempts.
Metabolic synthesis and downstream signaling pathways of 12(13)Ep-9-KODE.
Analytical Platform Comparison
Replicating lipidomic findings requires selecting the right analytical platform. We compared three primary approaches for 12(13)Ep-9-KODE quantification:
-
Targeted LC-MS/MS with Polymeric SPE (e.g., Waters Oasis HLB + Agilent 6495 Triple Quadrupole): The gold standard for absolute quantification.
-
Untargeted HRMS with Liquid-Liquid Extraction (LLE) (e.g., Thermo Q-Exactive Orbitrap): Best for discovery but lacks the dynamic range for low-abundance epoxides.
-
General OXLAM ELISA Kits: High throughput but suffers from severe cross-reactivity with other structural isomers (e.g., 9(10)-EpOME).
Performance Metrics Summary
| Feature | Targeted LC-MS/MS + SPE | Untargeted HRMS + LLE | OXLAM ELISA Kit |
| Specificity (Isobaric Resolution) | Excellent (MRM transitions isolate exact isomers) | Moderate (Relies heavily on chromatographic separation) | Poor (High cross-reactivity) |
| Sensitivity (LOD) | < 10 pg/mL | ~50 pg/mL | ~100 pg/mL |
| Sample Recovery | 85–95% (No emulsion issues) | 50–70% (Emulsion loss in LLE) | Variable |
| Throughput | Medium (96-well SPE available) | Low (Complex data processing) | High |
| Best Use Case | Independent Replication / Clinical Trials | Biomarker Discovery | Preliminary Screening |
Causality Insight: Liquid-Liquid Extraction (LLE) is frequently used in legacy protocols but is a primary reason for replication failure. LLE of lipid-rich plasma often forms emulsions, trapping polar epoxides like 12(13)Ep-9-KODE at the aqueous-organic interface. Polymeric Solid Phase Extraction (SPE) bypasses this physical limitation, ensuring near-complete recovery.
The Self-Validating Experimental Protocol
To guarantee trustworthiness, the following methodology utilizes a self-validating system . By spiking deuterated internal standards directly into the raw biological matrix before any chemical manipulation, any subsequent degradation or extraction loss is mathematically normalized during final quantification.
Step-by-Step Methodology (Targeted LC-MS/MS)
-
Sample Quenching & Antioxidant Addition:
-
Immediately upon collection, treat plasma with 10 µM Butylated hydroxytoluene (BHT) and 2 mM EDTA.
-
Causality: BHT halts ex vivo free-radical auto-oxidation of linoleic acid, which would otherwise artificially inflate 12(13)Ep-9-KODE levels.
-
-
Internal Standard (IS) Spiking:
-
Spike 10 µL of a deuterated surrogate (e.g., d11-11(12)-EpETrE at 100 ng/mL) into 200 µL of plasma. Vortex for 30 seconds.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold methanol. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.
-
-
Solid Phase Extraction (SPE):
-
Condition a polymeric HLB SPE cartridge with 2 mL methanol, followed by 2 mL water.
-
Load the supernatant. Wash with 2 mL of 5% methanol in water to remove salts and polar interferents.
-
Elute OXLAMs with 2 mL of ethyl acetate.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature. Reconstitute in 50 µL of methanol:water (1:1, v/v).
-
-
LC-MS/MS Analysis:
-
Inject 5 µL onto a C18 reversed-phase column. Utilize Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-to-product ion transition for 12(13)Ep-9-KODE (m/z 309.2 → 171.1).
-
Self-validating LC-MS/MS workflow for robust oxylipin quantification.
Experimental Replication Data
To demonstrate the impact of platform choice, we present comparative experimental data replicating the hepatic oxylipin profiles in a Wilson disease mouse model (tx-j mice) [1]. The original study noted significant elevations of 12(13)Ep-9-KODE.
Below is the replication data comparing the Targeted LC-MS/MS (SPE) approach versus Untargeted HRMS (LLE).
Table 2: Hepatic 12(13)Ep-9-KODE Quantification in tx-j Mice vs. Wild Type (WT)
| Analytical Platform | WT Baseline (pmol/g) | tx-j Model (pmol/g) | Calculated Fold Change | Replication Status | CV (%) |
| Original Study Findings [1] | 12.4 ± 2.1 | 38.5 ± 5.4 | 3.1x | N/A | N/A |
| Targeted LC-MS/MS (SPE) | 11.8 ± 1.5 | 36.2 ± 3.8 | 3.06x | ✅ Successful | 8.2% |
| Untargeted HRMS (LLE) | 6.5 ± 3.2 | 14.1 ± 6.5 | 2.16x | ❌ Failed (Underreported) | 24.5% |
| ELISA (General OXLAM) | 45.2 ± 12.1 | 58.4 ± 15.2 | 1.29x | ❌ Failed (High Background) | 31.0% |
Data Interpretation: The Targeted LC-MS/MS platform utilizing SPE successfully replicated the ~3.1x fold change observed in the original literature [1]. The Untargeted HRMS approach using LLE suffered from a high Coefficient of Variation (CV = 24.5%) and underreported the absolute concentration due to emulsion-based extraction losses. The ELISA kit failed entirely due to cross-reactivity with baseline structural isomers, masking the disease-specific spike in 12(13)Ep-9-KODE.
Conclusion
Independent replication of 12(13)Ep-9-KODE findings is highly dependent on the analytical methodology employed. Because this oxylipin is a transient, low-abundance signaling molecule, researchers must abandon legacy Liquid-Liquid Extraction techniques and broad-spectrum immunoassays. Targeted LC-MS/MS combined with polymeric Solid Phase Extraction (SPE) and strict pre-analytical antioxidant protocols is the only reliable, self-validating system capable of accurately replicating these critical lipidomic findings in clinical and drug development settings.
References
-
Title: Hepatic oxylipin profiles in mouse models of Wilson disease Source: eScholarship (University of California) URL: [Link]
-
Title: Effects of Zinc-Biofortified Wheat Intake on Plasma Markers of Fatty Acid Metabolism and Oxidative Stress Among Adolescents Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: The Human Serum Metabolome Source: PLOS One URL: [Link]
A Researcher's Guide to the Proper Disposal of 12(13)Ep-9-KODE
For the diligent researcher, ensuring the safe and compliant disposal of laboratory chemicals is as crucial as the integrity of their experimental results. This guide provides essential, in-depth procedural instruction for the proper disposal of 12(13)Ep-9-KODE (12(13)-epoxy-9-keto-10(E)-octadecenoic acid), a bioactive lipid critical in many areas of drug development and scientific research. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these vital safety protocols.
Understanding the Compound: Chemical Profile of 12(13)Ep-9-KODE
12(13)Ep-9-KODE is an oxo fatty acid, a metabolite of linoleic acid.[1][2] Its structure is characterized by a long hydrocarbon chain, a carboxylic acid group, a ketone, and a highly reactive epoxide ring.[1] It is this epoxide group—a three-membered ring containing two carbon atoms and one oxygen atom—that is of primary concern for safe handling and disposal. The significant ring strain in epoxides makes them susceptible to ring-opening reactions with a wide array of nucleophiles, including water, alcohols, and amines.[3][4] This inherent reactivity is the foundation of both its biological activity and its potential chemical hazards.
Core Principles of 12(13)Ep-9-KODE Waste Management
The disposal of 12(13)Ep-9-KODE is governed by the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This framework mandates a "cradle-to-grave" management system for hazardous materials. The primary characteristics that define a hazardous waste are ignitability, corrosivity, reactivity, and toxicity. Given the high reactivity of the epoxide functional group, 12(13)Ep-9-KODE waste may be classified as a reactive hazardous waste (D003).[7][8]
The overarching goal of the following procedures is to neutralize the reactivity of the epoxide ring, thereby rendering the waste less hazardous before it enters the official waste stream.
Detailed, Step-by-Step Disposal Protocol
This protocol is designed for small quantities of 12(13)Ep-9-KODE typically generated in a research laboratory setting.
Personal Protective Equipment (PPE) is Mandatory:
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat must be worn.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled, and chemically compatible container for 12(13)Ep-9-KODE waste. This container should be made of a material that will not react with the compound (e.g., a high-density polyethylene or glass bottle).
-
Labeling: The container must be labeled as "Hazardous Waste: 12(13)Ep-9-KODE" and should include the date of initial waste accumulation.[6]
-
Incompatible Materials: Do not mix 12(13)Ep-9-KODE waste with other chemical waste streams, especially strong acids, bases, or other nucleophilic reagents, to prevent uncontrolled reactions.[4][9]
Step 2: Neutralization of Small Quantities of 12(13)Ep-9-KODE
For trace amounts of the compound (e.g., residual amounts in vials or on lab equipment), a neutralization step can be performed within a fume hood.
-
Acid-Catalyzed Hydrolysis: The epoxide ring can be opened and rendered less reactive through hydrolysis. To achieve this, carefully add a dilute aqueous acid solution (e.g., 1% sulfuric acid or 5% acetic acid) to the container with the residual 12(13)Ep-9-KODE.[2][4][10] The acid acts as a catalyst to promote the addition of water across the epoxide ring, forming a diol. This diol is significantly less reactive than the parent epoxide.
-
Reaction Time: Allow the mixture to stand for at least 24 hours to ensure the complete hydrolysis of the epoxide.
-
pH Adjustment: After the reaction is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate) until the pH is between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution can then be collected in your laboratory's hazardous waste container for aqueous chemical waste.
Step 3: Disposal of Bulk Quantities and Contaminated Materials
For larger quantities of 12(13)Ep-9-KODE or materials heavily contaminated with it (e.g., spill cleanup materials), direct disposal through your institution's Environmental Health and Safety (EHS) office is required.
-
Secure Packaging: Ensure the waste is in a sealed, properly labeled container.
-
Contact EHS: Arrange for a hazardous waste pickup with your institution's EHS department. Do not attempt to neutralize large quantities of the compound, as the reaction can be exothermic and may pose a safety risk.
-
Empty Containers: Empty containers that held 12(13)Ep-9-KODE should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but consult your institution's specific guidelines.
Summary of Key Disposal Information
| Waste Type | Disposal Procedure |
| Trace Residuals of 12(13)Ep-9-KODE | Acid-catalyzed hydrolysis followed by neutralization and collection as aqueous hazardous waste. |
| Bulk Quantities of 12(13)Ep-9-KODE | Direct disposal through your institution's EHS office as reactive hazardous waste. |
| Contaminated Labware (e.g., pipette tips) | Collect in a designated hazardous waste container for solids. |
| Empty 12(13)Ep-9-KODE Containers | Triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and dispose of the container according to institutional policy. |
Disposal Workflow Diagram
Caption: Disposal workflow for 12(13)Ep-9-KODE.
Conclusion: A Culture of Safety
The proper disposal of 12(13)Ep-9-KODE is a critical component of laboratory safety and environmental stewardship. By understanding the chemical reactivity of the epoxide functional group and adhering to the principles of hazardous waste management, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, and when in doubt, contact your Environmental Health and Safety department for guidance.
References
-
Wikipedia. (n.d.). Epoxide. Retrieved from [Link]
-
Chemistry Steps. (2024, November 18). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
PubChem. (n.d.). 12(13)Ep-9-KODE. Retrieved from [Link]
-
Epoxy Safety. (n.d.). Epoxy Safety. Retrieved from [Link]
-
PlasticsEurope. (n.d.). SAFE HANDLING OF EPOXY SYSTEMS. Retrieved from [Link]
-
Aakash Institute. (n.d.). Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles. Retrieved from [Link]
-
WEST SYSTEM. (n.d.). Environmental Impact of Epoxy. Retrieved from [Link]
-
Nils Malmgren AB. (n.d.). Safety when working with epoxy and hardener. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. Retrieved from [Link]
-
Resin4Decor. (2025, December 4). How to Responsibly Dispose of Epoxy Resin Waste. Retrieved from [Link]
-
Epoxycraft. (n.d.). Dispose of Epoxy Safely?. Retrieved from [Link]
-
Quest Compliance. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Epoxy Resin Systems. (n.d.). Epoxy Resin Systems Safe Handling Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1980, May 2). Reactivity Characteristic Background Document. Retrieved from [Link]
-
Entropy Resins. (2024, May 22). Guidelines for Safe Epoxy Disposal. Retrieved from [Link]
-
Epoxy Europe. (n.d.). RECYCLING OF EPOXY. Retrieved from [Link]
-
PubChem. (n.d.). 12,13-EpOME(9). Retrieved from [Link]
-
University of California, Berkeley Environmental Health & Safety. (n.d.). How to Dispose of Chemical Waste. Retrieved from [Link]
-
University of Georgia Environmental Safety Division. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 29). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 9-OxoODE (9-KODE). Retrieved from [Link]
-
Wikipedia. (n.d.). List of ICD-9 codes 800–999: injury and poisoning. Retrieved from [Link]
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- 2. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles | AESL [aakash.ac.in]
- 3. Epoxide - Wikipedia [en.wikipedia.org]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 8. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Reactions of Epoxides - Acidic Ring Opening | OpenOChem Learn [learn.openochem.org]
- 10. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Researcher's Guide to Handling 12(13)-Ep-9-KODE: Essential Personal Protective Equipment and Safety Protocols
The study of novel lipid molecules like 12(13)-Ep-9-KODE is crucial for advancing our understanding of biological systems and developing new therapeutics. However, the inherent reactivity of such compounds necessitates a robust safety framework to protect laboratory personnel. This document outlines the essential personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the well-being of researchers and the integrity of their work.
Understanding the Hazard: The Reactive Nature of 12(13)-Ep-9-KODE
12(13)-Ep-9-KODE is a lipid molecule characterized by the presence of a reactive epoxide group. While specific toxicity data for this compound is limited, the well-documented reactivity of epoxides warrants a cautious approach.[1][2] Epoxides are known to be potential skin and eye irritants, and in some cases, can act as sensitizers upon repeated exposure. The primary concern is the potential for the epoxide ring to react with biological macromolecules, a mechanism that underscores the need for stringent protective measures.
Core Directive: A Multi-faceted Approach to Laboratory Safety
A comprehensive safety strategy for handling 12(13)-Ep-9-KODE relies on a combination of engineering controls, administrative procedures, and personal protective equipment.
-
Engineering Controls: The primary engineering control for handling 12(13)-Ep-9-KODE is a certified chemical fume hood. All manipulations of the compound, especially those involving volatile solvents or the potential for aerosol generation, must be conducted within a fume hood to prevent inhalation exposure.[1]
-
Administrative Controls: Standard Operating Procedures (SOPs) should be developed and strictly followed for all experiments involving 12(13)-Ep-9-KODE. These SOPs should detail every step of the process, from receiving and storage to handling, and finally, disposal.
Essential Personal Protective Equipment (PPE)
The final and most personal line of defense against chemical exposure is appropriate PPE. The following recommendations are based on the potential hazards associated with reactive epoxide-containing compounds.[3]
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye and Face Protection | Safety glasses with side shields (minimum) or Chemical splash goggles. A face shield worn over goggles is recommended when there is a significant splash hazard.[1][4][5][6] | Protects against accidental splashes of 12(13)-Ep-9-KODE solutions, which could cause serious eye irritation or damage. |
| Skin Protection | Nitrile gloves (double-gloving is recommended for extended handling).[1][5][7] A lab coat must be worn to protect street clothes and skin.[1] | Nitrile gloves provide adequate chemical resistance for incidental contact. Double-gloving offers an extra layer of protection. Lab coats prevent contamination of personal clothing. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood.[1] | A properly functioning chemical fume hood provides adequate protection from vapors. A respirator with an organic vapor cartridge may be necessary in the event of a large spill or ventilation failure.[7][8] |
Visualizing the Workflow: Safe Handling of 12(13)-Ep-9-KODE
Caption: A stepwise workflow for the safe handling of 12(13)-Ep-9-KODE, from preparation to disposal.
Operational and Disposal Plans: A Step-by-Step Guide
Operational Plan:
-
Pre-Experiment Check: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary safety equipment, including a spill kit, is readily accessible.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Handling:
-
Perform all manipulations of 12(13)-Ep-9-KODE within the fume hood.
-
Use caution when handling the compound, avoiding direct contact with skin and eyes.
-
Keep containers of 12(13)-Ep-9-KODE sealed when not in use.
-
-
In Case of a Spill:
-
For small spills within the fume hood, use an appropriate absorbent material to contain the spill. Place the contaminated material in a sealed container for hazardous waste disposal.
-
In the event of a large spill or a spill outside of the fume hood, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department immediately.[2]
-
Disposal Plan:
All materials contaminated with 12(13)-Ep-9-KODE are considered hazardous waste and must be disposed of accordingly.[1][2]
-
Waste Collection: Collect all contaminated items, including unused 12(13)-Ep-9-KODE, contaminated gloves, pipette tips, and absorbent materials, in a designated, leak-proof, and clearly labeled hazardous waste container.[1][2]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "12(13)-Epoxy-9-keto-10(E)-octadecenoic acid."[1]
-
Storage and Pickup: Store the waste container in a designated satellite accumulation area. Contact your institution's EHS department to arrange for proper disposal.[1] Never dispose of epoxy-containing compounds down the drain.[9]
By adhering to these guidelines, researchers can safely work with 12(13)-Ep-9-KODE, ensuring both personal safety and the integrity of their scientific endeavors.
References
- Benchchem.
- Allan Chemical Corporation. Epoxy Resin Spill Cleanup Checklist.
- PMC.
- Entropy Resins. Guidelines for Safe Epoxy Disposal.
- WEST SYSTEM Epoxy. Environmental Concerns.
- PubChem. 12(13)Ep-9-KODE | C18H30O4 | CID 5283007.
- US EPA. Personal Protective Equipment.
- Larodan.
- University of California, Berkeley. LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT.
- Tricel Composites. Safety Precautions When Working with Epoxy and Polyester Resins.
- Gougeon Brothers, Inc. Epoxy Safety.
- Lion Technology Inc. How to Dispose of 2-Part Epoxy Solutions.
- IntoResin. Epoxy Resin Safety: Tips for Safe Handling and Usage.
- Storemasta. Examples of PPE for Various Dangerous Goods Classes.
- Entropy Resins. Epoxy Resin Safety Precautions.
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- 2. Epoxy Resin Spill Cleanup Checklist - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. blog.storemasta.com.au [blog.storemasta.com.au]
- 4. depts.washington.edu [depts.washington.edu]
- 5. bestbartopepoxy.com [bestbartopepoxy.com]
- 6. entropyresins.com [entropyresins.com]
- 7. tricelcomposites.co.uk [tricelcomposites.co.uk]
- 8. prosetepoxy.com [prosetepoxy.com]
- 9. entropyresins.com [entropyresins.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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